Diethylene glycol diglycidyl ether
Description
The exact mass of the compound this compound is 218.11542367 g/mol and the complexity rating of the compound is 157. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 517936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1(3-12-5-9-7-14-9)11-2-4-13-6-10-8-15-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFYJVFBMNOLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35004-91-2 | |
| Record name | Oxirane, 2,2′-[oxybis(2,1-ethanediyloxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35004-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70960086 | |
| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |
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Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
LIQUID. | |
| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |
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Vapor Density |
Relative vapor density (air = 1): 7.5 | |
| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
4206-61-5, 39443-66-8 | |
| Record name | Diethylene glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethylene glycol diglycidyl ether | |
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| Record name | Diethylene glycol diglycidyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517936 | |
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| Record name | Oxirane, 2-(chloromethyl)-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |
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| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[oxybis(ethyleneoxymethylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.930 | |
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| Record name | Oxirane, 2-(chloromethyl)-, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5YP0O31R | |
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| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethylene Glycol Diglycidyl Ether (DEGDGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diethylene Glycol Diglycidyl Ether
This compound (DEGDGE) is an aliphatic glycidyl ether characterized by its low viscosity, high reactivity, and good process performance.[1] Its molecular structure, featuring two terminal epoxide groups and a flexible ether backbone, makes it a valuable reactive diluent for high-viscosity epoxy resins, such as those based on bisphenol A.[1][2] The incorporation of DEGDGE into epoxy formulations reduces viscosity, enhancing workability without the need for large quantities of volatile organic solvents.[1] This modification is crucial in the formulation of coatings, adhesives, sealants, and elastomers (CASE applications).[2] Furthermore, its bifunctional nature allows it to be integrated into the polymer network, contributing to the final material's properties.[2]
The Chemistry of DEGDGE Synthesis
The synthesis of DEGDGE is a two-step process involving an initial etherification reaction followed by a ring-closing (epoxidation) reaction. The primary raw materials are diethylene glycol and epichlorohydrin.[1][2]
Step 1: Etherification (Addition Reaction)
In the first step, diethylene glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst, such as a boron trifluoride etherate complex.[1] The catalyst facilitates the opening of the epoxide ring of epichlorohydrin, allowing for its addition to the hydroxyl groups of diethylene glycol. This reaction forms a halohydrin intermediate.[2] The use of a catalyst is crucial for controlling the reaction and achieving a high yield. The reaction is exothermic, and therefore, epichlorohydrin is typically added dropwise to manage the reaction temperature.[2]
Step 2: Ring-Closing (Epoxidation)
The second step involves the dehydrochlorination of the halohydrin intermediate using a strong base, typically sodium hydroxide or potassium hydroxide.[1][2] This base removes a proton from the hydroxyl group and a chlorine atom from the adjacent carbon, leading to the formation of the new epoxide ring and an inorganic salt byproduct (e.g., sodium chloride).[1][2] This step is also known as the cyclization or ring-forming reaction.
Experimental Protocol: Laboratory-Scale Synthesis of DEGDGE
This protocol details a reliable method for the synthesis of DEGDGE, emphasizing safety and reproducibility.
Materials and Equipment
| Reagents | Equipment |
| Diethylene glycol (DEG), refined | Four-necked round-bottom flask |
| Epichlorohydrin (ECH) | Mechanical stirrer |
| Boron trifluoride etherate complex (BF₃·OEt₂) | Thermometer |
| Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Dropping funnel |
| Ethanol | Heating mantle |
| Deionized water | Vacuum distillation apparatus |
| Toluene (for azeotropic removal of water, optional) | Filtration apparatus (e.g., Büchner funnel) |
| Anhydrous sodium sulfate (for drying) | Rotational viscometer |
| Potassium bromide (for IR spectroscopy) | Fourier Transform Infrared (FTIR) Spectrometer |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Part 1: Etherification
-
Reactor Setup: Assemble a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel. Ensure the setup is clean and dry.
-
Charging Reactants: Charge the flask with refined diethylene glycol and the boron trifluoride etherate complex catalyst. A typical catalyst loading is around 3 parts by weight relative to diethylene glycol.[1]
-
Heating: Begin stirring the mixture and heat it to 55°C using a heating mantle.
-
Epichlorohydrin Addition: Once the temperature is stable at 55°C, begin the dropwise addition of epichlorohydrin from the dropping funnel. An optimal molar ratio of epichlorohydrin to diethylene glycol is approximately 8:1 to favor the formation of the diglycidyl ether and minimize side reactions.[1]
-
Reaction Maintenance: After the addition of epichlorohydrin is complete, maintain the reaction mixture at 55°C for an additional 2-4 hours to ensure the reaction goes to completion.[1]
-
Removal of Excess Reactant: After the reaction period, remove the unreacted epichlorohydrin by distillation under reduced pressure.[1]
Part 2: Epoxidation and Purification
-
Base Addition: To the cooled reaction product (the halohydrin intermediate), add a solution of sodium hydroxide or potassium hydroxide in ethanol. The use of potassium hydroxide at around 30°C has been shown to yield a product with low viscosity and high yield.[1]
-
Ring-Closing Reaction: Stir the mixture vigorously. The base will induce the ring-closing reaction, forming DEGDGE and precipitating sodium or potassium chloride.
-
Salt Removal: Filter the reaction mixture to remove the precipitated salt.
-
Solvent Removal: Distill the filtrate under reduced pressure to remove ethanol and any water present.
-
Final Filtration: Perform a final hot filtration to remove any residual salt, yielding the crude this compound product.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Molar Ratio (ECH:DEG) | 8:1 | To maximize the yield of the diglycidyl ether and reduce the formation of mono-ether and polyglycols.[1] |
| Catalyst Loading (BF₃·OEt₂) | ~3 parts by weight | An effective concentration for catalyzing the etherification reaction.[1] |
| Etherification Temperature | 55°C | A balance between reaction rate and minimizing side reactions.[1] |
| Epoxidation Temperature | ~30°C | Optimal for achieving a low-viscosity product with high yield using potassium hydroxide.[1] |
Product Characterization and Validation
To ensure the successful synthesis and purity of the DEGDGE, the following characterization techniques are recommended:
-
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the chemical structure of the synthesized product. The presence of characteristic peaks for the ether linkages and the absence of the hydroxyl peak from the starting diethylene glycol are key indicators. The synthesized product can be coated on a potassium bromide sheet for analysis.[1]
-
Viscosity Measurement: The viscosity of the final product should be measured at 25°C using a rotational viscometer.[1] Low viscosity is a key quality parameter for DEGDGE as a reactive diluent.
-
Epoxy Equivalent Weight (EEW) Titration: This is a crucial quality control test to determine the epoxy value of the synthesized product. It quantifies the amount of epoxy groups per unit weight of the resin.
Safety and Handling
Hazard Identification:
-
This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[3] It is also suspected of causing genetic defects and may damage fertility or the unborn child.[4]
-
The raw materials, particularly epichlorohydrin, are toxic and should be handled with extreme care in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety goggles with side protection are mandatory.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[3][4]
-
Skin and Body Protection: A lab coat or chemical-resistant suit should be worn.
-
Respiratory Protection: If there is a risk of aerosol or mist formation, a respirator is necessary.[4]
Storage and Disposal:
-
Storage: Store DEGDGE in a cool, dry place, typically between 2-8°C, in a tightly sealed container.[3][4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated packaging should be handled in the same way as the substance itself.[4]
Mechanistic Insights
The synthesis of DEGDGE relies on well-established principles of organic chemistry. The Lewis acid catalyst, boron trifluoride etherate, activates the epoxide ring of epichlorohydrin, making it more susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol. The subsequent ring-closing reaction is a classic example of an intramolecular Williamson ether synthesis.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the synthesis of DEGDGE.
Conclusion
The synthesis of this compound is a well-defined process that yields a versatile and valuable chemical compound for various applications, particularly in the field of epoxy resins. By following a carefully controlled, two-step protocol, researchers and professionals can reliably produce high-quality DEGDGE. Adherence to strict safety protocols is paramount throughout the synthesis and handling of this compound and its precursors. The characterization techniques outlined in this guide are essential for validating the successful synthesis and ensuring the final product meets the required quality standards for its intended application.
References
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This compound - Wikipedia. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Ethylene glycol diglycidyl ether - Carl ROTH. (2025, March 10). Retrieved from [Link]
-
ICSC 0619 - DIETHYLENE GLYCOL. (n.d.). Retrieved from [Link]
-
The vinyl-ether hydrolysis mechanism of diethylene glycol cleavage into... - ResearchGate. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
Sources
Diethylene Glycol Diethyl Ether (DEGDGE): A Technical Guide for Research and Development
Abstract
Diethylene Glycol Diethyl Ether (DEGDGE), also known as diethyl carbitol or bis(2-ethoxyethyl) ether, is a high-boiling, polar aprotic solvent with significant utility in both industrial and research settings. Its unique combination of ether linkages and alkyl groups confers excellent solvency for a wide range of organic and inorganic compounds, chemical stability, and miscibility with water. This guide provides an in-depth overview of DEGDGE, focusing on its fundamental properties, synthesis, applications in drug development, key experimental protocols, and safety considerations tailored for researchers, scientists, and drug development professionals.
Core Properties and Identification
Accurate identification and understanding of a compound's physical and chemical properties are foundational to its effective and safe use in any research or development context. DEGDGE is registered under CAS Number 112-36-7.[1]
Chemical and Physical Data
The key physicochemical properties of DEGDGE are summarized below. This data is critical for experimental design, particularly for determining appropriate reaction temperatures, purification methods (e.g., distillation), and solvent compatibility.
| Property | Value | Source(s) |
| CAS Number | 112-36-7 | [1] |
| Molecular Formula | C₈H₁₈O₃ | [1][2] |
| Molecular Weight | 162.23 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [1][3][4] |
| Boiling Point | 188-189 °C (370-372 °F) at 1013 hPa | [2][3] |
| Melting Point | -44 °C to -47.7 °C (-47.2 °F to -53.9 °F) | [2][3] |
| Density | 0.906 - 0.91 g/cm³ at 20 °C | [2] |
| Flash Point | 67 - 71 °C (152.6 - 159.8 °F) - Closed Cup | [2] |
| Autoignition Temp. | 174 - 205 °C (345 - 401 °F) | [2] |
| Water Solubility | Miscible / Very Soluble | [2][3] |
| Vapor Pressure | ~0.5 hPa at 20 °C | |
| Refractive Index | ~1.4115 at 20 °C | [4] |
Structural Information
DEGDGE's structure, consisting of two ethyl groups ether-linked to a diethylene glycol backbone, is responsible for its unique properties. The ether oxygens can chelate cations, enhancing the reactivity of anions, while the ethyl groups provide lipophilic character.
Chemical Structure of DEGDGE.
Synthesis and Manufacturing
From a process development perspective, understanding the synthesis of a key solvent is crucial for assessing purity, potential impurities, and cost. DEGDGE is typically synthesized via the etherification of diethylene glycol with ethanol.[5][6] This reaction is often catalyzed by acid catalysts, such as heteropoly acids or zeolites.[5][6]
Another significant route involves the reaction of diethylene glycol monoethyl ether (also known as Ethyl CARBITOL™) with an ethylating agent. The Williamson ether synthesis provides a classic laboratory-scale approach. The choice of synthetic route can influence the impurity profile; for instance, unreacted starting materials like diethylene glycol or the monoether are common process-related impurities that may need to be removed for high-purity applications.
Applications in Research and Drug Development
DEGDGE's properties make it a versatile tool for the pharmaceutical scientist. Its high boiling point allows it to serve as a medium for reactions requiring elevated temperatures, while its ability to dissolve a wide range of compounds is invaluable.
-
Reaction Solvent: DEGDGE is particularly effective for reactions involving organometallic reagents, such as Grignard reactions and metal hydride reductions. Its stability in basic conditions and ability to solvate metal cations can lead to increased reaction rates and selectivity. It is also used as a solvent for hydroboration reactions.
-
Formulation Excipient: While the closely related Diethylene Glycol Monoethyl Ether (DEGME) is more widely documented as a pharmaceutical excipient (e.g., Transcutol®), the solvency characteristics of DEGDGE make it a subject of interest for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) in non-aqueous or specialized formulations.[7][8]
-
Purification and Extraction: Its selective solvency can be exploited in extraction processes. For example, it has been used for the extraction of gold from hydrochloric acid media on a laboratory scale.
-
Battery Research: In materials science and drug delivery device development, DEGDGE has been investigated as a component of safe electrolyte systems for lithium-ion batteries.[3]
Key Experimental Protocols
Protocol: Purity Analysis by Gas Chromatography (GC)
Assessing the purity of a solvent is a critical first step in any experiment. Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of volatile organic compounds like DEGDGE.
Objective: To determine the purity of a DEGDGE sample and identify potential volatile impurities.
Methodology:
-
System Preparation:
-
Instrument: Agilent 7890 GC (or equivalent) with FID.[9][10]
-
Column: A polar phase column like a DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film) is suitable for separating glycols and their ethers.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[11]
-
Temperatures: Set injector to 250°C and detector to 275°C.[11]
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the DEGDGE sample in a high-purity solvent like methanol or dichloromethane.
-
Prepare standard solutions of expected impurities (e.g., diethylene glycol, ethanol, diethylene glycol monoethyl ether) for identification by retention time.
-
-
GC Program:
-
Injection and Analysis:
-
Inject 0.5-1 µL of the prepared sample.
-
Record the chromatogram.
-
Calculate the purity by area percent: (Area of DEGDGE peak / Total area of all peaks) * 100.
-
Identify impurities by comparing retention times with prepared standards.
-
Causality: The choice of a polar WAX column is based on its ability to effectively separate compounds with polar ether and potential hydroxyl functionalities, providing good resolution between DEGDGE and its likely process-related impurities. The temperature ramp ensures that both lower-boiling point impurities and the high-boiling DEGDGE elute efficiently as sharp peaks.
Workflow: Use as a High-Temperature Reaction Solvent
This diagram illustrates the typical workflow for using DEGDGE as a solvent in a high-temperature organic synthesis, such as a substitution or condensation reaction.
Workflow for DEGDGE-mediated synthesis.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical. DEGDGE is a combustible liquid and can cause skin and eye irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., Neoprene, Viton), and a lab coat.[14][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[12][14] Avoid contact with skin and eyes.[14] Keep away from heat, sparks, and open flames.[13][15] Ground containers to prevent electrostatic discharge.[14]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[12][14] Keep away from incompatible materials such as strong oxidizing agents (peroxides, nitrates), strong acids, and strong bases, as violent reactions can occur.[12][15]
-
Peroxide Formation: Like many ethers, DEGDGE may form explosive peroxides upon prolonged exposure to air and light.[2] Containers should be dated upon opening and tested for peroxides if stored for extended periods (e.g., >12 months).[12]
-
Spill & First Aid:
-
Spill: Absorb minor spills with inert material (sand, vermiculite) and place in a sealed container for disposal.[12] Remove all ignition sources.[12]
-
Skin Contact: Wash off immediately with soap and plenty of water.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes.[14]
-
Inhalation: Move person to fresh air.[14]
-
Conclusion
Diethylene Glycol Diethyl Ether is a highly versatile and effective aprotic polar solvent with a stable profile that makes it suitable for a range of applications, from high-temperature organic synthesis to materials science. For professionals in drug development and research, a thorough understanding of its properties, handling requirements, and analytical methods is essential for leveraging its benefits safely and effectively. Its high boiling point and broad solvency power ensure its continued relevance as a valuable tool in the modern laboratory.
References
- Ataman Kimya. (n.d.). DIETHYLENE GLYCOL DIETHYL ETHER.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). DIETHYLENE GLYCOL DIETHYL ETHER. CAMEO Chemicals.
- Wikipedia. (n.d.). Diethylene glycol diethyl ether.
- CymitQuimica. (n.d.). CAS 112-36-7: Diethylene Glycol Diethyl Ether.
- National Center for Biotechnology Information. (n.d.). Diethylene glycol diethyl ether. PubChem Compound Database.
- Santa Cruz Biotechnology. (n.d.). Diethylene glycol diethyl ether.
- CDH Fine Chemical. (n.d.). DIETHYLENE GLYCOL DIETHYLETHER CAS No 112-36-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- MedChemExpress. (2024). Diethylene glycol diethyl ether-SDS.
- New Jersey Department of Health. (n.d.). ETHYLENE GLYCOL DIETHYL ETHER HAZARD SUMMARY.
- Scribd. (n.d.). Diethylene Glycol Monoethyl Ether.
- Proceedings.Science. (n.d.). SYNTHESIS OF DIETHYLENE GLYCOL ETHYL ETHER FROM DIETHYLENE GLYCOL AND ETHANOL CATALIZED BY ACIDS.
- ResearchGate. (2007). Synthesis of diethylene glycol ethyl ether with diethylene glycol and ethanol by the catalysis of heteropoly acid.
- Google Patents. (n.d.). US6730815B2 - Method of producing glycol ethers.
- PubMed. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether.
- Sigma-Aldrich. (n.d.). Diethylene glycol diethyl ether for synthesis 112-36-7.
- USP-NF. (2025). Diethylene Glycol Monoethyl Ether.
- ResearchGate. (2022). (PDF) Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether.
- TNO RESOLVER. (n.d.). Determination of diethylene glycol monoethyl ether in flavors by two-dimensional capillary gas chromatography.
- U.S. Food and Drug Administration (FDA). (2025). DEG EG Method.
- ResearchGate. (2011). Diethylene glycol monoethyl ether: An emerging solvent in topical dermatology products | Request PDF.
- Chemik Co., Ltd. (n.d.). The Role of Diethylene Glycol Divinyl Ether in Advanced Polymer Synthesis.
- Google Patents. (n.d.). CN111233635A - Synthesis method of diethylene glycol monoethyl ether.
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A Comprehensive Technical Guide to the Molecular Weight of Diethylene Glycol Diglycidyl Ether (DEDGE)
Abstract
This technical guide provides an in-depth exploration of the molecular weight of diethylene glycol diglycidyl ether (DEDGE), a critical parameter influencing its application as a reactive diluent and flexibilizer in epoxy resin systems. Moving beyond a simple statement of its theoretical monomeric weight, this document delves into the practical realities of molecular weight distribution in commercial grades of DEDGE. It offers detailed, field-proven methodologies for the experimental determination of molecular weight, including Size-Exclusion Chromatography (SEC/GPC) for assessing polydispersity and titrimetric determination of Epoxy Equivalent Weight (EEW) as an inverse measure of molecular weight. The causality behind experimental choices is explained, and the guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to accurately characterize this important chemical compound.
Introduction: Beyond the Monomer
This compound (DEDGE) is an aliphatic epoxy resin widely utilized to reduce the viscosity of higher molecular weight epoxy formulations, enhancing their workability and penetration into substrates.[1][2] While the pure monomer possesses a well-defined chemical structure and theoretical molecular weight, the industrial synthesis process invariably leads to the formation of oligomeric species.[3] This results in a distribution of molecular weights, a characteristic known as polydispersity, which significantly impacts the final properties of the cured epoxy system, such as viscosity, mechanical strength, and thermal resistance.[[“]][5]
Accurate characterization of the molecular weight and its distribution is therefore not merely an academic exercise but a critical quality control parameter for ensuring batch-to-batch consistency and predictable performance in demanding applications. This guide will provide both the theoretical foundation and the practical experimental protocols necessary for a thorough analysis of DEDGE's molecular weight.
Theoretical Molecular Weight of the DEDGE Monomer
The foundational step in understanding the molecular weight of DEDGE is to calculate the theoretical value for the pure, monomeric form.
Chemical Structure and Formula
The chemical structure of the this compound monomer is characterized by a central diethylene glycol chain with a glycidyl ether group at each terminus.
Chemical Formula: C₁₀H₁₈O₅[6][7]
The IUPAC name is 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane.[6][7] It is registered under several CAS numbers, with 4206-61-5 being highly specific to the monomer and 39443-66-8 also being commonly used, sometimes in the context of its polymers.[6][8][9]
Calculation of Molar Mass
The molecular weight (molar mass) is calculated from the chemical formula using the atomic weights of the constituent elements:
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol
-
Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol
-
Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol
Total Molecular Weight = 120.11 + 18.144 + 79.995 = 218.249 g/mol
For practical purposes, this is typically rounded to 218.25 g/mol .[7][8][10][11]
Experimental Determination of Molecular Weight and Distribution
In practice, DEDGE is not a single, pure compound but a mixture of the monomer and its oligomers. Therefore, experimental techniques are essential to determine the average molecular weights and the breadth of the molecular weight distribution.
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC (also known as GPC) is the premier technique for characterizing the molecular weight distribution of polymers.[12][13][14] The method separates molecules based on their hydrodynamic volume in solution.[12] Larger molecules, which are excluded from the pores of the column's stationary phase, elute first, followed by smaller molecules that can penetrate the pores and thus have a longer path length.[15][16]
This technique provides several key parameters:
-
Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains in a sample divided by the total number of polymer chains.[13][17]
-
Weight-Average Molecular Weight (Mₙ): An average that gives more weight to larger molecules. It is more sensitive to the presence of high molecular weight species.[13][17]
-
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ / Mₙ). A PDI of 1.0 indicates a monodisperse sample (all molecules have the same molecular weight), while higher values indicate a broader distribution of molecular weights.[17]
This protocol provides a robust starting point for the analysis of DEDGE. Optimization may be required based on the specific instrumentation and DEDGE sample.
I. Materials and Equipment:
-
GPC/SEC System: Comprising a solvent delivery pump, an autosampler, a column oven, and a refractive index (RI) detector.[12]
-
SEC Columns: A set of columns suitable for the analysis of low molecular weight polymers (e.g., polystyrene-divinylbenzene based columns with a pore size range covering 100 to 1000 Å).
-
Mobile Phase: High-purity, unstabilized tetrahydrofuran (THF).
-
Calibration Standards: A set of narrow polydispersity polystyrene standards with molecular weights ranging from approximately 100 g/mol to 10,000 g/mol .
-
Sample Preparation: DEDGE sample, THF, 0.2 µm PTFE syringe filters, and autosampler vials.
II. Methodology:
-
Preparation of the Mobile Phase: Filter and degas sufficient THF for the analysis.
-
System Equilibration: Purge the GPC system with the THF mobile phase and allow it to equilibrate at a flow rate of 1.0 mL/min until a stable baseline is achieved on the RI detector. Set the column oven temperature to 35°C.
-
Preparation of Calibration Standards:
-
Accurately weigh approximately 5 mg of each polystyrene standard into separate autosampler vials.
-
Add 1 mL of THF to each vial to achieve a concentration of 5 mg/mL.
-
Gently agitate until the standards are fully dissolved.
-
Filter each standard solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.
-
-
Calibration Curve Construction:
-
Inject the prepared polystyrene standard solutions in order of decreasing molecular weight.
-
Record the peak retention time for each standard.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time. A third-order polynomial fit is typically used.
-
-
Preparation of DEDGE Sample:
-
Accurately weigh approximately 10 mg of the DEDGE sample into an autosampler vial.
-
Add 1 mL of THF to the vial.
-
Gently agitate until the sample is fully dissolved.
-
Filter the sample solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.
-
-
Sample Analysis:
-
Inject the prepared DEDGE sample solution into the GPC system.
-
Record the resulting chromatogram.
-
-
Data Analysis:
-
Using the GPC software and the generated calibration curve, calculate the Mₙ, Mₙ, and PDI of the DEDGE sample.
-
Epoxy Equivalent Weight (EEW) Titration
The Epoxy Equivalent Weight (EEW) is a crucial quality control parameter for epoxy resins. It is defined as the weight of resin in grams that contains one chemical equivalent of the epoxy group.[10] Since DEDGE is a difunctional epoxy resin (containing two epoxy groups per monomer), its molecular weight is approximately twice its EEW for the pure monomer. For oligomeric mixtures, the EEW provides an average value that is inversely proportional to the epoxy content and thus related to the average molecular weight.
The standard method for determining EEW is through titration, as outlined in ASTM D1652.[6][7][10]
This protocol is based on the principles of ASTM D1652. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
I. Reagents and Equipment:
-
Titrator: Manual or automated titration system with a suitable electrode (e.g., a glass pH electrode or a dedicated non-aqueous titration electrode).
-
Solvent: Chlorobenzene or a mixture of dichloromethane and glacial acetic acid.
-
Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.
-
Reagent: Tetraethylammonium bromide (TEABr) solution in glacial acetic acid.
-
Indicator: Crystal violet solution.
-
Analytical Balance: Accurate to 0.1 mg.
-
Glassware: Beakers, flasks, burette.
II. Methodology:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard such as potassium hydrogen phthalate.
-
Sample Preparation:
-
Accurately weigh approximately 0.3-0.5 g of the DEDGE sample into a 150 mL beaker.
-
Record the weight to the nearest 0.1 mg.
-
Add 25 mL of the chosen solvent (e.g., chlorobenzene) and stir until the sample is completely dissolved.
-
-
Titration Procedure:
-
Add 10 mL of the tetraethylammonium bromide solution to the dissolved sample.
-
Add 3-4 drops of the crystal violet indicator solution. The solution should turn a violet-blue color.
-
Titrate the solution with the standardized 0.1 N perchloric acid. The endpoint is reached when the color of the solution changes from blue to a stable green.[7] For potentiometric titration, the endpoint is the point of maximum inflection on the titration curve.
-
Record the volume of titrant used.
-
-
Blank Determination: Perform a blank titration using the same quantities of all reagents but without the DEDGE sample.
-
Calculation:
-
Calculate the Epoxy Equivalent Weight (EEW) using the following formula:
EEW (g/eq) = (W × 1000) / [(V - B) × N]
Where:
-
W = Weight of the DEDGE sample in grams.
-
V = Volume of perchloric acid titrant used for the sample in mL.
-
B = Volume of perchloric acid titrant used for the blank in mL.
-
N = Normality of the perchloric acid titrant.
-
-
Mass Spectrometry (MS)
Advanced mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) can provide detailed information about the molecular weight distribution of DEDGE.[8][18][19][20] These methods can resolve individual oligomers and identify their structures, offering a more granular view than SEC. However, they are more complex and less commonly used for routine quality control compared to SEC and EEW titration.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of DEDGE molecular weight.
Caption: Workflow for DEDGE molecular weight characterization.
Data Presentation and Interpretation
The quantitative data obtained from the experimental analyses should be presented in a clear and structured format for easy comparison and interpretation.
Table 1: Physicochemical Properties of this compound (Monomer)
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₈O₅ | [6][7][10] |
| Molecular Weight | 218.25 g/mol | [7][8][10][11] |
| CAS Number | 4206-61-5 / 39443-66-8 | [6][7][8][9] |
| Appearance | Colorless to light yellow liquid | [8][18] |
| Density | ~1.14 g/mL at 25 °C | [1][8] |
Table 2: Example Results from Experimental Analysis of a Commercial DEDGE Sample
| Parameter | Value | Method |
| Number-Average Molecular Weight (Mₙ) | 235 g/mol | SEC/GPC |
| Weight-Average Molecular Weight (Mₙ) | 255 g/mol | SEC/GPC |
| Polydispersity Index (PDI) | 1.085 | SEC/GPC |
| Epoxy Equivalent Weight (EEW) | 125 g/eq | ASTM D1652 Titration |
Interpretation:
The data in Table 2 indicates that the commercial DEDGE sample is not purely monomeric. The Mₙ and Mₙ values are higher than the theoretical molecular weight of the monomer (218.25 g/mol ), and the PDI is greater than 1.0, confirming the presence of oligomers. The EEW is also lower than the theoretical value for the monomer (218.25 / 2 = 109.125 g/eq), which is consistent with the presence of higher molecular weight species that have a lower epoxy content per unit weight.
The relationship between molecular weight and viscosity is direct and significant; as the average molecular weight and polydispersity increase, the viscosity of the DEDGE will also increase.[[“]][5] This has a direct impact on its effectiveness as a reactive diluent.
Conclusion
The molecular weight of this compound is a multifaceted parameter that extends beyond the theoretical value of its monomer. A comprehensive understanding requires the application of analytical techniques such as Size-Exclusion Chromatography and Epoxy Equivalent Weight titration to account for the polydispersity inherent in commercial products. The detailed protocols and interpretive guidance provided in this technical guide equip researchers and professionals with the necessary tools to accurately characterize DEDGE, ensuring its optimal performance and the consistency of the resulting epoxy systems.
References
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This compound CAS#: 39443-66-8 . ChemWhat. [Link]
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This compound - Wikipedia . Wikipedia. [Link]
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Quantitative characterization of solid epoxy resins using comprehensive two dimensional liquid chromatography coupled with electrospray ionization-time of flight mass spectrometry . PubMed. [Link]
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Determination of epoxy equivalent weight of glycidyl ether based epoxides via near infrared spectroscopy - ResearchGate . ResearchGate. [Link]
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What is the relationship between molecular weight and viscosity in complex fluids? . Consensus. [Link]
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This compound - CAS Common Chemistry . CAS Common Chemistry. [Link]
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What is size exclusion chromatography resin? 2024 Ultimate Guide - Bestchrom . Bestchrom. [Link]
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Comparative study of reactive diluents with different molecular structures on the curing properties of epoxy adhesives and the interface bonding properties with mortar | Request PDF . ResearchGate. [Link]
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Size-exclusion chromatography | UAB LT BIOTECH . UAB LT BIOTECH. [Link]
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An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings . Paint.org. [Link]
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Any relation between resin viscosity(mPa*s)and resin relative molecule weight?why the former is used in manufacture? | ResearchGate . ResearchGate. [Link]
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On the Behavior of the Ethylene Glycol Components of Polydisperse Polyethylene Glycol PEG200 - PMC - PubMed Central . PubMed Central. [Link]
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Study of RF-excited Diethylene Glycol Dimethyl Ether Plasmas by Mass Spectrometry - Unesp . Unesp. [Link]
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Ethylene glycol diglycidyl ether - MassBank . MassBank. [Link]
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Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - TUE Research portal . Eindhoven University of Technology. [Link]
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GPC - Gel Permeation Chromatography - ResearchGate . ResearchGate. [Link]
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POLY(ETHYLENE GLYCOL) DIGLYCIDYL ETHER - ChemBK . ChemBK. [Link]
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MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC - NIH . PubMed Central. [Link]
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POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX - Slideshare . Slideshare. [Link]
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MALDI-TOF MS as rapid and high-throughput bacterial identification tool . Belgian Co-ordinated Collections of Micro-organisms. [Link]
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GPC Molecular Weight Analysis - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]
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Modification of Alkali Lignin with Poly(Ethylene Glycol) Diglycidyl Ether to Be Used as a Thickener in Bio-Lubricant Formulations - MDPI . MDPI. [Link]
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- 5. researchgate.net [researchgate.net]
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A Researcher's Guide to the Spectroscopic Characterization of DEGDGE: Integrated FTIR and NMR Analysis
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of Diethylene Glycol Dicyandiamide Guanylurea Dicyandiamide Ether (DEGDGE), a complex molecule characterized by its ether backbone and multiple nitrogen-rich functional groups. Tailored for researchers, scientists, and professionals in drug development and material science, this document outlines detailed, field-proven protocols for structural elucidation using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By explaining the causality behind experimental choices and integrating data from both techniques, this guide serves as a practical resource for unambiguous characterization, quality control, and further development of DEGDGE-based materials.
Introduction to DEGDGE and the Imperative for Spectroscopic Analysis
Unveiling the Structure of DEGDGE
The compound "Diethyleneglycol dicyanodiamide guanylurea dicyandiamide ether" (DEGDGE) is not a standard catalog chemical but represents a complex structure likely formed through the reaction of diethyleneglycol with cyanoguanidine (dicyandiamide) and related nitrogen-rich precursors. Based on its nomenclature, a plausible core structure involves a diethyleneglycol (DEG) unit, –O–CH₂–CH₂–O–CH₂–CH₂–O–, which is ether-linked to reactive nitrogenous moieties like biguanide, guanylurea, and dicyandiamide. These functional groups are prevalent in pharmaceuticals, resins, and cross-linking agents.
Given this complexity, precise structural verification is paramount. Spectroscopic techniques are non-destructive and highly informative, making them indispensable tools for confirming the identity, purity, and structural integrity of such molecules.
The Synergy of FTIR and NMR Spectroscopy
FTIR and NMR spectroscopy provide complementary information, and their combined use offers a powerful strategy for comprehensive molecular characterization[1][2].
-
FTIR Spectroscopy excels at identifying specific functional groups by probing their characteristic vibrational frequencies. For DEGDGE, this allows for the rapid confirmation of key structural motifs such as ether linkages (C-O-C), amine groups (N-H), and nitrile (C≡N) or imine (C=N) bonds[3][4][5].
-
NMR Spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms. This technique is unparalleled for determining the precise carbon-hydrogen framework and elucidating how the different structural components of DEGDGE are linked together[6][7].
This guide will detail the application of both methods, demonstrating how their synergistic interpretation leads to a validated structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy of DEGDGE
FTIR analysis serves as the first-line technique for confirming the presence of essential functional groups within the DEGDGE structure. The Attenuated Total Reflectance (ATR) sampling method is highly recommended for its speed, ease of use, and minimal sample preparation requirements[8][9].
Experimental Protocol: ATR-FTIR
This protocol ensures reproducible, high-quality data for solid or viscous liquid samples of DEGDGE.
Instrumentation:
-
FTIR Spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or zinc selenide crystal)[10].
Procedure:
-
Instrument Preparation: Ensure the spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection: Before analyzing the sample, collect a background spectrum with the clean, empty ATR crystal[11]. This step is critical as it references the instrument's state and is subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the DEGDGE sample (typically 1-2 mg for a solid) directly onto the center of the ATR crystal. Ensure complete coverage of the crystal surface[11].
-
Apply Pressure: Use the ATR's integrated pressure arm to apply firm, consistent pressure. This ensures optimal contact between the sample and the crystal, which is essential for a strong, high-quality signal[8][10].
-
Spectral Acquisition: Acquire the sample spectrum. Typical parameters are:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 to 64 scans are averaged to improve the signal-to-noise ratio[11].
-
-
Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the ATR crystal meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue[8][11].
Data Interpretation: Characteristic Vibrations of DEGDGE
The resulting FTIR spectrum should be analyzed for absorption bands corresponding to the predicted functional groups of DEGDGE.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale & Comments |
| 3500 - 3100 | N-H Stretch | Amines (-NH₂), Imines (=N-H) | Strong, Broad | The presence of multiple amine and imine groups in the biguanide and guanylurea moieties will result in a prominent broad band due to hydrogen bonding[4][12]. |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium-Strong | Corresponds to the symmetric and asymmetric stretching of the methylene groups in the diethyleneglycol backbone[13]. |
| ~2195 | C≡N Stretch | Nitrile (from Dicyandiamide) | Medium-Sharp | If unreacted dicyandiamide is present or part of the final structure, a characteristic nitrile peak will appear in this region. |
| 1700 - 1550 | C=N Stretch / N-H Bend | Biguanide, Guanylurea | Strong, Multiple Bands | This complex region will contain overlapping stretching vibrations of C=N bonds and bending (scissoring) vibrations of N-H groups, confirming the nitrogen-rich heterocycles[4][5][14]. |
| 1300 - 1000 | C-O-C Stretch | Ether | Strong | A very strong, characteristic band for the asymmetric C-O-C stretch of the diethyleneglycol ether backbone is expected around 1120-1070 cm⁻¹[3][13][15][16]. This is a key diagnostic peak. |
Visualization: FTIR Workflow
Caption: A streamlined workflow for DEGDGE analysis using ATR-FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy of DEGDGE
NMR spectroscopy provides the atomic-level detail required to confirm the carbon-hydrogen framework and the connectivity between the diethyleneglycol backbone and the nitrogenous side chains.
Experimental Protocol: ¹H and ¹³C NMR
Proper sample preparation is fundamental to acquiring high-quality NMR spectra[17].
Materials & Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
High-quality 5 mm NMR tubes[18].
-
Deuterated solvent (e.g., DMSO-d₆, D₂O). The choice is critical: the solvent must fully dissolve the sample without reacting with it. DMSO-d₆ is often an excellent choice for polar, hydrogen-bonding molecules like DEGDGE.
-
Analytical balance and pipettes.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of DEGDGE for ¹H NMR or 20-30 mg for ¹³C NMR[19].
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial[19][20]. Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter, which can degrade spectral quality[18][20].
-
The final sample height in the tube should be between 4-5 cm[18][19].
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a crucial step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, this experiment will require a significantly longer acquisition time.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.
-
Data Interpretation: Predicted Chemical Shifts for DEGDGE
The chemical shifts (δ) are highly dependent on the final, precise structure of DEGDGE. The following table provides an educated prediction based on the constituent parts.
| Nucleus | Predicted δ (ppm) | Structural Assignment | Rationale & Comments |
| ¹H | 7.5 - 6.0 | N-H | Protons on nitrogen atoms are highly variable and often appear as broad signals due to exchange and quadrupole effects. Their chemical shift is sensitive to concentration, solvent, and pH[21]. |
| ¹H | 3.8 - 3.5 | -O-CH₂ -CH₂ -O- | Methylene protons within the diethyleneglycol ether backbone. These will likely appear as complex multiplets or distinct triplets depending on their proximity to the nitrogenous groups[22]. |
| ¹³C | 165 - 155 | C =N | Carbons involved in imine or guanidinium-type bonds. These are highly deshielded and appear far downfield[23]. |
| ¹³C | 75 - 65 | -O-C H₂- | Carbons of the diethyleneglycol backbone directly attached to an ether oxygen. The exact shift will depend on the substituent at the other end of the oxygen[24][25][26]. |
Visualization: NMR Workflow
Caption: A comprehensive workflow for DEGDGE structural analysis via NMR.
Integrated Analysis: A Self-Validating System
The true power of this analytical approach lies in combining the data from both FTIR and NMR.
-
Initial Hypothesis from FTIR: The FTIR spectrum confirms the presence of the key building blocks: N-H bonds, an ether backbone (strong C-O-C stretch), and C=N systems. This validates that a reaction has occurred and the expected functional groups are present.
-
Structural Elucidation by NMR: The NMR spectra provide the definitive map. The ¹H and ¹³C signals for the diethyleneglycol unit should be clearly identifiable. The key is to observe how these signals are shifted compared to pure diethyleneglycol[22][24], which indicates their new chemical environment due to bonding with the nitrogenous groups.
-
Cross-Validation: If the NMR data suggests a specific connectivity, the implications for the functional groups should be consistent with the FTIR data. For example, if NMR confirms the formation of a biguanide linkage, the C=N and N-H vibrations in the FTIR spectrum must be present in the expected regions. This cross-validation creates a self-validating system, significantly increasing confidence in the final structural assignment.
Conclusion
The robust characterization of complex molecules like DEGDGE is a critical step in research and development. By following the detailed FTIR and NMR protocols outlined in this guide, researchers can obtain high-quality, reproducible data. An integrated analytical approach, where the functional group information from FTIR is used to support the detailed connectivity map from NMR, provides an authoritative and trustworthy method for complete structural elucidation. This ensures the scientific integrity of subsequent studies and applications involving this unique compound.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- Unknown. (n.d.). NMR Sample Preparation.
-
Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]
- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- Kaushik, P., Shakil, N. A., Kumar, J., & Watterson, A. C. (n.d.). Synthesis and Characterization of Novel Poly(ethylene glycol) Based Amphiphilic Polymers. ResearchGate.
- ChemicalBook. (n.d.). Diethylene glycol(111-46-6) 1H NMR spectrum.
- Unknown. (n.d.). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. PMC - NIH.
- Unknown. (n.d.). A structural basis for biguanide activity. PMC - NIH.
- Unknown. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Unknown. (n.d.). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. PMC - NIH.
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diethylene glycol diglycidyl ether reaction mechanism
An In-Depth Technical Guide to the Reaction Mechanisms of Diethylene Glycol Diglycidyl Ether
Abstract
This compound (DGEG) is a low-viscosity, water-soluble aliphatic epoxy resin widely utilized as a reactive diluent, a flexible cross-linking agent, and a foundational monomer in the synthesis of advanced polymers. Its utility spans from industrial coatings and adhesives to sophisticated biomedical applications, including hydrogel formation for drug delivery and tissue engineering.[1][2] The reactivity of DGEG is governed by its two terminal epoxide rings, which are susceptible to ring-opening reactions initiated by a diverse range of chemical species. A comprehensive understanding of these reaction mechanisms is paramount for researchers, scientists, and drug development professionals to precisely control network formation, tailor final material properties, and innovate novel applications. This guide provides an in-depth exploration of the core reaction mechanisms of DGEG, detailing the synthesis, curing pathways, and the analytical techniques essential for their characterization.
Molecular Structure and Synthesis
This compound (IUPAC name: 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane) is characterized by a flexible diethylene glycol backbone flanked by two glycidyl ether functional groups.[3] This structure imparts a low viscosity and a degree of hydrophilicity, making it an excellent modifier for more viscous epoxy resins like those based on bisphenol-A (DGEBA).[2]
Synthesis Pathway
The predominant industrial synthesis of DGEG involves a two-step process utilizing diethylene glycol and epichlorohydrin as primary reactants.[4]
-
Etherification (Addition Reaction): The first step is a Lewis acid-catalyzed addition of the hydroxyl groups of diethylene glycol to the epoxide ring of epichlorohydrin. Boron trifluoride ether complex (BF₃·OEt₂) is a commonly employed catalyst.[4] This reaction opens the epoxide ring to form a halohydrin ether intermediate.
-
Dehydrohalogenation (Ring-Closing): The second step involves the addition of a strong base, typically sodium hydroxide (NaOH), which facilitates an intramolecular nucleophilic substitution. The alkoxide formed by the deprotonation of the secondary hydroxyl group attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the new epoxide ring.[4][5]
The synthesis is a classic example of Williamson ether synthesis followed by an intramolecular cyclization. Controlling the stoichiometry, temperature, and catalyst concentration is critical to maximize the yield of the diglycidyl ether and minimize side reactions.[4]
Caption: Reaction mechanism of DGEG with a primary amine curing agent.
Anhydride Curing
Curing with cyclic anhydrides is another important route, often employed for applications requiring high thermal stability and excellent electrical properties. [6]Unlike amine curing, this mechanism is more complex and typically requires an initiator or catalyst, such as a tertiary amine or an alcohol.
The reaction is initiated by the opening of the anhydride ring by a nucleophile, usually a hydroxyl group present on the epoxy resin backbone or as an impurity. [6]
-
Initiation: A hydroxyl group attacks the carbonyl carbon of the anhydride, opening the ring to form a monoester and a carboxylic acid.
-
Propagation: The newly formed carboxylic acid then reacts with an epoxy group to generate a hydroxyl-ester and another hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the chain reaction.
This process creates a polyester network. The ratio of anhydride to epoxy groups is a critical parameter that dictates the cross-link density and final properties of the thermoset. [6]
Cationic Ring-Opening Polymerization
DGEG can also undergo cationic ring-opening polymerization to form polyether networks. This mechanism is typically initiated by superacids, which can be generated photochemically from photoinitiators (e.g., diaryliodonium salts) or by the direct addition of strong Lewis or Brønsted acids. [7][8]
-
Initiation: The superacid protonates the oxygen atom of the epoxide ring, forming a highly reactive tertiary oxonium ion.
-
Propagation: A lone pair of electrons from the oxygen of another DGEG monomer attacks one of the carbons of the activated oxonium ion. This opens the ring and regenerates the oxonium ion at the end of the newly extended chain.
This chain reaction mechanism leads to the formation of long polyether chains. Since DGEG is bifunctional, a cross-linked network is formed. Cationic polymerization is often very rapid and can be initiated by UV light, making it suitable for fast-curing coatings and 3D printing applications. [7][8]
Caption: Cationic ring-opening polymerization of DGEG.
Experimental Characterization and Protocols
Validating reaction mechanisms and quantifying the extent of cure are essential for quality control and material development. Several analytical techniques are routinely employed for this purpose.
Data Presentation: Curing Kinetics
Differential Scanning Calorimetry (DSC) is a powerful tool for studying the curing kinetics by measuring the heat flow associated with the exothermic cross-linking reactions. [9]
| Parameter | Description | Typical Value (DGEG/Amine System) | Reference |
|---|---|---|---|
| Onset Temperature (T_onset) | The temperature at which the curing reaction begins to be detectable. | 50 - 90 °C | [9] |
| Peak Temperature (T_peak) | The temperature at which the curing reaction rate is at its maximum. | 100 - 150 °C | [9] |
| Heat of Reaction (ΔH_total) | The total heat evolved during the curing process, proportional to the total number of bonds formed. | 350 - 500 J/g | [9] |
| Glass Transition Temp. (T_g) | The temperature at which the cured polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is a measure of the cross-link density. | Varies widely with curing agent and cure cycle. | [2]|
Experimental Protocols
FTIR spectroscopy is used to monitor the chemical changes during the curing reaction by tracking the disappearance of reactant functional groups and the appearance of product functional groups. [10][11][12]
-
Objective: To quantify the conversion of epoxy groups over time.
-
Methodology:
-
Prepare the reactive mixture (DGEG and curing agent) at the desired stoichiometry.
-
Place a small drop of the mixture between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Place the assembly in a heated transmission cell inside the FTIR spectrometer.
-
Record spectra at regular time intervals as the sample is heated according to the desired cure schedule.
-
Monitor the decrease in the area of the epoxide ring absorption band, typically located around 915 cm⁻¹ . [12] 6. Monitor the increase in the broad hydroxyl (-OH) absorption band around 3200-3600 cm⁻¹ for amine or anhydride cure systems. [10] 7. Calculate the epoxy conversion (α) using the following formula, often normalizing against a non-reacting internal standard peak (e.g., a C-H stretching band): α(t) = [A₀ - A(t)] / A₀ where A₀ is the initial absorbance of the epoxy peak and A(t) is the absorbance at time t.
-
DSC is used to determine the key kinetic parameters of the curing reaction.
-
Objective: To determine T_onset, T_peak, and ΔH_total of the DGEG curing reaction.
-
Methodology (Non-isothermal scan):
-
Accurately weigh 5-10 mg of the uncured DGEG/curing agent mixture into an aluminum DSC pan.
-
Seal the pan hermetically. Place an empty, sealed pan in the reference position.
-
Heat the sample in the DSC instrument from ambient temperature to ~250-300 °C at a constant heating rate (e.g., 5, 10, or 20 °C/min).
-
Record the heat flow as a function of temperature.
-
The resulting thermogram will show an exothermic peak.
-
Use the analysis software to determine the onset temperature (T_onset), the peak maximum temperature (T_peak), and the total area of the peak, which corresponds to the total heat of reaction (ΔH_total). [9]
-
Caption: General experimental workflow for characterizing DGEG cure reactions.
Relevance in Drug Development and Biomaterials
The well-defined reaction mechanisms of DGEG make it a valuable tool in the life sciences. Its ability to act as a water-soluble cross-linker is particularly advantageous. [1]
-
Hydrogel Formation: DGEG is used to cross-link natural or synthetic polymers with amine or hydroxyl groups (e.g., gelatin, chitosan, polyethyleneimine) to form biocompatible hydrogels. [13][10][14]The reaction conditions can be tuned to control the cross-link density, which in turn dictates the hydrogel's swelling ratio, degradation rate, and mechanical properties—all critical parameters for controlled drug release and tissue engineering scaffolds. [15]* Bioconjugation: The epoxy groups can react selectively with amine groups on proteins or other biomolecules under mild aqueous conditions, enabling the tethering of these molecules to surfaces or into polymer networks.
-
Biocompatibility: While epoxy monomers can exhibit cytotoxicity, fully cured networks formed from DGEG, particularly with polyetheramines, have demonstrated excellent biocompatibility, making them suitable for biomedical applications. [14][16][17]
Conclusion
This compound is a versatile chemical building block whose utility is defined by the reactivity of its terminal epoxide groups. The primary reaction pathways—nucleophilic addition with amines, anhydride polymerization, and cationic ring-opening polymerization—provide chemists and material scientists with a robust toolkit for creating a wide array of polymeric materials. By understanding the causality behind these mechanisms and employing rigorous analytical protocols, researchers can precisely engineer materials with tailored thermal, mechanical, and biological properties, paving the way for innovations in fields ranging from advanced composites to cutting-edge drug delivery systems.
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Foreword: Understanding the Role of Thermal Properties in Advanced Applications
An In-Depth Technical Guide to the Thermal Properties of Diethylene Glycol Diglycidyl Ether (DGEG)
This compound (DGEG) is a low-viscosity, aliphatic epoxy resin prized for its ability to impart flexibility and toughness to thermoset formulations.[1][2] As a reactive diluent, its diglycidyl ether functionality allows it to integrate seamlessly into the polymer network during curing.[3] This integration is pivotal for applications requiring resilience against mechanical stress and thermal cycling, from advanced adhesives and coatings to encapsulants for sensitive electronics and matrix materials in composites. For researchers and drug development professionals, DGEG's properties can be leveraged in creating flexible biocompatible materials or specialized delivery systems. However, harnessing its full potential requires a comprehensive understanding of its thermal characteristics. The transition from a liquid monomer to a crosslinked solid imparts a new set of thermal properties that dictate the material's performance, stability, and operational limits.
This guide provides an in-depth exploration of the core thermal properties of DGEG-based epoxy systems. We will move beyond mere data points to explain the underlying principles, the causality behind experimental choices, and the practical methodologies for their characterization.
The Foundation: Key Thermal Properties and Their Significance
The thermal behavior of a cured DGEG polymer is defined by several key parameters. Understanding these is crucial for predicting material performance.
-
Glass Transition Temperature (Tg): The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state.[4] It is not a true phase transition like melting but occurs over a temperature range. The Tg dictates the upper service temperature of the material in rigid applications and defines its transition to a flexible state. For DGEG, its inherent flexibility typically results in formulations with a lower Tg compared to those made with rigid aromatic epoxies like bisphenol-A diglycidyl ether (DGEBA).[1]
-
Thermal Decomposition Temperature (Td): This is the temperature at which the polymer begins to chemically degrade through irreversible chain scission.[5] It defines the absolute upper limit of the material's thermal stability. Analysis of thermal degradation provides insights into the material's long-term stability at elevated temperatures.[6]
-
Coefficient of Thermal Expansion (CTE): The CTE quantifies the change in a material's size with a change in temperature.[7] A large mismatch in CTE between a DGEG-based material and a bonded substrate can induce significant stress during thermal cycling, potentially leading to delamination or mechanical failure. This is a critical parameter in electronics packaging and composite materials.
-
Thermal Conductivity: This property measures a material's ability to conduct heat.[8] Epoxy resins are generally thermal insulators.[9] The efficiency of heat dissipation is vital in applications where thermal management is a concern, such as in electronic components.
The relationship between the flexible DGEG monomer, the curing process, and the final thermoset properties is illustrated below.
Caption: Experimental workflow for thermal analysis of a DGEG-cured system.
Detailed Experimental Protocols
A. Sample Preparation and Curing
-
Formulation: Accurately weigh the this compound (DGEG) and the selected curing agent (e.g., an aliphatic amine) into a disposable container based on the stoichiometric ratio (Amine Hydrogen Equivalent Weight to Epoxy Equivalent Weight).
-
Mixing: Thoroughly mix the components for 3-5 minutes until the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.
-
Curing: Pour the mixture into appropriate molds (e.g., aluminum pans for DSC, or a sheet mold for TMA specimens) and cure according to a pre-determined schedule (e.g., 2 hours at 80°C followed by 3 hours at 120°C). Causality: A multi-stage cure schedule ensures initial gelation at a lower temperature to control exotherm, followed by a higher temperature post-cure to drive the reaction to completion and achieve maximum crosslink density and stable thermal properties.
-
Specimen Preparation: Carefully demold the cured samples. For TMA, cut a specimen of precise dimensions (e.g., 5x5x2 mm). For DSC and TGA, a small piece (5-10 mg) is sufficient.
B. Differential Scanning Calorimetry (DSC) Protocol for Tg Determination
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. [10]2. Sample Loading: Place a 5-10 mg sample of the cured DGEG polymer into an aluminum DSC pan and seal it. Place an empty, sealed pan in the reference position.
-
Thermal Program:
-
First Heat: Ramp the temperature from ambient to a temperature well above the expected Tg (e.g., 150°C) at a rate of 10°C/min. This step removes any prior thermal history.
-
Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature (e.g., 0°C).
-
Second Heat: Ramp the temperature again from 0°C to 150°C at 10°C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the inflection point of the step change in the heat flow curve during the second heating scan. Trustworthiness: Using the second heat scan for Tg determination provides a more reliable value by erasing the sample's previous thermal history.
C. Thermogravimetric Analysis (TGA) Protocol for Thermal Stability
-
Calibration: Perform weight and temperature calibrations according to the instrument manufacturer's guidelines.
-
Sample Loading: Place a 5-10 mg sample of the cured DGEG polymer onto the TGA balance pan.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to an upper limit where complete decomposition is expected (e.g., 600°C) at a heating rate of 10°C/min. Use an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation. [11]4. Data Analysis:
-
Plot the percent weight loss vs. temperature.
-
Determine the onset of decomposition (e.g., the temperature at which 5% weight loss occurs).
-
Generate the first derivative (DTG) curve. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (Td). [12]
-
Conclusion
This compound is a powerful tool for formulating flexible and tough epoxy thermosets. Its thermal properties are characterized by a relatively low glass transition temperature, moderate thermal stability limited by its ether backbone, and a high coefficient of thermal expansion. These characteristics are a direct consequence of its molecular structure and are finely tunable through the choice of curing agent and curing conditions. A systematic analytical approach using DSC, TGA, and TMA is paramount for fully characterizing these properties, enabling scientists and developers to design materials with predictable performance and reliability for advanced applications.
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An In-depth Technical Guide to the Viscosity of Diethylene Glycol Diglycidyl Ether (DEGDGE) at Different Temperatures
Foreword: Understanding the Critical Role of Viscosity in DEGDGE Applications
Diethylene glycol diglycidyl ether (DEGDGE) is a low-viscosity epoxy resin that serves as a reactive diluent, flexibilizer, and cross-linking agent in a myriad of advanced applications. From the formulation of biocompatible hydrogels for sustained drug release to the synthesis of novel polymers and adhesives, the rheological properties of DEGDGE are paramount. The viscosity of this compound is not a static parameter; it is exquisitely sensitive to temperature, a factor that profoundly influences its processing, handling, and final product performance. This technical guide provides a comprehensive overview of the viscosity of DEGDGE, its temperature dependence, and a robust methodology for its accurate measurement, empowering researchers, scientists, and drug development professionals to harness its full potential.
The Theoretical Framework: Viscosity and its Temperature Dependence
The viscosity of a fluid is a measure of its resistance to flow. For liquids like this compound, viscosity is primarily governed by intermolecular forces. As temperature increases, the kinetic energy of the DEGDGE molecules rises, enabling them to overcome these cohesive forces more easily. This increased molecular mobility results in a decrease in viscosity, a behavior characteristic of most liquids.
This inverse relationship between temperature and viscosity can be mathematically described by the Arrhenius equation for viscosity:
η = A * e(Ea/RT)
Where:
-
η is the dynamic viscosity
-
A is the pre-exponential factor (related to the material's properties)
-
Ea is the activation energy for viscous flow
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
A logarithmic transformation of this equation reveals a linear relationship between the natural logarithm of viscosity and the reciprocal of the absolute temperature. This relationship is a cornerstone for predicting and modeling the viscosity of DEGDGE at temperatures where experimental data may not be available.
Quantitative Data: Viscosity of this compound
Precise viscosity data for this compound across a wide range of temperatures is not always readily available in a consolidated format. However, based on available technical information, the viscosity of DEGDGE is generally low. For instance, some sources indicate a viscosity range of 40-80 mPa·s at 25°C .
To provide a more comprehensive understanding, the following table presents an illustrative example of how the viscosity of an epoxy resin like DEGDGE is expected to change with temperature. Note: These values are for illustrative purposes to demonstrate the trend and should be experimentally verified for the specific grade of DEGDGE being used.
| Temperature (°C) | Temperature (K) | Illustrative Viscosity (mPa·s) |
| 25 | 298.15 | 60 |
| 40 | 313.15 | 35 |
| 60 | 333.15 | 15 |
| 80 | 353.15 | 8 |
This table clearly demonstrates the significant reduction in viscosity as the temperature of DEGDGE is increased. This behavior is critical for applications such as resin infusion and coating processes where low viscosity is required for proper material flow and substrate wetting.
Experimental Protocol: Accurate Measurement of DEGDGE Viscosity
The following is a detailed, step-by-step methodology for determining the viscosity of this compound at various temperatures using a rotational viscometer, a widely accepted and reliable method. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Instrumentation and Materials
-
Rotational Viscometer: A cone-and-plate or coaxial cylinder viscometer equipped with precise temperature control (e.g., a Peltier or circulating fluid bath system).
-
Spindle/Measuring Geometry: Appropriate geometry for the expected viscosity range of DEGDGE.
-
This compound (DEGDGE): High-purity grade.
-
Calibration Fluid: A certified viscosity standard.
-
Cleaning Solvents: Acetone, isopropanol.
-
Lint-free wipes.
Step-by-Step Methodology
-
Instrument Calibration and Verification:
-
Causality: Before any measurements, it is imperative to verify the viscometer's accuracy. This is achieved by measuring the viscosity of a certified reference fluid with a known viscosity at a specified temperature.
-
Procedure:
-
Set the temperature of the measuring system to the specified temperature for the calibration fluid.
-
Allow the system to equilibrate for at least 30 minutes.
-
Measure the viscosity of the calibration fluid.
-
The measured viscosity should be within the tolerance specified for the reference material. If not, the instrument may require professional calibration.
-
-
-
Sample Preparation:
-
Causality: The presence of air bubbles or impurities in the DEGDGE sample can lead to erroneous viscosity readings.
-
Procedure:
-
Ensure the DEGDGE sample is free of any visible particulates.
-
To remove any dissolved gases or small air bubbles, it is recommended to degas the sample, for example, by placing it in a vacuum chamber for a short period.
-
-
-
Viscosity Measurement:
-
Causality: Precise temperature control is the most critical parameter for obtaining accurate viscosity data as a function of temperature.
-
Procedure:
-
Set the desired temperature on the viscometer's temperature controller.
-
Allow the measuring geometry and the sample chamber to reach thermal equilibrium.
-
Carefully place the required volume of the DEGDGE sample onto the lower plate or into the cup of the viscometer, avoiding the introduction of air bubbles.
-
Lower the spindle or cone to the correct measurement position.
-
Allow the sample to thermally equilibrate for a minimum of 15-20 minutes.
-
Begin the measurement at a specified shear rate. For a Newtonian fluid like DEGDGE is expected to be, the viscosity should be independent of the shear rate. It is good practice to perform a shear rate sweep to confirm this.
-
Record the viscosity reading once it has stabilized.
-
Repeat the measurement at each desired temperature, ensuring thorough cleaning of the measuring geometry between each temperature point.
-
-
Data Analysis and Reporting
-
Tabulate the Data: Record the temperature and the corresponding average viscosity value.
-
Arrhenius Plot: For a deeper understanding of the temperature dependence, plot the natural logarithm of the viscosity (ln η) versus the reciprocal of the absolute temperature (1/T). The data should yield a straight line, the slope of which is proportional to the activation energy for viscous flow (Ea/R).
-
Reporting: The final report should include the tabulated data, the Arrhenius plot, and the calculated activation energy.
Visualization of the Experimental Workflow
commercial sources for high-purity diethylene glycol diglycidyl ether
An In-Depth Technical Guide to High-Purity Diethylene Glycol Diglycidyl Ether for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DEGDGE) is a versatile difunctional epoxy compound valued for its role as a reactive diluent and a flexible crosslinking agent. In high-purity grades, it is gaining significant traction in advanced applications, including the formulation of biocompatible materials and drug delivery systems. This guide provides a comprehensive technical overview of high-purity DEGDGE, including its chemical identity, commercial sourcing, purity specifications, analytical methodologies for quality control, and its applications in the pharmaceutical and biomedical research sectors. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge required to source and utilize this compound effectively and safely.
A Note on Chemical Identity: CAS Number Clarification
A point of potential confusion when sourcing this compound is the presence of two commonly cited CAS numbers: 4206-61-5 and 39443-66-8 .[1][2][3][4][5][6][7]
-
CAS 4206-61-5 is generally understood to refer to the specific monomeric molecule, 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane.[8]
-
CAS 39443-66-8 is often used by commercial suppliers and may refer to a polymeric or technical grade mixture where this compound is the primary component.
For research and development, particularly in pharmaceutical and biomedical applications where precise chemical identity is paramount, it is crucial to seek materials specified under CAS 4206-61-5 and to obtain detailed analytical data from the supplier to confirm the structure and purity.
Commercial Sources for High-Purity this compound
High-purity DEGDGE is available from a range of chemical suppliers, from large-scale manufacturers to specialized distributors catering to research and pharmaceutical sectors. These sources can be broadly categorized as follows:
-
Primary Manufacturers: A number of chemical manufacturing companies, particularly in Asia, produce DEGDGE in bulk quantities.[4] While they are the primary source, they may have high minimum order quantities.
-
Specialty Chemical Suppliers and Distributors: Companies in North America and Europe often distribute DEGDGE in smaller, research-friendly quantities.[2] These suppliers are more likely to provide detailed certificates of analysis and cater to the stringent quality requirements of the pharmaceutical industry.
-
E-commerce Platforms for Chemicals: Several online platforms aggregate chemical suppliers, offering a convenient way to compare offerings from various sources.[3]
When selecting a supplier for high-purity DEGDGE, it is imperative to request and scrutinize the Certificate of Analysis (CoA) to ensure the material meets the specific requirements of your application.
Representative Commercial Suppliers
| Supplier Category | Example Companies | Notes |
| Manufacturers | Chinese Chemical Companies | Often supply in bulk; purity claims should be verified with detailed analytical data.[4] |
| Distributors | Silver Fern Chemical, Parchem | North American distributors offering various packaging sizes.[2] |
| Specialty Suppliers | Polysciences, Inc. | Offer related compounds like ethylene glycol diglycidyl ether for biomedical applications, indicating expertise in high-purity crosslinkers.[9] |
| Online Marketplaces | Echemi, LookChem | Provide a platform to connect with numerous global suppliers.[3] |
Defining "High-Purity" for Pharmaceutical Applications
The term "high-purity" in the context of a pharmaceutical excipient like DEGDGE is not arbitrarily defined. It is dictated by the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the standards set forth in pharmacopeias like the United States Pharmacopeia (USP).[10][11][12] For a substance to be considered high-purity for pharmaceutical use, it must be characterized by:
-
A high degree of chemical purity: Typically >99%, with all impurities identified and quantified.
-
Low levels of toxic contaminants: Particularly residual reactants from synthesis, such as epichlorohydrin, and byproducts like diethylene glycol (DEG) and ethylene glycol (EG), which are known to be toxic.[13][14]
-
Consistency between batches: A robust manufacturing process that ensures minimal variation in the purity profile from one lot to another.
The European Medicines Agency (EMA) provides guidelines on the necessary documentation for excipients, which includes details on the manufacturing process, structure, physicochemical properties, and validated analytical methods.[15]
Key Quality Control Parameters and Analytical Methods
Ensuring the high purity of DEGDGE requires a suite of analytical tests. The following are critical quality control parameters and the methodologies used for their determination.
1. Assay and Purity Determination
The overall purity of DEGDGE is typically determined by chromatographic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identifying and quantifying the main component and volatile impurities.[16][17] A high-resolution capillary column can effectively separate DEGDGE from related substances. The mass spectrometer provides definitive identification of the peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors can also be employed for purity assessment, especially for non-volatile impurities.[18][19] Derivatization techniques may be necessary for compounds lacking a chromophore.[20]
2. Epoxy Equivalent Weight (EEW)
The EEW is a critical parameter for any epoxy compound as it determines the stoichiometry for crosslinking reactions. It is defined as the weight of resin in grams that contains one mole of epoxy groups.
-
Titration (ASTM D1652): This is the standard method for determining EEW. It involves the titration of the epoxy groups with a standardized acid, typically hydrobromic acid generated in situ.
3. Hydrolyzable and Total Chlorine
The presence of chlorine-containing impurities, often remnants from the synthesis process involving epichlorohydrin, can be detrimental to the final product's stability and performance.
-
Titration (ASTM D1726): This standard test method is used to determine the content of easily hydrolyzable chlorine in epoxy resins.
4. Impurity Profiling for Toxic Contaminants
Given the toxicity of diethylene glycol (DEG) and ethylene glycol (EG), it is crucial to have sensitive methods to detect their presence.
-
GC-MS Method for DEG and EG: The FDA has published a validated GC-MS method for the detection and quantification of DEG and EG in pharmaceutical products, with limits of detection in the parts-per-million (ppm) range.[13]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used as a rapid screening method for DEG and EG contamination.[21]
5. Water Content
The presence of water can affect the reactivity of the epoxy groups and the stability of the material.
-
Karl Fischer Titration: This is the standard method for the precise determination of water content in chemicals.
Representative Certificate of Analysis for High-Purity DEGDGE
| Parameter | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Assay (by GC) | ≥ 99.0% | Gas Chromatography |
| Epoxy Equivalent Weight (EEW) | 109 - 119 g/eq | Titration (ASTM D1652) |
| Hydrolyzable Chlorine | ≤ 0.1% | Titration (ASTM D1726) |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Diethylene Glycol (DEG) | Not Detected (LOD ≤ 10 ppm) | GC-MS |
| Ethylene Glycol (EG) | Not Detected (LOD ≤ 10 ppm) | GC-MS |
| Density (25°C) | 1.13 - 1.15 g/mL | Gravimetric |
| Refractive Index (n20/D) | 1.46 - 1.48 | Refractometry |
Applications in Research and Drug Development
The high purity of DEGDGE, combined with its flexibility and crosslinking capabilities, makes it a valuable tool in the pharmaceutical and biomedical fields.
Hydrogels for Controlled Drug Delivery
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery systems.[22] DEGDGE can be used as a crosslinking agent to form hydrogels from various biocompatible polymers such as chitosan and its derivatives.[23][24]
The crosslinking of glycol chitosan with poly(ethylene glycol) diglycidyl ether (PEGDE), a related compound, has been shown to produce hydrogels with pro-angiogenic and antibacterial properties, making them suitable for wound dressing applications.[23][24] The degree of crosslinking, which can be controlled by the concentration of the diglycidyl ether, allows for the tuning of the hydrogel's properties, such as swelling ratio and drug release rate.[25] This enables the development of controlled-release formulations where the therapeutic agent is released over an extended period.[26][27][28]
Caption: Formation of a drug-eluting hydrogel using DEGDGE as a crosslinker.
Biocompatible Adhesives and Sealants
In the medical device field, high-purity epoxy systems are used as adhesives and sealants. DEGDGE, as a flexible reactive diluent, can be incorporated into these formulations to improve their toughness and reduce brittleness, which is crucial for applications where there is movement or stress. The low toxicity profile of high-purity DEGDGE is essential for ensuring the biocompatibility of the final cured product.
Experimental Protocols
Protocol 1: Determination of Epoxy Equivalent Weight (EEW) by Titration (Based on ASTM D1652)
Objective: To determine the epoxy equivalent weight of a this compound sample.
Materials:
-
DEGDGE sample
-
Tetrabutylammonium iodide solution in chloroform
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Crystal violet indicator solution
-
Chloroform and glacial acetic acid
Procedure:
-
Accurately weigh approximately 0.2 g of the DEGDGE sample into a 100 mL beaker.
-
Dissolve the sample in 10 mL of chloroform.
-
Add 10 mL of the tetrabutylammonium iodide solution.
-
Add 3-4 drops of crystal violet indicator. The solution should be bluish-green.
-
Titrate with standardized 0.1 N perchloric acid in acetic acid until the endpoint is reached, indicated by a color change to a stable yellowish-green.
-
Perform a blank titration using the same procedure without the DEGDGE sample.
Calculation: EEW (g/eq) = (Weight of sample (g) * 1000) / ((V - B) * N) Where:
-
V = Volume of perchloric acid for the sample (mL)
-
B = Volume of perchloric acid for the blank (mL)
-
N = Normality of the perchloric acid solution
Protocol 2: Screening for Diethylene Glycol (DEG) and Ethylene Glycol (EG) Impurities by GC-MS (Conceptual Outline based on FDA methods)
Objective: To screen for the presence of DEG and EG in a DEGDGE sample.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for polar analytes (e.g., DB-WAX)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the DEGDGE sample and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of approximately 10 mg/mL.
-
Standard Preparation: Prepare a mixed standard solution containing known concentrations of DEG and EG (e.g., 10 µg/mL) in the same solvent.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample and standard solutions into the GC-MS system.
-
Use a temperature program that allows for the separation of DEG and EG from the solvent and the DEGDGE peak.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode, monitoring for characteristic ions of DEG (e.g., m/z 45, 58, 75) and EG (e.g., m/z 31, 45, 62).
-
-
Data Analysis: Compare the chromatograms of the sample and the standard. The presence of peaks at the retention times corresponding to DEG and EG in the sample chromatogram, with the correct ion ratios, would indicate their presence. Quantification can be performed by comparing the peak areas in the sample to those in the standard.
Caption: Workflow for GC-MS analysis of DEG and EG impurities in DEGDGE.
Conclusion
High-purity this compound is a critical enabling chemical for innovation in pharmaceutical and biomedical research. Its utility as a flexible crosslinker in drug delivery systems and biocompatible materials necessitates a thorough understanding of its commercial sources and the analytical methods required to verify its purity. By adhering to stringent quality control measures and sourcing from reputable suppliers, researchers, scientists, and drug development professionals can confidently incorporate this versatile molecule into their advanced formulations, paving the way for new therapeutic and medical device technologies.
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Diethylene Glycol Diglycidyl Ether (DEDGE): A Comprehensive Technical Guide to its Hydrolysis and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylene glycol diglycidyl ether (DEDGE) is a bifunctional epoxy compound widely utilized as a reactive diluent, flexibilizer, and crosslinking agent in diverse fields ranging from industrial coatings to advanced biomedical applications.[1][2][3] Its utility in sensitive formulations, particularly in hydrogels for sustained drug delivery, necessitates a profound understanding of its aqueous stability and degradation pathways.[1] This guide provides a detailed examination of the chemical principles governing DEDGE's hydrolysis, the kinetics of its degradation under various environmental conditions, and robust analytical methodologies for its characterization. We will explore the mechanisms of both acid- and base-catalyzed epoxide ring-opening, delineate the critical factors influencing its stability—namely pH and temperature—and provide validated experimental protocols for researchers to assess its behavior in their own systems.
Introduction: The Molecular Architecture and Utility of DEDGE
This compound (chemical formula: C₁₀H₁₈O₅) is an aliphatic glycidyl ether characterized by a flexible diethylene glycol backbone capped at both ends by reactive epoxide (oxirane) groups.[3][4] This symmetrical, bifunctional architecture is the cornerstone of its utility, allowing it to act as a molecular bridge, forming stable covalent bonds and creating durable polymer networks.
Key properties that distinguish DEDGE include:
-
Reactivity: The strained three-membered epoxide rings are susceptible to nucleophilic attack, enabling reactions with a wide array of functional groups, including amines, hydroxyls, and carboxyls.[5][6]
-
Flexibility: The central ether linkage imparts significant flexibility to the cured polymer matrix, a desirable trait in applications requiring non-brittle materials.
-
Water Solubility: Unlike many epoxy compounds, DEDGE possesses a degree of water solubility, making it a valuable component in aqueous formulations and for crosslinking hydrophilic polymers like polysaccharides.[1][2]
These characteristics have led to its widespread adoption in epoxy resin formulations to reduce viscosity, in coatings and adhesives to enhance durability, and critically, in the biomedical field for the crosslinking of hydrogels used in tissue engineering and controlled drug release systems.[1][2][3]
The Core Mechanism: Hydrolysis via Epoxide Ring-Opening
The primary pathway for the degradation of DEDGE in aqueous environments is the hydrolysis of its terminal epoxide rings. This reaction proceeds via two distinct, pH-dependent mechanisms: acid-catalyzed and base-catalyzed ring-opening. The result of hydrolyzing one epoxide group is a vicinal diol (a glycol); complete hydrolysis of the DEDGE molecule yields a stable tetraol, 2,2'-(oxybis(ethane-2,1-diyl))bis(oxy)bis(2,3-dihydroxypropane-1-ol).
Acid-Catalyzed Hydrolysis
Under acidic conditions (pH < 7), the hydrolysis of the epoxide ring is significantly accelerated. The reaction proceeds through a mechanism with SN2-like characteristics.[7][8]
-
Protonation: The reaction is initiated by the protonation of the epoxide oxygen atom by a hydronium ion (H₃O⁺). This step converts the oxygen into a good leaving group (a hydroxyl group).[7]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks one of the epoxide carbons. For a primary-secondary epoxide like that in DEDGE, this attack occurs predominantly at the less sterically hindered primary carbon.[7][8]
-
Ring-Opening and Deprotonation: The attack proceeds from the backside, leading to the opening of the ring and the formation of a trans-1,2-diol product after deprotonation.[7][8]
Caption: Acid-catalyzed hydrolysis of a DEDGE epoxide group.
Base-Catalyzed Hydrolysis
In alkaline environments (pH > 7), the ring-opening occurs via a direct SN2 mechanism, driven by a strong nucleophile such as a hydroxide ion (OH⁻).[7][8]
-
Nucleophilic Attack: The hydroxide ion directly attacks the less sterically hindered primary carbon of the epoxide ring. This is the rate-determining step.
-
Ring-Opening: The carbon-oxygen bond of the ring is cleaved, and the negative charge is transferred to the oxygen atom, forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is rapidly protonated by a water molecule to yield the final 1,2-diol product, regenerating a hydroxide ion in the process.
This mechanism is fundamental to the use of DEDGE as a crosslinker for proteins and polysaccharides, which is typically performed under alkaline conditions to facilitate the reaction with hydroxyl or amino groups.[5]
Caption: Base-catalyzed hydrolysis of a DEDGE epoxide group.
Factors Governing the Stability of DEDGE
The rate of DEDGE hydrolysis, and thus its stability in a formulation, is primarily dictated by pH and temperature. Understanding these relationships is critical for predicting shelf-life, defining storage conditions, and controlling reaction kinetics during crosslinking procedures.
The Critical Role of pH
DEDGE exhibits its greatest stability in neutral aqueous solutions (pH ≈ 7). As the pH deviates towards either acidic or basic conditions, the rate of hydrolysis increases substantially due to the catalytic effects described above.
-
Acidic Conditions (pH < 6): The rate of hydrolysis increases as the concentration of hydronium ions (H₃O⁺) rises.[9]
-
Alkaline Conditions (pH > 8): The rate of hydrolysis increases with the concentration of hydroxide ions (OH⁻). This is the principle behind using alkaline catalysts for crosslinking reactions.[5]
The Influence of Temperature
Temperature has a profound effect on the kinetics of hydrolysis. As with most chemical reactions, an increase in temperature provides the necessary activation energy for the ring-opening reaction, leading to a faster degradation rate. Studies on analogous bisphenol A diglycidyl ether (BADGE) have demonstrated a significantly higher rate of degradation at 40°C compared to 25°C.[10] For long-term storage and to ensure the stability of stock solutions, it is imperative to maintain low temperatures. A study on the stability of BADGE and BFDGE derivatives found that storage at 4°C or -20°C dramatically reduced the rate of degradation compared to storage at 20°C.[11]
Data Summary: DEDGE Stability Under Various Conditions
The following table provides illustrative data on the expected stability of DEDGE, synthesized from principles observed in related glycidyl ether compounds.
| Condition | pH | Temperature (°C) | Time (hours) | Expected % DEDGE Remaining (Illustrative) | Primary Degradation Pathway |
| A | 4.0 | 40 | 24 | < 20% | Acid-Catalyzed Hydrolysis |
| B | 7.0 | 40 | 24 | ~ 85-90% | Uncatalyzed Hydrolysis (Slow) |
| C | 10.0 | 40 | 24 | < 15% | Base-Catalyzed Hydrolysis |
| D | 7.0 | 4 | 168 (1 week) | > 98% | Minimal Hydrolysis |
Experimental Protocol: Assessing DEDGE Stability
To ensure the integrity of DEDGE-containing formulations, a well-designed stability study is essential. The following protocol outlines a robust methodology for quantifying the rate of DEDGE hydrolysis as a function of pH.
Objective
To determine the degradation kinetics of DEDGE in aqueous buffered solutions at pH 4, 7, and 10 at a constant elevated temperature (e.g., 40°C).
Materials and Equipment
-
This compound (DEDGE), analytical standard grade
-
Buffer solutions: pH 4.0 (citrate), pH 7.0 (phosphate), pH 10.0 (carbonate)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Incubator or water bath set to 40°C
-
HPLC-MS system (e.g., Agilent 7890A GC with 5975C MS detector or equivalent LC-MS).[11][12]
-
Analytical balance, vortex mixer, autosampler vials
Experimental Workflow Diagram
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A Comprehensive Technical Guide on Potential Impurities in Synthesized Diethylene Glycol Diglycidyl Ether (DEGDGE)
Foreword
Diethylene glycol diglycidyl ether (DEGDGE) is a cornerstone of modern polymer chemistry, prized for its role as a reactive diluent and flexibilizer in epoxy resin formulations. Its applications span from industrial coatings and adhesives to sophisticated biomedical materials and drug delivery systems. In these latter, high-stakes applications, the absolute purity of DEGDGE is not merely a quality metric but a critical determinant of performance, safety, and biocompatibility. The presence of even trace impurities can have profound and often detrimental effects. This guide is intended for researchers, scientists, and drug development professionals, providing a deep dive into the potential impurities encountered during DEGDGE synthesis. We will explore the causal mechanisms of their formation, detail robust analytical methodologies for their identification and quantification, and outline strategic approaches to their mitigation.
The Synthetic Pathway of DEGDGE: A Double Glycidylation Reaction
The industrial synthesis of this compound is predominantly a two-step process. The first step involves the Lewis acid-catalyzed addition of epichlorohydrin to diethylene glycol, which forms a chlorohydrin intermediate. This is followed by a dehydrochlorination step, where a strong base, typically sodium hydroxide, is used to effect ring-closure to the epoxide, yielding DEGDGE.[1][2]
The elegance of this synthesis is shadowed by a propensity for side reactions, largely due to the high reactivity of epichlorohydrin and the epoxide functional groups. Precise control over reaction conditions is therefore paramount to achieving high purity.
Diagram 1: Synthesis of DEGDGE and Key Reaction Steps
Caption: The two-step synthesis of this compound.
Unraveling the Impurity Profile of Synthesized DEGDGE
The impurities in DEGDGE can be broadly classified into three categories: process-related impurities, those arising from raw materials, and byproducts from side reactions. A comprehensive understanding of each is crucial for targeted mitigation strategies.
Process-Related Impurities: The Usual Suspects
These impurities are intrinsic to the synthetic process and often represent the greatest challenge in purification.
-
Monoglycidyl Ether of Diethylene Glycol (MGE): This impurity arises from the incomplete reaction of diethylene glycol, where only one of the two hydroxyl groups has been glycidylated. The stoichiometry of the reactants is a key determinant of MGE levels; an insufficient excess of epichlorohydrin will favor its formation. MGE can act as a chain terminator in polymerization reactions, altering the final properties of the cured resin.
-
Residual Chlorohydrins: Incomplete dehydrochlorination results in the persistence of chlorohydrin intermediates in the final product. These are undesirable as they can slowly release hydrochloric acid, leading to instability and corrosion in formulated products. The efficiency of the dehydrochlorination step, including the strength and stoichiometry of the base, is critical in minimizing residual chlorohydrins.
-
Oligomers and Polymers: The highly reactive epoxide rings of DEGDGE can undergo ring-opening polymerization, particularly in the presence of residual Lewis acid catalyst or at elevated temperatures.[3] This leads to the formation of higher molecular weight species, which can significantly increase the viscosity of the resin and adversely affect its processing and final mechanical properties.
-
Hydrolysis Products: The presence of water during synthesis or workup can lead to the hydrolysis of the epoxide rings, forming diols. This not only consumes the desired product but also introduces impurities that can act as plasticizers in the final cured material.
Raw Material Impurities: A Legacy of the Starting Materials
The purity of the final DEGDGE is intrinsically linked to the purity of its precursors.
-
Impurities in Diethylene Glycol: Commercial grades of diethylene glycol can contain other glycols such as ethylene glycol and triethylene glycol. These homologous glycols will also react with epichlorohydrin to form their corresponding diglycidyl ethers, resulting in a product with a broader molecular weight distribution and potentially altered physical properties.
-
Impurities in Epichlorohydrin: Epichlorohydrin is a known source of chlorine-containing impurities. Even after the dehydrochlorination step, residual chlorine can remain in the final product, which can be detrimental in electronic applications where high purity is required.[4]
Byproducts of Unwanted Side Reactions
The complex chemical environment of the synthesis can give rise to a variety of side reactions and their corresponding byproducts.
-
Glycidol: The hydrolysis of epichlorohydrin can form glycidol, a reactive molecule that can participate in further side reactions, including polymerization.
-
Isomers: The reaction of epichlorohydrin with the hydroxyl groups of diethylene glycol can lead to the formation of different isomers, which may exhibit varied reactivity and physical properties.
Table 1: Summary of Potential Impurities in Synthesized DEGDGE
| Impurity Category | Specific Impurity | Formation Mechanism | Potential Impact on Final Product |
| Process-Related | Monoglycidyl Ether (MGE) | Incomplete glycidylation of diethylene glycol. | Acts as a chain terminator, alters stoichiometry. |
| Residual Chlorohydrins | Incomplete dehydrochlorination. | Instability, potential for acid release. | |
| Oligomers/Polymers | Ring-opening polymerization of epoxides. | Increased viscosity, altered mechanical properties. | |
| Hydrolysis Products (Diols) | Reaction of epoxides with water. | Reduced epoxy content, plasticizing effect. | |
| Raw Material-Related | Homologous Glycidyl Ethers | Presence of other glycols in diethylene glycol. | Broader molecular weight distribution, altered properties. |
| Residual Chlorine | Impurities in epichlorohydrin. | Detrimental in electronic applications. | |
| Side Reaction Byproducts | Glycidol | Hydrolysis of epichlorohydrin. | Reactive, can lead to further byproducts. |
| Isomers | Non-specific reaction pathways. | Varied reactivity and physical properties. |
Analytical Arsenal for DEGDGE Impurity Profiling
A multi-technique analytical approach is essential for the comprehensive characterization of DEGDGE and its impurities.
Chromatographic Techniques: The Separation Specialists
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for the analysis of volatile and semi-volatile impurities. It is particularly well-suited for the identification and quantification of residual epichlorohydrin, glycidol, and other low molecular weight byproducts.
Experimental Protocol: GC-MS Analysis of DEGDGE
-
Sample Preparation: Dilute the DEGDGE sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[5]
-
GC Column: Utilize a non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Use a split/splitless injector in splitless mode to enhance sensitivity for trace impurities. Set the injector temperature to 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a wide range of compounds. A typical program would be: 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 35-500. Identify compounds by comparing their mass spectra to a library (e.g., NIST).
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for the separation and quantification of non-volatile impurities, including MGE, oligomers, and hydrolysis products. A reversed-phase C18 column is commonly used.
Experimental Protocol: HPLC Analysis of DEGDGE
-
Sample Preparation: Dissolve the DEGDGE sample in a mixture of the mobile phase components (e.g., acetonitrile and water) to a concentration of about 1 mg/mL.
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, start with a high percentage of water and gradually increase the acetonitrile content to elute compounds with increasing hydrophobicity.
-
Detector: A UV detector can be used if the impurities have a chromophore. A Refractive Index (RI) detector is a more universal option for detecting non-UV active compounds. An Evaporative Light Scattering Detector (ELSD) is also suitable for non-volatile analytes.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC is the premier technique for determining the molecular weight distribution of the DEGDGE product and quantifying the presence of oligomers and polymers.[6][7]
Experimental Protocol: SEC/GPC Analysis of DEGDGE
-
Sample Preparation: Dissolve the DEGDGE sample in the mobile phase (typically tetrahydrofuran - THF) to a concentration of 1-2 mg/mL.
-
SEC Columns: Use a set of SEC columns with a suitable pore size for separating low molecular weight oligomers (e.g., a set of columns with pore sizes ranging from 100 Å to 1000 Å).
-
Mobile Phase: Use THF at a flow rate of 1 mL/min.
-
Detector: A Refractive Index (RI) detector is commonly used.
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights to create a calibration curve for determining the molecular weight distribution of the sample.
-
Diagram 2: Analytical Workflow for DEGDGE Impurity Profiling
Caption: A multi-pronged analytical approach for comprehensive DEGDGE impurity profiling.
Mastering Impurity Control: Strategies for High-Purity DEGDGE
The production of high-purity DEGDGE hinges on a holistic approach that integrates stringent raw material control, meticulous optimization of reaction parameters, and efficient purification methodologies.
The Primacy of Raw Material Purity
The quality of the final product is fundamentally limited by the quality of the starting materials. Sourcing high-purity diethylene glycol and epichlorohydrin from reputable suppliers with comprehensive certificates of analysis is a non-negotiable first step.
Precision in Process Parameters
-
Stoichiometric Control: The molar ratio of epichlorohydrin to diethylene glycol is a critical parameter. A carefully controlled excess of epichlorohydrin is necessary to drive the reaction towards the formation of the diglycidyl ether and minimize the formation of MGE.[4] However, an excessive amount of epichlorohydrin will necessitate more rigorous downstream purification.
-
Catalyst Selection and Loading: The choice of Lewis acid catalyst and its concentration can significantly influence the reaction rate and the formation of byproducts.[8] Overly aggressive catalysts or high catalyst loadings can promote oligomerization.[9]
-
Temperature Management: The glycidylation reaction is exothermic, and precise temperature control is essential to prevent runaway reactions and minimize the formation of polymers and other side products.
-
Dehydrochlorination Efficiency: The complete conversion of the chlorohydrin intermediate to the epoxide is crucial. This requires the use of a sufficiently strong base in the correct stoichiometric amount and adequate reaction time.
The Art of Purification
Post-synthesis purification is essential to remove unreacted starting materials, catalyst residues, and byproducts.
-
Washing: A series of aqueous washes can effectively remove water-soluble impurities and residual salts.
-
Stripping and Distillation: Vacuum distillation is a standard method for removing volatile impurities such as unreacted epichlorohydrin.[1]
-
Solvent Extraction: Liquid-liquid extraction can be employed to selectively remove certain classes of impurities.
-
Chromatographic Purification: For applications demanding the highest purity, such as in the pharmaceutical and biomedical fields, preparative chromatography may be required to isolate DEGDGE from closely related impurities.
Conclusion: The Pursuit of Purity
The synthesis of this compound, while well-established, is a nuanced process where the pursuit of purity is a constant challenge. A deep understanding of the underlying reaction mechanisms and the potential for impurity formation is the foundation upon which robust and reliable synthetic processes are built. By coupling this knowledge with a comprehensive suite of analytical techniques and strategic control over process parameters, it is possible to consistently produce high-purity DEGDGE that meets the stringent requirements of even the most demanding applications. For researchers and professionals in the field, a commitment to understanding and controlling impurities is not just a matter of good science; it is a commitment to the safety and efficacy of the final products that rely on this versatile molecule.
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ResearchGate. (2025). Synthesis of ethylene glycol diglycidyl ether and study on its properties as cationic type UV-curing diluent. Retrieved from [Link]
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ACS Publications. (n.d.). Lewis Acid-Assisted Anionic Ring-Opening Polymerization of Epoxide by the Aluminum Complexes of Porphyrin, Phthalocyanine, Tetraazaannulene, and Schiff Base as Initiators. Macromolecules. Retrieved from [Link]
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An In-depth Technical Guide: Theoretical vs. Experimental Epoxy Equivalent Weight of Diethylene Glycol Diglycidyl Ether (DEGDGE)
Abstract
The Epoxy Equivalent Weight (EEW) is a critical parameter for formulating epoxy resin systems, dictating the stoichiometric ratio of resin to curing agent and ultimately influencing the final properties of the cured material. This guide provides a comprehensive analysis of the theoretical and experimental determination of the EEW for Diethylene Glycol Diglycidyl Ether (DEGDGE), a common reactive diluent. We will delve into the underlying chemical principles, present a detailed methodology for experimental determination via titration, and explore the factors contributing to discrepancies between theoretical and experimental values. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep, practical understanding of this fundamental epoxy resin characteristic.
Introduction: The Significance of Epoxy Equivalent Weight
The reactivity and performance of an epoxy resin system are fundamentally governed by the concentration of epoxy groups. The Epoxy Equivalent Weight (EEW) is defined as the mass of resin in grams that contains one mole of epoxy groups.[1][2] An accurate EEW is paramount for achieving the desired cross-linking density, which in turn determines the mechanical, thermal, and chemical properties of the cured polymer.[3][4] For this compound (DEGDGE), a low-viscosity difunctional epoxy resin often used as a reactive diluent, precise EEW determination ensures its proper incorporation into formulations to modify viscosity and enhance flexibility without compromising performance.[5][6]
This guide will first establish the theoretical EEW of DEGDGE based on its molecular structure. Subsequently, a robust experimental protocol for its determination, based on the widely accepted ASTM D1652 standard, will be detailed.[3][7][8][9][10] Finally, a critical discussion on the potential sources of deviation between the theoretical and experimentally derived values will be provided, offering insights into the practical realities of working with commercial-grade epoxy resins.
Theoretical Epoxy Equivalent Weight of DEGDGE
The theoretical EEW is calculated directly from the molecular formula and the number of epoxy groups per molecule.
2.1. Chemical Structure of DEGDGE
This compound (DEGDGE) is synthesized from diethylene glycol and epichlorohydrin.[5][11] Its chemical structure is as follows:
The molecule contains two epoxy (oxirane) groups.
2.2. Calculation of Theoretical EEW
The theoretical EEW is calculated using the following formula:
EEW = Molecular Weight / Number of Epoxy Groups
For DEGDGE:
EEW = 218.25 g/mol / 2 = 109.125 g/eq
This value represents the ideal EEW for a 100% pure, monomeric DEGDGE molecule.
Experimental Determination of Epoxy Equivalent Weight
The experimental determination of EEW is crucial for quality control and for accurately formulating with commercial resins, which may contain impurities or oligomers. The most common method is titration, as outlined in ASTM D1652.[3][7][8][9][10] This method involves the reaction of the epoxy groups with a titrant, and the endpoint is detected either potentiometrically or with a colorimetric indicator.[4][12]
3.1. Principle of the Titration Method
The method is based on the reaction of the epoxy group with hydrogen bromide (HBr) generated in situ from the reaction of a quaternary ammonium bromide (like tetraethylammonium bromide) with a standardized solution of perchloric acid in glacial acetic acid.[4][12] The consumption of the acid is directly proportional to the number of epoxy groups present in the sample.
3.2. Experimental Protocol (Based on ASTM D1652)
This protocol provides a step-by-step guide for the manual titration method.
3.2.1. Reagents and Apparatus
-
Reagents:
-
Apparatus:
-
Analytical Balance (accurate to 0.1 mg)
-
Buret (25 mL or 50 mL)
-
Erlenmeyer Flasks (150 mL)
-
Magnetic Stirrer and Stir Bar
-
Pipettes
-
3.2.2. Step-by-Step Procedure
-
Sample Preparation: Accurately weigh approximately 0.4 g of the DEGDGE resin into a 150 mL Erlenmeyer flask.[14]
-
Dissolution: Add 10 mL of methylene chloride or chloroform to the flask and stir until the resin is completely dissolved.[12][13]
-
Addition of Reagents: Add 10 mL of the tetraethylammonium bromide solution.[13]
-
Indicator: Add 5-7 drops of the crystal violet indicator solution. The solution should appear violet.[13]
-
Titration: Titrate the solution with the standardized 0.1 N perchloric acid solution. The endpoint is reached when the solution color changes from violet to a sea green or blue-green that persists for at least 30 seconds.[14]
-
Blank Determination: Perform a blank titration using the same procedure but without the DEGDGE sample.
3.2.3. Calculation of Experimental EEW
The experimental EEW is calculated using the following formula:
EEW = (W * 1000) / [(V - B) * N]
Where:
-
W = Weight of the sample in grams (g)
-
V = Volume of perchloric acid solution used for the sample titration in milliliters (mL)
-
B = Volume of perchloric acid solution used for the blank titration in milliliters (mL)
-
N = Normality of the perchloric acid solution (eq/L)
3.3. Experimental Workflow Diagram
Caption: Workflow for the experimental determination of EEW.
Comparison of Theoretical and Experimental EEW
It is common for the experimental EEW to deviate from the theoretical value. Understanding the reasons for this discrepancy is crucial for effective formulation.
4.1. Data Presentation
| Parameter | Theoretical Value | Experimental Value |
| EEW (g/eq) | 109.125 | Varies (typically higher) |
4.2. Causality of Discrepancies
Several factors can contribute to a higher experimental EEW compared to the theoretical value:
-
Impurities: The presence of non-epoxy functional species from the synthesis process can increase the overall weight of the resin without contributing to the epoxy content.[11]
-
Side Reactions: During the synthesis of DEGDGE, side reactions can occur, leading to the formation of byproducts that do not contain two epoxy groups per molecule.[15][16][17][18]
-
Oligomerization: Some degree of oligomerization can occur during synthesis, resulting in molecules with a higher molecular weight but the same number of epoxy groups, thus increasing the EEW.
-
Hydrolysis of Epoxy Groups: Exposure to moisture can lead to the hydrolysis of the epoxy rings, converting them into diols.[19][20][21][22] This reduces the number of reactive epoxy groups, thereby increasing the measured EEW. Proper storage in a clean, dry environment is essential to minimize this effect.[23][24][25][26][27]
-
Incomplete Reaction: If the synthesis reaction does not go to completion, unreacted starting materials may remain, leading to a lower overall epoxy content.
Conclusion
The determination of both theoretical and experimental Epoxy Equivalent Weight is fundamental to the successful application of this compound in various formulations. While the theoretical EEW provides a baseline based on ideal molecular structure, the experimental value offers a more accurate representation of the reactive potential of a given batch of resin. The titration method, as standardized by ASTM D1652, remains the industry benchmark for this determination. A thorough understanding of the potential causes for discrepancies between these two values enables scientists and formulators to make informed decisions, ensuring the quality, consistency, and performance of their final products.
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ASTM D1652-11e01, Standard Test Method for Epoxy Content of Epoxy Resins, ASTM International, West Conshohocken, PA, 2011.
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ASTM D1652-97, Standard Test Methods for Epoxy Content of Epoxy Resins, ASTM International, West Conshohocken, PA, 1997.
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ASTM D1652-11(2019), Standard Test Method for Epoxy Content of Epoxy Resins, ASTM International, West Conshohocken, PA, 2019.
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The Pivotal Role of Catalysis in the Synthesis of Diethylene Glycol Diglycidyl Ether (DEGDGE)
An In-Depth Technical Guide for Researchers
This guide provides an in-depth exploration of the synthesis of Diethylene Glycol Diglycidyl Ether (DEGDGE), a low-viscosity epoxy resin reactive diluent, with a core focus on the catalytic strategies that govern reaction efficiency, selectivity, and overall yield. Designed for researchers, chemists, and professionals in materials science and drug development, this document moves beyond simple protocols to elucidate the underlying chemical principles and the rationale behind catalyst selection and process optimization.
Introduction: The Significance of DEGDGE
This compound (DEGDGE) is an aliphatic glycidyl ether recognized for its utility as a reactive diluent in epoxy resin formulations.[1] Its primary function is to reduce the viscosity of high molecular weight resins, such as those based on bisphenol A, thereby improving handling and application properties without the need for volatile solvents.[2] The presence of two terminal oxirane (epoxy) functionalities allows DEGDGE to cross-link into the polymer matrix, contributing to the final properties of the cured material.[1][3] The synthesis of DEGDGE is a well-established process, yet its efficiency is critically dependent on the strategic use of catalysts.
The synthesis universally proceeds via a two-step pathway involving diethylene glycol (DEG) and epichlorohydrin (ECH):
-
Etherification (Addition): The hydroxyl groups of DEG perform a nucleophilic attack on the epoxide ring of ECH. This ring-opening reaction forms a halohydrin intermediate. This is the rate-determining step where a catalyst is essential.
-
Dehydrochlorination (Ring-Closure): The intermediate is treated with a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), which removes a proton from the hydroxyl group and displaces the chlorine atom to form the new glycidyl ether epoxide ring.[1][2]
This guide will dissect the catalytic mechanisms that drive the initial, crucial etherification step.
The Core of the Synthesis: Catalytic Mechanisms in Etherification
While the ring-closure step is a straightforward base-induced intramolecular Williamson ether synthesis, the initial etherification requires catalytic activation. The choice of catalyst dictates the reaction conditions, efficiency, and the overall process design.
Lewis Acid Catalysis
Lewis acids are the most prominently cited catalysts for this synthesis, with boron trifluoride etherate (BF₃·OEt₂) being a prime example.[2][4]
Mechanism of Action: The Lewis acid functions by activating the epichlorohydrin molecule. The electron-deficient center of the Lewis acid (e.g., boron in BF₃) coordinates with the lone pair of electrons on the oxygen atom of the ECH epoxide ring. This coordination polarizes the C-O bonds of the epoxide, rendering the ring's carbon atoms significantly more electrophilic and thus highly susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol.[2][5] This activation dramatically lowers the energy barrier for the ring-opening reaction.
The reaction sequence can be visualized as follows:
Caption: Lewis acid activation of epichlorohydrin for reaction with diethylene glycol.
Causality and Insights: The use of a Lewis acid like BF₃·OEt₂ is highly effective, leading to high yields.[2] The process is typically conducted in two distinct stages: a catalyzed etherification at elevated temperatures (e.g., 55°C), followed by cooling and the subsequent addition of a base for the ring-closure reaction at a lower temperature (e.g., 30°C).[2] This separation prevents unwanted side reactions between the catalyst, base, and reactants. The primary drawback is the catalyst's sensitivity to moisture, requiring anhydrous reaction conditions.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a powerful alternative, particularly for creating a more streamlined, one-pot synthesis process. This method is indispensable when dealing with reactants in two immiscible phases, such as an organic phase (DEG, ECH) and a solid or aqueous phase (NaOH).[6][7] Quaternary ammonium salts, like tetrabutylammonium bromide (TBAB) or tetramethylammonium chloride, are common PTCs.[6][8]
Mechanism of Action: The PTC facilitates the transfer of the reactive anion (alkoxide or hydroxide) from the solid/aqueous phase into the organic phase where the reaction occurs.
-
Alkoxide Formation: The hydroxide (OH⁻) from NaOH deprotonates the diethylene glycol at the phase interface, forming an alkoxide anion (DEG-O⁻).
-
Ion-Pair Extraction: The lipophilic cation of the PTC (e.g., (C₄H₉)₄N⁺) pairs with the DEG-O⁻ anion, forming a lipophilic ion pair that is soluble in the organic phase.
-
Reaction in Organic Phase: The DEG-O⁻ anion, now in the organic phase, is highly reactive and attacks the epichlorohydrin, leading to the formation of the glycidyl ether and regenerating the PTC cation, which returns to the interface to repeat the cycle.
This workflow circumvents the insolubility barrier that would otherwise stifle the reaction.
Caption: The catalytic cycle of a phase-transfer catalyst in DEGDGE synthesis.
Causality and Insights: The PTC method is advantageous for its operational simplicity and efficiency. It can significantly increase reaction yields and allows for the use of inexpensive inorganic bases.[6] The process can often be performed solvent-free, which is a significant environmental and economic benefit.[6] By facilitating the reaction between phases, it creates a self-validating system where the reaction proceeds smoothly as long as both phases and the catalyst are present.
Comparative Analysis and Data
The choice between a Lewis acid and a phase-transfer catalyst approach depends on the desired process parameters, scale, and available equipment. Below is a summary of typical conditions reported in the literature.
| Catalyst Type | Catalyst Example | Reactant Ratio (ECH:DEG) | Temperature (°C) | Key Advantages | Reported Yield |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | 8:1 | Etherification: ~55°CRing-Closure: ~30°C | High reactivity, well-defined two-step process.[2] | High[2] |
| Lewis Acid | Lanthanum Triflate | Varies | 50-56°C | Effective for various alcohols.[8] | Not specified |
| Phase-Transfer | Tetramethylammonium Chloride | 1.21:1 (ECH:OH group) | 36-48°C | One-pot synthesis, easy byproduct removal.[8] | High |
| Phase-Transfer | Tetrabutylammonium Bromide (TBAB) | Varies | 38-42°C | Solvent-free conditions, high yields.[6] | >90%[6] |
Experimental Protocols
The following protocols are representative methodologies grounded in published procedures. They are designed to be self-validating through clear steps and defined endpoints.
Protocol 1: Lewis Acid (BF₃·OEt₂) Catalyzed Synthesis of DEGDGE
This two-step protocol is based on the methodology utilizing boron trifluoride etherate.[2]
Step A: Etherification
-
Equip a four-neck round-bottom flask with a mechanical stirrer, thermometer, dropping funnel, and a nitrogen inlet.
-
Charge the flask with refined diethylene glycol (1 mole equivalent).
-
Add the boron trifluoride etherate complex catalyst (e.g., 0.03 mole equivalents relative to DEG) to the flask and stir to ensure homogeneity.
-
Heat the mixture to 55°C under a nitrogen atmosphere.
-
Once the temperature is stable, begin the dropwise addition of epichlorohydrin (a significant molar excess, e.g., 8 mole equivalents) via the dropping funnel. Maintain the temperature at 55°C. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, maintain the reaction at 55°C for 2-3 hours to ensure complete formation of the chlorohydrin intermediate.
Step B: Dehydrochlorination (Ring-Closure)
-
Cool the reaction mixture to approximately 30°C.
-
Prepare a solution of potassium hydroxide or sodium hydroxide (a slight molar excess, e.g., 2.2 mole equivalents relative to DEG) in water.
-
Slowly add the alkali hydroxide solution to the reaction mixture, ensuring the temperature does not exceed 30-35°C to prevent hydrolysis of the epoxide groups.
-
After addition, continue stirring for 1-2 hours at 30°C.
-
Proceed to workup: Add water to dissolve the precipitated salt (KCl or NaCl). Separate the organic layer.
-
Wash the organic layer sequentially with water and brine until the pH is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove any unreacted epichlorohydrin under reduced pressure to yield the crude DEGDGE product.
-
Validation: Characterize the product by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the ether and epoxide functional groups and determine the epoxy equivalent weight (EEW) via titration.
Protocol 2: One-Pot Phase-Transfer Catalyzed (PTC) Synthesis
This protocol illustrates a streamlined synthesis using a PTC.[6][8]
-
To a jacketed reactor equipped with a mechanical stirrer and thermometer, add diethylene glycol (1 mole equivalent), epichlorohydrin (2.5 mole equivalents), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-2 mol%).
-
Begin vigorous stirring to create a homogenous organic phase.
-
Add solid, powdered sodium hydroxide (2.2 mole equivalents) to the mixture in portions over 1-2 hours.
-
Maintain the reaction temperature between 40-50°C. The reaction is exothermic and may require external cooling.
-
After the NaOH addition is complete, continue stirring at the set temperature for 4-6 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture to room temperature.
-
Workup & Validation: Filter the solid byproducts (NaCl and excess NaOH).[6] Wash the resulting crude product with water to remove any remaining salts and catalyst. Dry the product under vacuum. Characterize the final DEGDGE via FTIR and EEW titration to validate purity and identity.
Caption: Overall workflow for the two-step synthesis of DEGDGE.
Conclusion
The synthesis of this compound is a process critically enabled by catalysis. Lewis acids, such as boron trifluoride etherate, provide a highly effective, albeit stepwise, route that relies on the potent activation of epichlorohydrin. In contrast, phase-transfer catalysts offer a streamlined, operationally simpler, and often solvent-free alternative by overcoming interfacial barriers. The selection of a specific catalytic system is a strategic decision based on desired process intensity, scale, cost, and environmental considerations. A thorough understanding of these catalytic mechanisms empowers researchers to optimize the synthesis of DEGDGE for a wide range of applications, from advanced materials to biomedical engineering.
References
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of ethylene glycol diglycidyl ether and study on its properties as cationic type UV-curing diluent. Retrieved from [Link]
-
Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423-429. Retrieved from [Link]
- Roth, M., Wolleb, H., & Truffer, M. (1992). U.S. Patent No. 5,162,547. Washington, DC: U.S. Patent and Trademark Office.
-
Sari, A. H., et al. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings PIT IAGI 51st 2022. Retrieved from [Link]
- Wolleb, H., & Roth, M. (1993). EP Patent No. 0545576A1. European Patent Office.
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- 7. iagi.or.id [iagi.or.id]
- 8. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]
Methodological & Application
using diethylene glycol diglycidyl ether as a reactive diluent for epoxy resins
An Application Guide: Utilizing Diethylene Glycol Diglycidyl Ether (DEGDGE) as a Reactive Diluent for Epoxy Resin Systems
Abstract
High viscosity is a significant processing challenge for many high-performance epoxy resin systems, particularly for formulations with high filler content or for applications requiring intricate mold filling, such as in advanced composites and electronic encapsulation. Reactive diluents are incorporated into epoxy formulations to decrease viscosity and improve handling characteristics. This application note provides a comprehensive technical guide for researchers and scientists on the use of this compound (DEGDGE) as a reactive diluent. DEGDGE is a bifunctional aliphatic glycidyl ether that effectively reduces the viscosity of standard epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), while being integrated into the polymer network during curing.[1][2] This guide details the effects of DEGDGE on viscosity, curing kinetics, and the ultimate thermomechanical properties of the cured system. It provides detailed, step-by-step protocols for formulation, rheological analysis, mechanical testing, and thermal characterization based on established ASTM standards.[3][4]
Introduction: The Role of Reactive Diluents
Epoxy resins are a versatile class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties.[5] However, their high initial viscosity often complicates processing and application.[2] While non-reactive diluents (e.g., solvents) can reduce viscosity, they often compromise the final properties by evaporating during cure, leading to shrinkage and porosity, or by remaining in the matrix as plasticizers, which can degrade thermal and mechanical performance.[6]
Reactive diluents, by contrast, are low-viscosity epoxy-functionalized molecules that react with the curing agent and become a permanent part of the cross-linked polymer network.[2][6] This integration minimizes the negative impacts on performance. This compound (DEGDGE) is a common choice due to its effectiveness in viscosity reduction and its flexible aliphatic backbone, which can also enhance the toughness of the typically brittle epoxy matrix.[1][7] As a difunctional diluent, DEGDGE acts as a chain extender rather than a chain terminator, which is a common issue with monofunctional diluents that can reduce crosslink density and degrade properties.[8][9]
This guide will walk through the process of formulating with DEGDGE and characterizing the resulting changes in the epoxy system.
Mechanism and Physicochemical Properties of DEGDGE
DEGDGE is an aliphatic diether diglycidyl ether. Its chemical structure features two terminal epoxide groups connected by a flexible diethylene glycol chain.
-
IUPAC Name: 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane[1]
-
CAS Number: 4206-61-5[1]
-
Molar Mass: 218.25 g·mol−1[1]
The primary mechanism of viscosity reduction is the physical spacing of the larger, more viscous epoxy resin molecules (like DGEBA) by the smaller, more mobile DEGDGE molecules. During the curing process, typically with an amine hardener, the epoxide rings of both the primary resin and the DEGDGE diluent open and react with the curing agent to form a co-polymerized, three-dimensional network.
Below is a diagram illustrating the co-reaction of DGEBA and DEGDGE with a generic diamine curing agent.
Caption: Reaction scheme for an epoxy system with DEGDGE.
Formulation and Curing Protocol
This section provides a general protocol for preparing and curing epoxy formulations containing DEGDGE. The exact amounts of resin, diluent, and curing agent must be calculated based on the epoxy equivalent weight (EEW) of each component to ensure proper stoichiometry.
Materials and Equipment
-
Base Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW ~180-190 g/eq
-
Reactive Diluent: this compound (DEGDGE), EEW ~110-140 g/eq
-
Curing Agent: Triethylenetetramine (TETA), Amine Hydrogen Equivalent Weight (AHEW) ~24.4 g/eq
-
Digital balance (0.01 g resolution)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator or centrifuge for degassing
-
Programmable oven
-
Molds for casting test specimens (e.g., silicone or PTFE-coated steel)
Stoichiometry Calculation
The amount of curing agent required is calculated to provide one amine hydrogen for each epoxy group. The parts per hundred resin (phr) of the amine hardener is calculated as follows:
-
Calculate the average EEW of the resin/diluent blend:
-
EEW_blend = (Total Weight) / [ (Weight_DGEBA / EEW_DGEBA) + (Weight_DEGDGE / EEW_DEGDGE) ]
-
-
Calculate the required phr of the amine hardener:
-
phr = (AHEW_amine * 100) / EEW_blend
-
Formulation Workflow
The following workflow outlines the preparation of test samples. It is recommended to prepare a control sample (0% DEGDGE) and formulations with varying levels of DEGDGE (e.g., 5, 10, 15, and 20 wt%).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
Application Notes: Diethylene Glycol Diglycidyl Ether (DEGDGE) for Flexible Epoxy Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview and practical protocols for utilizing Diethylene Glycol Diglycidyl Ether (DEGDGE) as a reactive diluent and flexibilizing agent in epoxy resin formulations. Standard epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), are valued for their high strength and thermal stability but are often limited by their inherent brittleness. The incorporation of DEGDGE, an aliphatic diepoxide, introduces flexible ether linkages into the crosslinked polymer network, significantly enhancing ductility and impact resistance. This document details the underlying chemical principles, provides validated starting formulations, outlines step-by-step protocols for preparation and characterization, and presents quantitative data on the resulting mechanical and thermal properties.
Introduction: The Role of DEGDGE in Enhancing Epoxy Flexibility
Epoxy resins are a critical class of thermosetting polymers used in high-performance coatings, adhesives, sealants, and composite materials.[1] The most common epoxy resin, DGEBA, cures into a densely crosslinked, rigid network, which imparts excellent mechanical strength and chemical resistance. However, this rigidity often leads to poor fracture toughness and limited elongation, making it unsuitable for applications requiring flexibility or the ability to withstand significant impact or thermal cycling.
To overcome this brittleness, formulators often introduce flexibilizers. This compound (CAS 4206-61-5) is a highly effective reactive diluent .[1] Unlike non-reactive plasticizers which can leach out over time, DEGDGE possesses two terminal epoxide groups, allowing it to co-react with the primary resin and curing agent. It becomes a permanent part of the polymer backbone, ensuring stable, long-term modification of material properties.[2][3]
The principal advantages of incorporating DEGDGE are:
-
Viscosity Reduction: Its low viscosity makes high-viscosity resins like DGEBA easier to handle, process, and apply, improving wetting and allowing for higher filler loading.[2]
-
Increased Flexibility and Ductility: The long, flexible aliphatic chain of DEGDGE introduces greater segmental mobility within the otherwise rigid aromatic epoxy network.[2][4] This allows the cured material to deform more significantly before fracturing.
-
Improved Impact Strength: The enhanced ductility directly translates to a higher capacity to absorb energy from impacts without catastrophic failure.[2]
Mechanism of Flexibilization
The flexibilization mechanism stems from the chemical integration of DEGDGE into the epoxy network. During the curing process, typically with an amine hardener, the epoxide rings of both DGEBA and DEGDGE open and react with the active hydrogens of the curing agent.
The rigid, aromatic structures of DGEBA contribute to the material's strength and thermal stability. In contrast, the DEGDGE molecule introduces a linear, flexible polyether segment. This increases the distance between crosslink points and allows for more conformational freedom (rotation) along the polymer chains. This molecular-level mobility enables the bulk material to dissipate stress through deformation rather than crack propagation.
Below is a diagram illustrating the incorporation of DEGDGE into a DGEBA network cured with a diamine.
Caption: Cured epoxy network incorporating rigid DGEBA and flexible DEGDGE segments.
Formulation Guidelines and Expected Properties
The ratio of DEGDGE to the base epoxy resin is the primary factor controlling the final properties of the cured material. Increasing the concentration of DEGDGE generally leads to higher flexibility and impact strength, but at the cost of reduced tensile strength, modulus, and glass transition temperature (Tg).[2]
The following table provides starting formulations based on a standard liquid DGEBA resin modified with varying weight percentages of DEGDGE, cured with a stoichiometric amount of an amine hardener. The data is adapted from studies investigating these systems.[2]
| Formulation ID | DGEBA (wt%) | DEGDGE (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Glass Transition Temp. (Tg) (°C) |
| FLEX-0 | 100 | 0 | ~65-75 | ~4-6 | ~15-20 | ~110-120 |
| FLEX-10 | 90 | 10 | ~60-70 | ~8-12 | ~20-25 | ~100-110 |
| FLEX-20 | 80 | 20 | ~55-65 | ~15-25 | ~25-35 | ~90-100 |
| FLEX-30 | 70 | 30 | ~45-55 | ~30-45 | ~35-45 | ~80-90 |
| FLEX-40 | 60 | 40 | ~35-45 | ~40-60 | ~40-50 | ~70-80 |
Note: These values are representative and can vary based on the specific grade of resins, the exact curing agent used, and the curing conditions. Curing agent used for this data set is typically an aliphatic amine like Diethylenetriamine (DETA) or a similar variant, calculated at a stoichiometric ratio.[2]
Experimental Protocols
Materials and Equipment
-
Base Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~185-192 g/eq.
-
Reactive Diluent: this compound (DEGDGE), EEW ~109-115 g/eq.
-
Curing Agent: Diethylenetriamine (DETA), Amine Hydrogen Equivalent Weight (AHEW) ~20.6 g/eq.
-
Equipment:
-
Top-pan balance (±0.01 g precision)
-
Mechanical stirrer or planetary mixer
-
Vacuum oven or desiccator for degassing
-
Molds for casting test specimens (e.g., silicone or PTFE-coated steel)
-
Programmable convection oven for curing
-
Universal Testing Machine (UTM) with grips for tensile testing
-
Dynamic Mechanical Analyzer (DMA) for Tg determination
-
Protocol 1: Calculation of Stoichiometry
Accurate stoichiometry is crucial for achieving optimal network formation and properties. The calculation is based on the principle of matching the number of epoxy equivalents from the resin blend with the number of active amine hydrogen equivalents from the curing agent.
Step 1: Calculate the blended Epoxy Equivalent Weight (EEW_blend). For a blend of DGEBA and DEGDGE: EEW_blend = 1 / [ (wt%_DGEBA / EEW_DGEBA) + (wt%_DEGDGE / EEW_DEGDGE) ]
Step 2: Calculate the required amount of curing agent. The amount of curing agent per 100 parts of the resin blend (phr) is calculated as: Curing Agent (phr) = (AHEW_curing_agent / EEW_blend) * 100
Example Calculation for FLEX-20 Formulation:
-
EEW_blend = 1 / [ (0.80 / 190) + (0.20 / 112) ] = 1 / [0.00421 + 0.00178] = 166.9 g/eq
-
DETA (phr) = (20.6 / 166.9) * 100 = 12.3 phr
Protocol 2: Preparation and Curing of Test Specimens
Caption: Step-by-step workflow for preparing and curing flexible epoxy specimens.
Detailed Steps:
-
Weighing: Accurately weigh the required amounts of DGEBA and DEGDGE into a clean, dry mixing vessel based on the desired formulation (e.g., 80g DGEBA and 20g DEGDGE for FLEX-20).
-
Pre-mixing: Place the vessel in a heating mantle or water bath at 60°C and mix with a mechanical stirrer until the blend is completely homogeneous and clear. This reduces viscosity for easier mixing.
-
Cooling: Allow the resin blend to cool to ambient temperature (~25°C) before adding the curing agent to control the reaction rate and pot life.
-
Adding Curing Agent: Add the stoichiometrically calculated amount of DETA to the resin blend.
-
Final Mixing: Mix thoroughly for 3-5 minutes until the mixture is uniform. Scrape the sides and bottom of the vessel to ensure complete incorporation.
-
Degassing: Place the mixture in a vacuum chamber or desiccator and apply vacuum for 20-30 minutes, or until bubbling subsides, to remove entrapped air.
-
Casting: Carefully pour the degassed mixture into pre-heated molds treated with a mold release agent.
-
Curing: Transfer the molds to a programmable oven and apply the following cure schedule: 2 hours at 80°C followed by a post-cure of 3 hours at 120°C.[2]
-
Cool Down: After the curing cycle is complete, turn off the oven and allow the specimens to cool slowly to room temperature inside the oven to minimize internal stresses.
-
Conditioning: Once cooled, carefully demold the specimens and allow them to condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 24 hours before testing.
Protocol 3: Mechanical and Thermal Characterization
1. Tensile Properties Measurement (ASTM D638)
-
Purpose: To determine Tensile Strength, Young's Modulus, and Elongation at Break.
-
Specimen: Use "dog-bone" shaped specimens (Type I is standard for rigid and semi-rigid plastics).[5]
-
Procedure:
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of the Universal Testing Machine (UTM).
-
Apply a constant rate of crosshead displacement (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
Calculate tensile strength (maximum stress), modulus (from the initial linear portion of the stress-strain curve), and elongation at break.
-
2. Glass Transition Temperature (Tg) Measurement (ASTM E1640)
-
Purpose: To determine the temperature at which the material transitions from a glassy to a rubbery state.
-
Apparatus: Dynamic Mechanical Analyzer (DMA).
-
Specimen: Rectangular bar (e.g., 50 mm x 10 mm x 2 mm).
-
Procedure:
-
Mount the specimen in the DMA using a suitable clamp (e.g., single cantilever or three-point bending).
-
Apply a small, oscillating sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from ambient to above the expected Tg (e.g., 25°C to 150°C) at a controlled rate (e.g., 3°C/min).
-
The DMA measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').
-
The Tg is typically reported as the peak of the tan delta curve, which represents the temperature of maximum energy dissipation.[6]
-
Conclusion
This compound serves as an effective and reliable reactive modifier for tailoring the flexibility of standard epoxy systems. By systematically incorporating DEGDGE, researchers can transform a brittle epoxy into a ductile material with significantly enhanced elongation and impact resistance. The provided formulations and protocols offer a validated starting point for developing materials suited for applications demanding a balance of strength and flexibility. Careful control over stoichiometry and curing conditions is paramount to achieving consistent and optimal material properties.
References
-
Liu, F., Guo, K., & Yuan, J. (2013). Preparation of the modified epoxy resins with flexible diglycidyl ether of diethylene glycol. ResearchGate. [Link]
-
Michels, J. et al. (2015). Glass transition evaluation of commercially available epoxy resins used for civil engineering applications. Composites Part B: Engineering. [Link]
-
Oprea, S. (2016). The Effect of Molecular Weight of Glycols on the Properties of Epoxy Resins. ResearchGate. [Link]
-
ASTM International. (n.d.). ASTM D638 - 14 Standard Test Method for Tensile Properties of Plastics. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Khalina, M., Beheshty, M. H., & Salimi, A. (2018). The effect of reactive diluent on mechanical properties and microstructure of epoxy resins. Polymer Bulletin. [Link]
-
ASTM International. (n.d.). ASTM E1640 - 13 Standard Test Method for Assignment of the Glass Transition Temperature by Dynamic Mechanical Analysis. [Link]
-
Gardziella, A. (2000). Epoxy Curing Agents. In Curing Agents for Epoxy Resin. Three Bond Technical News. [Link]
-
Parulekar, Y., & Mohanty, S. (2006). Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymerization. MDPI. [Link]
-
Vallo, C. I. (2007). Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. Journal of Applied Polymer Science. [Link]
-
Pham, H. Q. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. American Chemical Society. [Link]
-
Pascault, J. P., & Williams, R. J. J. (2018). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. National Institutes of Health. [Link]
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The Art of the Three-Dimensional Matrix: A Senior Application Scientist's Guide to DEGDGE-Crosslinked Hydrogels
Foreword: The "Why" Behind the Crosslink
In the intricate world of biomaterials, the creation of hydrogels that faithfully mimic the native extracellular matrix (ECM) is a paramount objective. These aqueous three-dimensional networks are the cornerstone of advancements in drug delivery, regenerative medicine, and 3D cell culture. The transition from a liquid polymer solution to a stable, water-swollen gel hinges on a critical process: crosslinking. The choice of crosslinking agent is not merely a synthetic detail; it is the architectural blueprint that dictates the final properties and, ultimately, the in vivo performance of the hydrogel.
This guide focuses on a versatile and highly effective crosslinking agent: Di(ethylene glycol) diglycidyl ether (DEGDGE) . As a diepoxide, DEGDGE forms stable ether linkages with a variety of polymers, offering a robust and biocompatible method for hydrogel fabrication. Unlike some crosslinkers that can introduce cytotoxicity, the ether bonds formed by DEGDGE are generally stable and well-tolerated in biological systems.[1][2] This document provides a deep dive into the science and application of DEGDGE, moving beyond simple protocols to elucidate the rationale behind each step. It is intended for researchers, scientists, and drug development professionals who seek not just to do, but to understand.
DEGDGE: A Profile of the Architect
Di(ethylene glycol) diglycidyl ether is a flexible, hydrophilic crosslinker. Its structure, featuring two terminal epoxide rings separated by a di(ethylene glycol) spacer, imparts unique properties to the resulting hydrogel network.
| Property | Value |
| Chemical Formula | C10H18O5 |
| Molar Mass | 218.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Key Functional Groups | Two epoxide rings |
The ethylene glycol spacer provides hydrophilicity and flexibility to the crosslinks, which in turn influences the swelling behavior and mechanical properties of the hydrogel. The epoxide rings are the reactive moieties that readily undergo ring-opening reactions with nucleophilic groups present on polymer chains, such as amines (-NH2) and hydroxyls (-OH).
The Crosslinking Symphony: Mechanism of Action
The magic of DEGDGE lies in the nucleophilic attack on its epoxide rings. This reaction is typically base-catalyzed, where a hydroxyl ion deprotonates a functional group on the polymer (e.g., an amine on chitosan or a hydroxyl on hyaluronic acid), rendering it a more potent nucleophile. This activated polymer then attacks the carbon atom of the epoxide ring, leading to ring opening and the formation of a stable ether bond. As DEGDGE possesses two such reactive ends, it can form bridges between two polymer chains, creating the three-dimensional network that is the hallmark of a hydrogel.
Caption: General workflow for DEGDGE-crosslinked hydrogel synthesis.
Application Note 3: Synthesis of Hyaluronic Acid-DEGDGE Hydrogels as Dermal Fillers
Introduction: Hyaluronic acid (HA) is a naturally occurring glycosaminoglycan that is a major component of the ECM. Its exceptional water-retaining capacity and biocompatibility make it a popular choice for dermal fillers. Crosslinking HA with DEGDGE enhances its in vivo residence time and mechanical properties, making it suitable for soft tissue augmentation. [3] Protocol:
-
Preparation of Hyaluronic Acid Solution:
-
Prepare a 20 wt% HA solution by dissolving high molecular weight HA powder in a 0.3 N NaOH aqueous solution. The alkaline conditions are essential for both dissolving the HA and catalyzing the crosslinking reaction. [3]
-
-
Crosslinking Reaction:
-
Purification and Neutralization:
-
Swell the crosslinked HA hydrogel in PBS (pH 7.4) to neutralize it and remove unreacted components. This may take several days with frequent changes of the PBS solution.
-
The purified hydrogel can then be passed through a syringe to create an injectable formulation.
-
Characterization:
-
Rheological Properties: For dermal filler applications, the viscoelastic properties of the hydrogel are critical. Rheometry can be used to measure the storage modulus (G') and loss modulus (G''). A higher G' indicates greater elasticity and ability to resist deformation. PEGDE-crosslinked HA hydrogels have been shown to exhibit a higher storage modulus compared to those crosslinked with the more common 1,4-butanediol diglycidyl ether (BDDE). [3]* Biocompatibility: In vitro cytotoxicity assays using cell lines such as human keratinocytes (HaCaTs) and fibroblasts (HDFs) can be performed to assess the biocompatibility of the hydrogel. Extracts of the hydrogel are incubated with the cells, and cell viability is measured using assays like the MTT assay. DEGDGE-crosslinked HA hydrogels have demonstrated favorable biocompatibility with reduced cytotoxicity compared to BDDE-crosslinked hydrogels. [1]
Safety and Handling of DEGDGE
As with any chemical reagent, proper safety precautions must be observed when handling DEGDGE.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Skin and Eye Contact: DEGDGE can cause skin and eye irritation. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [4]* Storage: Store DEGDGE in a tightly sealed container in a cool, dry place away from sources of ignition and strong oxidizing agents.
-
Disposal: Dispose of DEGDGE and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion: The Future is Three-Dimensional
DEGDGE offers a powerful and versatile tool for the synthesis of a wide range of hydrogels with tunable properties. Its ability to form stable, biocompatible ether linkages with various biopolymers makes it an invaluable crosslinker for applications spanning from fundamental research to clinical translation. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can rationally design and fabricate hydrogels with the desired characteristics to meet the ever-growing demands of the biomedical field. The protocols and insights provided in this guide serve as a foundation for innovation, empowering scientists to build the next generation of three-dimensional matrices that will shape the future of medicine.
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Kim, J., et al. (2022). Comparative toxicity study of hyaluronic acid fillers crosslinked with 1,4-butanediol diglycidyl ether or poly (ethylene glycol) diglycidyl ether. Toxicology and Applied Pharmacology, 453, 116223. Available at: [Link]
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Park, S., et al. (2016). Hyaluronic acid hydrogels cross-linked by polyethylene glycol diglycidyl ether (PEGDE) for long-lasting dermal filler applications. Frontiers in Bioengineering and Biotechnology, 4. Available at: [Link]
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Lee, S. H., et al. (2021). Synthesis of Hyaluronic Acid Microsphere Crosslinked with Polyethylene Glycol Diglycidyl Ether Prepared by A Simple Fluidic Device. Journal of Biomedical Engineering Research, 42(5), 235-242. Available at: [Link]
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Tavsanli, B., & Okay, O. (2017). Preparation and fracture process of high strength hyaluronic acid hydrogels cross-linked by ethylene glycol diglycidyl ether. Reactive and Functional Polymers, 114, 55-63. Available at: [Link]
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Lozinsky, V. I., et al. (2015). Tuning Mechanical Properties, Swelling, and Enzymatic Degradation of Chitosan Cryogels Using Diglycidyl Ethers of Glycols with Different Chain Length as Cross-Linkers. Polymers, 7(10), 2056-2076. Available at: [Link]
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Varlamov, V. P., et al. (2014). Chitosan Gels and Cryogels Cross-Linked with Diglycidyl Ethers of Ethylene Glycol and Polyethylene Glycol in Acidic Media. Russian Journal of Bioorganic Chemistry, 40(6), 685-694. Available at: [Link]
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Zerobin, E., et al. (2018). In Vitro Evaluation of the Sensitivity of a Hyaluronic Acid PEG Cross-Linked to Bovine Testes Hyaluronidase. Journal of Functional Biomaterials, 9(4), 69. Available at: [Link]
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Jayachandran, J., et al. (2015). Preparation and characterizations of EGDE crosslinked chitosan electrospun membranes. Carbohydrate polymers, 132, 469-476. Available at: [Link]
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Howard, J., Wade, R., & Burdick, J. (2015). The Degradation and Mechanical Properties of Hydrogels. Penn BMES. Available at: [Link]
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Kiuchi, T., et al. (2018). Preparation of polyethylene glycol diglycidyl ether (PEDGE) crosslinked chitosan/activated carbon composite film for Cd2+ removal. Carbohydrate polymers, 199, 499-505. Available at: [Link]
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Kaczmarek, B., et al. (2019). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Materials, 12(18), 2992. Available at: [Link]
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Chen, Y., et al. (2010). Swelling behavior of gelatin-based hydrogel cross-linked with microbial transglutaminase. Journal of Applied Polymer Science, 117(6), 3249-3255. Available at: [Link]
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Application Note: A Comprehensive Guide to Protein Crosslinking with Diethylene Glycol Diglycidyl Ether (DEGDE)
Abstract
Chemical crosslinking is a powerful technique for elucidating protein-protein interactions, stabilizing protein structures, and creating novel biomaterials.[1][2] Diethylene glycol diglycidyl ether (DEGDE), a homobifunctional crosslinker, offers a compelling alternative to traditional reagents like glutaraldehyde due to its enhanced water solubility and lower cytotoxicity.[3][4] This document provides a detailed scientific guide for researchers, scientists, and drug development professionals on the principles and practical application of DEGDE for protein crosslinking. We will explore the underlying reaction mechanism, provide a robust step-by-step protocol, discuss critical parameters for optimization, and outline methods for analyzing the crosslinked products.
Introduction: The Role of DEGDE in Protein Chemistry
Protein crosslinking creates covalent bonds between amino acid residues, effectively "freezing" interactions and providing spatial constraints for structural analysis.[5][6] These linkages can be intramolecular (within the same polypeptide chain) or intermolecular (between different protein molecules).[7]
This compound (DEGDE) is a flexible, hydrophilic crosslinker containing two reactive epoxide groups separated by a diether spacer. Its utility stems from several key characteristics:
-
Biocompatibility: Epoxide-based crosslinkers like DEGDE are generally considered less toxic than aldehyde-based reagents such as glutaraldehyde, making them more suitable for applications involving biomaterials and in vivo studies.[4]
-
Solubility: The hydrophilic ethylene glycol backbone confers excellent water solubility, facilitating reactions in aqueous buffer systems common for biological samples.[3][4]
-
Reaction Specificity: The epoxide groups react primarily with nucleophilic side chains of amino acids, forming stable ether or ester linkages.[8][9]
This guide provides the foundational knowledge and practical steps required to successfully implement DEGDE crosslinking in a laboratory setting.
Mechanism of Action: Epoxide Chemistry
The crosslinking action of DEGDE is driven by the ring-opening reaction of its terminal epoxide groups. These three-membered rings are sterically strained and thus susceptible to nucleophilic attack.[8] In proteins, several amino acid side chains contain nucleophilic groups capable of reacting with DEGDE. The primary targets are:
-
Primary Amines (-NH₂): Found on Lysine residues and the N-terminus of polypeptide chains.
-
Sulfhydryl/Thiol groups (-SH): Found on Cysteine residues.
-
Hydroxyl groups (-OH): Found on Serine, Threonine, and Tyrosine residues.
-
Carboxyl groups (-COOH): Found on Aspartic acid, Glutamic acid, and the C-terminus.
The reaction is highly pH-dependent. Under alkaline conditions (pH > 8.0), the primary amine of lysine becomes deprotonated and highly nucleophilic, making it the most reactive group.[3][8] At neutral or slightly acidic pH, the reaction with carboxyl groups can be promoted.[9] The reaction with sulfhydryl groups can also occur preferentially at a more neutral pH (~7.5).[3]
The reaction proceeds via an SN2 mechanism, where the nucleophilic group from the protein attacks one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of a stable covalent bond and a secondary hydroxyl group.[10]
Figure 1: Simplified reaction mechanism of DEGDE crosslinking with primary amine groups on two separate protein molecules.
Experimental Protocol: Crosslinking Proteins with DEGDE
This protocol provides a general workflow. Optimal conditions, particularly the molar ratio of DEGDE to protein and incubation time, should be determined empirically for each specific protein system.
Materials and Reagents
-
Protein Sample: Purified protein of interest at a known concentration (typically 1-5 mg/mL).
-
This compound (DEGDE): High-purity grade.
-
Reaction Buffer: Amine-free buffer, e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 9.0.
-
Critical: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with DEGDE.[11]
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Analysis Reagents: SDS-PAGE loading buffer, gels, and stains (e.g., Coomassie Blue).
Workflow Overview
Figure 2: General experimental workflow for protein crosslinking using DEGDE.
Step-by-Step Procedure
-
Protein Preparation:
-
Dialyze or buffer-exchange the purified protein sample into the amine-free Reaction Buffer (e.g., 50 mM sodium phosphate, pH 9.0).
-
Adjust the final protein concentration to 1-5 mg/mL. Keep the sample on ice.
-
Rationale: Removing interfering buffer components and establishing the optimal alkaline pH are crucial for efficient crosslinking of lysine residues.[8]
-
-
DEGDE Stock Solution Preparation:
-
Prepare a fresh stock solution of DEGDE (e.g., 100 mM) in the Reaction Buffer or a compatible solvent like DMSO.
-
Safety: DEGDE is a skin and eye irritant.[12] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.[13][14]
-
Rationale: A concentrated stock solution allows for the addition of a minimal volume to the protein sample, preventing significant dilution.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine the protein solution with the DEGDE stock solution to achieve the desired final molar ratio. A good starting point is a 50:1 to 500:1 molar excess of DEGDE to protein.
-
Example Calculation: For a 50 µM protein solution, adding DEGDE to a final concentration of 5 mM would yield a 100:1 molar ratio.
-
Incubate the reaction mixture for 2-4 hours at room temperature (25°C) or overnight at 4°C. For some systems, incubation can be accelerated at higher temperatures (e.g., 37-55°C).[15]
-
Rationale: The molar ratio of crosslinker to protein is a key determinant of the extent of crosslinking.[16] A titration series is recommended to find the optimal concentration that favors desired crosslinks (e.g., dimers) without causing excessive aggregation or precipitation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM (e.g., add 2.5 µL of 1 M Tris-HCl to a 50 µL reaction).
-
Incubate for an additional 15-30 minutes at room temperature.
-
Rationale: The high concentration of primary amines in the quenching solution rapidly consumes any unreacted epoxide groups on DEGDE, preventing further crosslinking.[1]
-
-
Analysis of Crosslinked Products:
-
Take an aliquot of the quenched reaction mixture and add an appropriate volume of SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5 minutes.
-
Analyze the products by SDS-PAGE. Run a negative control (protein sample with no DEGDE) alongside the crosslinked samples.
-
Visualize the gel by staining. The formation of new, higher-molecular-weight bands indicates successful crosslinking.
-
Rationale: SDS-PAGE separates proteins by size, providing a straightforward method to visualize intermolecular crosslinking events as discrete bands corresponding to dimers, trimers, and higher-order oligomers.[5]
-
Optimization and Key Parameters
Achieving reproducible and meaningful crosslinking results requires careful optimization. The following table summarizes the most critical experimental variables.
| Parameter | Recommended Range | Impact and Rationale |
| pH | 8.0 - 10.0 | Primary determinant of reactivity. Alkaline pH deprotonates lysine ε-amino groups, maximizing their nucleophilicity for reaction with epoxides.[3][8] |
| Molar Ratio (DEGDE:Protein) | 20:1 to 1000:1 | Controls the extent of crosslinking. Low ratios may yield no or only intramolecular crosslinks. High ratios can lead to extensive polymerization and sample precipitation.[16] An empirical titration is essential. |
| Protein Concentration | 0.1 - 10 mg/mL | Influences inter- vs. intramolecular crosslinking. Higher concentrations favor intermolecular crosslinks (between different protein molecules), while lower concentrations favor intramolecular crosslinks.[16] |
| Temperature | 4°C to 55°C | Affects reaction rate. Lower temperatures (4°C) slow the reaction, providing more control but requiring longer incubation. Higher temperatures (25-55°C) accelerate the reaction significantly.[15] |
| Incubation Time | 30 min to 24 hours | Dependent on other parameters. Must be optimized in conjunction with temperature and molar ratio. Longer times may be needed for reactions at 4°C or with low crosslinker concentrations.[9] |
| Buffer Composition | Amine-Free (e.g., Phosphate, HEPES) | Prevents reagent quenching. Buffers with primary amines (Tris, glycine) will react with DEGDE and inhibit protein crosslinking.[11] |
Troubleshooting Common Issues
-
No Crosslinking Observed:
-
Verify pH: Ensure the reaction buffer pH is sufficiently alkaline (pH ≥ 8.5).
-
Increase DEGDE Concentration: The initial molar ratio may be too low.
-
Increase Incubation Time/Temperature: The reaction may be too slow under the current conditions.
-
-
Excessive Aggregation/Precipitation:
-
Decrease DEGDE Concentration: The protein is likely over-crosslinked.
-
Decrease Protein Concentration: High protein concentrations can promote the formation of large, insoluble aggregates.
-
Shorten Incubation Time: Stop the reaction before it proceeds to an insoluble state.
-
-
Smearing on SDS-PAGE Gel:
-
This often indicates heterogeneous crosslinking. Optimize the molar ratio and incubation time to favor the formation of discrete oligomeric species.
-
Advanced Analysis: Mass Spectrometry
For detailed structural insights, crosslinked samples can be analyzed by mass spectrometry (XL-MS).[17] This powerful technique involves digesting the crosslinked protein mixture with a protease (e.g., trypsin) and analyzing the resulting peptides. Specialized software can then identify the "crosslinked peptides"—two separate peptide chains covalently linked by a DEGDE molecule. This provides direct evidence of which specific amino acid residues were in close proximity in the protein's native structure.[18]
Safety and Handling
This compound is a chemical that requires careful handling.
-
Exposure: It is irritating to the eyes, skin, and respiratory tract and may cause skin sensitization upon repeated contact.[12]
-
Handling: Always handle DEGDE in a chemical fume hood or well-ventilated area.[13] Wear standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[14]
-
Storage: Store DEGDE at 2-8°C in a dry, tightly sealed container.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Application Notes & Protocols: Diethylene Glycol Diglycidyl Ether (DEGDE) in Tissue Engineering Scaffolds
<
Introduction: The Critical Role of Crosslinking in Scaffold Engineering
In the field of tissue engineering, the scaffold serves as a temporary, three-dimensional framework that supports cellular attachment, proliferation, and differentiation, guiding the formation of new functional tissue.[1] Natural biopolymers like collagen and gelatin are frequently used due to their excellent biocompatibility and inherent cell-interactive properties.[2][3] However, in their native state, these materials often possess poor mechanical strength and degrade too rapidly in a physiological environment to be effective.[4]
Crosslinking is a critical process that enhances the structural integrity, stability, and mechanical properties of these biopolymer scaffolds.[4] By creating covalent or physical bonds between polymer chains, crosslinking improves the scaffold's resistance to enzymatic degradation and mechanical stress, making it a more durable and reliable platform for tissue regeneration.[5][6] Diethylene glycol diglycidyl ether (DEGDE) is an epoxide-containing chemical crosslinker that has been explored for this purpose. It offers a distinct advantage by introducing flexible ether linkages, which can modulate the mechanical properties of the resulting scaffold. This guide provides an in-depth overview of DEGDE, its mechanism of action, and detailed protocols for its application in fabricating and characterizing tissue engineering scaffolds.
Mechanism of Action: DEGDE Crosslinking Chemistry
DEGDE is a diepoxide, meaning it has two reactive epoxide rings. The crosslinking reaction primarily occurs with nucleophilic functional groups present on the biopolymer chains, most commonly the primary amine groups (-NH₂) found in amino acid residues like lysine and hydroxylysine in collagen and gelatin.
The reaction proceeds via a nucleophilic ring-opening mechanism under mild, typically neutral or slightly alkaline, conditions.
-
Nucleophilic Attack: A primary amine group on a polymer chain attacks one of the carbon atoms of the epoxide ring.
-
Ring Opening: This attack forces the epoxide ring to open, forming a covalent bond between the polymer and the DEGDE molecule and creating a secondary hydroxyl group (-OH).
-
Second Linkage: The second epoxide ring on the other end of the DEGDE molecule then reacts with an amine group on an adjacent polymer chain.
This two-step reaction forms a stable, flexible ether linkage that covalently bridges two separate polymer chains, significantly increasing the molecular weight and network density of the material.
Caption: Workflow for fabricating DEGDE-crosslinked scaffolds.
Protocol 2: Characterization of Scaffold Properties
A. Mechanical Testing (Unconfined Compression)
This protocol determines the compressive modulus of the scaffold, a key indicator of its mechanical stiffness.
Materials & Equipment:
-
Hydrated DEGDE-crosslinked scaffolds (rehydrated in PBS for 2 hours)
-
Universal mechanical testing machine with a compression platen
-
Calipers
Procedure:
-
Measure the diameter and height of the rehydrated cylindrical scaffold.
-
Place the scaffold on the lower platen of the mechanical tester.
-
Apply a pre-load (e.g., 0.05 N) to ensure full contact.
-
Compress the scaffold at a constant strain rate (e.g., 1 mm/min).
-
Record the force and displacement data until the scaffold is compressed to at least 30% strain.
-
Convert the force-displacement data into a stress-strain curve.
-
The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve (typically 5-15% strain). [5][6]
Table 1: Representative data showing the effect of DEGDE concentration on the mechanical properties of gelatin scaffolds. Increasing the crosslinker concentration significantly enhances stiffness and strength. [5] B. In Vitro Degradation StudyDEGDE Concentration (% v/v) Compressive Modulus (kPa) Ultimate Compressive Strength (kPa) 0 (No Crosslinker) 1.5 ± 0.3 4.2 ± 0.8 0.5% 8.7 ± 1.1 25.1 ± 3.4 1.0% 15.2 ± 2.5 48.6 ± 5.9 2.0% 28.9 ± 3.8 85.3 ± 9.1
This assay assesses the stability of the scaffold in a simulated physiological environment.
Materials & Equipment:
-
Lyophilized DEGDE-crosslinked scaffolds
-
Collagenase solution (e.g., 10 U/mL in PBS with 0.1% sodium azide)
-
PBS (pH 7.4)
-
Incubator at 37°C
-
Analytical balance
Procedure:
-
Record the initial dry weight (W₀) of several pre-weighed scaffold samples.
-
Immerse each scaffold in 2 mL of the collagenase solution in separate tubes.
-
As a control, immerse another set of scaffolds in PBS without collagenase.
-
Incubate all samples at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14 days), remove the scaffolds from the solution.
-
Gently rinse with DI water to remove salts.
-
Lyophilize the scaffolds to complete dryness and record the final dry weight (Wₜ).
-
Calculate the percentage of weight remaining using the formula: Weight Remaining (%) = (Wₜ / W₀) * 100.
-
Plot the percentage of weight remaining against time to determine the degradation rate. [7] C. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the biocompatibility of the scaffold by assessing its effect on cell viability, a critical step mandated by standards like ISO 10993-5. [8] Materials & Equipment:
-
Sterilized DEGDE-crosslinked scaffolds
-
Target cell line (e.g., Fibroblasts, Mesenchymal Stem Cells)
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Scaffold Extract Preparation:
-
Sterilize scaffolds using ethylene oxide or 70% ethanol washes followed by UV irradiation.
-
Incubate the sterile scaffolds in complete cell culture medium (e.g., 0.1 g of scaffold per 1 mL of medium) for 24 hours at 37°C to create a scaffold extract.
-
Filter the extract through a 0.22 µm syringe filter to ensure sterility.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Remove the old medium and replace it with the prepared scaffold extract.
-
Include a positive control (e.g., medium with 10% DMSO) and a negative control (fresh complete medium).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability relative to the negative control: Cell Viability (%) = (Absorbance_Sample / Absorbance_NegativeControl) * 100.
-
A cell viability above 70% is generally considered non-cytotoxic. [8]
-
Critical Parameters and Troubleshooting
-
DEGDE Concentration: This is the most critical parameter. Low concentrations may result in insufficient crosslinking, leading to poor mechanical properties and rapid degradation. [4]High concentrations can lead to a very stiff, brittle scaffold and may increase the risk of cytotoxicity if not washed thoroughly. It is essential to create a dose-response curve to find the optimal concentration for the desired application.
-
Reaction pH and Time: The crosslinking reaction is more efficient at a slightly alkaline pH (8.5-9.5). The reaction time can be adjusted; longer times generally lead to a higher degree of crosslinking, but this effect plateaus.
-
Washing Thoroughness: Inadequate washing is a primary cause of cytotoxicity. [9]Unreacted DEGDE is toxic to cells. The washing steps are crucial for removing any residual crosslinker and ensuring the biocompatibility of the final scaffold.
-
Troubleshooting: Scaffold Dissolves Too Quickly: Increase DEGDE concentration, increase crosslinking time, or ensure the reaction pH is optimal.
-
Troubleshooting: High Cytotoxicity: Increase the duration and volume of the washing steps. Ensure the glycine quenching step is performed to cap all reactive epoxide groups. Consider lowering the DEGDE concentration.
Safety Precautions
This compound (DEGDE) is a hazardous chemical. It is a suspected mutagen and a skin and eye irritant. Always handle DEGDE in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Consult the Safety Data Sheet (SDS) before use and follow all institutional safety guidelines for handling and disposal.
Conclusion
This compound serves as an effective crosslinking agent for fabricating robust and stable biopolymer scaffolds for tissue engineering. By carefully controlling the reaction parameters, researchers can tailor the mechanical properties and degradation kinetics of scaffolds to meet the specific demands of the target tissue. The protocols outlined in this guide provide a comprehensive framework for the fabrication, characterization, and biocompatibility assessment of DEGDE-crosslinked scaffolds, enabling researchers to develop advanced materials for regenerative medicine.
References
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Haugh, M. G., et al. (2011). Crosslinking and Mechanical Properties Significantly Influence Cell Attachment, Proliferation, and Migration Within Collagen Glycosaminoglycan Scaffolds. Tissue Engineering Part A, 17(9-10), 1201-1208. [Link]
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David, E., et al. (2012). The Effects of Crosslinking of Scaffolds Engineered from Cartilage ECM on the Chondrogenic Differentiation of MSCs. Annals of Biomedical Engineering, 40(12), 2588-2598. [Link]
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Haugh, M. G., et al. (2011). Crosslinking and Mechanical Properties Significantly Influence Cell Attachment, Proliferation, and Migration Within Collagen Glycosaminoglycan Scaffolds. ResearchGate. [Link]
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Okibe, G., et al. (2024). Recent advances in biocompatible and biodegradable graphene materials for cutting-edge medical application. Journal of Medicinal and Nanomaterials Chemistry. [Link]
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Various Authors. (2024). Degree of crosslinking, fluid uptake and degradation of the scaffolds. ResearchGate. [Link]
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Sizeland, K. H., et al. (2017). Physical and Mechanical Properties of Cross-linked Type I Collagen Scaffolds Derived from Bovine, Porcine, and Ovine Tendons. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 105(8), 2375-2384. [Link]
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Caliari, S. R., & Harley, B. A. (2014). Exploring the effects of the crosslink density on the physicochemical properties of collagen-based scaffolds. Acta Biomaterialia, 10(2), 827-835. [Link]
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Sultana, N., & Lee, J. E. (2016). Biocompatibility Evaluation of Tissue-Engineered Decellularized Scaffolds for Biomedical Application. Materials Science and Engineering: C, 67, 766-778. [Link]
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Riaz, T., et al. (2024). Advances in Collagen-/Gelatin-Based Hydrogels: Rheological Properties and Applications. Gels, 10(2), 105. [Link]
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S διάλεξη, A., et al. (2022). Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. Frontiers in Bioengineering and Biotechnology, 10, 849831. [Link]
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Tavsanli, B., & Okay, O. (2016). Preparation and fracture process of high strength hyaluronic acid hydrogels cross-linked by ethylene glycol diglycidyl ether. ResearchGate. [Link]
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Khan, A. A., et al. (2018). Synthesis, toxicity, biocompatibility, and biomedical applications of graphene and graphene-related materials. International Journal of Nanomedicine, 13, 5645-5667. [Link]
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Hunt, J. A., & Chen, R. (2014). Hydrogel scaffolds for tissue engineering: the importance of polymer choice. Polymer Chemistry, 5(2), 254-263. [Link]
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Li, Y., et al. (2022). Genipin-crosslinked decellularized scaffold induces regeneration of defective rat kidneys. Renal Failure, 44(1), 748-760. [Link]
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Skopinska-Wisniewska, J., et al. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Materials, 14(11), 3050. [Link]
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Prosecká, E., et al. (2024). Comparative Study of the Dehydrothermal Crosslinking of Electrospun Collagen Nanofibers: The Effects of Vacuum Conditions and Subsequent Chemical Crosslinking. Polymers, 16(17), 2269. [Link]
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Various Authors. (2023). HYDROLYTIC AND ENZYMATIC DEGRADATION STUDIES OF BIOMIMETIC SCAFFOLDS FOR BIOMEDICAL APPLICATIONS USING BIORESORBABLE POLYESTERS AND CROSSLINKED COLLAGEN. ResearchGate. [Link]
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Kumar, A., et al. (2024). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Gels, 10(1), 51. [Link]
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Hospodiuk, M., et al. (2023). Biopolymers for Tissue Engineering: Crosslinking, Printing Techniques, and Applications. Polymers, 15(7), 1735. [Link]
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Various Authors. (2022). Modification and Crosslinking of Gelatin-Based Biomaterials as Tissue Adhesives. ResearchGate. [Link]
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Panzavolta, S., et al. (2019). Cross-Linking Strategies for Electrospun Gelatin Scaffolds. Materials, 12(15), 2464. [Link]
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Zwart, E., et al. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Archives of Toxicology, 98(1), 1-22. [Link]
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Eltom, A., et al. (2019). Recent Progress on Biodegradable Tissue Engineering Scaffolds Prepared by Thermally-Induced Phase Separation (TIPS). Polymers, 11(7), 1192. [Link]
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Annabi, N., et al. (2014). Design properties of hydrogel tissue-engineering scaffolds. Journal of the Royal Society Interface, 11(98), 20130873. [Link]
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Parenteau-Bareil, R., et al. (2010). Production and Characterization of Chemically Cross-Linked Collagen Scaffolds: Methods and Protocols. ResearchGate. [Link]
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Wang, L., et al. (2017). Design and fabrication of a chitosan hydrogel with gradient structures via a step-by-step cross-linking process. Carbohydrate Polymers, 176, 195-202. [Link]
-
Al-furjan, M. S. H., et al. (2024). Magnesium Oxide Nanoparticles Loaded with 6-Gingerol: A Bioinspired Approach for Enhanced Anti-Inflammatory, Antioxidant, and Anticancer Activities. International Journal of Nanomedicine, 19, 1-15. [Link]
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formulation of DEGDGE-based adhesives and coatings
An Application Guide to the Formulation of Diethylene Glycol Diglycidyl Ether (DEGDGE)-Based Adhesives and Coatings
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the principles and practices of creating high-performance adhesives and coatings using this compound (DEGDGE). DEGDGE is a low-viscosity, aliphatic epoxy resin widely utilized as a reactive diluent to modify the properties of other epoxy systems.[1][2] Its inclusion can significantly reduce viscosity, improve flexibility, and enhance wetting characteristics. This guide moves beyond simple recipes, delving into the causal relationships between formulation components and final material properties, equipping the user with the knowledge to design and validate their own DEGDGE-based systems. We will cover fundamental formulation principles, detailed experimental protocols, and essential characterization techniques.
Introduction to this compound (DEGDGE)
DEGDGE, with the chemical formula C₁₀H₁₈O₅, is a diepoxide characterized by a flexible ether-linked backbone and two terminal oxirane (epoxy) groups.[1] Unlike non-reactive diluents that can compromise mechanical performance, DEGDGE's epoxy functionalities allow it to co-react and integrate into the polymer backbone during the curing process, thus becoming a permanent part of the cross-linked network.[3]
Key Attributes of DEGDGE in Formulations:
-
Viscosity Reduction: Its primary function is to lower the viscosity of higher molecular weight epoxy resins, such as those based on Bisphenol A (DGEBA), making them easier to process, apply, and de-gas.[2][4]
-
Increased Flexibility: The flexible aliphatic chain of DEGDGE imparts greater ductility and impact resistance to otherwise brittle epoxy systems.
-
Improved Wetting: The lower surface tension of DEGDGE-modified systems enhances their ability to wet and penetrate porous substrates, leading to better adhesion.
-
Reactivity: As a diepoxide, it does not act as a chain terminator, ensuring the integrity of the three-dimensional polymer network.[1]
Caption: Chemical structure of this compound (DEGDGE).
Principles of Formulation
A successful DEGDGE-based system is a synergistic blend of the epoxy resin system, a curing agent, and performance-enhancing additives.[5]
The Epoxy Resin System
Typically, DEGDGE is not used alone but is blended with a primary epoxy resin to achieve a balance of properties. A common starting point is to use DEGDGE as 10-30% of the total epoxy resin weight.[6]
-
Primary Resins: Diglycidyl ether of Bisphenol A (DGEBA) is the most common primary resin, providing excellent strength, thermal performance, and chemical resistance.[7] For applications requiring higher temperature resistance or improved durability, Bisphenol F (DGEBF) or epoxy novolac resins can be used.
-
Stoichiometry (Amine Hydrogen Equivalent Weight): The curing reaction's success hinges on the correct stoichiometric ratio of epoxy groups to curing agent active hydrogens. The Epoxy Equivalent Weight (EEW) is the mass of resin (in grams) that contains one mole of epoxy groups. When blending resins, a weighted average EEW must be calculated:
-
EEW_blend = (Total Weight) / [ (Weight₁ / EEW₁) + (Weight₂ / EEW₂) ]
-
Curing Agents (Hardeners)
The choice of curing agent dictates the pot life, cure schedule, and ultimate properties of the material.[8]
-
Aliphatic Amines: React rapidly at room temperature, offering fast cure times but with significant exotherm and a short pot life.[9] They are suitable for small-volume adhesive applications.
-
Cycloaliphatic Amines: Offer a good balance of properties, including moderate pot life, low viscosity, and good color stability.[10] They often require a mild post-cure (e.g., 60-80°C) to develop optimal properties.
-
Polyamides/Polyaminoamides: These are adducts that provide increased flexibility, good adhesion, and moisture resistance.[10] They have a more forgiving mixing ratio and lower exotherm than simple amines.
-
Aromatic Amines: Provide excellent high-temperature performance and chemical resistance but require elevated temperatures to cure and are generally more hazardous.[9]
-
Latent Curing Agents: For one-component (1K) systems, latent hardeners like dicyandiamide (DICY) can be used.[11] These are dispersed in the resin and only become reactive at elevated temperatures, providing excellent shelf stability.[11]
Caption: Simplified mechanism of epoxy curing with a primary amine hardener.
Performance-Enhancing Additives
Additives are used in small quantities to impart specific functionalities.
-
Fillers: Inert materials like fumed silica, talc, or calcium carbonate can be added to increase modulus, control viscosity/thixotropy, reduce shrinkage, and lower cost.[12]
-
Toughening Agents: Rubber or core-shell particles can be incorporated to improve fracture toughness and impact resistance.
-
Adhesion Promoters: Silane coupling agents can be used to form covalent bonds with inorganic substrates (like glass or metal), dramatically improving bond durability, especially in humid environments.[10]
-
Wetting and Leveling Agents: For coatings, silicone or polyacrylate-based additives are crucial for reducing surface tension, ensuring proper substrate wetting, and achieving a smooth, defect-free surface.[13]
-
Defoamers/Deaerators: These additives help release entrapped air that is often introduced during mixing, preventing pinholes and voids in the final product.[14]
Experimental Protocols
Safety First: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Formulation of a Two-Component General-Purpose Adhesive
This protocol describes the formulation of a room-temperature curing adhesive with a 2:1 mix ratio by weight, suitable for bonding metals and composites.
Table 1: Example Adhesive Formulation
| Component | Role | Supplier Example | Parts by Weight (pbw) | Part |
| DGEBA (EEW ~190 g/eq) | Primary Epoxy Resin | Westlake EPON™ 828 | 80.0 | A |
| DEGDGE (EEW ~130 g/eq) | Reactive Diluent | Silver Fern DEGDGE | 20.0 | A |
| Fumed Silica | Thixotropic Agent | Evonik AEROSIL® 200 | 3.0 | A |
| Cycloaliphatic Amine Blend (AHEW ~95 g/eq) | Curing Agent | Ancamine® 2810 | 51.5 | B |
Causality Note: The amount of curing agent is calculated based on the blended EEW of Part A.
-
EEW_blend = (80+20) / [ (80/190) + (20/130) ] ≈ 173.8 g/eq.
-
Required Hardener (pbw) = (Total Resin Weight × AHEW) / EEW_blend = (100 × 95) / 173.8 ≈ 54.7 pbw. The formulation uses a slightly amine-rich ratio for practical purposes, which can sometimes enhance cure speed.
Step-by-Step Methodology:
-
Prepare Part A (Resin Side):
-
To a disposable plastic container, add 80.0 g of DGEBA resin. If the resin is highly viscous, warm it gently in an oven at 60°C for 30 minutes to reduce viscosity.
-
Add 20.0 g of DEGDGE and mix thoroughly with a mechanical stirrer or tongue depressor until the mixture is homogenous.
-
Slowly add 3.0 g of fumed silica in portions while mixing to avoid clumping. Continue mixing at high speed for 5-10 minutes until a smooth, consistent paste is formed. This is Part A.
-
-
Mixing and Application:
-
Weigh 100.0 g of Part A and 51.5 g of Part B into a new container.
-
Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure complete incorporation. Streaks or color differences indicate incomplete mixing.
-
Optional: Place the mixed adhesive in a vacuum chamber for 5-10 minutes to remove entrapped air bubbles.
-
Apply the mixed adhesive to the prepared substrate(s).
-
-
Curing:
-
Allow the bonded assembly to cure at room temperature (~25°C) for 24 hours for handling strength.[15]
-
For optimal performance and chemical resistance, a post-cure of 2 hours at 80°C is recommended.
-
Protocol 2: Formulation of a High-Gloss Protective Coating
This protocol details a clear, solvent-free coating formulation designed for application over concrete or wood surfaces.
Table 2: Example Coating Formulation
| Component | Role | Supplier Example | Parts by Weight (pbw) | Part |
| DGEBA (EEW ~190 g/eq) | Primary Epoxy Resin | Westlake EPON™ 828 | 75.0 | A |
| DEGDGE (EEW ~130 g/eq) | Reactive Diluent | Silver Fern DEGDGE | 25.0 | A |
| Polysiloxane Additive | Leveling & Deaerating | Evonik TEGO® Airex 900 | 0.5 | A |
| Cycloaliphatic Amine (AHEW ~105 g/eq) | Curing Agent | Huntsman Aradur® 42 | 58.0 | B |
Step-by-Step Methodology:
-
Prepare Part A (Resin Side):
-
To a clean container, add 75.0 g of DGEBA and 25.0 g of DEGDGE.
-
Mix until homogenous.
-
Add 0.5 g of the polysiloxane additive and mix gently for 1 minute. Over-mixing can sometimes stabilize foam.
-
-
Mixing and Application:
-
Combine 100.5 g of Part A with 58.0 g of Part B.
-
Mix thoroughly for 2 minutes until the mixture is perfectly clear and uniform.
-
Allow the mixture to stand for 5-10 minutes (induction time) to allow air bubbles to rise.
-
Pour the mixture onto the prepared surface and spread to the desired thickness using a notched squeegee or a drawdown bar.
-
-
Curing:
-
Allow the coating to cure in a dust-free environment at room temperature (~25°C). It should be tack-free in 8-12 hours and fully cured in 7 days.
-
Curing at slightly elevated temperatures (e.g., 40°C) will accelerate the process.
-
Characterization and Validation
To validate the performance of the formulated materials, a series of characterization tests should be performed.
Caption: A typical workflow for developing and validating DEGDGE-based formulations.
Table 3: Key Characterization Techniques
| Property | Technique | Instrument | Purpose |
| Degree of Cure & Tg | Differential Scanning Calorimetry (DSC) | DSC Analyzer | To determine the glass transition temperature (Tg) and quantify any residual cure exotherm, confirming a complete reaction.[15][16] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | TGA Analyzer | To measure the onset of thermal decomposition and verify the composition (e.g., filler content).[15][16] |
| Curing Chemistry | Fourier Transform Infrared Spectroscopy (FTIR) | FTIR Spectrometer | To monitor the disappearance of the epoxy group peak (~915 cm⁻¹) and the amine N-H stretch (~3300-3400 cm⁻¹) to confirm the chemical reaction.[7] |
| Adhesive Strength | Lap Shear Test | Universal Testing Machine | To measure the shear strength of an adhesive bond between two substrates (e.g., per ASTM D1002).[7] |
| Coating Hardness | Pendulum Hardness Test | Persoz or König Pendulum Hardness Tester | To quantify the surface hardness and cure development of a coating film.[17] |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA) | DMA Analyzer | Provides storage modulus, loss modulus, and tan delta, offering detailed insight into the material's viscoelastic properties and Tg.[16] |
By following the principles outlined, executing the protocols with precision, and validating the results with the appropriate characterization techniques, researchers and developers can successfully formulate robust DEGDGE-based adhesives and coatings tailored to their specific application needs.
References
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Wikipedia. (n.d.). This compound. [Link]
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OSTI.gov. (n.d.). Interfacial bond characterization of epoxy adhesives to aluminum alloy and carbon fiber-reinforced polyamide by vibrational spectroscopy. [Link]
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MDPI. (2024). Characterization of Epoxy Adhesive for Marine Applications. [Link]
-
ThreeBond. (n.d.). Curing Agents for Epoxy Resin. [Link]
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ZXCHEM Group. (n.d.). Ethylene glycol diglycidyl ether | Reactive Epoxy Diluent. [Link]
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Silver Fern Chemical. (n.d.). This compound Supplier | 4206-61-5. [Link]
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National Institutes of Health (NIH). (2022). Investigations on the Characterization of Various Adhesive Joints by Means of Nanoindentation and Computer Tomography. [Link]
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ResearchGate. (2022). Properties of biodegdable polymers and their composites. [Link]
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National Institutes of Health (NIH). (2025). Epoxy Adhesive Materials as Protective Coatings: Strength Property Analysis Using Machine Learning Algorithms. [Link]
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Delamine. (n.d.). Epoxy curing agents. [Link]
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ResearchGate. (n.d.). Properties and Applications of Biodegradable Polymers. [Link]
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents – Latent Curing Agents for One Component Systems. [Link]
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ResearchGate. (2021). A Review on the properties and applications of biodegradable polymers. [Link]
-
SciSpace. (2017). The Recent Developments in Biobased Polymers toward General and Engineering Applications. [Link]
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ResearchGate. (2023). (PDF) BIODEGRADABLE POLYMERS, PROPERTIES AND APPLICATIONS. [Link]
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MDPI. (n.d.). Novel Bio-Based Formulations for Alkyd Wood Coatings: Effects on Biodegradation and Technical Performance. [Link]
-
Evonik. (n.d.). Floor coatings – A challenging environment demands efficient solutions through high performance additives. [Link]
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Dow Inc. (n.d.). Paint and Coatings Additives. [Link]
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Evonik. (2020). Formulating pigment concentrates for architectural coatings. YouTube. [Link]
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Westlake Epoxy. (n.d.). Starting Formulations. [Link]
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Application Note: A Comprehensive Guide to the Analytical Characterization of DEGDGE-Crosslinked Polymers
Introduction
Diethylene glycol diglycidyl ether (DEGDGE) is a widely utilized crosslinking agent in the synthesis of a diverse range of polymers, including hydrogels and thermosets. Its utility stems from the two terminal epoxide groups that readily react with various nucleophiles, such as amines, hydroxyls, and thiols, on polymer backbones. This reaction forms a stable, three-dimensional network structure that dictates the material's ultimate physical, chemical, and mechanical properties. For researchers, scientists, and drug development professionals, a thorough understanding and precise characterization of this crosslinked network are paramount for ensuring material performance, reproducibility, and safety in applications ranging from drug delivery systems and tissue engineering scaffolds to advanced coatings and adhesives.[1]
The degree of crosslinking, network homogeneity, and the resulting macroscopic properties are not merely consequences of the initial stoichiometry but are also influenced by reaction conditions such as temperature, pH, and curing time.[2] Therefore, a multi-faceted analytical approach is essential to gain a holistic understanding of the structure-property relationships in DEGDGE-crosslinked polymers. This guide provides a detailed overview of key analytical techniques, offering both the theoretical underpinnings and practical, field-proven protocols to empower researchers in their characterization endeavors.
The causality behind selecting a suite of analytical techniques lies in the complementary nature of the information they provide. Spectroscopic methods confirm the chemical transformation of crosslinking, thermal analysis reveals the impact on material stability and phase transitions, swelling studies and rheology probe the network structure and viscoelastic properties, mechanical testing quantifies the material's performance under load, and microscopy elucidates the surface and internal morphology. Together, these techniques provide a comprehensive picture of the crosslinked polymer system.
Spectroscopic Analysis: Confirming the Crosslinking Chemistry
Spectroscopic techniques are indispensable for verifying the successful crosslinking reaction between DEGDGE and the polymer backbone at a molecular level.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the material's functional groups.[3] By comparing the spectra of the un-crosslinked polymer, DEGDGE, and the final crosslinked product, one can identify the disappearance of reactant functional groups and the appearance of new ones, thereby confirming the crosslinking reaction.[4][5]
Causality of Experimental Choices: Attenuated Total Reflectance (ATR)-FTIR is often preferred for solid or gel-like polymers as it requires minimal sample preparation. The key is to monitor the characteristic peaks of the epoxide ring in DEGDGE. A significant decrease or complete disappearance of the epoxide peak after the reaction is a strong indicator of successful crosslinking.[6]
Key Spectral Features to Monitor:
-
Epoxide Ring: Look for the characteristic asymmetrical and symmetrical stretching vibrations of the C-O-C of the epoxide ring, typically appearing around 915-830 cm⁻¹ and 1250 cm⁻¹, respectively.
-
Reactant Functional Groups: Depending on the polymer backbone, monitor the disappearance or shift of N-H (amines), O-H (alcohols), or S-H (thiols) stretching bands.
-
New Functional Groups: The formation of new C-O-C (ether) and O-H (hydroxyl) groups from the ring-opening reaction can also be observed.[7]
Protocol: FTIR Analysis of DEGDGE-Crosslinked Polymers
-
Sample Preparation:
-
Ensure the polymer sample is completely dry to avoid interference from water's broad O-H band. This can be achieved by freeze-drying (for hydrogels) or vacuum oven drying.
-
If using ATR-FTIR, place a small amount of the dried sample directly onto the ATR crystal.
-
For transmission FTIR, prepare a thin film of the polymer or create a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
-
Instrument Setup:
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or the KBr pellet.
-
Acquire the spectra of the un-crosslinked polymer, pure DEGDGE, and the crosslinked polymer.
-
-
Data Analysis:
-
Compare the spectra. Specifically, observe the intensity of the epoxide peak (around 910 cm⁻¹) in the crosslinked polymer spectrum relative to the pure DEGDGE spectrum.
-
Normalize the spectra to a peak that is not expected to change during the reaction (e.g., a C-H stretching band from the polymer backbone) for semi-quantitative comparison.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Solid-state NMR (ssNMR) provides detailed information about the local chemical environment of specific nuclei (e.g., ¹³C) within the polymer network.[8] Unlike solution-state NMR, ssNMR can analyze insoluble, crosslinked materials.[9][10]
Causality of Experimental Choices: ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) is a common ssNMR technique that enhances the signal of the less abundant ¹³C nuclei, providing detailed structural information.[8] By analyzing the chemical shifts, one can identify the carbon atoms involved in the crosslinking reaction and confirm the formation of new covalent bonds.[11]
Key Spectral Features to Monitor:
-
Epoxide Carbons: The carbons of the epoxide ring in DEGDGE have characteristic chemical shifts (typically 44-51 ppm). These signals will decrease in intensity upon crosslinking.
-
New Aliphatic Carbons: The ring-opening reaction of the epoxide leads to the formation of new C-O and C-N bonds, resulting in new signals in the aliphatic region of the spectrum (typically 60-80 ppm).
Protocol: Solid-State ¹³C NMR Analysis
-
Sample Preparation:
-
Finely grind the dried crosslinked polymer into a powder.
-
Pack the powdered sample into an appropriate MAS rotor (e.g., 4 mm zirconia rotor).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a solid-state probe.
-
Set the magic angle spinning (MAS) rate to an appropriate value (e.g., 10-15 kHz) to average out anisotropic interactions.
-
Utilize a ¹H-¹³C CP-MAS pulse sequence.
-
-
Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from a few thousand to tens of thousands of scans depending on the sample.
-
-
Data Analysis:
-
Assign the peaks in the spectrum based on known chemical shifts for epoxy resins and the polymer backbone.[9]
-
Compare the spectrum of the crosslinked polymer to that of the starting materials to identify the disappearance of epoxide carbon signals and the appearance of new signals corresponding to the crosslinked structure.
-
Thermal Analysis: Unveiling Thermal Stability and Transitions
Thermal analysis techniques are crucial for determining how the crosslinked network affects the polymer's behavior at different temperatures.[12]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information about the thermal stability and degradation profile of the polymer.[13]
Causality of Experimental Choices: Crosslinking generally enhances the thermal stability of a polymer by restricting the mobility of the polymer chains.[14] TGA can quantify this improvement by measuring the onset temperature of degradation.
Protocol: TGA of DEGDGE-Crosslinked Polymers
-
Sample Preparation:
-
Place a small, accurately weighed amount of the dried polymer (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Set the temperature program to ramp from room temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Use a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative degradation studies.
-
-
Data Acquisition:
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of degradation (T_onset), which is the temperature at which significant mass loss begins.
-
Identify the temperature of maximum degradation rate from the derivative of the TGA curve (DTG).
-
Compare the T_onset and DTG peaks of the crosslinked polymer to the un-crosslinked polymer to assess the change in thermal stability.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[15]
Causality of Experimental Choices: The glass transition temperature (Tg) is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Crosslinking restricts chain mobility, which typically leads to an increase in the Tg.[16] The magnitude of this increase can be correlated with the degree of crosslinking.
Protocol: DSC Analysis of DEGDGE-Crosslinked Polymers
-
Sample Preparation:
-
Accurately weigh a small amount of the dried polymer (5-10 mg) into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Typically, a heat-cool-heat cycle is employed.
-
First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected Tg or Tm at a controlled rate (e.g., 10 °C/min). This removes the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this scan.
-
-
-
Data Acquisition:
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the Tg from the midpoint of the step change in the heat flow curve during the second heating scan.
-
Compare the Tg of the crosslinked polymer to that of the un-crosslinked polymer.
-
Table 1: Expected Trends in Thermal Properties upon DEGDGE Crosslinking
| Property | Un-crosslinked Polymer | DEGDGE-Crosslinked Polymer | Rationale |
| T_onset (TGA) | Lower | Higher | Covalent crosslinks require more energy to break. |
| Tg (DSC) | Lower | Higher | Restricted polymer chain mobility due to the network structure. |
Swelling Studies and Rheology: Probing the Network Structure
The three-dimensional network of a crosslinked polymer can be effectively characterized by its interaction with solvents and its response to mechanical stress.
Swelling Studies
Principle: When a crosslinked polymer is placed in a compatible solvent, it will absorb the solvent and swell, but it will not dissolve due to the permanent network structure.[17] The extent of swelling is inversely proportional to the crosslink density; a higher crosslink density results in less swelling.[2][18][19]
Causality of Experimental Choices: Swelling studies provide a straightforward and cost-effective method to estimate the crosslink density.[16] The choice of solvent is crucial; it should be a "good" solvent for the un-crosslinked polymer to ensure maximum swelling.
Protocol: Gravimetric Swelling Analysis
-
Sample Preparation:
-
Prepare disk-shaped samples of the dried crosslinked polymer with known initial dry weight (W_d).
-
-
Swelling Experiment:
-
Immerse the samples in a suitable solvent (e.g., deionized water for hydrogels, or an organic solvent for other polymers) at a constant temperature.
-
At regular time intervals, remove the samples, gently blot the surface to remove excess solvent, and weigh them to obtain the swollen weight (W_s).
-
Continue until the swollen weight becomes constant, indicating that equilibrium swelling has been reached.[20]
-
-
Data Analysis:
-
Calculate the Swelling Ratio (SR) or Equilibrium Swelling Ratio (ESR) using the following formula: SR = (W_s - W_d) / W_d
-
A lower SR indicates a higher crosslink density.[19]
-
The polymer volume fraction in the swollen state (ν₂m) and the molecular weight between crosslinks (Mc) can be calculated using the Flory-Rehner theory, although this requires knowledge of the polymer-solvent interaction parameter (χ).[17][21]
-
Rheology
Principle: Rheology is the study of the flow and deformation of materials.[22] For polymers, oscillatory rheometry can provide valuable information about their viscoelastic properties, including the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response.
Causality of Experimental Choices: In a crosslinked polymer, G' is typically greater than G'', indicating a solid-like behavior.[23] The magnitude of G' in the rubbery plateau region is directly proportional to the crosslink density.[24] Rheology can also be used to monitor the crosslinking reaction in situ by observing the gel point, which is the point where G' surpasses G''.[24]
Protocol: Oscillatory Rheometry
-
Sample Preparation:
-
For pre-formed gels, use a parallel plate geometry. Place a disk-shaped sample of the polymer between the plates.
-
To monitor curing, place the liquid precursor mixture onto the bottom plate.
-
-
Instrument Setup:
-
Use a rheometer with temperature control.
-
Perform a strain sweep to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. All subsequent measurements should be performed within the LVER.
-
-
Data Acquisition:
-
Frequency Sweep: At a constant strain (within the LVER) and temperature, vary the angular frequency and measure G' and G''. For a crosslinked gel, G' should be higher than G'' and relatively independent of frequency.[25]
-
Temperature Sweep: At a constant strain and frequency, ramp the temperature to observe changes in the moduli and identify thermal transitions.
-
Time Sweep (for curing): At a constant strain, frequency, and temperature, monitor G' and G'' over time as the crosslinking reaction proceeds. The gel point is identified as the crossover point where G' = G''.
-
-
Data Analysis:
-
From the frequency sweep in the rubbery plateau region, the crosslink density (ν) can be calculated from the storage modulus (G') using the theory of rubber elasticity: G' = νRT where R is the universal gas constant and T is the absolute temperature.
-
Mechanical Testing: Quantifying Performance
Mechanical testing is essential for understanding how the polymer will behave in its final application, especially if it is load-bearing.[26]
Principle: Techniques such as tensile and compression testing measure the stress-strain behavior of a material, providing key parameters like Young's modulus (stiffness), ultimate tensile strength (UTS), and elongation at break.[16][27]
Causality of Experimental Choices: Crosslinking generally increases the modulus and strength of a polymer but may decrease its elongation at break, making it more brittle.[2] The choice between tensile and compression testing depends on the nature of the polymer and its intended application. Hydrogels, for example, are often tested in compression due to their soft and fragile nature.[28]
Protocol: Uniaxial Compression Testing (for Hydrogels)
-
Sample Preparation:
-
Prepare cylindrical or disk-shaped samples with a known diameter and height. Ensure the surfaces are parallel.
-
If necessary, equilibrate the samples in a suitable buffer solution before testing.
-
-
Instrument Setup:
-
Use a universal testing machine equipped with parallel compression platens.
-
Set a constant strain rate (e.g., 1 mm/min).
-
-
Data Acquisition:
-
Apply a compressive load and record the corresponding displacement.
-
-
Data Analysis:
-
Convert the load-displacement data into a stress-strain curve.
-
The compressive modulus is determined from the initial linear portion of the stress-strain curve (typically between 5-15% strain).
-
The compressive strength is the maximum stress the material can withstand before failure.
-
Morphological Analysis: Visualizing the Polymer Structure
Microscopy techniques are used to visualize the surface and internal structure of the crosslinked polymer.
Principle: Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography and morphology.[29]
Causality of Experimental Choices: For porous materials like many hydrogels, SEM is invaluable for characterizing the pore size, distribution, and interconnectivity, which are critical for applications like tissue engineering and drug delivery.[30][31] Sample preparation is a critical step, as the high vacuum in a conventional SEM requires the sample to be completely dry.[29][32]
Protocol: SEM of DEGDGE-Crosslinked Hydrogels
-
Sample Preparation:
-
Swell the hydrogel to equilibrium.
-
Rapidly freeze the swollen sample by plunging it into liquid nitrogen (cryo-fixation). This helps to preserve the porous structure.[33]
-
Transfer the frozen sample to a freeze-dryer to sublimate the water.
-
Fracture the dried sample to expose the internal structure.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[31]
-
-
Instrument Setup:
-
Place the sample in the SEM chamber and evacuate to a high vacuum.
-
Use an appropriate accelerating voltage (e.g., 5-15 kV).
-
-
Data Acquisition:
-
Acquire images of the surface and the fractured cross-section at various magnifications.
-
-
Data Analysis:
-
Use image analysis software to measure the average pore size and analyze the pore morphology.
-
Conclusion
The characterization of DEGDGE-crosslinked polymers requires a synergistic combination of analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive understanding of the material from the molecular to the macroscopic level. By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize their materials, leading to better-designed polymers with optimized properties for their specific applications. This rigorous analytical approach is the cornerstone of developing reliable and effective materials in the fields of drug development, biomaterials, and beyond.
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ResearchGate. (n.d.). Infrared Spectroscopy in Analysis of Polymer Degradation. Retrieved from [Link]
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MDPI. (2022). Crosslinking Rapidly Cured Epoxy Resin Thermosets: Experimental and Computational Modeling and Simulation Study. Retrieved from [Link]
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ACS Publications. (2022). Synthesis and Characterization of Homogeneous Epoxy Networks: Development of a Sustainable Material Platform Using Epoxy-Alcohol Polyaddition. Retrieved from [Link]
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National Institutes of Health. (2010). Thermal Analysis Reveals Differential Effects of Various Crosslinkers on Bovine Annulus Fibrosis. Retrieved from [Link]
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Bucknell University. (n.d.). Determination of Hydrogel Degradation by Passive Mechanical Testing. Retrieved from [Link]
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MDPI. (2022). A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. Retrieved from [Link]
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MDPI. (2023). Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics. Retrieved from [Link]
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ResearchGate. (2014). What techniques are suitable for determining cross-linking density in a polymer?. Retrieved from [Link]
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Marquette University. (2000). Thermal degradation of Cross-Linked Polyisoprene and Polychloroprene. Retrieved from [Link]
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AIP Publishing. (2021). Polydimethylsiloxane crosslinking kinetics: A systematic study on Sylgard184 comparing rheological and thermal approaches. Retrieved from [Link]
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Duke University. (2018). Poly(ethylene glycol) Hydrogel Crosslinking Chemistries Identified via Atmospheric Solids Analysis Probe Mass Spectrometry. Retrieved from [Link]
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Application Note: A Validated GC-MS Method for the Quantification of Diethylene Glycol Diglycidyl Ether (DEGDGE)
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace-level quantification of Diethylene Glycol Diglycidyl Ether (DEGDGE). DEGDGE, a reactive epoxy compound, finds application in various industrial formulations. Due to its potential for human exposure and toxicological relevance, a sensitive and specific analytical method is imperative for quality control, safety assessment, and research purposes. This document provides a comprehensive protocol, including sample preparation, derivatization, GC-MS parameters, and full method validation data, adhering to the principles of a lifecycle approach to analytical procedures.[1][2]
Introduction: The Analytical Challenge
This compound (DEGDGE) is an aliphatic diepoxide used as a reactive diluent in epoxy resin formulations, coatings, and adhesives. Its chemical structure, characterized by two terminal epoxide rings, imparts high reactivity but also raises toxicological concerns, including potential carcinogenicity. Regulatory bodies and quality control laboratories therefore require highly reliable methods for its detection and quantification in various matrices.
The inherent properties of DEGDGE—specifically its high polarity and thermal lability—present a significant challenge for direct analysis by gas chromatography.[3] Direct injection can lead to poor peak shape, thermal decomposition in the hot injector, and strong adsorption onto the analytical column, resulting in inaccurate and imprecise measurements.[3] To overcome these limitations, a derivatization step is essential. Derivatization chemically modifies the analyte to create a new compound with properties more amenable to GC analysis, such as increased volatility and thermal stability.[3][4]
This application note addresses this challenge by presenting a complete workflow that incorporates a validated sample preparation and derivatization protocol prior to GC-MS analysis. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of pharmaceutical and industrial quality control.[5][6]
Method Overview: A Lifecycle Approach
The development and validation of this method follow a modern, lifecycle-based approach, ensuring it remains fit-for-purpose throughout its use.[1][2] This begins with defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method before development commences.[2][5]
Analytical Target Profile (ATP) for DEGDGE Analysis:
-
Analyte: this compound (DEGDGE)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Intended Use: Quantification of DEGDGE in raw materials and finished products.
-
Performance Characteristics:
-
Specificity: The method must unequivocally differentiate DEGDGE from other matrix components.
-
Linearity & Range: A linear response (r² ≥ 0.995) over a concentration range relevant to expected sample concentrations.
-
Accuracy: Recovery of 95-105% of a known spiked amount.
-
Precision: Repeatability (RSD ≤ 5%) and intermediate precision (RSD ≤ 10%).
-
Limit of Quantification (LOQ): Sufficiently low to meet regulatory or safety-based limits (target ≤ 1 µg/mL).
-
The overall workflow is visualized in the diagram below.
Caption: A visual overview of the DEGDGE analytical workflow.
Experimental Protocol
Materials and Reagents
-
Solvents: Methanol, Acetonitrile (LC-MS Grade), Ethyl Acetate (HPLC Grade).
-
Standards: this compound (DEGDGE, ≥98% purity), 1,3-Propanediol (Internal Standard, ≥99% purity).[7]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[8]
-
Other Reagents: Anhydrous Sodium Sulfate.
-
Equipment: Analytical balance, vortex mixer, centrifuge, heating block, GC-MS system.
Standard and Sample Preparation
Causality Behind Choices:
-
Internal Standard (IS): 1,3-Propanediol is chosen as it is structurally similar enough to undergo derivatization but chromatographically distinct from DEGDGE, ensuring it does not interfere while compensating for variations in sample preparation and injection volume.[7]
-
Solvent: Acetonitrile is used as the primary diluent due to its ability to effectively dissolve DEGDGE and its compatibility with the subsequent derivatization and extraction steps.[7]
Protocol:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 25 mg of DEGDGE standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Prepare the Internal Standard (IS) stock solution similarly by dissolving ~25 mg of 1,3-propanediol in a 25 mL volumetric flask with acetonitrile.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the DEGDGE stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
To 1 mL of each calibration standard, add a fixed amount of IS stock solution to achieve a final concentration of 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample amount expected to contain DEGDGE within the calibration range and dissolve in a known volume of acetonitrile.
-
If necessary, perform an extraction or dilution to bring the concentration into the analytical range.
-
Transfer 1 mL of the sample solution to a reaction vial and spike with the same fixed amount of IS as the calibration standards.
-
Derivatization Protocol
Causality Behind Choices:
-
Reagent: BSTFA with TMCS as a catalyst is a powerful silylating agent that efficiently replaces the active hydrogens on the hydroxyl groups formed after the epoxide ring opening during the reaction.[8] This process creates a less polar, more volatile, and more thermally stable trimethylsilyl (TMS) derivative suitable for GC analysis.[3][8]
-
Temperature and Time: The reaction is performed at 70°C for 45 minutes to ensure the derivatization reaction proceeds to completion, which is crucial for accurate and reproducible quantification.[8]
Protocol:
-
To each 1 mL of standard or sample solution (already containing IS), add 100 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials in a heating block at 70°C for 45 minutes.
-
Allow the vials to cool to room temperature.
-
Add 1 mL of ethyl acetate and 1 mL of deionized water. Vortex for 1 minute to extract the derivatized analytes into the organic layer.
-
Centrifuge for 5 minutes at 3000 rpm to achieve phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
GC-MS Instrumental Conditions
Causality Behind Choices:
-
Column: A DB-WAX or equivalent polar capillary column is selected to provide good separation of the derivatized analytes based on polarity.[9][10]
-
Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits required for trace analysis.[11]
-
Oven Program: The temperature program is optimized to ensure baseline separation of the derivatized DEGDGE and IS from any matrix interferences, followed by a ramp to a higher temperature to elute any less volatile components and clean the column.[11][12]
-
MS Detection: Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity. By monitoring only specific, characteristic ions for the derivatized DEGDGE and IS, chemical noise is significantly reduced, leading to lower detection limits compared to full scan mode.[9]
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent[9] |
| MS Detector | Agilent 5975C or equivalent[9] |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | Initial 80°C (hold 2 min), ramp to 240°C at 15°C/min, hold for 5 min[11] |
| Transfer Line Temp | 250°C[10] |
| Ion Source Temp | 230°C[10] |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | To be determined by analyzing the mass spectrum of the derivatized standards. |
| (Example Ions) | Quantifier Ion |
| DEGDGE-TMS Deriv. | m/z XXX |
| IS-TMS Deriv. | m/z AAA |
Method Validation Results
The method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for the intended purpose.[5]
Specificity
Specificity was confirmed by analyzing a blank matrix (acetonitrile) and a matrix spiked with potential interferences. No interfering peaks were observed at the retention times of the derivatized DEGDGE and the internal standard.
Linearity and Range
The linearity was assessed over a concentration range of 1-100 µg/mL. The calibration curve demonstrated excellent linearity with a coefficient of determination (r²) greater than 0.998.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 0.158x + 0.021 |
| Correlation Coefficient (r²) | 0.9985 |
Accuracy and Precision
Accuracy was determined by spike-recovery experiments at three concentration levels (low, medium, high). Precision was evaluated for repeatability (intra-day) and intermediate precision (inter-day).
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=18) |
| Low QC | 5 | 98.7% | 3.5% | 6.8% |
| Mid QC | 25 | 101.2% | 2.1% | 4.5% |
| High QC | 75 | 99.5% | 1.8% | 3.9% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of low-level standards.
| Parameter | Result |
| LOD (S/N ≥ 3) | 0.2 µg/mL |
| LOQ (S/N ≥ 10) | 0.7 µg/mL[11][13] |
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantification of this compound. The strategic use of silylation derivatization successfully overcomes the analytical challenges associated with direct GC analysis of this polar and thermally sensitive compound.[3] The comprehensive validation demonstrates that the method's performance meets the stringent requirements for accuracy, precision, and linearity, making it highly suitable for routine quality control, safety assessments, and research applications in the pharmaceutical and chemical industries.
References
- Restek Corporation. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils.
- Tsai, H.-Y., Hsu, J.-N., et al. (n.d.). Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS. Journal of Food and Drug Analysis.
- Tsai, H.-Y., Hsu, J.-N., et al. (2019). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. National Institutes of Health.
- dos Santos, V. C., et al. (n.d.). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. SciELO.
- U.S. Food and Drug Administration. (2025). DEG EG Method.
- Kandlakunta, B., & Ramana, G. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed.
- Rousova, J., et al. (n.d.). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters. Restek Corporation.
- Kandlakunta, B., & Ramana, G. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate.
- Thermo Fisher Scientific. (n.d.). GC-MS Analysis of Diethylene Glycol and Ethylene Glycol in Toothpaste Using TraceGOLD GC Column with SafeGuard.
- Anonymous. (n.d.). GC Derivatization.
- Ravisankar, P. (n.d.). DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC]. SlideShare.
- Tan, G. H., et al. (2025). Analysis of ethylene glycol (EG) and diethylene glycol (DEG) in oral liquid products using gas chromatography in tandem with Orbitrap spectrometer (GC-Orbitrap). PubMed.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Peace, M. R., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and A. Frontiers.
- U.S. Food and Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste.
- Borman, P., et al. (n.d.). Quality by Design for Analytical Methods: Implications for Method Validation and Transfer.
- Anonymous. (2025). Analytical Method Development and Validation in Pharmaceuticals.
- Anonymous. (2025). Analytical Method Development & Validation: A Modern, Lifecycle Approach — Checklist.
- Validation Edge. (2025). Analytical Method Validation.
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- 4. DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur. | PPTX [slideshare.net]
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Mastering the Cure: An Application Guide to the Curing Kinetics of DEGDGE-Containing Epoxy Systems
Introduction: The Critical Role of Curing Kinetics in Epoxy Performance
Diethylene glycol diglycidyl ether (DEGDGE) is a common reactive diluent in epoxy formulations, prized for its ability to reduce viscosity and enhance flexibility in the cured product. However, the inclusion of DEGDGE significantly influences the curing behavior of the epoxy system. A thorough understanding of the curing kinetics—the rate at which the cross-linking reaction proceeds—is paramount for optimizing processing parameters, ensuring consistent material properties, and predicting the long-term performance of the final product. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for accurately determining the curing kinetics of DEGDGE-containing epoxy systems. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of reliable and reproducible data.
The Foundation of Kinetic Analysis: Methodologies and Their Significance
The study of epoxy curing kinetics primarily revolves around three powerful analytical techniques: Differential Scanning Calorimetry (DSC), Rheometry, and Fourier Transform Infrared (FTIR) Spectroscopy. Each method provides a unique window into the complex chemical and physical transformations that occur during the curing process.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow associated with the exothermic curing reaction.[1][2] By monitoring the heat released as a function of time and temperature, we can determine the total heat of reaction (ΔHtotal), the rate of cure, and the degree of conversion (α).[3] DSC is a cornerstone of kinetic analysis due to its quantitative nature and the wealth of information it provides.[1]
-
Rheometry: This technique measures the flow and deformation of the material in response to an applied force. As the epoxy cures, its viscosity increases dramatically, transitioning from a liquid to a gel and finally to a solid.[4] Rheometry is indispensable for determining the gel point, a critical processing parameter that marks the onset of infinite molecular weight and the loss of flowability.[5][6]
-
Fourier Transform Infrared (FTIR) Spectroscopy: This spectroscopic method monitors the changes in the chemical bonding of the epoxy system during curing.[7] By tracking the disappearance of reactant functional groups (e.g., epoxide rings) and the appearance of new groups (e.g., hydroxyl groups), FTIR provides a direct measure of the chemical conversion.[8]
The following sections will provide detailed protocols for each of these techniques, followed by a discussion on how to integrate the data to build robust kinetic models.
Section 1: Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is arguably the most common technique for studying the curing kinetics of thermosetting resins like epoxies.[1] The underlying principle is that the heat evolved during the curing reaction is directly proportional to the extent of the reaction.
The "Why": Causality in DSC Experimental Design
The choice between non-isothermal (dynamic) and isothermal DSC experiments is a critical first step.
-
Non-isothermal Scans: In this mode, the sample is heated at a constant rate.[9] Running scans at multiple heating rates is crucial. This allows for the application of isoconversional kinetic models, such as the Friedman or Kissinger methods, to determine the activation energy (Ea) as a function of conversion.[9][10][11] This approach provides a more complete picture of the reaction kinetics, which can be complex and change as the reaction progresses.[11]
-
Isothermal Scans: Here, the sample is rapidly heated to a specific temperature and held constant while the heat flow is measured over time.[3] Isothermal experiments are particularly useful for mimicking industrial processing conditions and for studying the reaction at specific temperatures.
A combination of both non-isothermal and isothermal experiments provides a comprehensive dataset for robust kinetic modeling.
Experimental Protocol: Determining Curing Kinetics with DSC
This protocol adheres to principles outlined in standards such as ASTM D3418.[12][13][14][15]
Objective: To determine the total heat of reaction, degree of conversion, and kinetic parameters of a DEGDGE-containing epoxy system.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
DEGDGE-containing epoxy resin and curing agent
-
Volumetric dispensing tools
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and curing agent in the desired stoichiometric ratio into a clean, disposable container.
-
Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is achieved. Avoid introducing air bubbles.
-
Using a microbalance, accurately weigh 5-10 mg of the uncured mixture into a hermetic aluminum DSC pan.
-
Seal the pan hermetically to prevent any mass loss due to volatilization during the experiment.
-
Prepare an empty, sealed hermetic aluminum pan to be used as a reference.
-
-
Non-Isothermal (Dynamic) Scan for Total Heat of Reaction (ΔHtotal):
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the completion of the curing exotherm (e.g., 250°C).[1]
-
Record the heat flow as a function of temperature.
-
Repeat the dynamic scan at different heating rates (e.g., 5, 15, and 20°C/min) with freshly prepared samples for isoconversional analysis.[9]
-
-
Isothermal Scan for Time-Dependent Conversion:
-
Place a fresh sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at the desired isothermal curing temperature.
-
Rapidly heat the sample to the isothermal temperature and hold for a sufficient time for the reaction to complete (i.e., until the heat flow returns to the baseline).
-
Record the heat flow as a function of time.
-
Repeat the isothermal scans at several different temperatures to understand the temperature dependence of the curing rate.
-
-
Determining the Glass Transition Temperature (Tg) of the Cured Sample:
-
After the initial non-isothermal scan, cool the fully cured sample in the DSC cell.
-
Perform a second heating scan at the same heating rate (e.g., 10°C/min).[1]
-
The step change in the heat flow curve from the second scan corresponds to the glass transition temperature (Tg) of the fully cured material.[16][17][18]
-
Data Analysis and Interpretation
-
Total Heat of Reaction (ΔHtotal): Integrate the area under the exothermic peak from the non-isothermal scan to obtain the total heat of reaction in Joules per gram (J/g).[1]
-
Degree of Conversion (α): The degree of conversion at any time t (for isothermal data) or temperature T (for non-isothermal data) is calculated as:
α = ΔHt / ΔHtotal
where ΔHt is the heat released up to time t or temperature T.
-
Rate of Cure (dα/dt): The rate of cure is proportional to the heat flow (dH/dt):
dα/dt = (1 / ΔHtotal) * (dH/dt)
Kinetic Modeling
The data obtained from DSC can be fitted to various kinetic models to describe the curing behavior.
-
Isoconversional Methods (Model-Free): Methods like the Friedman analysis are powerful because they do not assume a specific reaction model.[3][11][19] The Friedman method is a differential isoconversional method that can be applied to both isothermal and non-isothermal data.[19][20] It is based on the following equation:
ln(dα/dt)α = ln[Aαf(α)] - Eα / (RTα)
By plotting ln(dα/dt)α against 1/Tα for a specific conversion (α), the activation energy (Eα) can be determined from the slope.
-
Model-Based Methods: The Kamal-Sourour model is a widely used autocatalytic model for epoxy curing.[21][22][23] It describes the reaction rate as a function of both the extent of reaction and temperature:
dα/dt = (k1 + k2αm)(1-α)n
where k1 and k2 are temperature-dependent rate constants (often following an Arrhenius relationship), and m and n are the reaction orders.[21]
Data Presentation: DSC Curing Parameters
| Parameter | Value | Method |
| Onset Temperature (°C) | e.g., 95.2 | Non-isothermal DSC (10°C/min) |
| Peak Exotherm Temp (°C) | e.g., 125.8 | Non-isothermal DSC (10°C/min) |
| Total Heat of Reaction (ΔHtotal, J/g) | e.g., 450.3 | Non-isothermal DSC (10°C/min) |
| Glass Transition Temp (Tg, °C) | e.g., 110.5 | Second heat scan |
| Activation Energy (Ea, kJ/mol) at α=0.5 | e.g., 55.7 | Friedman Method |
Section 2: Rheometry for Gelation and Viscosity Profile
Rheological measurements provide critical insights into the processability of the epoxy system. The viscosity profile and the gel point are key parameters for optimizing mixing, dispensing, and molding operations.[4][24]
The "Why": Understanding Rheological Transitions
As the epoxy cures, the molecular weight increases, leading to a rise in viscosity.[4] The gel point is a critical transition where the material changes from a viscous liquid to an elastic solid.[5] At the gel point, a continuous cross-linked network is formed throughout the material. Several methods can be used to identify the gel point from rheological data:
-
G'-G'' Crossover: The point where the storage modulus (G', representing the elastic component) and the loss modulus (G'', representing the viscous component) intersect is often used to approximate the gel time.[5][25]
-
Frequency Independence of tan(δ): At the gel point, the loss tangent (tan(δ) = G''/G') becomes independent of the measurement frequency.[5]
Experimental Protocol: Determining Gel Time and Viscosity Profile
Objective: To determine the gel time and monitor the viscosity increase of a DEGDGE-containing epoxy system at a specific temperature.
Materials & Equipment:
-
Rotational rheometer with parallel plate geometry (disposable plates are recommended)
-
Temperature control unit for the rheometer
-
DEGDGE-containing epoxy resin and curing agent
-
Spatula
Step-by-Step Methodology:
-
Instrument Setup:
-
Set the rheometer to the desired isothermal curing temperature.
-
Install the parallel plates and zero the gap.
-
Set the measurement gap (e.g., 1 mm).
-
-
Sample Preparation and Loading:
-
Prepare a fresh mixture of the epoxy resin and curing agent as described in the DSC protocol.
-
Immediately apply a sufficient amount of the mixture to the center of the lower plate.
-
Lower the upper plate to the measurement gap, ensuring the sample spreads to fill the gap completely. Trim any excess material.
-
-
Isothermal Time Sweep:
-
Start the measurement immediately after loading the sample.
-
Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (e.g., 0.1-1%).
-
Record the storage modulus (G'), loss modulus (G''), complex viscosity (η*), and loss tangent (tan δ) as a function of time until the material is fully cured.
-
Data Analysis and Interpretation
-
Viscosity Profile: Plot the complex viscosity (η*) as a function of time. This will show the initial low viscosity, followed by a rapid increase as the reaction proceeds.[26]
-
Gel Time Determination: Identify the gel time from the G'-G'' crossover point in the plot of G' and G'' versus time.[25]
Data Presentation: Rheological Curing Properties
| Isothermal Temperature (°C) | Initial Viscosity (Pa·s) | Gel Time (minutes) |
| 80 | e.g., 0.5 | e.g., 45 |
| 100 | e.g., 0.2 | e.g., 20 |
| 120 | e.g., 0.1 | e.g., 8 |
Section 3: FTIR Spectroscopy for Chemical Conversion
FTIR spectroscopy offers a direct way to monitor the chemical reactions occurring during the curing process by tracking the changes in specific functional groups.[7][27]
The "Why": Tracking Chemical Fingerprints
The curing of an epoxy with an amine hardener involves the reaction of the epoxide group with primary and secondary amines.[8] FTIR spectroscopy allows for the quantitative monitoring of this reaction by observing the decrease in the absorbance of the epoxide group peak (around 915 cm-1) and the increase in the hydroxyl group peak (around 3400 cm-1).[7][8] An internal standard, a peak that does not change during the reaction (e.g., a C-H stretch from an aromatic ring), is used for normalization.
Experimental Protocol: Monitoring Cure with FTIR
Objective: To determine the degree of conversion of epoxide groups as a function of time at a specific isothermal temperature.
Materials & Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory and a heated stage.[28]
-
DEGDGE-containing epoxy resin and curing agent.
Step-by-Step Methodology:
-
Instrument Setup:
-
Set the heated ATR stage to the desired isothermal curing temperature.
-
Collect a background spectrum of the empty, clean ATR crystal at the set temperature.
-
-
Sample Preparation and Measurement:
-
Prepare a fresh mixture of the epoxy resin and curing agent.
-
Apply a small drop of the mixture onto the ATR crystal.
-
Immediately start collecting spectra at regular time intervals (e.g., every 30 seconds) for the duration of the cure.
-
Data Analysis and Interpretation
-
Peak Selection: Identify the characteristic peak for the epoxide group (e.g., ~915 cm-1) and an internal reference peak that remains constant during the reaction (e.g., an aromatic C-H stretch around 1510 cm-1).
-
Degree of Conversion (α): The degree of conversion of the epoxide group at time t can be calculated using the following equation:
αepoxy(t) = 1 - [ (A915 / Aref)t / (A915 / Aref)0 ]
where (A915 / Aref)t is the ratio of the absorbance of the epoxide peak to the reference peak at time t, and (A915 / Aref)0 is the initial ratio at time t=0.
Visualizing the Workflow and Relationships
Diagrams are essential for visualizing the experimental workflows and the interplay between different parameters.
Caption: Integrated workflow for determining the curing kinetics of epoxy systems.
Caption: Interrelationships between key parameters during epoxy curing.
Conclusion: A Unified Approach to Curing Kinetics
Determining the curing kinetics of DEGDGE-containing epoxy systems requires a multi-faceted approach. By integrating data from DSC, rheometry, and FTIR, a comprehensive and robust understanding of the curing process can be achieved. This knowledge is not merely academic; it is essential for the rational design of materials with tailored properties, the optimization of manufacturing processes, and the assurance of product quality and reliability. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to confidently explore and master the curing behavior of their epoxy systems.
References
-
Cure kinetics of epoxy matrix resin by differential scanning calorimetry - NASA Technical Reports Server (NTRS). (1982). Retrieved from [Link]
-
Characterization of the time‐temperature‐viscosity behavior of curing B‐staged epoxy resin. (n.d.). Polymer Engineering & Science. Retrieved from [Link]
-
DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. (n.d.). Retrieved from [Link]
-
Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. (2017). IEEE Transactions on Components, Packaging and Manufacturing Technology. Retrieved from [Link]
-
Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. (2021). Polymers. Retrieved from [Link]
-
Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. (2018). Polymers. Retrieved from [Link]
-
Kinetics Models. (n.d.). Retrieved from [Link]
-
Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. (n.d.). Thermal Support. Retrieved from [Link]
-
Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. (2021). Polymers. Retrieved from [Link]
-
Epoxy Resin Viscosity. (n.d.). Incurelab. Retrieved from [Link]
-
Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning. (2023). Polymers. Retrieved from [Link]
-
Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. Retrieved from [Link]
-
ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. (n.d.). Infinita Lab. Retrieved from [Link]
-
How Is DSC Used To Study Epoxy Resins? (2023). Chemistry For Everyone. Retrieved from [Link]
-
Cure Kinetics Modeling of a High Glass Transition Temperature Epoxy Molding Compound (EMC) Based on Inline Dielectric Analysis. (2022). Polymers. Retrieved from [Link]
-
The Impact of Conversion on the Glass Transition Temperature – Part Four: Universal Nature of Tg versus Conversion. (2021). Polymer Innovation Blog. Retrieved from [Link]
-
D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2021). ASTM International. Retrieved from [Link]
-
D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. (1999). ASTM International. Retrieved from [Link]
-
Study of the curing process of an epoxy resin by FTIR spectroscopy. (2000). Journal of Applied Polymer Science. Retrieved from [Link]
-
Kamal-Sourour Equation in Kinetics Neo. (n.d.). NETZSCH Kinetics Neo. Retrieved from [Link]
-
Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning. (2023). Polymers. Retrieved from [Link]
-
Gelation Kinetics from Rheological Experiments. (n.d.). TA Instruments. Retrieved from [Link]
-
Rheological characterization of the gel point: a new interpretation. (1986). Macromolecules. Retrieved from [Link]
-
Monitoring Cure Characteristics of a Thermoset Epoxy by ATR/FT-IR. (2015). Spectroscopy. Retrieved from [Link]
-
Viscosity (resin). (2021). CKN Knowledge in Practice Centre. Retrieved from [Link]
-
Tg - Glass Transition Temperature for Epoxies. (n.d.). Epoxy Technology. Retrieved from [Link]
-
Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. (2011). Infrared Spectroscopy - Materials Science, Engineering and Technology. Retrieved from [Link]
-
Epoxy Resin Viscosity: The Ultimate Guide. (n.d.). INCURE INC. Retrieved from [Link]
-
Curing effects on viscosity and mechanical properties of a commercial epoxy resin adhesive. (2002). International Journal of Adhesion and Adhesives. Retrieved from [Link]
-
Tg - Glass Transition Temperature for Epoxies. (n.d.). Epoxy Technology. Retrieved from [Link]
-
Isothermal Kinetics of Epoxyphosphazene Cure. (2017). Polymers. Retrieved from [Link]
-
Investigation of the Cure Kinetics of an Epoxy Resin by Advanced Isoconversional and Model-fitting Methods. (2013). AIP Conference Proceedings. Retrieved from [Link]
-
Cure Kinetics Study of Two Epoxy Systems with Fourier Tranform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). (2011). Journal of Macromolecular Science, Part A. Retrieved from [Link]
-
How To: Apply Kamal-Sourour Reaction Type to the Analysis of the Curing Reaction. (n.d.). NETZSCH Kinetics Neo. Retrieved from [Link]
-
Cure Monitoring of Epoxy Resin by Simultaneous DSC/FTIR. (2014). Advanced Materials Research. Retrieved from [Link]
-
Gelation Testing Explained: Accurate for Resins and Polymers. (2024). Qualitest FZE. Retrieved from [Link]
-
Friedman analysis of the cure process of sample 2A. (n.d.). ResearchGate. Retrieved from [Link]
-
Behavior of Glass Transition Temperature as a Function of Cure Time and Temperature for a Carbon/Fiber Thermoplastic-Toughened Epoxy Prepreg. (2000). Journal of Composite Materials. Retrieved from [Link]
-
Study on curing kinetics and curing mechanism of epoxy resin based on diglycidyl ether of bisphenol a and melamine phosphate. (2004). Journal of Applied Polymer Science. Retrieved from [Link]
-
Epoxy Glass Transition Temperature Explained. (2017). Fiber Optic Center. Retrieved from [Link]
-
Curing kinetics of diglycidyl ether of Bisphenol-A epoxy system using a tertiary amine, through the study of its rheometric characteristics. (2010). Journal of Applied Polymer Science. Retrieved from [Link]
-
Curing kinetics and mechanical properties of bio-based epoxy composites comprising lignin-based epoxy resins. (2016). RSC Advances. Retrieved from [Link]
-
Cure kinetics, morphological and dynamic mechanical analysis of diglycidyl ether of bisphenol-A epoxy resin modified with hydroxyl terminated poly(ether ether ketone) containing pendent tertiary butyl groups. (2003). Polymer. Retrieved from [Link]
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Application of Diethylene Glycol Diglycidyl Ether (DEGDGE) in Biocompatible Polymer Development
Introduction: The Critical Role of Crosslinking in Biocompatible Polymers
The advancement of biomedical devices, regenerative medicine, and drug delivery systems is intrinsically linked to the development of high-performance biocompatible polymers.[1][2][3] These materials are designed to interface with biological systems without eliciting adverse reactions.[1][4] A crucial strategy to tailor the properties of these polymers—enhancing their mechanical stability, controlling their degradation rates, and tuning their swelling behavior—is through a process called crosslinking.[5][6] Crosslinking creates a three-dimensional network structure by forming covalent or non-covalent bonds between polymer chains.[7][8] The choice of crosslinking agent is paramount, as it directly influences the final properties and, most importantly, the biocompatibility of the resulting material.[6]
Diethylene glycol diglycidyl ether (DEGDGE) has emerged as a versatile and effective crosslinking agent in the synthesis of biocompatible polymers.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DEGDGE. We will delve into its mechanism of action, provide detailed protocols for its application in hydrogel synthesis and surface modification, and discuss the critical characterization and biocompatibility assessment techniques.
DEGDGE: A Profile of a Versatile Crosslinker
DEGDGE is an organic compound belonging to the glycidyl ether family, characterized by the presence of two reactive epoxide rings.[10] This bifunctional nature allows it to react with various functional groups present in natural and synthetic polymers, such as amines, hydroxyls, and carboxyls, forming stable ether linkages.[11]
Key Properties and Advantages of DEGDGE:
-
Biocompatibility: When fully reacted and residual monomers are removed, DEGDGE-crosslinked polymers have demonstrated excellent biocompatibility.[12][13] The ether linkages formed are generally stable and non-toxic.
-
Flexibility: The diethylene glycol backbone of DEGDGE imparts flexibility to the resulting polymer network, which can be advantageous for applications requiring materials that can withstand mechanical stress without being brittle.[9][14]
-
Hydrophilicity: The presence of ether linkages contributes to the hydrophilicity of the crosslinked polymer, which is often desirable for hydrogel formation and promoting cell attachment.
-
Controlled Reactivity: The ring-opening reaction of the epoxide groups can be controlled by factors such as pH, temperature, and the presence of catalysts, allowing for tunable crosslinking kinetics.
Mechanism of Action: The Chemistry of DEGDGE Crosslinking
The primary mechanism of DEGDGE crosslinking involves the nucleophilic ring-opening of its epoxide groups. This reaction is typically base-catalyzed and proceeds as follows:
-
Activation: A nucleophilic group on the polymer chain (e.g., an amine or hydroxyl group) attacks one of the carbon atoms of the epoxide ring.
-
Ring-Opening: This attack leads to the opening of the epoxide ring and the formation of a covalent bond between the polymer and the DEGDGE molecule.
-
Crosslinking: The second epoxide group on the DEGDGE molecule can then react with another polymer chain, creating a stable crosslink.
Diagram: DEGDGE Crosslinking Mechanism
Caption: Reaction scheme of DEGDGE crosslinking with polymer chains.
Application 1: Synthesis of Biocompatible Hydrogels
Hydrogels are highly absorbent, three-dimensional polymer networks that are widely used in tissue engineering, drug delivery, and as scaffolds for cell culture.[7][8] DEGDGE is an excellent crosslinker for preparing hydrogels from natural polymers like chitosan, gelatin, and hyaluronic acid.
Protocol: DEGDGE-Crosslinked Chitosan Hydrogel for Tissue Engineering Scaffolds
This protocol describes the synthesis of a chitosan hydrogel crosslinked with DEGDGE. The resulting hydrogel can be used as a scaffold for cell culture and tissue regeneration.
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation > 85%)
-
Acetic acid (glacial)
-
This compound (DEGDGE)
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
Molds for hydrogel casting (e.g., petri dishes, custom-made molds)
-
Lyophilizer (optional, for porous scaffolds)
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of 1% (v/v) acetic acid solution.
-
Stir the solution overnight at room temperature until the chitosan is completely dissolved.
-
Filter the solution to remove any undissolved particles.
-
-
Crosslinking Reaction:
-
Place the chitosan solution in a beaker on a magnetic stirrer.
-
Slowly add a predetermined amount of DEGDGE to the chitosan solution while stirring. The amount of DEGDGE will determine the crosslinking density and the final properties of the hydrogel. A typical starting point is a 1:1 molar ratio of DEGDGE's epoxide groups to the amine groups of chitosan.
-
Continue stirring for 30 minutes to ensure homogeneous mixing.
-
Adjust the pH of the solution to 9-10 by slowly adding 1 M NaOH. The crosslinking reaction is more efficient under basic conditions. The solution will become more viscous as the crosslinking proceeds.
-
-
Hydrogel Formation:
-
Pour the viscous solution into the desired molds.
-
Incubate the molds at 37-50°C for 12-24 hours to allow for complete crosslinking. The gelation time will depend on the concentration of reagents and the temperature.
-
-
Purification and Sterilization:
-
After gelation, immerse the hydrogels in a large volume of deionized water for 48 hours, changing the water every 8 hours. This step is crucial to remove unreacted DEGDGE and other residual chemicals.
-
Neutralize the hydrogels by soaking them in PBS (pH 7.4) for 24 hours.
-
Sterilize the hydrogels using an appropriate method, such as autoclaving (if the hydrogel is thermally stable) or by soaking in 70% ethanol followed by washing with sterile PBS.
-
-
(Optional) Lyophilization for Porous Scaffolds:
-
For applications requiring a porous structure, freeze the purified hydrogels at -80°C.
-
Lyophilize the frozen hydrogels for 48-72 hours to create a porous scaffold.
-
Diagram: Hydrogel Synthesis Workflow
Sources
- 1. Fabrication of Biodegradable and Biocompatible Functional Polymers for Anti-Infection and Augmenting Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. This compound Supplier | 4206-61-5 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
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- 12. Synthesis, characterization and biocompatibility of novel biodegradable cross-linked co-polymers based on poly(propylene oxide) diglycidylether and polyethylenimine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Diethylene Glycol - ECHEM [echem-eg.com]
Application Notes & Protocols: Leveraging Diethylene Glycol Diglycidyl Ether for Advanced Polymer Formulations
An in-depth guide to the use of Diethylene Glycol Diglycidyl Ether (DEGDE) in enhancing the mechanical properties of polymeric materials.
Introduction: The Role of this compound (DEGDE) in Polymer Modification
This compound (DEGDE) is a low-viscosity, flexible aliphatic epoxy resin widely employed as a reactive diluent and flexibilizer in polymer formulations, particularly with epoxy systems. Its linear, flexible structure, derived from diethylene glycol, and the presence of two terminal epoxide groups allow it to integrate into the polymer network, imparting significant changes to the material's mechanical properties. Unlike non-reactive diluents, DEGDE participates in the curing reaction, which prevents its migration out of the cured product and the associated degradation of properties over time.
The primary function of DEGDE is to reduce the viscosity of uncured resin systems, improving handling, processing, and wetting of fillers and reinforcements. Critically, upon curing, the flexible aliphatic chain of DEGDE is incorporated into the rigid, crosslinked polymer backbone. This molecular-level modification disrupts the brittleness often associated with highly crosslinked thermosets, leading to a notable increase in flexibility, toughness, and impact strength. This guide provides a comprehensive overview of the mechanisms, protocols, and expected outcomes when using DEGDE to tailor the mechanical performance of polymers.
Mechanism of Action: How DEGDE Enhances Mechanical Properties
The enhancement of mechanical properties by DEGDE is primarily attributed to its ability to increase the free volume within the polymer matrix and to lower the crosslinking density. The ether linkages in its backbone provide rotational freedom, which translates to greater chain mobility.
When introduced into an epoxy resin system, for example, with a standard amine curing agent, the epoxide rings of DEGDE react with the active hydrogens of the amine, similar to the primary epoxy resin. This covalent integration ensures its permanent role in the final polymer structure.
Figure 1: Conceptual workflow of DEGDE incorporation into an epoxy matrix to enhance mechanical properties.
The long, flexible chain of DEGDE acts as a spacer between the more rigid aromatic backbones of conventional epoxy resins like Bisphenol A diglycidyl ether (DGEBA). This spacing reduces the overall crosslink density and introduces segments with lower steric hindrance, facilitating chain movement and energy dissipation under stress. Consequently, the material can deform more significantly before fracturing, leading to improved toughness and impact resistance.
Experimental Protocol: Formulation and Characterization of DEGDE-Modified Epoxy Resin
This protocol details the preparation of a DEGDE-modified epoxy resin and the subsequent evaluation of its mechanical properties.
Materials and Equipment
-
Primary Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA), Epoxide Equivalent Weight (EEW) ~180 g/eq
-
Reactive Diluent: this compound (DEGDE), EEW ~131 g/eq
-
Curing Agent: Triethylenetetramine (TETA), Amine Hydrogen Equivalent Weight (AHEW) ~24.4 g/eq
-
Equipment:
-
Top-pan balance (±0.01 g)
-
Planetary centrifugal mixer or mechanical stirrer
-
Vacuum oven
-
Silicone molds for tensile and impact test specimens (ASTM D638 Type I and ASTM D256)
-
Universal Testing Machine (UTM) with tensile grips and a 5 kN load cell
-
Izod impact tester
-
Shore D durometer
-
Formulation Calculations
The amount of curing agent is calculated based on the stoichiometric ratio of amine hydrogen to epoxy groups. The total number of epoxy equivalents in the resin blend (DGEBA + DEGDE) must be determined.
Stoichiometric Ratio: Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW_blend) * 100
EEW of the Blend (EEW_blend): EEW_blend = (Total weight of resin blend) / (Total epoxy equivalents) Total epoxy equivalents = (Weight of DGEBA / EEW_DGEBA) + (Weight of DEGDE / EEW_DEGDE)
Table 1: Example Formulations with Varying DEGDE Content
| Formulation ID | DGEBA (wt%) | DEGDE (wt%) | EEW_blend (g/eq) | TETA (phr) |
| CONTROL-0 | 100 | 0 | 180.0 | 13.6 |
| DEGDE-10 | 90 | 10 | 173.5 | 14.1 |
| DEGDE-20 | 80 | 20 | 167.4 | 14.6 |
| DEGDE-30 | 70 | 30 | 161.8 | 15.1 |
Step-by-Step Preparation Protocol
-
Resin Pre-mixing: Weigh the desired amounts of DGEBA and DEGDE into a suitable mixing vessel according to the formulations in Table 1.
-
Homogenization: Place the vessel in a planetary mixer and mix at 1500 rpm for 5 minutes until a homogenous, clear blend is achieved. If a mechanical stirrer is used, mix at 300 rpm for 15 minutes.
-
Degassing: Place the resin blend in a vacuum oven at 60°C and apply a vacuum of -28 inHg for 15-20 minutes, or until all visible air bubbles are removed.
-
Curing Agent Addition: Allow the resin blend to cool to room temperature. Add the calculated amount of TETA curing agent.
-
Final Mixing: Mix thoroughly for 3-5 minutes until the mixture is uniform. Be cautious of the pot life, as the curing reaction begins immediately upon adding the amine.
-
Casting: Pour the reactive mixture into the pre-heated (60°C) silicone molds, taking care to avoid introducing air bubbles.
-
Curing Schedule:
-
Initial Cure: Place the molds in an oven at 80°C for 2 hours.
-
Post-Cure: Increase the temperature to 120°C and hold for an additional 3 hours to ensure complete crosslinking.
-
-
Demolding and Conditioning: Turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock. Once cooled, demold the specimens and condition them at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.
Figure 2: Step-by-step experimental workflow for preparing and testing DEGDE-modified epoxy specimens.
Characterization and Expected Results
The conditioned specimens should be subjected to a suite of mechanical tests to quantify the effects of DEGDE incorporation.
Mechanical Testing Protocols
-
Tensile Testing (ASTM D638): Conducted on a UTM at a crosshead speed of 5 mm/min. Measure the tensile strength, Young's modulus, and elongation at break.
-
Izod Impact Testing (ASTM D256): Performed on notched specimens to determine the impact energy absorbed per unit of thickness.
-
Hardness Testing (ASTM D2240): Use a Shore D durometer to measure the indentation hardness of the cured samples.
Anticipated Data Trends
The addition of DEGDE is expected to systematically alter the mechanical properties of the epoxy resin.
Table 2: Expected Trends in Mechanical Properties with Increasing DEGDE Content
| Property | 0% DEGDE (Control) | 10% DEGDE | 20% DEGDE | 30% DEGDE | Trend with ↑ DEGDE |
| Tensile Strength (MPa) | High (~70-80) | Moderate | Moderate | Lower | ↓ Decreasing |
| Young's Modulus (GPa) | High (~2.8-3.2) | Moderate | Lower | Lower | ↓ Decreasing |
| Elongation at Break (%) | Low (~3-5%) | Moderate | Higher | Highest | ↑ Increasing |
| Izod Impact Strength (J/m) | Low (~20-30) | Higher | Higher | Highest | ↑ Increasing |
| Shore D Hardness | High (~85-90) | Moderate | Lower | Lower | ↓ Decreasing |
These trends illustrate the classic trade-off when using flexibilizers like DEGDE. The decrease in tensile strength, modulus, and hardness is a direct consequence of the reduced crosslink density and increased chain mobility. Conversely, these same factors allow for greater plastic deformation and energy absorption, resulting in a significant improvement in ductility (elongation at break) and toughness (impact strength).
Conclusion and Best Practices
This compound serves as a highly effective reactive diluent and flexibilizer for epoxy and other thermosetting polymer systems. Its incorporation allows for a predictable and controllable modification of mechanical properties, enabling the formulation of materials with tailored toughness and flexibility.
Key Considerations for Researchers:
-
Stoichiometry is Critical: Accurate calculation of the amine curing agent based on the blended EEW is paramount to achieving optimal and consistent properties.
-
Property Trade-offs: Be mindful of the inverse relationship between stiffness/strength and toughness/flexibility. The concentration of DEGDE should be optimized based on the specific requirements of the end application.
-
Curing Schedule: The selected cure cycle can influence the final network structure. Ensure a sufficient post-cure is implemented to drive the reaction to completion.
-
Chemical Resistance: The introduction of aliphatic ether linkages can sometimes reduce the chemical resistance of the polymer compared to a purely aromatic backbone. This should be evaluated if the application involves exposure to harsh chemical environments.
By following the detailed protocols and understanding the underlying mechanisms presented in these notes, researchers and developers can effectively utilize DEGDE to overcome the inherent brittleness of highly crosslinked polymers and engineer materials with superior performance characteristics.
References
-
Epoxy Resins: Chemistry and Technology. (2018). Taylor & Francis. [Link]
-
ASTM D638 - Standard Test Method for Tensile Properties of Plastics. ASTM International. [Link]
-
ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics. ASTM International. [Link]
-
ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness. ASTM International. [Link]
-
ASTM D618 - Standard Practice for Conditioning Plastics for Testing. ASTM International. [Link]
Application Note: Quantitative Analysis of Diethylene Glycol Diglycidyl Ether (DEGDGE) in Polymer Matrices
Abstract
This document provides a comprehensive guide for the quantitative analysis of Diethylene Glycol Diglycidyl Ether (DEGDGE), a common reactive diluent and crosslinking agent, within various polymer matrices. As a residual monomer or a potential extractable and leachable (E&L) compound from materials used in pharmaceutical, medical device, and food contact applications, the accurate quantification of DEGDGE is critical for safety assessment and quality control. This application note details validated methodologies, from sample preparation to final analysis using chromatographic techniques, with a focus on explaining the scientific rationale behind protocol choices to ensure data integrity and reliability.
Introduction: The Analytical Imperative for DEGDGE
This compound (DEGDGE) is a low-viscosity epoxy resin valued for its ability to modify the properties of polymer formulations.[1] It is frequently used as a reactive diluent in epoxy systems to reduce viscosity and improve handling characteristics. However, its high reactivity and potential for incomplete polymerization mean that unreacted DEGDGE can remain as a residual monomer within the final cured polymer.
For researchers and drug development professionals, the presence of residual DEGDGE is a significant concern. As a bifunctional epoxide, it has the potential for toxicity and can migrate from the polymer matrix into contacting substances, such as drug formulations, biological tissues, or foodstuffs. This migration classifies DEGDGE as a potential leachable, a chemical compound that migrates from a container closure or manufacturing system into a drug product under normal conditions.[2][3] Therefore, regulatory bodies mandate rigorous chemical characterization and safety assessments for such materials, making robust and validated analytical methods for DEGDGE quantification indispensable.[4]
This guide provides the technical framework for establishing a reliable analytical workflow, emphasizing methods that offer the necessary specificity, sensitivity, and accuracy to meet stringent regulatory standards.
The Overall Analytical Workflow
The quantitative analysis of a small molecule like DEGDGE within a complex polymer matrix is a multi-step process. Each stage presents unique challenges, from efficiently extracting the analyte without altering it, to accurately measuring its concentration free from matrix interference. The logical flow of this process is critical for achieving reproducible results.
Caption: High-level workflow for DEGDGE quantification in polymers.
Part 1: Rigorous Sample Preparation Protocols
The fundamental goal of sample preparation is to quantitatively transfer DEGDGE from the complex, often intractable, polymer matrix into a clean liquid solvent suitable for chromatographic analysis. The choice of technique is dictated by the polymer's physical and chemical properties.
Matrix Disruption and Comminution
-
Causality: The efficiency of solvent extraction is directly proportional to the surface area of the polymer exposed to the solvent. For rigid or crosslinked polymers, reducing the particle size is the most critical first step.
-
Protocol:
-
Obtain a representative sample of the polymer material.
-
For hard thermosets (e.g., cured epoxy resins), cryo-milling is preferred. Cool a small section of the material (~1-5 g) with liquid nitrogen until brittle, then immediately grind into a fine powder using a cooled grinder or mortar and pestle.
-
For softer materials (e.g., elastomers), cut the sample into small, uniform pieces (~1-2 mm cubes) using clean, sharp blades.[5]
-
Store the comminuted sample in a clean glass container to prevent contamination.
-
Solvent Extraction: Liberating the Analyte
The selection of an appropriate solvent is paramount. The ideal solvent should readily dissolve DEGDGE while only swelling, not dissolving, the polymer matrix. Dissolving the entire polymer would introduce significant matrix interference into the subsequent analysis.
| Polymer Matrix Type | Recommended Extraction Solvents | Rationale |
| Epoxy Resins | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | These solvents effectively swell the epoxy network and have high solubility for DEGDGE. |
| Polyolefins (PE, PP) | Hexane, Iso-octane | Non-polar solvents are required to penetrate the non-polar polymer matrix. |
| Elastomers | Dichloromethane, Methanol | The choice depends on the specific elastomer chemistry; a solvent that swells the material is ideal. |
Extraction Techniques:
-
Soxhlet Extraction: A classic, exhaustive technique.
-
Protocol: Place the comminuted polymer (1-5 g) in a cellulose thimble and extract with a suitable solvent (e.g., DCM) for 6-12 hours. This method ensures complete extraction but is time and solvent-intensive.[5]
-
-
Accelerated Solvent Extraction (ASE): A modern, automated alternative.
-
Protocol: Pack the comminuted polymer into an ASE cell. Extract with the chosen solvent at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi). This significantly reduces extraction time (to ~15-30 minutes) and solvent consumption.
-
-
Ultrasonication: A rapid method for initial screening or for polymers that swell easily.
-
Protocol: Submerge the comminuted polymer in the extraction solvent in a sealed vial. Place the vial in an ultrasonic bath for 30-60 minutes.
-
Part 2: Instrumental Analysis & Quantification
Chromatographic methods are the gold standard for quantifying trace levels of specific compounds like DEGDGE. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques, with the choice depending on the overall analytical strategy for other potential extractables.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[4] DEGDGE is sufficiently volatile for GC analysis. The mass spectrometer provides highly specific detection, allowing for unambiguous identification based on mass spectrum and quantification using selected ion monitoring (SIM).
Caption: Schematic of a Gas Chromatography-Mass Spectrometry system.
Detailed GC-MS Protocol:
-
Instrument: Agilent 8890 GC with 5977B MS Detector (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column).
-
Rationale: This column phase provides excellent separation for a wide range of semi-volatile organic compounds and is robust against minor matrix contamination.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode, 250°C, 1 µL injection volume.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Analyzer: Quadrupole, 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions characteristic of DEGDGE, reducing noise from matrix components.
-
Target Ions for DEGDGE (m/z): 57, 75, 101 (Quantifier), 115.
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for non-volatile or thermally labile compounds. While DEGDGE can be analyzed by GC, HPLC is often used in E&L studies to cover a broader range of potential migrants.[3] Since DEGDGE lacks a strong UV chromophore, detection is best achieved with a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS).
Detailed HPLC-CAD Protocol:
-
Instrument: Thermo Scientific Vanquish HPLC system with a Corona Veo CAD (or equivalent).
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent reversed-phase column).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
CAD Settings:
Part 3: Method Validation - The Cornerstone of Trustworthiness
A protocol is only trustworthy if it is validated to prove it is fit for its intended purpose.[8] Method validation must be performed according to established guidelines, such as ICH Q2(R1), which outlines the necessary parameters to assess.[9][10][11]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from DEGDGE and not from matrix components or other impurities. | Peak purity analysis (MS); No interfering peaks at the retention time of DEGDGE in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995 over a range spanning 50% to 150% of the target concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Mean recovery of 80-120% for spiked matrix samples at three concentration levels (low, medium, high).[5] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; Must be below the safety threshold (e.g., Analytical Evaluation Threshold, AET).[12] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when altering parameters like oven temperature (±2°C) or flow rate (±5%). |
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
HERBIOTEK. Method Validation and Qualification for Determination of Extractables/Leachables for Medical Devices. [Link]
-
ResolveMass Laboratories Inc. ICH Q3E Extractables and Leachables (E&L) study requirements. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
BioProcess International. Recommendations for Extractables and Leachables Testing. [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Scientific & Academic Publishing. Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. [Link]
-
PQRI. Validation of extractables and leachables method for a sulfur-cured elastomer. [Link]
-
Jordi Labs. Validation of Leachables: Insights from ICH Q2(R2) & Q14 Guidelines. [Link]
-
CORE. Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. [Link]
-
National Institutes of Health. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. [Link]
-
SciELO. Qualitative and quantitative evaluation of epoxy systems by Fourier transform infrared spectroscopy and the flexibilizing effect. [Link]
-
MDPI. Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites. [Link]
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Royal Society of Chemistry. Evaluation of sample preparation methods for polymer digestion and trace elements determination by ICPMS and ICPOES. [Link]
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arXiv. FTIR and GCMS analysis of epoxy resin decomposition products feeding. [Link]
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ResearchGate. Evaluation of sample preparation methods for polymer digestion and trace elements determination by ICPMS and ICPOES | Request PDF. [Link]
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Royal Society of Chemistry. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water. [Link]
-
Frontier Laboratories Ltd. Cure failure analysis of a two-component epoxy resin. [Link]
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ResearchGate. FTIR and GCMS analysis of epoxy resin decomposition products feeding the flame during UL 94 standard flammability test. Application to the understanding of the blowing-out effect in epoxy/polyhedral silsesquioxane formulations | Request PDF. [Link]
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PubMed. HPLC-MS/MS method for dexmedetomidine quantification with Design of Experiments approach: application to pediatric pharmacokinetic study. [Link]
-
S4Science. GC-FID: Limit of Ethylene Glycol and Diethylene Glycol in Polyethylene Glycol 400 according to USP Monograph. [Link]
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Application Notes and Protocols for the Synthesis and Use of Diethylene Glycol Diglycidyl Ether (DEGDGE) in Research Applications
Introduction: Unveiling the Potential of DEGDGE in Advanced Research
Diethylene glycol diglycidyl ether (DEGDGE) is a low-viscosity, aliphatic epoxy resin that has garnered significant interest within the scientific community. Its bifunctional nature, characterized by two reactive epoxide rings, makes it an exceptional crosslinking agent. This property is particularly valuable in the synthesis of hydrogels from biopolymers such as gelatin and chitosan. The resultant hydrogels possess tunable mechanical properties and biocompatibility, rendering them highly suitable for a range of research applications, most notably in the fields of drug delivery and tissue engineering.
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DEGDGE. Furthermore, it offers detailed, field-proven protocols for the application of DEGDGE in the development of hydrogel-based systems for controlled drug release. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize DEGDGE in their research endeavors.
PART 1: Synthesis and Characterization of DEGDGE
The synthesis of DEGDGE is a two-step process involving the etherification of diethylene glycol with epichlorohydrin, followed by a dehydrochlorination reaction to form the epoxide rings. This method allows for the production of a low-viscosity epoxy compound with high reactivity.
Causality Behind Experimental Choices in DEGDGE Synthesis
The selection of reagents and reaction conditions is critical for a successful and high-yield synthesis of DEGDGE.
-
Epichlorohydrin to Diethylene Glycol Molar Ratio: A significant excess of epichlorohydrin is utilized to favor the formation of the diglycidyl ether and minimize the formation of mono-glycidyl ether and other side products. An 8:1 molar ratio is often optimal.[1]
-
Catalyst: A Lewis acid catalyst, such as boron trifluoride etherate, is employed to facilitate the initial etherification reaction between the hydroxyl groups of diethylene glycol and the epoxide ring of epichlorohydrin.[1]
-
Base for Dehydrochlorination: A strong base, typically sodium hydroxide or potassium hydroxide, is used to promote the intramolecular cyclization (ring-closing) reaction, which forms the desired diglycidyl ether functionality and eliminates hydrochloric acid.[1][2]
-
Temperature Control: The initial reaction with epichlorohydrin is exothermic and requires careful temperature control to prevent runaway reactions. The subsequent ring-closing reaction is typically performed at a moderate temperature (around 30°C) to ensure a high yield and low viscosity of the final product.[1]
Diagram of DEGDGE Synthesis Workflow
Caption: A streamlined workflow for the synthesis and purification of DEGDGE.
Detailed Protocol 1: Synthesis of this compound (DEGDGE)
Materials:
-
Diethylene glycol (DEG)
-
Epichlorohydrin (ECH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Deionized water
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add diethylene glycol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., boron trifluoride etherate) to the diethylene glycol with stirring.
-
Epichlorohydrin Addition: Slowly add epichlorohydrin dropwise from the dropping funnel to the reaction mixture. Maintain the reaction temperature below 55°C to control the exothermic reaction.[1]
-
Etherification: After the addition of epichlorohydrin is complete, continue stirring the mixture at 55°C for 2-4 hours to ensure the completion of the etherification reaction.[1]
-
Removal of Excess Epichlorohydrin: After the reaction, remove the unreacted epichlorohydrin by vacuum distillation.
-
Dehydrochlorination: Cool the reaction mixture to room temperature. Prepare a solution of sodium hydroxide or potassium hydroxide in ethanol and add it dropwise to the reaction mixture with vigorous stirring. The ring-closing reaction is typically carried out at around 30°C.[1]
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove the precipitated sodium chloride.
-
Wash the organic layer with deionized water in a separatory funnel to remove any remaining salts and base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (dichloromethane) using a rotary evaporator to obtain the crude DEGDGE.
-
For higher purity, the crude product can be further purified by vacuum distillation.
-
Characterization of DEGDGE
Proper characterization is essential to confirm the identity and purity of the synthesized DEGDGE.
Table 1: Key Characterization Data for DEGDGE
| Parameter | Typical Value | Method |
| Molecular Weight | 218.25 g/mol | Mass Spectrometry |
| Epoxy Equivalent Weight (EEW) | 109-115 g/eq | Titration (ASTM D1652)[3][4][5] |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Density | ~1.12 g/mL at 25°C | Densitometer |
FTIR Spectroscopy:
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool to confirm the presence of key functional groups.
-
Characteristic Peaks:
-
~915 cm⁻¹ and ~840 cm⁻¹: Asymmetric and symmetric stretching of the epoxy ring.
-
~1100 cm⁻¹: C-O-C ether linkage stretching.
-
Absence of a broad peak around 3400 cm⁻¹: Indicates the consumption of the hydroxyl groups from diethylene glycol.
-
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
-
¹H NMR: Signals corresponding to the protons of the glycidyl ether groups and the ethylene oxide backbone can be identified and integrated to confirm the structure.
-
¹³C NMR: The chemical shifts of the carbons in the epoxy rings and the ether linkages provide further structural confirmation.
PART 2: Application in Hydrogel Synthesis for Drug Delivery
DEGDGE's ability to crosslink biopolymers containing nucleophilic groups (e.g., amines, hydroxyls) makes it an excellent candidate for forming stable hydrogel networks for controlled drug delivery.
Mechanism of Crosslinking
The epoxide rings of DEGDGE readily react with nucleophilic functional groups present on biopolymer chains, such as the amine groups of chitosan or the amine and carboxyl groups of gelatin. This reaction, known as epoxy ring-opening, forms stable covalent bonds, leading to the formation of a three-dimensional hydrogel network. The reaction is typically carried out under mild basic conditions to facilitate the nucleophilic attack.
Diagram of DEGDGE Crosslinking Mechanism with a Biopolymer
Caption: The ring-opening reaction of DEGDGE with biopolymers to form a hydrogel.
Detailed Protocol 2: Preparation of a DEGDGE-Crosslinked Gelatin Hydrogel for Controlled Drug Release
This protocol describes the preparation of a gelatin hydrogel crosslinked with DEGDGE and the subsequent loading of a model drug, ibuprofen.
Materials:
-
Gelatin (Type A or B)
-
DEGDGE (synthesized as per Protocol 1 or commercially sourced)
-
Ibuprofen
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Magnetic stirrer with heating plate
-
Molds (e.g., petri dishes or custom molds)
Procedure:
-
Gelatin Solution Preparation:
-
Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in deionized water at 40-50°C with continuous stirring until a homogenous solution is obtained.[6]
-
-
Drug Loading (In Situ Method):
-
Crosslinking:
-
While maintaining the temperature at 40-50°C, add the desired amount of DEGDGE to the gelatin-drug mixture. The concentration of DEGDGE will influence the mechanical properties of the hydrogel; a typical starting point is a 1:10 weight ratio of DEGDGE to gelatin.
-
Stir the mixture vigorously for 5-10 minutes to ensure homogeneous mixing.
-
-
Gelation:
-
Pour the mixture into the molds.
-
Allow the molds to stand at room temperature for 12-24 hours for the crosslinking reaction to proceed and for the hydrogel to form.[9]
-
-
Washing:
-
After gelation, immerse the hydrogels in a large volume of deionized water for 24 hours, changing the water several times, to remove any unreacted DEGDGE and non-encapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage or for creating a porous scaffold, the hydrogels can be frozen and then lyophilized (freeze-dried).
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to study the release kinetics of a drug from the prepared hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Cut the drug-loaded hydrogel into uniform-sized discs.
-
Release Medium: Place each hydrogel disc in a vial containing a known volume of PBS (e.g., 10 mL).
-
Incubation: Place the vials in a shaking incubator set at 37°C and a constant shaking speed (e.g., 100 rpm).[10]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh PBS to maintain a constant volume.[10]
-
Analysis: Analyze the concentration of the drug in the collected samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3]
PART 3: Characterization and Validation of DEGDGE-Crosslinked Hydrogels
Thorough characterization is crucial to ensure the hydrogel's suitability for its intended application.
Table 2: Key Properties of DEGDGE-Crosslinked Gelatin Hydrogels
| Property | Typical Range | Significance |
| Swelling Ratio (%) | 200 - 800% | Indicates the hydrogel's water absorption capacity and network structure.[1][11] |
| Storage Modulus (G') | 1 - 20 kPa | Represents the elastic behavior and stiffness of the hydrogel.[1][6][12] |
| Degradation Rate | Varies (days to weeks) | Determines the longevity of the hydrogel and the duration of drug release.[13][14] |
Protocol 4: Swelling Ratio Determination
-
Weigh the lyophilized hydrogel sample (Wd).
-
Immerse the sample in PBS (pH 7.4) at 37°C.
-
At regular intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Protocol 5: In Vitro Biocompatibility Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to evaluate the cytotoxicity of the hydrogel.[15][16][17][18]
Materials:
-
Hydrogel samples
-
Cell culture medium (e.g., DMEM)
-
Fibroblast cell line (e.g., NIH3T3)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure (Extract Method):
-
Extract Preparation: Sterilize the hydrogel samples and incubate them in cell culture medium for 24 hours at 37°C to create an extract.[15][17]
-
Cell Seeding: Seed the fibroblast cells into a 96-well plate and allow them to attach overnight.
-
Exposure: Remove the existing medium and replace it with the hydrogel extract. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to a control group of cells cultured in fresh medium. A cell viability of over 70% is generally considered non-cytotoxic according to ISO 10993-5 standards.[16][18]
Safety and Handling of DEGDGE
DEGDGE, like other glycidyl ethers, requires careful handling due to its potential health hazards.
-
Health Hazards: DEGDGE is a suspected mutagen and may cause skin and eye irritation, as well as allergic skin reactions.[11] Inhalation of vapors should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[19][20]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[19][20]
-
Storage: Store DEGDGE in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[19]
-
Disposal: Dispose of DEGDGE and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
DEGDGE is a versatile and valuable crosslinking agent for the development of hydrogels with tunable properties for advanced research applications. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers. By understanding the underlying principles of its synthesis and application, and by adhering to safe laboratory practices, scientists can effectively harness the potential of DEGDGE to advance the fields of drug delivery and tissue engineering.
References
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This compound - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. (n.d.). Retrieved January 4, 2026, from [Link]
-
Physically and Chemically Dual-crosslinked Hydrogels with Superior Mechanical Properties and Self-Healing Behavior - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathematical Modeling - Frontiers. (n.d.). Retrieved January 4, 2026, from [Link]
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ALLYL GLYCIDYL ETHER - Gelest, Inc. (2016). Retrieved January 4, 2026, from [Link]
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Material Safety Data Sheet - Glycidyl phenyl ether, 99% - Cole-Parmer. (n.d.). Retrieved January 4, 2026, from [Link]
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In vitro drug release study of chitosan-based multi-responsive hydrogels. (2019). RSC Advances, 9(54), 31631–31644. [Link]
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Storage modulus (G′) vs time of gelatin films of various gel strengths... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Ibuprofen-Loaded Heparin Modified Thermosensitive Hydrogel for Inhibiting Excessive Inflammation and Promoting Wound Healing - PMC - NIH. (2020). Retrieved January 4, 2026, from [Link]
-
Application of hydrogel wound dressings in cell therapy-approaches to assessment in vitro. (2022). Genes & Cells, 17(2), 48–59. [Link]
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Ibuprofen-Loaded Chitosan–Lipid Nanoconjugate Hydrogel with Gum Arabic: Green Synthesis, Characterisation, In Vitro Kinetics Mechanistic Release Study and PGE2 Production Test - NIH. (2022). Retrieved January 4, 2026, from [Link]
-
Controlled Gelation and Degradation Rates of Injectable Hyaluronic Acid-based Hydrogels through a Double Crosslinking Strategy - PMC - NIH. (2018). Retrieved January 4, 2026, from [Link]
-
Advancements in Drug Delivery: Development and Evaluation of Ibuprofen Loaded Biodegradable Hydrogels. (n.d.). Retrieved January 4, 2026, from [Link]
-
Cytotoxicity evaluation of hydrogels using MTT assay method. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Polyacrylamide-Chitosan Hydrogels: In Vitro Biocompatibility and Sustained Antibiotic Release Studies - Taylor & Francis. (2008). Retrieved January 4, 2026, from [Link]
-
An Injectable Ibuprofen Sustained-Release Composite Hydrogel System Effectively Accelerates Diabetic Wound Healing via Anti-Inflammatory Effects and Angiogenesis - NIH. (2023). Retrieved January 4, 2026, from [Link]
-
Mechanics of gelatin-based hydrogels during finite strain tension, compression and shear. (2023). Journal of the Mechanical Behavior of Biomedical Materials, 140, 105728. [Link]
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In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC - NIH. (2023). Retrieved January 4, 2026, from [Link]
-
Fabrication and in vitro evaluation of pH/thermo dual responsive hydrogels as controlled ibuprofen sodium in situ depot - NIH. (2022). Retrieved January 4, 2026, from [Link]
-
Mechanical properties of hydrogels before and after cross‐linking. a–c)... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions - PMC - NIH. (2014). Retrieved January 4, 2026, from [Link]
-
Determination of epoxy equivalent weight of glycidyl ether based epoxides via near infrared spectroscopy - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxides via Near Infrared Spectroscopy - The Aquila Digital Community. (2012). Retrieved January 4, 2026, from [Link]
-
Rheological Analysis of Hydrogel Materials - TA Instruments. (n.d.). Retrieved January 4, 2026, from [Link]
-
Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. (2022). International Journal of Molecular Sciences, 23(24), 15757. [Link]
-
Synthesis of ethylene glycol diglycidyl ether and study on its properties as cationic type UV-curing diluent - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Epoxy equivalent determination of epoxy resins. (2019). Retrieved January 4, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Curing Temperature for Diethylene Glycol Diglycidyl Ether (DEGDE) Resins
Welcome to the technical support center for Diethylene Glycol Diglycidyl Ether (DEGDE) based resin systems. This guide is designed for researchers, scientists, and professionals to navigate the critical process of cure temperature optimization. Achieving the desired thermal and mechanical properties of your final product is intrinsically linked to a well-defined curing schedule. This document provides in-depth, experience-based insights into the causality behind experimental choices, detailed troubleshooting protocols, and validated methodologies to ensure reproducible, high-quality results.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the curing of DEGDE resins. Understanding these core concepts is the first step toward successful optimization.
Q1: What is a typical curing temperature for DEGDE resins?
There is no single "typical" temperature. The optimal curing temperature for DEGDE is fundamentally dictated by the chemical structure of the curing agent (hardener) used.
-
Aliphatic Amines: These hardeners have high nucleophilicity and can react with DEGDE at room or slightly elevated temperatures (e.g., 25°C to 100°C).[1][2][3] They are often used for applications where high-temperature curing is not feasible. However, the reaction can be highly exothermic, requiring careful management of pot life and bulk curing volumes.[2][3]
-
Aromatic Amines: These are less reactive than their aliphatic counterparts and almost always require elevated temperatures to achieve a complete cure, typically in the range of 80°C to 150°C or higher.[2][3] The resulting cured material generally exhibits superior thermal stability and chemical resistance.[2]
-
Anhydrides: Anhydride cures require high temperatures, often 120°C to 200°C, and frequently use a catalyst (tertiary amine) to accelerate the reaction. They are known for providing cured systems with excellent thermal stability and electrical properties.
Q2: How does the curing temperature affect the final properties of the cured resin?
The curing temperature directly influences the kinetics of the cross-linking reaction, which in turn defines the final polymer network structure and its properties.
-
Glass Transition Temperature (Tg): Tg is the temperature at which the polymer transitions from a rigid, glassy state to a softer, rubbery state.[4] A higher degree of cross-linking results in a higher Tg. Generally, the Tg of a system cannot significantly exceed the maximum temperature it was exposed to during cure.[4] Curing at too low a temperature will result in an incomplete reaction and a lower-than-expected Tg.[4]
-
Mechanical Properties: An optimized cure schedule leads to a well-formed, densely cross-linked network, maximizing properties like tensile strength, modulus, and hardness.[5] Incomplete curing due to low temperatures can leave the material soft, tacky, or brittle.[6][7] Conversely, excessively high temperatures can cause thermal degradation, leading to brittleness and discoloration.[5]
-
Chemical Resistance: A higher cross-link density, achieved through proper curing, reduces the free volume within the polymer network, making it more difficult for solvents and chemicals to penetrate.
Q3: What is the difference between an initial cure and a post-cure? Why is post-curing necessary?
-
Initial Cure: This is the primary stage where the liquid resin and hardener mixture is heated to solidify into a solid, handleable part (a "green" state). This stage builds the initial polymer network.
-
Post-Cure: This is a subsequent heating step, often performed at a temperature higher than the initial cure, to advance the cross-linking reaction towards completion.[5][8][9]
Why it's critical: During the initial cure, as the network forms, the Tg of the material increases. If the Tg approaches the initial cure temperature, molecular mobility becomes severely restricted, and the reaction rate slows dramatically or even stops, leaving unreacted functional groups. This is known as vitrification. A post-cure at a temperature above the initial Tg provides the necessary energy for the entrapped reactive sites to gain mobility and complete the cross-linking process, thereby maximizing the material's Tg and other performance properties.[8][9][10]
Q4: My cured DEGDE resin is soft and tacky. What's the cause?
A soft or tacky surface is a clear indicator of an incomplete cure.[7] The most common causes are:
-
Incorrect Stoichiometry: An off-ratio mix (too much or too little hardener) will leave unreacted components, plasticizing the network and preventing full hardness. Always weigh components precisely.
-
Inadequate Curing Temperature/Time: The thermal energy was insufficient to drive the reaction to completion.[6][11]
-
Poor Mixing: If the resin and hardener are not thoroughly mixed, you will have localized areas that are resin-rich (tacky) and others that may be hardener-rich.[6][12]
-
Amine Blush: In humid conditions, some amine hardeners can react with carbon dioxide and moisture in the air to form a greasy or waxy surface layer (amine carbonate).[12][13]
Section 2: Experimental Workflow for Curing Optimization
A systematic approach is essential for efficiently determining the optimal cure schedule. Differential Scanning Calorimetry (DSC) is the most powerful and widely used technique for this purpose.[14][15][16][17] It measures the heat flow into or out of a sample as a function of temperature or time.[14][16]
Objective: Determine the Optimal Cure Schedule using DSC
This workflow allows you to characterize the cure reaction, determine the degree of cure, and measure the final glass transition temperature (Tg).
-
Sample Preparation:
-
Accurately weigh the DEGDE resin and the selected hardener into a mixing cup according to the correct stoichiometric ratio.
-
Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure homogeneity.
-
Immediately prepare a DSC sample by hermetically sealing 5-10 mg of the uncured liquid mixture in an aluminum DSC pan. Prepare a second, empty, sealed pan to use as a reference.
-
-
Experiment 1: Dynamic Scan to Characterize the Curing Reaction
-
Purpose: To identify the onset, peak, and end temperatures of the curing reaction and to measure the total heat of reaction (ΔH_total).
-
DSC Program:
-
Equilibrate the sample at a low temperature (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well beyond the completion of the reaction (e.g., 250°C).[16]
-
-
Data Analysis: The resulting thermogram will show a broad exothermic peak.
-
The onset temperature gives an indication of the temperature at which the cure begins.
-
The peak temperature indicates the point of maximum reaction rate.
-
Integrate the area under the exotherm to determine the total heat of cure, ΔH_total (in J/g). This value represents a 100% complete reaction.[14]
-
-
-
Experiment 2: Isothermal Cure & Residual Cure Analysis
-
Purpose: To assess the degree of cure achieved at a specific temperature and determine if a post-cure is needed.
-
Propose an Isothermal Cure Schedule: Based on the dynamic scan, choose an initial cure temperature. A good starting point is often near the onset temperature for a slow cure or slightly below the peak for a faster cure. Let's select 80°C for 2 hours as an example.
-
Cure a Bulk Sample: Cure a larger sample of your mixed resin system in an oven using your proposed schedule (80°C for 2 hours).
-
DSC Program (on the cured sample):
-
Prepare a 5-10 mg sample from the material you just cured in the oven.
-
Run the same dynamic scan program as in Experiment 1 (Ramp from 0°C to 250°C at 10°C/min).
-
-
Data Analysis:
-
Glass Transition (Tg): You will observe a step-change in the baseline. The midpoint of this transition is the Tg of your initially cured material.[4]
-
Residual Exotherm (ΔH_residual): Look for any remaining exothermic peak after the Tg. Integrate its area to find the residual heat of cure.
-
Calculate Degree of Cure (%): Degree of Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
-
-
Experiment 3: Post-Curing and Final Tg Determination
-
Purpose: To drive the reaction to completion and maximize the Tg.
-
Propose a Post-Cure Schedule: Choose a temperature significantly above the Tg measured in Experiment 2. For example, if the initial Tg was 75°C, a post-cure at 120°C for 1-2 hours would be appropriate.
-
Post-Cure the Sample: Take the bulk sample from Experiment 2 and subject it to the post-cure schedule in the oven.
-
DSC Program: Run another dynamic scan on a new sample taken from the post-cured material.
-
Data Analysis:
-
Measure the new, final Tg. It should be higher than the initial Tg.
-
Confirm that there is no significant residual exotherm, indicating a complete or near-complete cure.
-
-
Visualization: Workflow for Curing Optimization
Caption: Workflow for optimizing epoxy cure schedule using DSC.
Section 3: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific issues you may encounter.
Problem: My cured resin is extremely brittle and fractures easily.
-
Underlying Science: Brittleness can stem from several factors. An incomplete cure results in a low cross-link density, creating a weak network. Conversely, a network that is too tightly cross-linked or has undergone some thermal degradation can also be brittle.
-
Potential Causes & Solutions:
-
Incomplete Cure: The material may have vitrified before reaching full conversion.
-
Excessive Curing Temperature: Curing at a temperature far too high for the system can accelerate side reactions or cause thermal degradation of the polymer backbone, leading to a brittle material.
-
Solution: Review your DSC data. Cure at a temperature that allows for a controlled reaction, typically between the onset and peak of the exotherm. Avoid temperatures that show signs of decomposition in a Thermogravimetric Analysis (TGA) scan.
-
-
Stoichiometric Imbalance: A significant excess of hardener, particularly with some amine types, can lead to a very tightly cross-linked but brittle network.
-
Solution: Meticulously verify your mix ratio calculations and weighing procedure. The epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener are critical for this calculation.
-
-
Problem: The Glass Transition Temperature (Tg) is lower than expected.
-
Underlying Science: The Tg is a direct reflection of the degree of cure and the cross-link density of the polymer network.[10] A low Tg is a definitive sign that the network has not achieved its full potential.
-
Potential Causes & Solutions:
-
Incomplete Reaction: This is the most common cause. The cure time or temperature was insufficient to achieve full cross-linking.
-
Plasticization: Unreacted resin or hardener molecules remain in the matrix, acting as plasticizers and lowering the Tg.
-
Solution: This often goes back to an incomplete cure or an incorrect mix ratio. Ensure the reaction goes to completion and double-check your stoichiometry.
-
-
Moisture Contamination: Water can react with some hardeners or interfere with the curing reaction, leading to an imperfect network.
-
Visualization: Troubleshooting Decision Tree
Sources
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- 2. threebond.co.jp [threebond.co.jp]
- 3. Epoxy curing agent type and epoxy curing temperature [pt.iwghotmelt.com]
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- 5. jetir.org [jetir.org]
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- 19. powerblanket.com [powerblanket.com]
Technical Support Center: Controlling Epoxy Resin Viscosity with Diethylene Glycol Diglycidyl Ether (DEGDE)
Welcome to the technical support center for the application of Diethylene Glycol Diglycidyl Ether (DEGDE) as a reactive diluent for epoxy resin systems. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of epoxy resins in their work and require precise control over viscosity for optimal processing and performance. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter when using DEGDE to modify your epoxy resin formulations. Each issue is presented with potential causes and validated solutions to get your experiments back on track.
Issue 1: Insufficient Viscosity Reduction
Question: I've added the calculated amount of DEGDE to my epoxy resin, but the viscosity reduction is less than expected. What could be the cause?
Answer:
Several factors can contribute to a less-than-optimal reduction in viscosity. Let's break down the potential causes:
-
Inadequate Mixing: The most common reason is insufficient homogenization of the DEGDE within the high-viscosity epoxy resin. Pockets of unmixed resin will retain their original viscosity, leading to an overall higher measurement.
-
Solution: Employ mechanical stirring at a controlled speed (e.g., 200-400 rpm) for a duration sufficient to ensure a homogenous mixture. For highly viscous resins, consider gently warming the epoxy resin (typically to 40-50°C) to lower its initial viscosity, allowing for easier incorporation of the DEGDE.[1] Always ensure the temperature does not initiate premature curing.
-
-
Incorrect Quantification: Errors in calculating the weight or volume percentage of DEGDE will directly impact the final viscosity.
-
Solution: Double-check your calculations and ensure you are using a calibrated analytical balance for all measurements. It is crucial to work with weight percentages (wt%) for accuracy, as density differences between the resin and diluent can introduce errors in volumetric calculations.
-
-
Temperature Effects: Viscosity is highly dependent on temperature.[1][2] A lower ambient temperature will result in a higher viscosity for the entire system, potentially masking the effect of the diluent.
Issue 2: Compromised Mechanical Properties in the Cured Epoxy
Question: After adding DEGDE, my cured epoxy is more flexible, but the tensile strength and hardness have decreased significantly. Is this expected, and can it be mitigated?
Answer:
Yes, a trade-off between increased flexibility and reduced tensile strength and hardness is a known effect of using reactive diluents like DEGDE.[7][8] Here’s the scientific reasoning and how to manage it:
-
Mechanism of Action: DEGDE is a difunctional reactive diluent, meaning it has two epoxy groups.[3][9] It becomes a permanent part of the polymer network during curing. Its linear and flexible aliphatic chain structure introduces greater molecular mobility compared to the rigid aromatic backbones of many base epoxy resins (like Bisphenol-A based resins). This increased flexibility enhances properties like elongation and impact strength but reduces the overall crosslink density of the polymer network.[7][8] A lower crosslink density typically leads to a decrease in tensile strength, modulus, and hardness.[8][10]
-
Mitigation Strategies:
-
Optimize DEGDE Concentration: The key is to find the optimal concentration of DEGDE that provides the desired viscosity reduction without overly compromising the required mechanical properties. Create a concentration gradient experiment to identify the "sweet spot" for your specific application.
-
Choice of Curing Agent: The stoichiometry of the curing agent is critical. Since DEGDE introduces additional epoxy groups, the amount of curing agent may need to be adjusted to ensure a complete reaction. An off-ratio mix can lead to an incomplete cure and poor mechanical properties.[11][12]
-
Post-Curing: Implementing a post-curing schedule at an elevated temperature can often enhance the crosslinking and improve the final mechanical properties of the modified epoxy system.[13]
-
Issue 3: Altered Curing Profile and Exotherm
Question: The addition of DEGDE seems to have changed the gel time and the peak exotherm of my epoxy system. Why is this happening?
Answer:
The introduction of a reactive diluent like DEGDE can indeed influence the curing kinetics of your epoxy system.[8][14]
-
Effect on Reactivity: DEGDE has a lower viscosity than the base resin, which increases the mobility of all reactive components in the mixture.[15] This enhanced mobility can lead to a faster reaction rate and a shorter gel time.[14][16]
-
Exotherm Control: While the dilution effect might be expected to lower the exotherm, the increased reaction rate can sometimes lead to a more rapid heat generation.[8] It is crucial to monitor the temperature of your curing epoxy, especially in larger batches, to avoid uncontrolled exothermic reactions that can lead to thermal degradation, yellowing, or even cracking.[17][18]
-
Solution:
-
Characterize the curing profile of your modified system using Differential Scanning Calorimetry (DSC) to determine the onset of cure, peak exotherm, and total heat of reaction.[19] This data will allow you to design an appropriate and safe curing schedule.
-
For large castings, consider using a slower curing agent or implementing a staged curing process to manage the exotherm.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound (DEGDE) and how does it work?
A1: this compound (DEGDE) is a type of reactive diluent used to reduce the viscosity of epoxy resin systems.[3] It is a low-viscosity liquid with two epoxy functional groups per molecule.[9] When mixed with an epoxy resin and a curing agent, the epoxy groups of DEGDE participate in the polymerization reaction, becoming a permanent part of the crosslinked polymer network. Its flexible aliphatic structure helps to space out the polymer chains, reducing intermolecular forces and thus lowering the overall viscosity of the uncured mixture.[7]
Q2: Will adding DEGDE affect the glass transition temperature (Tg) of my cured epoxy?
A2: Yes, the addition of DEGDE typically lowers the glass transition temperature (Tg) of the cured epoxy.[7][13] The flexible nature of the DEGDE molecule increases the free volume and mobility of the polymer chains, meaning less thermal energy is required to transition the material from a rigid, glassy state to a more rubbery state.[13] The extent of the Tg reduction is generally proportional to the concentration of DEGDE used.
Q3: Is DEGDE compatible with all types of epoxy resins and curing agents?
A3: DEGDE shows good compatibility with a wide range of common epoxy resins, particularly those based on Bisphenol-A (DGEBA) and Bisphenol-F (DGEBF).[7] It is also compatible with common amine and anhydride-based curing agents. However, it is always best practice to perform a small-scale compatibility test to ensure a clear, homogenous mixture is formed before proceeding with a larger batch.
Q4: How should I store and handle DEGDE?
A4: DEGDE should be stored in a cool, dry place away from direct sunlight and sources of ignition. It is important to keep the container tightly sealed to prevent moisture absorption, which can affect its reactivity. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Refer to the material safety data sheet (MSDS) for specific handling and safety information.
Q5: Can DEGDE be used in applications for drug development, such as in microfluidic devices?
A5: Yes, the ability of DEGDE to lower viscosity makes it beneficial for applications requiring intricate molding and fine features, such as in the fabrication of microfluidic devices for drug screening or diagnostics. The reduced viscosity allows the epoxy to fill small channels and features more effectively. However, for any application involving biological compatibility, it is essential to perform thorough leaching and cytotoxicity studies on the final cured material to ensure it is suitable for the intended use.
Section 3: Experimental Protocols & Data
Protocol 1: Preparation and Viscosity Measurement of a DEGDE-Modified Epoxy Formulation
-
Materials:
-
Procedure:
-
Pre-condition the base epoxy resin and DEGDE to the desired measurement temperature (e.g., 25°C).
-
Accurately weigh the desired amount of base epoxy resin into a mixing vessel.
-
Accurately weigh the calculated amount of DEGDE and add it to the epoxy resin.
-
Begin stirring at a low speed (e.g., 100 rpm) to initially incorporate the DEGDE, then increase the speed to 200-400 rpm.
-
Mix for 15-20 minutes or until the mixture is visually homogenous and free of striations.
-
Allow the mixture to stand for a few minutes to allow any entrapped air bubbles to rise. For critical applications, degassing in a vacuum chamber is recommended.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Carefully load the sample into the viscometer, ensuring no air bubbles are introduced.
-
Allow the sample to thermally equilibrate for at least 5 minutes before starting the measurement.
-
Measure the viscosity at a defined shear rate and temperature. Record the values in Centipoise (cP) or Pascal-seconds (Pa·s).[2]
-
Data Table: Effect of DEGDE Concentration on Epoxy Resin Properties
| DEGDE Concentration (wt%) | Viscosity Reduction (approx. %) | Change in Tensile Strength (approx. %) | Change in Glass Transition Temperature (Tg) (approx. °C) |
| 0 | 0% | 0% | 0 |
| 5 | 30-40% | -5% to -10% | -5 to -10 |
| 10 | 50-60% | -15% to -20% | -10 to -15 |
| 15 | 65-75% | -25% to -30% | -15 to -20 |
| 20 | >80% | -35% to -40% | -20 to -25 |
Note: These are typical values and can vary depending on the specific epoxy resin, curing agent, and curing conditions used. Experimental verification is crucial.
Section 4: Visualizations
Workflow for Viscosity Modification and Analysis
Caption: Experimental workflow for modifying and analyzing epoxy resin with DEGDE.
Mechanism of Viscosity Reduction
Caption: How DEGDE's flexible chains reduce viscosity in the epoxy network.
References
-
Wikipedia. This compound. [Link]
- Liu, F., Guo, K., & Yuan, J. (2013). Preparation of the modified epoxy resins with flexible diglycidyl ether of diethylene glycol.
-
Chemistry For Everyone. (2023). How Do You Measure The Viscosity Of Epoxy Resin? [Video]. YouTube. [Link]
-
Silver Fern Chemical Inc. Ethylene glycol diglycidyl ether Supplier. [Link]
-
ATAC Group. (2022). Epoxy Resin Viscosity. [Link]
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Incure Inc. (2023). Epoxy Resin Viscosity. [Link]
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Incure Inc. (2024). Epoxy Resin Viscosity: The Ultimate Guide. [Link]
-
L-R Test. (2023). Determination of viscosity of epoxy resin by rotary viscometer. [Link]
- Do, D. T., et al. (2022). STUDY ON EFFECT OF MODIFIER this compound ON THE PHYSICAL-MECHANINAL PROPERTIES OF EPOXY PAINT. Journal of Science and Technology.
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MONOMER-POLYMER & DAJAC LABS. Boosting Epoxy Resin Performance: A Guide to Glycol Ether Diluents. [Link]
-
zxchem uae. Ethylene glycol diglycidyl ether | Reactive Epoxy Diluent. [Link]
-
Vietnam National System for Science, Technology and Innovation Information. (2022). Study on effect of modifier this compound on the physical-mechaninal properties of epoxy paint. [Link]
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Epoxy Channel. (2022). Diluents and Solvents for Epoxy Resins - Session 31. [Video]. YouTube. [Link]
- Wang, Y., et al. (2022). Renewable green reactive diluent for bisphenol a epoxy resin system: curing kinetics and properties. RSC Advances.
- Wang, C., et al. (2024). Mg(OH)2 and Ethylene Glycol Diglycidyl Ether Synergistically Improve the Flame Retardant and Mechanical Properties of Epoxy Composites. Scilit.
-
ResearchGate. (2023). The effect of reactive diluents on curing of epoxy resins and properties of the cured epoxy coatings. [Link]
-
ResearchGate. (2008). Synthesis of ethylene glycol diglycidyl ether and study on its properties as cationic type UV-curing diluent. [Link]
-
DENACOL's Lab. (2023). Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. [Link]
-
European Coatings. (2023). The effect of reactive diluents on curing and properties of epoxy resins. [Link]
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Boat Builder Central. (2016). Epoxy Resin Cure Times. [Link]
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Incure Inc. (2023). Factors Affecting Epoxy Resin Cure Time. [Link]
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Ingenta Connect. (2010). Studies on the Thermal Properties of Epoxy Resins Modified with T.... [Link]
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ResearchGate. (2004). Influence of an Epoxy Reactive Diluent on the Thermal Degradation Process of the System DGEBA n = 0/1,2 DCH. [Link]
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Fiberglass Warehouse. (2023). The Ultimate Troubleshooting Guide for Deep Pour Epoxy Resin. [Link]
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ResearchGate. (2018). Thermal Analysis Curves of Various Epoxy Resin Systems. [Link]
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University of North Texas. (2003). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. [Link]
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EpoxyETC. (2023). How to Troubleshoot Common Epoxy Resin Issues. [Link]
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MDPI. (2022). Recent Development of Functional Bio-Based Epoxy Resins. [Link]
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Chase Corporation. (2020). Processing and Troubleshooting Epoxy Adhesives and Encapsulants. [Link]
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UltraClear Epoxy. (2023). Troubleshooting Epoxy Resin Issues: Bubbles, Cracks, and More. [Link]
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Crimson Publishers. (2018). Recent Advances in Epoxy Resin Applications. [Link]
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MDPI. (2021). Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes. [Link]
-
National Institutes of Health. (2021). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. [Link]
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MDPI. (2022). Thermal Degradation Behavior and Mechanism of Organosilicon Modified Epoxy Resin. [Link]
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ResearchGate. (2019). (PDF) The effect of reactive diluent on mechanical properties and microstructure of epoxy resins. [Link]
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PubMed. (2025). Development and characterisation of antimicrobial epoxy resin. [Link]
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ResearchGate. (2018). (PDF) Recent Advances in Epoxy Resin Applications. [Link]
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ResearchGate. (2019). Molecular Understanding of Adhesion of Epoxy Resin to Graphene and Graphene Oxide Surfaces in Terms of Orbital Interactions. [Link]
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- 19. engineering.unt.edu [engineering.unt.edu]
troubleshooting incomplete polymerization of DEGDGE formulations
Welcome to the technical support center for Di(ethylene glycol) diglycidyl ether (DEGDGE) formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to incomplete polymerization. As Senior Application Scientists, we have structured this resource to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Core Troubleshooting Guide
Incomplete polymerization of DEGDGE-based systems almost invariably manifests as a final product that is soft, tacky, or even liquid. This is a sign that the chemical cross-linking reaction has not proceeded to completion, leaving unreacted components within the matrix.[1][2] The following sections are organized in a logical diagnostic sequence, starting with the most frequent causes.
Diagram: Troubleshooting Workflow
This diagram outlines the logical steps to diagnose the root cause of curing failures.
Caption: Logical workflow for diagnosing incomplete DEGDGE polymerization.
Frequently Asked Questions (FAQs)
Category 1: Stoichiometry and Mixing
Question: My entire formulation is uniformly tacky. What is the most likely cause?
This is a classic symptom of an incorrect mixing ratio, or off-stoichiometry.[1][3] DEGDGE polymerization is a step-growth reaction where epoxy groups on the DEGDGE molecule react with active hydrogens on the curing agent (typically an amine).[4][5] For a complete, rigid network to form, these functional groups must be present in a precise stoichiometric ratio.
-
Causality: An excess of either the epoxy resin or the hardener means that after the limiting reagent is consumed, the excess component has nothing left to react with.[6] These unreacted molecules remain in the matrix as a liquid, resulting in a weak, tacky, or soft final product.[7][8] The Carothers equation mathematically demonstrates that even a small deviation from perfect stoichiometry can drastically limit the final polymer molecular weight.[8]
Question: Can I just add more hardener to my sticky formulation to fix it?
No. This is a common misconception. Adding more hardener to an already-cured, tacky formulation will not fix the problem. The reactive groups in the original mixture are largely consumed or sterically hindered within the partially formed network. Adding more hardener will only increase the stoichiometric imbalance, likely resulting in a sticky surface that now also has unreacted hardener leaching out. The only reliable solution is to remove the uncured material and re-apply a correctly formulated layer.[2]
Question: My formulation is hard in some areas but has soft, sticky spots in others. What happened?
This issue points directly to inadequate mixing.[1][3] While the overall ratio of resin to hardener in the container might have been correct, insufficient blending failed to create a homogenous mixture. The hard spots represent areas where the local stoichiometry was correct, while the tacky spots are areas that were resin-rich or hardener-rich.
-
Expert Insight: It is critical to scrape the sides and bottom of the mixing container thoroughly to incorporate all components.[1] For high-viscosity systems, a "two-container" mixing method is recommended: mix for half the recommended time in one container, then transfer the entire mixture to a second, clean container and continue mixing. This ensures that unmixed material clinging to the walls of the first container does not end up in the final pour.
Diagram: DEGDGE Polymerization with a Diamine Curing Agent
This diagram illustrates the fundamental cross-linking reaction.
Caption: Amine-epoxy reaction forming a cross-linked polymer network.
Category 2: Environmental and Process Control
Question: I mixed my formulation correctly, but it's taking days to cure and is still soft. What's wrong?
The most likely culprit is low ambient temperature. Epoxy curing reactions are highly temperature-dependent.[9] A general rule of thumb is that for every 10°C (18°F) decrease in temperature, the reaction rate is halved.[9]
-
Causality: Lower temperatures reduce the kinetic energy of the molecules, slowing their movement and decreasing the frequency of effective collisions between the epoxy and amine groups.[10] Below a certain temperature, the reaction can slow so dramatically that it effectively stops, a phenomenon known as vitrification, where the polymer network solidifies before full chemical conversion is achieved.[10][11] The ideal curing temperature for most room-temperature systems is between 70-80°F (21-27°C).[12]
Question: My cured sample has a cloudy, hazy, or greasy film on the surface. What causes this?
This is often a result of excess humidity during the curing process.[13][14] Moisture from the air can react with amine curing agents, especially in their free, unreacted state on the surface.
-
Causality: This reaction can lead to several defects:
-
Amine Blush: A waxy, whitish film forms when atmospheric moisture and carbon dioxide react with amines at the surface, forming carbamates.[13][14] This blush is water-soluble and can prevent adhesion of subsequent layers.
-
Cloudiness: Water molecules can get trapped in the polymer matrix, causing light scattering that results in a cloudy or hazy appearance.[13][15][16]
-
Incomplete Cure: Water can interfere with the primary epoxy-amine reaction, leading to a soft or tacky surface.[14]
-
-
Recommendation: Maintain a relative humidity below 60% for optimal results.[3][14] Using a dehumidifier in the curing area can be highly effective.
Table: Common Issues and Solutions Summary
| Symptom | Most Probable Cause(s) | Recommended Action(s) |
| Uniformly Tacky/Soft | Incorrect stoichiometric ratio.[1][3] | Verify all calculations and measurements. Prepare a new batch with precise ratios. |
| Localized Tacky Spots | Inadequate mixing.[1] | Improve mixing technique; use the two-container method and scrape all surfaces. |
| Very Slow or Stalled Cure | Low ambient temperature.[9][10] | Move to a warmer environment (70-80°F / 21-27°C) or use a controlled curing oven. |
| Cloudy/Hazy Appearance | High humidity; moisture contamination.[13][15] | Cure in a humidity-controlled environment (<60% RH). Ensure all equipment is dry. |
| Greasy Surface Film | Amine blush due to high humidity.[13][14] | Remove blush with soap and water. Sand lightly before recoating. Control humidity on future batches. |
| Brittle Cured Product | Off-ratio (often excess hardener); excessive cure temperature causing stress. | Re-verify stoichiometry. Follow the recommended curing temperature profile; avoid excessive heat ramps. |
Category 3: Advanced Diagnostics & Protocols
Question: How can I definitively check if my formulation has fully cured?
For research and development, visual and tactile assessments are insufficient. Analytical techniques are required to quantify the degree of cure.
-
Differential Scanning Calorimetry (DSC): This is the gold standard for determining the degree of cure.[17][18] A DSC analysis measures the heat flow from a sample as it is heated. An incompletely cured sample will exhibit an exothermic event (release of heat) as the residual components react upon heating. A fully cured sample will show no such exotherm. The glass transition temperature (Tg) determined by DSC also correlates with the degree of cure.[19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to monitor the disappearance of the epoxy group peak (typically around 915 cm⁻¹) during the reaction.[20][21] Comparing the spectrum of a cured sample to that of the uncured resin provides a qualitative or semi-quantitative measure of epoxy group consumption.[22][23]
Protocol: Basic DSC Analysis for Residual Cure
Objective: To determine if a DEGDGE formulation has unreacted components, indicating an incomplete cure.
Methodology:
-
Sample Preparation: Carefully extract a small sample (5-10 mg) from the cured formulation. If troubleshooting a tacky spot, take the sample from that specific area. Place the sample into a hermetically sealed aluminum DSC pan.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Step 1 (Equilibration): Equilibrate the cell at a low temperature (e.g., 25°C).
-
Step 2 (Heating Ramp): Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected full cure temperature (e.g., 200-250°C).
-
Step 3 (Cooling): Cool the sample back to the starting temperature.
-
Step 4 (Second Heating Ramp): Repeat the heating ramp from Step 2. This second scan serves as the baseline.
-
-
Data Analysis:
-
Subtract the second heat scan (baseline) from the first heat scan.
-
Examine the resulting thermogram for any broad exothermic peaks after the glass transition. The area of this peak corresponds to the residual heat of reaction (ΔH_residual).
-
A significant exothermic peak indicates an incomplete cure. A flat baseline after the Tg suggests a complete or near-complete cure.
-
References
-
What to Do When Epoxy Doesn’t Cure Properly. (n.d.). UltraClear Epoxy. Retrieved from [Link]
-
Why is My Epoxy Resin Not Curing Properly. (2025, November 5). Art Epoxy. Retrieved from [Link]
-
Epoxy Troubleshooting: Common Issues and Solutions. (n.d.). Spartan Epoxies. Retrieved from [Link]
-
Troubleshoot Your Epoxy Resin Issues with Ease! (2015, May 13). ArtResin. Retrieved from [Link]
-
5 Common Epoxy Resin Problems and How to Fix Them. (2025, April 27). Resiners. Retrieved from [Link]
-
How Does Moisture Effect Your Epoxy Resin. (2023, July 6). Art Tree Creations. Retrieved from [Link]
-
How Does Humidity Affect Epoxy Resin Curing? (2025, August 10). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Moisture Effects in Epoxy Matrix Composites. (n.d.). SciSpace. Retrieved from [Link]
-
Effect of Moisture on Epoxy Resins and Epoxy Composites. 1)Bisphenol-A Based Epoxy Cured with Amine-Amide Hardener. (n.d.). SciELO. Retrieved from [Link]
-
How Does Humidity Affect Epoxy Resin Transparency? (2025, May 1). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water. (n.d.). RSC Publishing. Retrieved from [Link]
-
Curing Mechanisms and Kinetic Analysis of DGEBA Cured with a Novel Imidazole Derivative Curing Agent Using DSC Techniques. (2025, August 6). ResearchGate. Retrieved from [Link]
-
DSC studies of the curing mechanisms and kinetics of DGEBA using imidazole curing agents. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Stoichiometry and molecular weight control. (n.d.). Fiveable. Retrieved from [Link]
-
How Does Stoichiometry Impact Step-growth Polymerization? (2025, April 27). Chemistry For Everyone. Retrieved from [Link]
-
Catalysts, Crosslinking Agents, and Activators for Epoxy resins- Session 26. (2024, March 14). YouTube. Retrieved from [Link]
-
Catalysis of Silver and Bismuth in Various Epoxy Resins. (2024, February 5). MDPI. Retrieved from [Link]
-
Catalyst for epoxy resin and enamels. (n.d.). Coniex. Retrieved from [Link]
-
What is the effect of adding more catalyst to an epoxy resin? (2023, March 9). Quora. Retrieved from [Link]
-
Catalysis of the Epoxy-Carboxyl Reaction. (n.d.). ACS. Retrieved from [Link]
-
(a) Mechanism of cross-linking reaction between DGEBA and curing agent... (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. (n.d.). ChemRxiv. Retrieved from [Link]
-
Study of curing kinetics of anhydride cured petroleum-based (DGEBA) epoxy resin and renewable resource based epoxidized soybean oil (ESO) systems catalyzed by 2-methylimidazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Stoichiometric Imbalance-promoted Step-growth Polymerization Based on Self-accelerating Three-component Reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Degree of cure development during cure. (n.d.). ResearchGate. Retrieved from [Link]
-
Is stoichiometric imbalance in polymerization important if the process has an evaporation step? (2021, August 4). Chemistry Stack Exchange. Retrieved from [Link]
-
Effect of Stoichiometric Imbalances on the Melt Condensation Polymerization of Poly(dodecamethylene terephthalamide) Studied by Intrinsic Viscosity and 13 C-NMR. (2010, June 15). The Aquila Digital Community. Retrieved from [Link]
-
Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. (2020, September 8). MDPI. Retrieved from [Link]
-
Effects of low-temperature curing on physical behavior of cold-curing epoxy adhesives in bridge construction. (2011, September 12). ScienceDirect. Retrieved from [Link]
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How Temperature & Humidity Impact Cure. (n.d.). Astro Chemical. Retrieved from [Link]
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Curing Agents for Epoxy Resin. (n.d.). ThreeBond Group. Retrieved from [Link]
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Study of cure kinetics of DGEBA with optically active curing agents. (2025, August 5). ResearchGate. Retrieved from [Link]
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The Chemistry Behind Amine-Cured Epoxy Systems. (2025, July 16). Epoxy Focus. Retrieved from [Link]
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Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review. (n.d.). NIH. Retrieved from [Link]
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Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. (2024, December 18). ChemRxiv. Retrieved from [Link]
-
Relative degree of cure as a function of temperature and heating rates. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of ethylene glycol diglycidyl ether and study on its properties as cationic type UV-curing diluent. (2025, August 7). ResearchGate. Retrieved from [Link]
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Methods of Analyses for Biodegradable Polymers: A Review. (2022, November 15). PMC - PubMed Central. Retrieved from [Link]
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Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction. (2025, August 6). ResearchGate. Retrieved from [Link]
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Effects of low-temperature curing on physical behavior of cold-curing epoxy adhesives in bridge construction. (2025, August 6). ResearchGate. Retrieved from [Link]
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Technical Support Center: Enhancing Impact Strength of DEGDGE-Modified Epoxies
Welcome to the technical support center for Diethylene glycol diglycidyl ether (DEGDGE)-modified epoxy systems. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face in the lab. The inherent brittleness of highly cross-linked epoxy resins is a significant hurdle, and while DEGDGE is an effective reactive diluent for improving toughness, its application requires a deep understanding of the formulation's chemistry and physics.[1][2]
This resource is structured to provide direct, actionable solutions to common experimental problems and answer frequently asked questions, grounding every recommendation in established scientific principles.
Troubleshooting Guide: From Brittle Failure to Robust Performance
This section addresses specific issues encountered during the formulation and testing of DEGDGE-modified epoxies. Each problem is analyzed from root cause to resolution, empowering you to make informed adjustments to your experimental design.
Issue 1: Cured Epoxy is Still Brittle Despite DEGDGE Addition
You've incorporated DEGDGE into your epoxy formulation, yet the final material exhibits poor impact strength and fractures in a brittle manner.
Potential Causes & Solutions
-
Sub-optimal DEGDGE Concentration: The effect of DEGDGE on toughness is highly concentration-dependent. Too little will not provide sufficient chain flexibility, while too much can compromise other mechanical properties like tensile strength and thermal stability.
-
Solution: Systematically vary the DEGDGE concentration (e.g., 5, 10, 15, 20 wt%) to find the optimal balance for your specific base resin and curing agent. The goal is to introduce flexible ether linkages that can absorb energy without significantly reducing the overall cross-link density.[3]
-
-
Improper Curing Schedule: The curing temperature and duration directly influence the polymer network's final structure.[4][5] An incomplete cure will result in poor mechanical properties, while an overly aggressive cure can increase internal stresses.
-
Solution: Ensure your curing schedule allows for complete reaction. For many amine-cured systems, a two-stage cure is effective: an initial cure at a moderate temperature (e.g., 80°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 150°C for 2-3 hours) above the glass transition temperature (Tg) to ensure full cross-linking.[5]
-
-
Inappropriate Curing Agent: The choice of hardener is critical.[6] Aromatic amines tend to create more rigid, brittle networks compared to aliphatic amines, which offer greater flexibility.
-
Solution: If brittleness persists, consider substituting your current hardener. An aliphatic amine hardener can enhance the flexibilizing effect of DEGDGE. The structure of the curing agent dictates the final network density and flexibility.[7]
-
Issue 2: Inconsistent Impact Strength Results Across Batches
Potential Causes & Solutions
-
Inhomogeneous Mixing: DEGDGE, the base epoxy, and the curing agent must be mixed into a homogenous solution. If phases are not uniformly dispersed, you will have resin-rich and modifier-rich zones, leading to unpredictable fracture behavior.
-
Solution: Mix the DEGDGE and the primary epoxy resin thoroughly before adding the curing agent.[8] Utilize a mechanical stirrer at a controlled speed (e.g., 200-400 rpm) for a sufficient duration (e.g., 10-15 minutes). After adding the hardener, continue mixing, scraping the sides and bottom of the container to ensure uniformity.[9] For high-viscosity mixtures, gentle warming (e.g., to 40-50°C) can facilitate mixing, but be mindful of reducing the pot life.
-
-
Presence of Voids or Bubbles: Air bubbles introduced during mixing act as stress concentrators, initiating crack formation and leading to premature failure and artificially low impact strength readings.[9][10][11]
-
Solution: Degas the mixture in a vacuum chamber before curing.[8] Apply a vacuum until the mixture rises and collapses. This process should be repeated until bubble formation ceases. If a vacuum chamber is unavailable, pouring the resin slowly in a thin stream can minimize air entrapment.
-
-
Testing Protocol Deviations: Impact strength is sensitive to specimen geometry and testing conditions as defined by standards like ASTM D256.[12][13][14]
-
Solution: Strictly adhere to the specified standard. Ensure the notch in your Izod specimen is precisely machined with the correct radius and depth, as this is the point of controlled failure.[14] Condition all specimens at a standard temperature and humidity for at least 40 hours before testing.
-
Issue 3: Material Shows Signs of Macroscopic Phase Separation
The cured material is cloudy, or you can visually identify distinct regions, indicating that the DEGDGE has not been successfully incorporated into the epoxy network.
Potential Causes & Solutions
-
Thermodynamic Incompatibility: At certain concentrations or with specific resin/hardener systems, DEGDGE may be immiscible, leading to gross phase separation.
-
Solution: This often occurs at higher DEGDGE loadings. The key is to control the reaction-induced phase separation (RIPS).[15][16] The components are initially miscible, but as the epoxy polymerizes and its molecular weight increases, the modifier is forced out of solution, forming dispersed domains.[17]
-
-
Mismatched Reaction Kinetics: If the epoxy homopolymerization is too fast relative to the phase separation process, the modifier can become trapped in a non-ideal morphology.
-
Solution: Adjust the curing temperature. A lower initial cure temperature can slow the polymerization rate, allowing more time for the desired morphology to develop.[16] The interplay between the thermodynamics of mixing and the kinetics of both phase separation and curing determines the final morphology and, consequently, the material's toughness.[18]
-
Visualizing Toughening and Troubleshooting
To better understand the underlying mechanisms and diagnostic processes, the following diagrams have been developed.
Caption: Toughening mechanisms in DEGDGE-modified epoxy.
Caption: Troubleshooting workflow for low impact strength.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism by which DEGDGE improves impact strength?
-
DEGDGE, a flexible molecule, acts as a reactive diluent. When it co-reacts with the primary epoxy resin, it introduces flexible ether linkages into the rigid, cross-linked network. This increases the polymer chain's mobility and ability to deform plastically, allowing the material to absorb more energy before fracturing.[3] This process often relies on the formation of a finely dispersed, modifier-rich secondary phase that can blunt or deflect propagating cracks.[19]
-
-
Q2: Will adding DEGDGE affect the Glass Transition Temperature (Tg) of my epoxy?
-
Yes, almost certainly. The introduction of flexible DEGDGE segments into the polymer network typically lowers the Tg. This is a critical trade-off that researchers must manage. The decrease in Tg is generally proportional to the concentration of DEGDGE. You must balance the desired improvement in toughness against the required thermal performance for your application.
-
-
Q3: How do I measure the impact strength of my samples according to standards?
-
The most common method is the Izod Impact Test, standardized as ASTM D256.[13][14] This involves using a pendulum to strike a notched specimen of a specific size (e.g., 64 x 12.7 x 3.2 mm).[13] The energy absorbed to fracture the specimen is measured and reported in J/m or ft-lb/in.[13] It is crucial to control the notching process, as it creates the intended stress concentration for the test.[14]
-
-
Q4: Can I combine DEGDGE with other toughening agents?
-
Absolutely. This is a common strategy for achieving synergistic toughening effects.[20][21] For example, combining DEGDGE with core-shell rubber particles or block copolymers can be highly effective. The flexible DEGDGE-modified matrix can enhance the effectiveness of the rubber particles in promoting toughening mechanisms like cavitation and shear yielding.[20][22]
-
Quantitative Data Summary
The following table provides representative data on how varying DEGDGE concentration can influence the key properties of a standard DGEBA-based epoxy cured with an aliphatic amine. (Note: These are typical values for illustrative purposes; actual results will vary with the specific system.)
| DEGDGE Conc. (wt%) | Impact Strength (J/m) | Tensile Strength (MPa) | Glass Transition (Tg, °C) |
| 0 | 25 | 80 | 150 |
| 5 | 45 | 75 | 142 |
| 10 | 70 | 68 | 135 |
| 15 | 85 | 62 | 126 |
| 20 | 75 | 55 | 118 |
Experimental Protocols
Protocol 1: Preparation of a DEGDGE-Modified Epoxy System
-
Preparation: Preheat a convection oven to your desired initial curing temperature (e.g., 80°C). Ensure all glassware is clean and dry.
-
Weighing: In a disposable beaker, accurately weigh the desired amount of the primary epoxy resin (e.g., DGEBA). Then, add the desired weight percentage of DEGDGE to the same beaker.
-
Initial Mixing: Place the beaker on a hot plate with a magnetic stirrer. Gently heat to 40-50°C to reduce viscosity. Mix at 300 rpm for 15 minutes to ensure a homogenous solution.
-
Hardener Addition: Calculate the stoichiometric amount of your chosen curing agent (e.g., an aliphatic amine) based on the total epoxide equivalent weight of your resin/DEGDGE mixture. Add the hardener to the mixture while stirring.
-
Final Mixing: Continue stirring for another 5-10 minutes, ensuring you manually scrape the sides and bottom of the beaker to incorporate all material.
-
Degassing: Place the beaker inside a vacuum desiccator. Apply vacuum and hold until the resin foams and then collapses. Vent the chamber slowly. Repeat this cycle 2-3 times until no more bubbles emerge.[8]
-
Casting: Carefully pour the degassed mixture into your pre-warmed molds, avoiding the introduction of new air bubbles.
-
Curing: Place the molds in the preheated oven for the initial cure (e.g., 80°C for 2 hours). Afterwards, increase the temperature for the post-cure (e.g., 150°C for 3 hours).
-
Cooling: Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and minimize internal stresses.
Protocol 2: Izod Impact Strength Testing (per ASTM D256)
-
Specimen Preparation: Using the cured epoxy from Protocol 1, machine specimens to the standard dimensions (typically 63.5 x 12.7 x 3.2 mm).
-
Notching: Use a notching cutter to introduce a 45° V-notch with a specific root radius (typically 0.25 mm) into each specimen. The remaining depth under the notch should be 10.16 ± 0.05 mm.[13]
-
Conditioning: Condition all notched specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Execution:
-
Calibrate the pendulum impact tester according to the manufacturer's instructions.
-
Securely clamp a specimen in the vise in a cantilever position, with the notch facing the direction of the pendulum strike.[14]
-
Raise the pendulum to its locked, starting position.
-
Release the pendulum. It will swing down, strike, and fracture the specimen.
-
Record the energy absorbed during the fracture, as indicated by the machine's dial or digital readout.
-
-
Calculation: The impact strength is calculated by dividing the recorded energy (in Joules) by the thickness of the specimen (in meters). Report the average and standard deviation for a set of at least five specimens.[13]
References
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23 (n.d.). Retrieved from vertexaisearch.cloud.google.com.
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(n.d.). UltraClear Epoxy. Retrieved from [Link]
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(n.d.). Impact Flooring. Retrieved from [Link]
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Wu, J., et al. (2021). Phase separation of ternary epoxy/PEI blends with higher molecular weight of tertiary component polysiloxane. RSC Advances, 11(60), 37830-37841. [Link]
-
Zhang, Y., et al. (2024). Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. Polymers, 16(10), 1339. [Link]
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Rajak, D. K., et al. (2021). Impact-strength improvement of epoxy resins reinforced with a biodegradable polymer. Journal of Applied Polymer Science, 138(47), 51433. [Link]
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Wu, J., et al. (2021). Phase separation of ternary epoxy/PEI blends with higher molecular weight of tertiary component polysiloxane. RSC Advances, 11(60), 37830-37841. [Link]
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Liu, Y., et al. (2019). Reaction-Induced Phase Separation and Morphology Evolution of Benzoxazine/Epoxy/Imidazole Ternary Blends. Polymers, 11(12), 1999. [Link]
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Ramos, J. A., et al. (2007). Phase Separation in Epoxy Resin-Reactive Dendritic Hyperbranched Polymer Blends. Journal of Polymer Science Part B: Polymer Physics, 45(10), 1245-1258. [Link]
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Varghese, A. O., et al. (2023). Improvement of fracture toughness and glass transition temperature of DGEBA-based epoxy systems using toughening and crosslinking modifiers. Journal of Applied Polymer Science, 140(32), e54284. [Link]
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(n.d.). ResearchGate. Retrieved from [Link]
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(n.d.). ResearchGate. Retrieved from [Link]
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Monteiro, S. N., et al. (2022). Ballistic Properties and Izod Impact Resistance of Novel Epoxy Composites Reinforced with Caranan Fiber (Mauritiella armata). Polymers, 14(19), 4192. [Link]
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Konuray, O., et al. (2021). Critical transition of epoxy resin from brittleness to toughness by incorporating CO2-sourced cyclic carbonate. Green Chemistry, 23(15), 5567-5578. [Link]
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Liu, J. D., et al. (2012). Synergistic Toughening of Epoxy Modified by Graphene and Block Copolymer Micelles. Macromolecules, 45(1), 463-471. [Link]
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(n.d.). Intertek. Retrieved from [Link]
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(2025, June 27). Polymer Testing Instruments. Retrieved from [Link]
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Sabu, T., et al. (2020). An overview of viscoelastic phase separation in epoxy based blends. Soft Matter, 16(9), 2349-2364. [Link]
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Kim, M.-S., et al. (2022). Adhesive and Impact-Peel Strength Improvement of Epoxy Resins Modified with Mono and Diamine Functionalized Elastomers. Journal of Chemistry, 2022, 2309235. [Link]
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Kim, M.-S., et al. (2022). Adhesive and Impact-Peel Strength Improvement of Epoxy Resins Modified with Mono and Diamine Functionalized Elastomers. Journal of Chemistry, 2022, 2309235. [Link]
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Booker of Errant Pages. (2013, March 18). Degassing Epoxy [Video]. YouTube. [Link]
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Qiao, Y., et al. (2022). Enhancing the mechanical strength and toughness of epoxy resins with linear POSS nano-modifiers. Nanoscale Advances, 4(4), 1151-1157. [Link]
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Kim, M.-S., et al. (2011). Effect of Curing Agent on the Curing Behavior and Joint Strength of Epoxy Adhesive. Journal of the Korean Welding and Joining Society, 29(4), 416-421. [Link]
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Böttcher, A., et al. (2021). Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites. Polymers, 13(23), 4196. [Link]
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Parameswaran, P. S., & Ratna, D. (2012). Modification of epoxy resins for improvement of adhesion: A critical review. Journal of Adhesion Science and Technology, 26(10-11), 1413-1439. [Link]
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(2016, September 1). ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. Polymers, 16(10), 1339. [Link]
-
Wang, Y., et al. (2025). Impact of Curing Time and Temperature on Bond Performance of Epoxy Resin Adhesives for Steel Bridge Decks. Buildings, 15(4), 334. [Link]
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Zhang, T., et al. (2024). Influence of different composite curing agents on the rapid curing characteristics and mechanical performance of epoxy resins. AIP Advances, 14(10), 105221. [Link]
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Al-Mahaidi, R., & Kalfat, R. (2013). Effect of curing conditions on strength development in an epoxy resin for structural strengthening. Construction and Building Materials, 44, 382-392. [Link]
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Technical Support Center: Minimizing Yellowing in DEGDGE-Cured Epoxy Resins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethylene glycol diglycidyl ether (DEGDGE)-cured epoxy resins. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize yellowing in your experiments, ensuring the optical clarity and long-term stability of your cured epoxy systems.
Introduction to Yellowing in DEGDGE Epoxy Systems
This compound (DEGDGE) is an aliphatic epoxy resin valued for its flexibility and low viscosity. While aliphatic epoxies like DEGDGE are inherently more resistant to UV-induced yellowing compared to their aromatic counterparts (e.g., DGEBA), they are not entirely immune to discoloration. Yellowing in DEGDGE-cured systems is a complex phenomenon primarily driven by thermo-oxidative degradation and the chemical nature of the curing agent. Understanding the root causes is the first step toward effective mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in DEGDGE-cured epoxy resins?
Yellowing in DEGDGE systems is typically a result of chemical degradation within the polymer matrix, which leads to the formation of chromophores—molecular groups that absorb light in the visible spectrum, appearing yellow to the human eye. The main culprits are:
-
Thermo-oxidative Degradation: At elevated temperatures, the polymer chains in the epoxy network can react with oxygen. This process, known as thermo-oxidation, can lead to the formation of carbonyl groups (C=O) within the polymer backbone, which are known chromophores.[1][2]
-
Curing Agent Chemistry: The choice of curing agent (hardener) significantly influences color stability. Amine-based curing agents, especially aromatic amines, are more prone to oxidation and can contribute to yellowing.[3] Even within aliphatic amines, residual-free amines can react to cause localized heating, accelerating discoloration.[3][4]
-
UV Radiation Exposure: Although DEGDGE is an aliphatic epoxy and less susceptible to direct UV degradation than aromatic epoxies, prolonged or high-intensity UV exposure can still initiate photo-oxidative processes, leading to the formation of free radicals and subsequent yellowing.
-
Impurities: Trace impurities in the resin, curing agent, or other additives can act as catalysts for degradation reactions that cause yellowing.
Q2: My DEGDGE resin is yellowing even when stored in the dark. What could be the cause?
If UV exposure is ruled out, the most likely cause is thermo-oxidative degradation or reactions involving the curing agent. Even at ambient temperatures over extended periods, oxidation can occur, especially if the container is not sealed properly, allowing for continuous exposure to oxygen. Additionally, certain amine curing agents can be sensitive to oxidation and may yellow over time in the container, which will then impart color to the cured system.[4]
Q3: How does the choice of curing agent affect the yellowing of DEGDGE resins?
The curing agent is a critical factor. Here's a general guide:
-
Aromatic Amines: These are highly susceptible to oxidation and UV degradation, making them a poor choice for applications requiring color stability.
-
Aliphatic Amines: Generally offer better color stability than aromatic amines. However, their reactivity and structure matter. Linear aliphatic amines can be more prone to thermo-oxidative degradation than cycloaliphatic amines.
-
Cycloaliphatic Amines: Often provide the best resistance to yellowing among amine curing agents due to their stable ring structure.
-
Anhydride Curing Agents: These are known for providing excellent thermal and UV aging resistance, making them a strong choice for formulating color-stable epoxy systems.[3]
Troubleshooting Guides
Issue 1: Yellowing Observed Immediately After Curing
Possible Causes & Solutions
-
Excessive Exotherm: A high curing temperature or a large volume of reacting material can lead to a significant exotherm (heat release). This excessive heat can cause immediate thermal degradation.
-
Solution: Reduce the curing temperature or implement a step-cure process with a lower initial temperature. For larger castings, reduce the batch size or use a slower curing agent to manage the exothermic reaction.
-
-
Incorrect Mix Ratio: An off-ratio mix can result in unreacted components, particularly excess amine curing agent, which can be prone to rapid oxidation and yellowing.
-
Solution: Ensure precise measurement of the resin and curing agent according to the manufacturer's specifications. Use a calibrated scale for accurate measurements.
-
-
Contaminated Components: Impurities in the resin, hardener, or mixing equipment can catalyze yellowing.
-
Solution: Use high-purity grades of resin and curing agent. Ensure all mixing containers and tools are clean and dry.
-
Issue 2: Gradual Yellowing Over Time Under Ambient or Accelerated Aging Conditions
Possible Causes & Solutions
-
Thermo-oxidative Degradation: The cured epoxy is slowly oxidizing due to exposure to heat and oxygen.
-
Solution: Incorporate antioxidants into your formulation. Hindered phenol antioxidants are effective at scavenging free radicals and preventing thermo-oxidative yellowing.
-
-
Photo-oxidation: Exposure to UV light is causing degradation.
-
Solution: Add UV stabilizers to your formulation. A combination of a UV absorber (e.g., a benzotriazole) and a Hindered Amine Light Stabilizer (HALS) is highly effective. The UV absorber acts as a primary shield, while the HALS traps free radicals that may form.
-
This protocol allows for a systematic evaluation of different stabilizers to mitigate yellowing in your DEGDGE system.
1. Formulation Preparation:
-
Prepare a control batch of your DEGDGE resin and chosen curing agent at the correct stoichiometric ratio.
-
Prepare experimental batches with the addition of stabilizers. Common loading levels to test are:
-
Antioxidant (e.g., Hindered Phenol): 0.1 - 0.5% by weight.
-
UV Absorber (e.g., Benzotriazole): 0.2 - 1.0% by weight.
-
HALS: 0.2 - 1.0% by weight.
-
Combination of UV Absorber and HALS.
-
-
Ensure thorough mixing of the additives into the resin component before adding the curing agent.
2. Sample Curing:
-
Cast samples of each formulation into a consistent geometry (e.g., 2 mm thick sheets or discs).
-
Cure all samples using the same curing schedule (time and temperature).
3. Accelerated Aging:
-
Thermal Aging: Place a set of samples from each formulation in an oven at an elevated temperature (e.g., 70-85°C) for a specified duration (e.g., 100, 250, 500 hours).
-
UV Aging: Place another set of samples in a QUV accelerated weathering tester or a similar chamber with controlled UV-A or UV-B light and temperature for a specified duration.
4. Yellowness Index Measurement:
-
Measure the Yellowness Index (YI) of each sample before and after aging according to ASTM E313 using a spectrophotometer.
-
The YI quantifies the degree of yellowness and allows for a direct comparison of the performance of each formulation.
| Formulation | Initial YI | YI after 500h Thermal Aging (85°C) | YI after 500h UV Aging |
| Control (No Additives) | 1.5 | 15.2 | 18.5 |
| + 0.3% Antioxidant | 1.6 | 4.8 | 16.3 |
| + 0.5% UV Absorber | 1.5 | 14.8 | 7.2 |
| + 0.5% HALS | 1.7 | 13.5 | 6.5 |
| + 0.5% UV Absorber + 0.5% HALS | 1.6 | 12.9 | 3.1 |
Note: The values in this table are illustrative and will vary depending on the specific DEGDGE system, curing agent, and aging conditions.
Conclusion
Minimizing yellowing in DEGDGE-cured epoxy resins requires a systematic approach that considers the entire formulation and curing process. By selecting appropriate curing agents, such as cycloaliphatic amines or anhydrides, controlling the curing exotherm, and incorporating a well-chosen package of antioxidants and UV stabilizers, researchers can significantly enhance the long-term optical stability of their cured epoxy systems. For mission-critical applications where color stability is paramount, a combination of a UV absorber and a HALS is highly recommended.
References
- Curable Epoxy Resin Composition.
-
Accelerated Aging Effects on Color Stability of Potentially Color Adjusting Resin-based Composites. PubMed, Oper Dent. 2021 Mar 1;46(2):188-196. [Link]
- Yellowing-resistance epoxy curing agent and preparation method thereof.
- Solvent free epoxy paint composition for flooring system.
-
Color stability and hardness in dental composites after accelerated aging. PubMed. [Link]
-
Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis. (2025-07-03). [Link]
-
Cause Analysis and Solution of Epoxy AB Glue Yellowing of Epoxy Resin. FR4 Material. [Link]
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Effects of Accelerated Aging on Color Stability and Surface Roughness of a Biomimetic Composite: An In Vitro Study. MDPI. [Link]
- Anti-yellowing epoxy resin curing agent and preparation method thereof.
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Accelerated artificial aging and color stability in resin-based cements. SciELO Argentina. [Link]
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Preparation and optimization of water-based epoxy with enhanced UV resistance properties. Neuroquantology. [Link]
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Color stability of three commercial resin cements after accelerated aging. PubMed. [Link]
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Yellowing Mechanisms of Epoxy and Vinyl Ester Resins under Thermal, UV and Natural Aging Conditions and Protection Methods. ResearchGate. [Link]
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Thermo-oxidative aging of epoxy coating systems. ResearchGate. [Link]
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Optical Properties of Epoxy Resins - Session 12. YouTube. [Link]
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Why UV Epoxy Is Revolutionizing Electronics and Optical Bonding Applications. (2024-06-12). [Link]
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7 Tips To Choose Epoxy For Optical Applications. Kohesi Bond. [Link]
-
Product range of UV-stabilizer masterbatches. KRITILEN®. [Link]
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effect of DEGDGE concentration on the glass transition temperature of epoxy
As a Senior Application Scientist, I've frequently guided researchers through the nuances of epoxy formulation. A common area of inquiry involves the use of reactive diluents, specifically Diethylene Glycol Diglycidyl Ether (DEGDGE), and its impact on the final properties of the cured system. This guide is structured to address the most pressing questions and troubleshooting scenarios encountered in the lab when working with DEGDGE to modify the glass transition temperature (Tg) of epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of adding DEGDGE to an epoxy formulation?
A: The primary effects of adding DEGDGE, a flexible reactive diluent, are a reduction in the viscosity of the uncured resin mixture and a decrease in the glass transition temperature (Tg) of the cured thermoset.[1][2][3] Its long, flexible aliphatic chain increases the distance and mobility between crosslink points in the polymer network, leading to a softer, more pliable material at a given temperature.[4][5]
Q2: Why does DEGDGE lower the glass transition temperature (Tg)?
A: The Tg is the temperature range where a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6] This transition is governed by the mobility of the polymer chains. DEGDGE possesses a more flexible molecular structure compared to standard rigid epoxy backbones like those from Bisphenol A (DGEBA). By incorporating these flexible segments into the crosslinked network, you increase the overall segmental mobility and the free volume of the system. This means less thermal energy is required to induce the large-scale molecular motion characteristic of the glass transition, resulting in a lower Tg.[5][7]
Q3: Is DEGDGE a "reactive" or "non-reactive" diluent? What is the significance?
A: DEGDGE is a reactive diluent.[1][2] This is a critical distinction. It contains two epoxy (oxirane) groups, allowing it to co-react and become a permanent part of the polymer backbone during the curing process.[1] This is in contrast to non-reactive diluents, which are solvents that become entrapped in the network and can leach out over time, negatively impacting mechanical properties and stability. Because DEGDGE crosslinks into the matrix, it provides a stable and predictable modification of properties.[2]
Q4: How does DEGDGE concentration quantitatively affect the Tg of a typical DGEBA-based epoxy?
A: The Tg decreases monotonically as the concentration of the flexible DEGDGE increases.[5] The exact relationship is dependent on the specific base resin and curing agent used. However, the following table, synthesized from typical observations in the field, illustrates the expected trend for a standard DGEBA resin cured with an aliphatic amine hardener.
| DEGDGE Concentration (wt% in total epoxy blend) | Typical Viscosity Reduction (at 25°C) | Expected Glass Transition Temperature (Tg) | Observations |
| 0% (Control) | - | ~149 °C | Rigid, high-modulus material. |
| 5% | Significant | ~130 °C | Noticeable increase in flexibility.[8] |
| 10% | ↓ | ~117 °C | Balanced properties, good processability.[8] |
| 15% | ↓ | ~118 °C | Tg may plateau slightly in this range.[8] |
| 20% | Substantial | ~93 °C | Significantly more flexible, lower modulus.[8] |
| >25% | Very Low | < 90 °C | Risk of phase separation and compromised mechanical strength increases. |
Note: These values are illustrative. Actual Tg will vary based on the specific epoxy resin, curing agent, stoichiometry, and cure schedule.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses common problems encountered during the formulation and characterization of DEGDGE-modified epoxy systems.
Issue 1: My measured Tg is much lower than expected, or the material seems under-cured.
-
Question: I added 10 wt% DEGDGE to my DGEBA resin, expecting a Tg around 115-120 °C, but my DSC shows a Tg of 85 °C and the sample is soft. What went wrong?
-
Answer & Solution: This is a classic sign of an off-stoichiometry cure, a very common error when incorporating reactive diluents. You likely calculated the amount of curing agent based only on the mass of the primary DGEBA resin, neglecting the epoxy groups contributed by the DEGDGE.
Causality: The curing agent (e.g., a diamine) reacts with the epoxy groups. DEGDGE has its own epoxy groups and a different Epoxy Equivalent Weight (EEW) than DGEBA. Failing to account for the additional epoxy groups from DEGDGE leads to an excess of epoxy resin in the system. The curing reaction is incomplete, resulting in a poorly crosslinked network, which manifests as a drastically lowered Tg and inferior mechanical properties.
Solution: Always calculate the hardener amount based on the blended EEW of the entire resin mixture.
Protocol: Correct Stoichiometric Calculation
-
Find the EEW of your primary resin (e.g., DGEBA EEW = 188 g/eq) and your DEGDGE (e.g., DEGDGE EEW = 115 g/eq).
-
Calculate the blended EEW for your mixture: EEW_blend = (Total Mass) / [ (Mass_DGEBA / EEW_DGEBA) + (Mass_DEGDGE / EEW_DEGDGE) ]
-
Find the Amine Hydrogen Equivalent Weight (AHEW) of your curing agent (e.g., TETA AHEW = 24.4 g/eq).
-
Calculate the required mass of hardener per 100 parts of the resin blend (phr): Hardener (phr) = (AHEW / EEW_blend) * 100
-
Issue 2: My DSC thermogram shows a very broad glass transition or multiple transitions.
-
Question: The Tg step in my DSC curve is smeared out over a 30°C range, making it hard to determine a midpoint. Sometimes I see two small steps. Why is this happening?
-
Answer & Solution: A broad or multi-modal Tg suggests a heterogeneous network structure. This is most often caused by either incomplete mixing or chemically induced phase separation.[9]
Causality:
-
Incomplete Mixing: If the lower-viscosity DEGDGE is not thoroughly dispersed within the higher-viscosity DGEBA before the curing agent is added, you can get localized regions rich in DEGDGE (lower Tg) and regions rich in DGEBA (higher Tg). The DSC detects the transitions of these different micro-domains.
-
Phase Separation: Even if initially mixed, significant differences in polarity and molecular weight between the resin, diluent, and curing agent can lead to phase separation as the curing reaction progresses and molecular weights increase.[9] This creates distinct phases with different compositions and, therefore, different Tgs.
Solutions:
-
Improve Mixing Protocol: Gently warm the DGEBA resin (e.g., to 50-60 °C) to reduce its viscosity. Add the DEGDGE and mix thoroughly with a mechanical stirrer for at least 15 minutes before cooling and adding the curing agent.
-
Check for Homogeneity: The final cured sample should be optically clear. Any cloudiness or haze is a strong indicator of phase separation.
-
Adjust Cure Schedule: A faster cure (higher temperature) can sometimes "lock in" the mixed state before separation can occur. Conversely, a slower, multi-stage cure might sometimes promote it. Experiment with your cure cycle.
-
Issue 3: I see a large exothermic peak overlapping my glass transition in the first DSC scan.
-
Question: I'm trying to measure the Tg of my sample, but the first heating run in the DSC has a large exotherm that obscures the transition. The second scan looks fine. Which one is correct?
-
Answer & Solution: The exotherm represents residual curing of the sample.[10][11][12] The Tg from the second heating scan is the true glass transition temperature of the fully cured material under your DSC conditions.[13]
Causality: Many epoxy systems, especially those cured at lower temperatures, may not achieve 100% conversion.[11] When you heat the sample in the DSC for the first time, you provide enough thermal energy to drive the residual, unreacted epoxy and hardener groups to completion.[14] This curing reaction is exothermic and often overlaps with the glass transition of the partially cured initial sample.[10] The second scan is performed on a now fully cured sample, so the exotherm is gone, revealing the final Tg.[13]
Best Practice:
Validated Experimental Protocol: Formulation & Tg Measurement
This protocol provides a self-validating workflow for preparing DEGDGE-modified epoxy samples and accurately measuring their Tg via Differential Scanning Calorimetry (DSC).
Part 1: Sample Preparation
-
Materials:
-
Primary Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ~188 g/eq.
-
Reactive Diluent: this compound (DEGDGE), EEW ~115 g/eq.
-
Curing Agent: Triethylenetetramine (TETA), AHEW ~24.4 g/eq.
-
-
Formulation Calculation (Example for 20 wt% DEGDGE):
-
In a 100g batch of resin blend, you have 80g DGEBA and 20g DEGDGE.
-
Calculate epoxy equivalents:
-
DGEBA: 80g / 188 g/eq = 0.4255 eq
-
DEGDGE: 20g / 115 g/eq = 0.1739 eq
-
Total Equivalents: 0.4255 + 0.1739 = 0.5994 eq
-
-
Calculate Blended EEW: 100g / 0.5994 eq = 166.83 g/eq .
-
Calculate required TETA: (24.4 g/eq / 166.83 g/eq) * 100 = 14.62 phr .
-
-
Mixing & Curing:
-
Pre-heat DGEBA resin in a beaker to 60 °C for 30 minutes to reduce viscosity.
-
Add the required amount of DEGDGE to the warm DGEBA. Mix with a mechanical stirrer at 200 RPM for 15 minutes.
-
Allow the mixture to cool to room temperature.
-
Add the calculated amount of TETA curing agent. Mix thoroughly for 5 minutes, scraping the sides of the beaker.
-
Degas the mixture in a vacuum chamber until bubbling subsides.
-
Pour into molds and cure in a programmable oven: 80 °C for 2 hours , followed by a post-cure at 150 °C for 3 hours .
-
Allow the oven to cool slowly to room temperature before removing samples.
-
Part 2: DSC Measurement (ASTM E1356 Standard)
-
Sample Preparation: Prepare a small sample (5-10 mg) from the center of the cured specimen. Place it in a standard aluminum DSC pan and crimp the lid.
-
Instrument Setup: Use an empty, sealed aluminum pan as a reference.
-
Thermal Program:
-
Segment 1 (Equilibration): Hold at 25 °C for 2 minutes.
-
Segment 2 (First Heat): Ramp temperature from 25 °C to 200 °C at a rate of 10 °C/min.[16] This scan removes thermal history and completes any residual cure.
-
Segment 3 (Cool): Ramp temperature down from 200 °C to 25 °C at 20 °C/min.
-
Segment 4 (Second Heat): Ramp temperature from 25 °C to 200 °C at 10 °C/min.[16]
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan (Segment 4).
-
The glass transition (Tg) is identified as a step-like change in the heat flow baseline.[13]
-
Report the Tg as the midpoint of the transition, determined by the intersection of the curve with the bisector of the tangents to the pre- and post-transition baselines.
-
Visualizations
Mechanism of Tg Depression by DEGDGE
The following diagram illustrates how the incorporation of flexible DEGDGE chains into a rigid DGEBA network increases segmental mobility, leading to a lower Tg.
Caption: DEGDGE introduces flexible chains, increasing the distance and mobility between crosslinks.
Experimental & Troubleshooting Workflow
This flowchart outlines the logical process from formulation to troubleshooting common issues in Tg analysis.
Caption: Decision workflow for epoxy formulation, Tg measurement, and troubleshooting.
References
-
DTIC. (n.d.). The Effect of a Curing Agent and an Accelerator on the Glass Transition of Brominated and Unbrominated Diglycidyl Ether of Bisphenol A. Retrieved from [Link]
-
RSC Publishing. (n.d.). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of e. Retrieved from [Link]
-
YouTube. (2023, June 2). How Does DSC Determine The Glass Transition Temperature Of Polymers? Retrieved from [Link]
-
ResearchGate. (n.d.). Phase Separation in Epoxy Resin-Reactive Dendritic Hyperbranched Polymer Blends. Retrieved from [Link]
-
Scilit. (2018, October 29). The effect of reactive diluent on mechanical properties and microstructure of epoxy resins. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thermal-oxidative aging of DGEBA/EPN/LMPA epoxy system: Chemical structure and thermalemechanical properties. Retrieved from [Link]
-
NPL Publications. (n.d.). Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2024, January 31). TM-DSC – The Method of Choice for Determination of the Glass Transition and Post-Curing of Epoxy Resins. Retrieved from [Link]
-
DTIC. (1989, February 2). Differential Scanning Calorimetry as a Quality Control Method for Epoxy Resin Prepreg. Retrieved from [Link]
-
Scribd. (n.d.). Epoxy Resin Analysis via DSC. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of the modified epoxy resins with flexible diglycidyl ether of diethylene glycol. Retrieved from [Link]
-
NIH. (n.d.). On Molecular Dynamics and Charge Transport in a Flexible Epoxy Resin Network. Retrieved from [Link]
-
ResearchGate. (n.d.). Contact allergy to reactive diluents and related aliphatic epoxy resins. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Glass transition temperature (T g ) as a function of DGEBA.... Retrieved from [Link]
-
Wiley Online Library. (2003, January 21). Relation of Swelling and Tg Depression to the Apparent Free Volume of a Particle-Filled Epoxy-based Adhesive. Retrieved from [Link]
-
RSC Publishing. (2022, November 7). Renewable green reactive diluent for bisphenol a epoxy resin system: curing kinetics and properties. Retrieved from [Link]
-
ResearchGate. (2019, September 18). (PDF) The effect of reactive diluent on mechanical properties and microstructure of epoxy resins. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Reactive Diluents and Kaolin on the Mechanical Properties of Epoxy Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Epoxy Resins Using DSC. Retrieved from [Link]
-
ResearchGate. (2016, October 9). DSC Analysis of epoxy adhesive - determination of the glass transition temperature. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM). Retrieved from [Link]
-
EPO-TEK. (n.d.). T - Glass Transition Temperature for Epoxies. Retrieved from [Link]
-
YouTube. (2023, July 26). How Is DSC Used To Study Epoxy Resins? Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. On Molecular Dynamics and Charge Transport in a Flexible Epoxy Resin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epotek.com [epotek.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Technical Support Center: Crosslinking Natural Polymers with Diethylene Glycol Diglycidyl Ether (DEGDE)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethylene glycol diglycidyl ether (DEGDE) for crosslinking natural polymers. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the crosslinking of natural polymers with DEGDE.
Question 1: My hydrogel isn't forming, or the gelation is extremely slow. What are the likely causes?
Answer: Failure to form a hydrogel or slow gelation is a frequent issue. The primary reasons often revolve around reaction kinetics and the availability of reactive groups.
-
Suboptimal pH: The crosslinking reaction of DEGDE with natural polymers is highly pH-dependent. The epoxide rings of DEGDE are most susceptible to nucleophilic attack under alkaline conditions, which deprotonates the amine and hydroxyl groups on the polymer chains, making them more reactive.[1] If the pH is too low (neutral or acidic), the reaction rate will be significantly slower. For gelatin, for instance, increasing the pH from 7.4 to 9.0 has been shown to decrease the swelling ratio, indicating a higher crosslinking density.[1]
-
Insufficient DEGDE Concentration: The concentration of the crosslinker is a critical factor. An inadequate amount of DEGDE will result in insufficient crosslinks to form a stable gel network. It's essential to optimize the molar ratio of DEGDE to the reactive functional groups on your polymer.
-
Low Reaction Temperature: While higher temperatures can accelerate the reaction, a temperature that is too low will slow down the kinetics considerably. However, be cautious, as excessively high temperatures can lead to degradation of the natural polymer.
-
Steric Hindrance: The three-dimensional structure of your natural polymer might shield the reactive groups, preventing the DEGDE from accessing them effectively.
Question 2: The crosslinked hydrogel has poor mechanical properties (e.g., it's too soft or brittle). How can I improve them?
Answer: The mechanical properties of your hydrogel are directly related to the crosslinking density and the nature of the crosslinks formed.
-
Low Crosslinking Density: Similar to the gelation issue, a low crosslinking density will result in a soft and weak hydrogel. To increase the density, you can try:
-
Increasing the DEGDE concentration.
-
Optimizing the pH to enhance the reaction efficiency.
-
Extending the reaction time to allow for more crosslinks to form.
-
-
Non-Homogeneous Crosslinking: If the crosslinker is not evenly distributed throughout the polymer solution, you may end up with regions of high and low crosslinking, leading to a brittle material. Ensure thorough mixing of the DEGDE into the polymer solution before gelation begins.
-
Polymer Concentration: The concentration of the natural polymer itself plays a significant role. A higher polymer concentration generally leads to a more robust hydrogel.
Question 3: I'm concerned about the potential cytotoxicity of my crosslinked material. What are the key factors to consider?
Answer: Cytotoxicity is a major concern, especially for biomedical applications. The primary source of toxicity from DEGDE crosslinking is unreacted, residual crosslinker.
-
Unreacted DEGDE: Free DEGDE molecules are cytotoxic. It is crucial to remove any unreacted crosslinker from the hydrogel after the crosslinking process is complete.[2]
-
Purification is Key: A thorough purification process is non-negotiable. This typically involves repeatedly washing the hydrogel with a suitable solvent, such as deionized water or phosphate-buffered saline (PBS), to leach out any residual DEGDE.[3][4] Soaking the hydrogels in DI water for several days is a common practice.[3]
-
Quantifying Residuals: To ensure the safety of your material, it is advisable to quantify the amount of residual DEGDE. While direct measurement can be challenging, indirect methods and cytotoxicity assays are essential. The MTT assay is a common method to assess the cytotoxic effect of materials on cell cultures.[5][6]
Question 4: My crosslinked hydrogel swells excessively or dissolves over time. Why is this happening?
Answer: Excessive swelling or dissolution indicates an unstable hydrogel network, which can be attributed to several factors:
-
Insufficient Crosslinking: As with poor mechanical properties, an inadequate number of crosslinks will not be able to restrain the polymer chains effectively in the presence of a solvent, leading to high swelling or even dissolution.
-
Hydrolysis of Crosslinks: While the ether linkages formed by DEGDE are generally stable, under certain conditions (e.g., extreme pH or enzymatic activity), they can be susceptible to cleavage over time.
-
Degradation of the Polymer Backbone: The natural polymer itself may be degrading. This could be due to harsh reaction conditions (e.g., high temperature or extreme pH) or enzymatic degradation if the hydrogel is in a biological environment.
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific experimental challenges.
Troubleshooting Guide 1: Optimizing DEGDE Crosslinking Reactions
This guide will walk you through a systematic approach to optimize your crosslinking reaction for consistent and desirable hydrogel properties.
Objective: To achieve a well-formed hydrogel with the desired mechanical strength and stability.
Workflow Diagram:
Caption: Workflow for optimizing DEGDE crosslinking.
Step-by-Step Protocol:
-
Establish a Baseline: Start with a standard protocol from the literature for a similar natural polymer. Record all initial parameters: polymer concentration, DEGDE concentration, pH, temperature, and reaction time.
-
pH Optimization:
-
Prepare a series of polymer solutions and adjust the pH of each to a different value within a relevant range (e.g., for proteins like gelatin, a range of pH 8 to 11 is often effective).[1]
-
Add the same concentration of DEGDE to each solution and observe the gelation time and the qualitative properties of the resulting hydrogels.
-
Rationale: The reactivity of amine and hydroxyl groups is highly dependent on their protonation state, which is controlled by the pH.[1]
-
-
DEGDE Concentration Gradient:
-
Using the optimal pH determined in the previous step, prepare a series of polymer solutions with varying concentrations of DEGDE.
-
Monitor the gelation time and, once formed, characterize the mechanical properties of the hydrogels (e.g., using rheometry or compression testing).
-
Rationale: The crosslinking density is directly proportional to the concentration of the crosslinker.[7]
-
-
Temperature and Time Variation:
-
With the optimal pH and a promising DEGDE concentration, investigate the effect of reaction temperature and time.
-
Run the reaction at different temperatures (e.g., room temperature, 37°C, 50°C) and for varying durations.
-
Rationale: Reaction kinetics are influenced by temperature, and allowing sufficient time ensures the reaction goes to completion.
-
Data Summary Table:
| Parameter | Range Tested | Optimal Value | Observations |
| pH | 7.0 - 11.0 | 9.5 | Faster gelation, firmer gel |
| DEGDE (wt% to polymer) | 1% - 10% | 5% | Good mechanical strength without being brittle |
| Temperature (°C) | 25 - 50 | 37 | Reasonable reaction time without polymer degradation |
| Time (hours) | 2 - 24 | 12 | Reaction appears complete, stable properties |
Troubleshooting Guide 2: Purification and Residual DEGDE Removal
This guide outlines a robust method for purifying your crosslinked hydrogels to minimize cytotoxicity.
Objective: To effectively remove unreacted DEGDE and other soluble impurities from the hydrogel matrix.
Workflow Diagram:
Caption: Workflow for hydrogel purification.
Step-by-Step Protocol:
-
Initial Rinse: Immediately after gelation, gently rinse the hydrogel with deionized (DI) water to remove any surface-adhering reactants.
-
Swelling and Diffusion:
-
Immerse the hydrogel in a large volume of DI water (e.g., 100x the volume of the hydrogel).
-
Allow the hydrogel to swell for at least 24 hours. This facilitates the diffusion of small molecules like unreacted DEGDE out of the hydrogel network.[3]
-
Rationale: The concentration gradient between the inside of the hydrogel and the surrounding water drives the diffusion of impurities out of the matrix.
-
-
Solvent Exchange:
-
After the initial swelling period, discard the water and replace it with fresh DI water.
-
Repeat this solvent exchange process at least 3-5 times over several days.[3]
-
Rationale: Each exchange of the solvent renews the concentration gradient, ensuring continued diffusion of impurities out of the hydrogel.
-
-
Final Equilibration: For applications involving cell culture, equilibrate the purified hydrogel in a sterile, isotonic buffer such as PBS before use.
-
Verification of Purity (Optional but Recommended):
-
To confirm the removal of unreacted DEGDE, you can perform a cytotoxicity test (e.g., MTT assay) on the purified hydrogel.[5]
-
Alternatively, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) can be used to analyze the washing solution for the presence of DEGDE, although this is more complex.
-
Part 3: Characterization of Crosslinking
Understanding the degree of crosslinking is crucial for correlating your synthesis parameters with the final properties of your hydrogel.
Question: How can I determine the degree of crosslinking in my hydrogel?
Answer: There are several methods, both direct and indirect, to quantify or assess the degree of crosslinking.
-
Swelling Studies: This is a simple and common indirect method. A higher degree of crosslinking will restrict the polymer chains more, leading to a lower equilibrium swelling ratio.[1] The swelling ratio (Q) can be calculated as:
-
Q = (Ws - Wd) / Wd
-
Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
-
Rheology: Rheological measurements can provide quantitative information about the mechanical properties of the hydrogel, such as the storage modulus (G'). A higher G' in the rubbery plateau region generally corresponds to a higher crosslinking density.[8][9]
-
Spectroscopic Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the epoxide peaks from DEGDE and the appearance of new peaks corresponding to the ether linkages formed during crosslinking.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be a powerful tool to directly probe the chemical environment of the atoms involved in the crosslinks.[10][11][12]
-
-
Colorimetric Assays: For polymers with primary amine groups (e.g., chitosan, gelatin), a colorimetric assay using a reagent like 2,4,6-trinitrobenzenesulfonic acid (TNBS) can be used to quantify the number of free amine groups remaining after crosslinking.[13] A lower number of free amines indicates a higher degree of reaction with the crosslinker.
Experimental Protocol: Determining Crosslinking Degree by Swelling Measurement
-
Sample Preparation: Prepare several hydrogel samples crosslinked under different conditions (e.g., varying DEGDE concentrations).
-
Drying: Lyophilize or oven-dry the hydrogels at a low temperature until a constant weight is achieved. Record this as the dry weight (Wd).
-
Swelling: Immerse the dried hydrogels in DI water or PBS at a specific temperature (e.g., 37°C).
-
Equilibrium Swelling: At regular intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them. Continue until the weight becomes constant. This is the swollen weight (Ws).
-
Calculation: Calculate the swelling ratio (Q) using the formula mentioned above.
Logical Relationship Diagram:
Caption: Relationship between crosslinker concentration and measurable properties.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein Removal from Hydrogels through Repetitive Surface Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. tainstruments.com [tainstruments.com]
- 9. scielo.br [scielo.br]
- 10. Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 12. researchgate.net [researchgate.net]
- 13. expresspolymlett.com [expresspolymlett.com]
Technical Support Center: Strategies for Controlling the Reaction Rate of DEGDGE with Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with di(ethylene glycol) diglycidyl ether (DEGDGE) and amine reactions. This guide is designed to provide in-depth, practical advice to help you control and troubleshoot your experiments.
Understanding the DEGDGE-Amine Reaction: A Quick Primer
The reaction between the epoxy groups of DEGDGE and the amine groups of a curing agent is a nucleophilic ring-opening addition. This reaction forms the basis of crosslinked networks, such as hydrogels, which are of significant interest in biomedical applications, including drug delivery. The rate of this reaction is critical and can be influenced by a multitude of factors.
Frequently Asked Questions (FAQs)
Q1: My DEGDGE-amine reaction is proceeding too quickly, leading to premature gelling. How can I slow it down?
A1: Uncontrolled, rapid reactions are a common issue. Here are several strategies to decrease the reaction rate:
-
Lower the Temperature: The rate of chemical reactions, including the epoxy-amine reaction, is highly dependent on temperature. A general rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature. Therefore, lowering the reaction temperature will significantly slow down the curing process.
-
Reduce Reactant Concentration: The reaction rate is directly proportional to the concentration of the reactants. By diluting your DEGDGE and amine solutions, you can decrease the frequency of molecular collisions, thus slowing the reaction.
-
Choose a Less Reactive Amine: The structure of the amine plays a crucial role in its reactivity.
-
Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines due to steric hindrance and the number of reactive hydrogens.
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are typically more reactive than aromatic amines.
-
-
Solvent Selection: The choice of solvent can influence the reaction rate. Protic solvents (e.g., water, ethanol) can solvate the amine, potentially reducing its nucleophilicity and slowing the reaction. Aprotic polar solvents (e.g., DMSO, DMF) can also affect reaction rates. For instance, in some cases, the reaction of polyethylene glycol diglycidyl ether (PEGDE) with amines is slower in DMSO than in water.[1]
-
pH Adjustment (for aqueous systems): In aqueous solutions, the pH can significantly impact the reaction rate. At a lower pH, the amine groups will be protonated, rendering them less nucleophilic and thus slowing down the reaction. However, excessively low pH can also catalyze the hydrolysis of the epoxy groups. An optimal pH, typically in the neutral to slightly basic range, is often required.[2]
Q2: My DEGDGE-amine reaction is too slow or not reaching completion. What can I do to accelerate it?
A2: A sluggish reaction can be equally problematic. Consider these approaches to increase the reaction rate:
-
Increase the Temperature: As mentioned previously, increasing the temperature will accelerate the reaction. However, be cautious of overheating, which can lead to uncontrolled reactions and degradation of your materials.
-
Increase Reactant Concentration: A higher concentration of DEGDGE and amine will lead to a faster reaction.
-
Select a More Reactive Amine: Opt for a primary aliphatic amine if you are currently using a secondary or aromatic amine.
-
Use a Catalyst:
-
Tertiary Amines: These are effective catalysts for the epoxy-amine reaction. They do not participate directly in the crosslinking but accelerate the ring-opening of the epoxide.
-
Other Catalysts: Lewis acids and other proprietary catalysts can also be used to speed up the curing process.
-
-
Solvent Choice: As mentioned, the solvent can play a significant role. Experiment with different solvents to find one that enhances the reaction rate for your specific system.
Q3: I'm observing a greasy or hazy film on the surface of my cured DEGDGE-amine product. What is this and how can I prevent it?
A3: This phenomenon is likely "amine blush." It is a common issue in epoxy curing and is caused by the reaction of the amine curing agent with moisture and carbon dioxide in the air, forming a carbamate salt on the surface.
Prevention Strategies:
-
Control Humidity: Work in a low-humidity environment.
-
Avoid Low Temperatures: Amine blush is more prevalent at lower temperatures. Curing at a slightly elevated temperature can help.
-
Use Less Reactive Amines: Amines with lower reactivity are less prone to blushing.
-
Inert Atmosphere: For critical applications, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent contact with atmospheric moisture and CO2.
Remediation:
If amine blush has already formed, it can often be removed by washing the surface with a mixture of warm, soapy water, followed by a solvent wipe with isopropanol or acetone.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Incomplete Curing (Product remains tacky or soft) | 1. Incorrect Stoichiometry: An off-ratio of epoxy to amine functional groups. 2. Inadequate Mixing: Poor dispersion of reactants. 3. Low Temperature: Insufficient thermal energy to complete the reaction. 4. Inhibited Reaction: Presence of contaminants that interfere with the reaction. | 1. Verify Stoichiometry: Carefully calculate and measure the required amounts of DEGDGE and amine based on their equivalent weights. 2. Improve Mixing: Ensure thorough and homogenous mixing of the components. 3. Increase Temperature/Post-Curing: Apply heat or perform a post-curing step at an elevated temperature. 4. Check for Contaminants: Ensure all glassware and reagents are clean and dry. |
| Brittle Product | 1. Excessive Crosslinking: Reaction proceeded too far or at too high a temperature. 2. Incorrect Amine: The chosen amine may be too rigid for the desired application. | 1. Control Reaction Time/Temperature: Stop the reaction at an earlier stage or use a lower curing temperature. 2. Use a More Flexible Amine: Consider using a longer-chain or more flexible amine curing agent. |
| Phase Separation (in hydrogel synthesis) | 1. Solvent Incompatibility: The chosen solvent may not be suitable for both the polymer and the crosslinked network. 2. Reaction Rate vs. Diffusion Rate: If the reaction is too fast, the network may form before the polymer chains can properly entangle. | 1. Screen Solvents: Experiment with different solvents or solvent mixtures. 2. Slow Down the Reaction: Use the strategies mentioned in Q1 to reduce the reaction rate. |
| Poor Adhesion (for coatings or adhesives) | 1. Surface Contamination: The substrate may have oils, grease, or other contaminants. 2. Amine Blush: The presence of a carbamate layer on the surface. 3. Incomplete Curing: The material has not fully crosslinked. | 1. Proper Surface Preparation: Thoroughly clean and degrease the substrate before application. 2. Address Amine Blush: See Q3 for prevention and remediation. 3. Ensure Complete Cure: Follow the recommended curing schedule and conditions. |
Experimental Protocols
Protocol 1: Monitoring DEGDGE-Amine Reaction Kinetics using Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of epoxy groups.[3][4][5][6][7]
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
DEGDGE
-
Amine curing agent
-
Solvent (if applicable)
-
Syringes or micropipettes
-
Small vials for mixing
Procedure:
-
Prepare Reactants: Accurately weigh and prepare the DEGDGE and amine solutions to the desired concentrations.
-
Background Spectrum: Record a background spectrum on the clean ATR crystal.
-
Initiate Reaction: In a small vial, mix the DEGDGE and amine solutions at the desired stoichiometric ratio. Start a timer immediately.
-
Sample Application: Quickly apply a small drop of the reacting mixture onto the ATR crystal.
-
Data Acquisition: Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30 seconds or 1 minute).
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic epoxy group peak, typically around 915 cm⁻¹ (epoxy ring vibration).[4]
-
An internal standard, such as a peak that does not change during the reaction (e.g., a C-H stretching band from the DEGDGE backbone), can be used for normalization.
-
The degree of conversion (α) can be calculated using the following formula: α = 1 - (Aₜ / A₀) where Aₜ is the absorbance of the epoxy peak at time t, and A₀ is the initial absorbance.
-
Plot α versus time to obtain the kinetic profile of the reaction.
-
Protocol 2: Determining Curing Kinetics with Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the exothermic curing reaction, providing valuable kinetic information.[8][9][10][11][12][13][14][15][16][17][18][19]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
DEGDGE
-
Amine curing agent
Procedure:
-
Sample Preparation:
-
Accurately weigh the DEGDGE and amine curing agent into a small vial at the desired stoichiometric ratio.
-
Mix the components thoroughly.
-
Immediately weigh a small amount (typically 5-10 mg) of the mixture into a DSC pan and hermetically seal it.
-
-
Isothermal DSC:
-
Equilibrate the DSC cell at the desired isothermal curing temperature.
-
Place the sample pan in the cell and start the measurement.
-
Record the heat flow as a function of time until the exothermic peak returns to the baseline.
-
The total area under the exotherm corresponds to the total heat of reaction (ΔH_total).
-
The degree of conversion (α) at any time t can be calculated as: α = ΔHₜ / ΔH_total where ΔHₜ is the heat evolved up to time t.
-
-
Dynamic (Non-isothermal) DSC:
-
Place the prepared sample pan in the DSC cell at a low starting temperature.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) to a temperature where the curing reaction is complete.
-
Record the heat flow as a function of temperature.
-
The total area under the exotherm gives ΔH_total.
-
This data can be used to determine kinetic parameters like the activation energy (Ea) using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.[9][10]
-
Visualizing Reaction Control Strategies
Caption: Strategies to control the reaction rate of DEGDGE with amines.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Curing Kinetics of DGEBA/Polyether Amine by Isothermal DSC-Academax [academax.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. kinetics.netzsch.com [kinetics.netzsch.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods | MDPI [mdpi.com]
- 19. Cure Kinetics and Inverse Analysis of Epoxy-Amine Based Adhesive Used for Fastening Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Residual DEGDGE in Biomaterials
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Crosslinker's Dilemma
Di(ethylene glycol) diglycidyl ether (DEGDGE) is a widely used crosslinking agent, valued for its ability to form stable, flexible, and hydrophilic networks in biomaterials such as hydrogels. Its utility in tissue engineering and drug delivery is well-established. However, the very reactivity that makes DEGDGE an effective crosslinker—its electrophilic epoxide groups—also poses a significant challenge.[1] Unreacted, residual DEGDGE is cytotoxic, capable of alkylating proteins and nucleic acids, thereby disrupting cellular function and compromising the biocompatibility of the final material.[2]
This guide serves as a technical support resource for professionals encountering challenges with residual DEGDGE. Structured in a question-and-answer format, it provides troubleshooting workflows, detailed protocols, and evidence-based insights to help you ensure the safety and efficacy of your biomaterials.
Section 1: Foundational Knowledge - Understanding DEGDGE
FAQ: What is DEGDGE and how does it crosslink polymers?
DEGDGE is a homobifunctional crosslinker, meaning it has two identical reactive groups—epoxides—at either end of a flexible di(ethylene glycol) spacer. The crosslinking mechanism relies on the ring-opening reaction of these epoxides.[1] In alkaline or neutral conditions, nucleophilic groups on polymer chains (commonly primary amines, -NH2, or hydroxyls, -OH) attack one of the carbon atoms of the epoxide ring, causing it to open and form a stable covalent bond (an ether or secondary amine linkage).[3] This process, repeated on the other end of the DEGDGE molecule, creates a bridge between two polymer chains, leading to the formation of a 3D hydrogel network.
Caption: DEGDGE reacts with amine groups on polymer chains to form a stable crosslinked network.
FAQ: What makes residual DEGDGE toxic to cells?
The toxicity of DEGDGE stems from its highly strained and reactive epoxide rings.[2] These groups are electrophilic and can react non-specifically with nucleophilic moieties found in critical biological molecules. This includes exocyclic amino groups of nucleotides in DNA and various functional groups on proteins.[4] Such reactions can lead to DNA adducts, protein inactivation, oxidative stress, and ultimately, cell death (apoptosis or necrosis). Therefore, minimizing residual DEGDGE is a critical step in ensuring the biocompatibility of the biomaterial. The process of hydrolyzing epoxides to less reactive diols is a key detoxification pathway, both enzymatically in the body by epoxide hydrolases and chemically during material processing.[5][6]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses common problems encountered in the lab. Each scenario includes potential causes, a logical troubleshooting workflow, and links to detailed protocols.
Scenario 1: High Cytotoxicity Detected in My DEGDGE-Crosslinked Biomaterial
You've performed an in vitro cytotoxicity assay (e.g., as per ISO 10993-5) and your DEGDGE-crosslinked hydrogel shows a significant reduction in cell viability compared to the negative control.[7][8][9]
Potential Causes:
-
Incomplete Crosslinking Reaction: Insufficient reaction time, non-optimal pH, or incorrect temperature may leave an excess of unreacted DEGDGE.
-
Insufficient Post-Reaction Purification: The washing/extraction steps were not rigorous enough to remove residual DEGDGE trapped within the hydrogel matrix.
-
Leaching of Crosslinker: Over time, physically entrapped but unreacted DEGDGE is leaching from the material into the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing high cytotoxicity in biomaterials.
Solution & Protocols:
-
Step 1: Review and Optimize the Crosslinking Reaction. Ensure the reaction pH is appropriate for the polymer being crosslinked (often slightly alkaline for amine-epoxy reactions) and that the reaction proceeds for a sufficient duration.[3] Consider increasing the reaction time or temperature moderately to drive the reaction closer to completion.
-
Step 2: Implement an Enhanced Purification Protocol. Standard washing with PBS may be insufficient. An exhaustive solvent extraction protocol is recommended.
Protocol: Enhanced Purification via Solvent Extraction
-
Initial Hydration: Swell the crosslinked biomaterial in deionized (DI) water for 4-6 hours to open the polymer network.
-
Solvent Exchange: Transfer the swollen material into a large excess (e.g., 100x the material volume) of a water-miscible organic solvent like ethanol or acetone. These solvents have a higher affinity for DEGDGE than water and facilitate its diffusion out of the hydrogel.
-
Extraction: Gently agitate the material in the solvent at room temperature for 12-24 hours.
-
Repeat: Discard the solvent and repeat the extraction step with fresh solvent at least two more times.
-
Solvent Removal: Gradually re-equilibrate the material back into your aqueous buffer of choice (e.g., PBS) by sequentially immersing it in 70%, 50%, 25% ethanol/PBS solutions for 2-4 hours each, followed by several washes in 100% PBS.
-
Final Sterilization: Consider terminal sterilization methods like steam autoclaving, which can also promote the hydrolysis of remaining epoxide groups into less reactive diols.
-
-
Step 3: Quantify Residual DEGDGE. To validate your purification process, you must quantify the amount of residual DEGDGE. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common and sensitive method.[10][11]
Protocol Outline: Quantification of Residual DEGDGE by GC-FID
-
Sample Preparation: Lyophilize a known mass of your purified biomaterial.
-
Extraction: Extract the lyophilized sample with a suitable organic solvent (e.g., ethanol, dichloromethane) known to dissolve DEGDGE. This may require sonication to ensure complete extraction.
-
Standard Curve Preparation: Prepare a series of DEGDGE standards of known concentrations in the same solvent.
-
GC Analysis: Analyze both the sample extracts and the standards using a GC-FID system. Headspace analysis is often preferred for volatile compounds.[12][13]
-
Quantification: Calculate the concentration of DEGDGE in your extract by comparing its peak area to the standard curve. Express the final result as mass of residual DEGDGE per mass of dry biomaterial (e.g., µg/g).
-
Scenario 2: Batch-to-Batch Inconsistency in Biocompatibility
You find that some batches of your biomaterial are perfectly biocompatible, while others show unexpected cytotoxicity.
Potential Causes:
-
Inconsistent Reaction Conditions: Minor variations in temperature, pH, mixing efficiency, or reaction time between batches are leading to different degrees of crosslinking and amounts of residual DEGDGE.
-
Variable Purification Efficacy: Differences in washing volumes, agitation speed, or duration of extraction steps are not being adequately controlled.
-
Inhomogeneous Crosslinking: Poor mixing of the DEGDGE into the polymer solution can create localized regions of high crosslinker concentration and, consequently, high residuals.
Solution & Best Practices:
-
Standardize Operating Procedures (SOPs): Document every parameter of your synthesis and purification process with tight tolerances. Use calibrated equipment (pH meters, temperature-controlled stir plates).
-
Control Mixing: For viscous polymer solutions, use overhead mechanical stirring instead of magnetic stir bars to ensure homogeneous distribution of the crosslinker. Add the DEGDGE solution slowly while stirring vigorously.
-
Implement Quality Control (QC) Testing: For each new batch, perform a QC check. This could be a simple swelling test (as swelling ratio is inversely related to crosslinking density) or, ideally, direct quantification of residual DEGDGE on a representative sample from the batch.[14]
Table 1: Impact of Reaction Parameters on Residuals
| Parameter | Effect of Inconsistency | Recommendation for Consistency |
| Temperature | Higher temps increase reaction rate but can also cause degradation. Lower temps slow the reaction, potentially leaving more unreacted DEGDGE. | Use a calibrated, temperature-controlled water bath or reaction block. Set tolerance (e.g., ± 1°C). |
| pH | The rate of amine-epoxy reaction is highly pH-dependent. Small shifts can significantly alter reaction kinetics. | Prepare buffers fresh. Calibrate pH meter before each use. Monitor pH during the reaction if possible. |
| Mixing | Inadequate mixing leads to pockets of high and low crosslinker concentration, resulting in an inhomogeneous network and unpredictable residuals. | Use appropriate mixing method for viscosity (e.g., overhead stirrer). Define mixing speed and duration in the SOP. |
| Purification Volume | Insufficient solvent volume will lead to rapid saturation and inefficient extraction of residuals. | Define a strict ratio of solvent volume to biomaterial weight (e.g., 100:1 v/w) for all washing steps. |
Section 3: FAQs & Advanced Topics
FAQ: What are the most effective methods for removing residual DEGDGE?
While solvent extraction is the most common method, its effectiveness can be enhanced. Combining methods is often the best strategy.
Table 2: Comparison of DEGDGE Removal & Detoxification Methods
| Method | Mechanism | Pros | Cons |
| Aqueous Washing (PBS/Water) | Diffusion | Simple, maintains hydration. | Inefficient for hydrophobic DEGDGE; slow. |
| Solvent Extraction (Ethanol, Acetone) | Enhanced Diffusion & Solubility | More effective at solubilizing DEGDGE. | Requires solvent exchange steps; can alter hydrogel structure temporarily. |
| Steam Sterilization (Autoclaving) | Hydrolysis | Sterilizes the material; hydrolyzes toxic epoxides to less reactive diols. | Can alter mechanical properties of some polymers; may not remove the diol byproduct. |
| Base Hydrolysis (e.g., dilute NaOH) | Catalyzed Hydrolysis | Actively breaks down epoxide rings. | Can degrade the base polymer if not carefully controlled; requires neutralization. |
Recommendation: A combination of exhaustive solvent extraction followed by terminal steam sterilization is a robust method for both removing and detoxifying residual DEGDGE.
FAQ: Are there less toxic alternatives to DEGDGE?
Yes, the field is actively moving towards safer crosslinking agents. While DEGDGE is effective, its potential for toxicity has driven the exploration of alternatives.
-
Natural Crosslinkers: Agents like Genipin (derived from the gardenia fruit) and transglutaminase (an enzyme) are increasingly popular.[15][16][17] They exhibit significantly lower cytotoxicity profiles compared to aldehyde or epoxide-based crosslinkers.[18]
-
Carbodiimides (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) creates a "zero-length" crosslink by forming an amide bond between carboxyl and amine groups on polymers. The byproducts are water-soluble and easily washed away.[17]
-
Photocrosslinking: Using photoinitiators and polymers modified with photoreactive groups (e.g., methacrylates) allows for rapid, controlled crosslinking upon exposure to specific wavelengths of light, often with minimal toxic byproducts.[14]
Choosing an alternative depends on your specific polymer and application requirements, but exploring these options can be a proactive step to avoid issues with residual toxicity altogether.[19]
References
- Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC - NIH. (n.d.).
- Comparison of Natural Crosslinking Agents for the Stabilization of Xenogenic Articular Cartilage - PMC - NIH. (n.d.).
- Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes - MDPI. (n.d.).
- Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - NIH. (n.d.).
- The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC. (2020, December 22).
- Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC - NIH. (n.d.).
- Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PubMed Central. (n.d.).
- Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products. (n.d.).
- Dual-Self-Crosslinking Effect of Alginate-Di-Aldehyde with Natural and Synthetic Co-Polymers as Injectable In Situ-Forming Biodegradable Hydrogel - MDPI. (n.d.).
- Detoxification of environmental mutagens and carcinogens: Structure, mechanism, and evolution of liver epoxide hydrolase - PMC - NIH. (n.d.).
- ISO 10993-5 Cytotoxicity - Non-artificial human in vitro skin tests | Alcyomics. (n.d.).
- Analytical methods for residual solvents determination in pharmaceutical products. (n.d.).
- ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009).
- Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - NIH. (n.d.).
- Analytical methods for residual solvents determination in pharmaceutical products. (n.d.).
- Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC - NIH. (n.d.).
- (PDF) Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (n.d.).
- Characterization of hydrogel degradation through residual hydrogel... - ResearchGate. (n.d.).
- Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - NIH. (n.d.).
- Epoxide hydrolases detoxify genotoxic epoxides. - ResearchGate. (n.d.).
- CN105548414A - BDDE residual quantity detection method - Google Patents. (n.d.).
- Original article: Detoxification Strategy of Epoxide Hydrolase The Basis for a Threshold in Chemical Carcinogenesis - EXCLI Journal. (2003, March 13).
- Schematic diagram of the reaction mechanism of BDDGE crosslinking.... - ResearchGate. (n.d.).
- Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase - Thermo Fisher Scientific. (n.d.).
- Epoxide - Wikipedia. (n.d.).
- Analytical Method Development to Determine Residual Solvents in Glipizide by Gas Chromatography (GC/FID) with Head Space - Research and Reviews. (n.d.).
- Figure 4. Characterization of hydrogel degradation through residual... - ResearchGate. (n.d.).
- Residual stress of the investigated hydrogels after different cycles of... - ResearchGate. (n.d.).
Sources
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detoxification of environmental mutagens and carcinogens: Structure, mechanism, and evolution of liver epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excli.de [excli.de]
- 7. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. new.zodml.org [new.zodml.org]
- 9. alcyomics.com [alcyomics.com]
- 10. CN105548414A - BDDE residual quantity detection method - Google Patents [patents.google.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 14. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Natural Crosslinking Agents for the Stabilization of Xenogenic Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the ratio of DEGDGE to curing agent for desired properties
Welcome to the technical support center for Diethylene Glycol Diglycidyl Ether (DEGDGE) formulations. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the performance of their epoxy systems. As a versatile reactive diluent, DEGDGE is prized for its ability to reduce viscosity and impart flexibility into epoxy formulations.[1][2] However, achieving the desired end-properties—be it for advanced coatings, adhesives, or specialized biomaterials—is critically dependent on the precise ratio of DEGDGE to the selected curing agent.
This resource provides in-depth answers to common questions and troubleshooting guidance for challenges you may encounter during your experimental work. Our goal is to explain the causality behind formulation choices, empowering you to move beyond trial-and-error and towards rational design of your DEGDGE-based systems.
Frequently Asked Questions (FAQs)
Q1: What is the "stoichiometric ratio," and why is it the typical starting point for formulation?
The stoichiometric ratio represents the ideal chemical balance where the number of reactive epoxy groups on the resin (DEGDGE) is equivalent to the number of active hydrogen atoms on the curing agent (e.g., an amine). This ratio is theoretically the point of maximum cross-linking, where all reactive components are consumed to form a single, three-dimensional polymer network.
Expertise & Experience: Starting at the stoichiometric ratio is crucial because it generally yields the most balanced properties, including the highest glass transition temperature (Tg), optimal chemical resistance, and peak mechanical strength.[3][4] The curing reaction's total heat evolution (enthalpy), which can be measured by Differential Scanning Calorimetry (DSC), is typically maximized at this ratio.[5] Deviating from this ratio, or "off-stoichiometry," intentionally introduces specific changes to the network structure and, consequently, the material's final properties.
Q2: How do I calculate the correct stoichiometric ratio for my specific curing agent?
To calculate the mix ratio, you need two key values from your material's technical data sheets:
-
Epoxy Equivalent Weight (EEW) of the DEGDGE resin. This is the mass of resin (in grams) that contains one mole of epoxy groups.
-
Amine Hydrogen Equivalent Weight (AHEW) of the curing agent. This is the molecular weight of the curing agent divided by the number of active hydrogen atoms per molecule.
The calculation for the parts by weight of curing agent per 100 parts of resin (phr) is:
phr (Curing Agent) = (AHEW / EEW) × 100
Example Calculation:
-
DEGDGE (EEW ≈ 109 g/eq)
-
Curing Agent: Triethylenetetramine (TETA), a common aliphatic amine.
-
Molecular Weight (MW) = 146.2 g/mol
-
Number of active hydrogens = 6 (4 on primary amines, 2 on secondary amines)
-
AHEW = 146.2 / 6 = 24.4 g/eq
-
-
phr (TETA) = (24.4 / 109) × 100 ≈ 22.4 phr
Therefore, you would mix 22.4 parts by weight of TETA for every 100 parts by weight of DEGDGE.
Q3: What are the common types of curing agents used with DEGDGE, and how do they differ?
The choice of curing agent is a primary determinant of the final properties of the cured system.[6]
| Curing Agent Type | Key Characteristics & Typical Applications |
| Aliphatic Amines | Fast cure at room temperature, good mechanical strength, but lower chemical and heat resistance. Often used in adhesives and coatings where rapid curing is needed. |
| Cycloaliphatic Amines | Offer better thermal stability and chemical resistance than aliphatic amines, with good color stability. Used in coatings and composites requiring higher performance.[6] |
| Aromatic Amines | Provide excellent high-temperature performance and superior chemical resistance but require elevated temperature cures and can be more brittle.[7] |
| Polyamides | Offer good flexibility, toughness, and water resistance. They have a longer pot life than aliphatic amines. Ideal for flexible adhesives and coatings.[6] |
| Anhydrides | Require high-temperature cures, often with a catalyst, but yield systems with very high Tg, excellent thermal stability, and good electrical properties.[7][8] |
Q4: How does an "off-stoichiometric" ratio affect the final properties?
Intentionally moving away from the 1:1 stoichiometric ratio is a common strategy to fine-tune material properties.
-
Amine-Rich (Excess Curing Agent): Using more curing agent than the stoichiometric amount leaves unreacted amine groups in the polymer network. This results in "dangling chains" that are not fully cross-linked.[9] The consequences are typically a lower cross-link density, which leads to a decrease in Tg, chemical resistance, and hardness .[9] However, these dangling chains can sometimes increase flexibility and, in some cases, Young's modulus.[9] A significant excess of amine can also increase the electrical conductivity of the material.[3]
-
Epoxy-Rich (Excess DEGDGE): An excess of epoxy groups can lead to side reactions, primarily etherification, where epoxy groups react with hydroxyl groups formed during the primary amine-epoxy reaction.[10] This can create a more rigid, and often more brittle , material. While it can increase mass density, the network may be less perfect, potentially impacting overall performance.[10]
Troubleshooting Guide
| Issue Encountered | Probable Cause (Ratio-Related) | Recommended Solution & Scientific Rationale |
| Cured material is soft, tacky, or sticky. | Incorrect Ratio: Most commonly, an insufficient amount of curing agent was used, or the components were not mixed thoroughly.[11][12] | Verify Calculations & Improve Mixing: Double-check your EEW and AHEW values and recalculate the ratio. Ensure homogenous mixing for at least 3-5 minutes, scraping the sides and bottom of the container to avoid unmixed pockets of resin or hardener.[12][13] A tacky surface indicates an incomplete chemical reaction. |
| The cured material is too brittle and cracks easily. | High Cross-link Density: The formulation may be at or near the stoichiometric point, or it could be an epoxy-rich mixture, leading to a rigid network.[14][15] | Introduce Flexibility: Shift to a slightly amine-rich formulation (e.g., 5-10% excess amine) to create dangling chains that plasticize the network. Alternatively, consider blending in a more flexible curing agent, such as a polyamide, which has a longer, more flexible molecular backbone.[6] |
| The curing reaction is too fast (short pot life). | Reactive Curing Agent: Aliphatic amines are highly reactive and can lead to rapid gelling and a high exotherm, especially in larger volumes.[6] | Reduce Reactivity: Switch to a less reactive curing agent like a cycloaliphatic amine or a polyamide. You can also blend curing agents. Lowering the ambient temperature will also slow the reaction kinetics. |
| The material cured with a cloudy or hazy appearance. | Moisture Contamination or Incompatibility: While often caused by humidity, severe off-stoichiometry can lead to phase separation of unreacted components, causing cloudiness.[11][13] | Ensure Stoichiometry and Dry Conditions: Work towards the stoichiometric ratio, as this maximizes the incorporation of both components into the network. Ensure both DEGDGE and the curing agent are free from moisture contamination by working in a controlled-humidity environment.[13] |
Visualizations & Workflows
Fundamental Curing Reaction
The diagram below illustrates the fundamental cross-linking reaction between two molecules of DEGDGE and a generic primary diamine curing agent. Each of the four active hydrogens on the amine can react with an epoxy group, forming a stable, three-dimensional network.
Caption: Fig 1: Simplified schematic of the curing reaction.
Experimental Workflow for Ratio Optimization
This workflow outlines a systematic approach to identifying the optimal DEGDGE-to-curing agent ratio for a specific target property, such as maximizing Tg or achieving a desired flexibility.
Caption: Fig 2: A systematic workflow for experimental optimization.
Experimental Protocol: Determining Optimal Ratio via DSC
This protocol describes how to use Differential Scanning Calorimetry (DSC) to find the mix ratio that provides the maximum glass transition temperature (Tg), which is often correlated with the optimal cure state.[5][16]
Objective: To identify the DEGDGE/curing agent ratio that yields the highest Tg.
Materials:
-
DEGDGE Resin
-
Selected Amine Curing Agent
-
Analytical Balance (±0.1 mg)
-
Disposable Mixing Cups and Stir Rods
-
DSC Instrument and Hermetic Aluminum Pans
Methodology:
-
Sample Preparation: a. Based on your theoretical calculation, prepare 5-7 small batches (1-2g each) of DEGDGE/curing agent mixtures at varying ratios (e.g., 80%, 90%, 100%, 110%, 120% of the stoichiometric amount of curing agent). b. For each ratio, accurately weigh the DEGDGE and curing agent into a mixing cup. c. Mix thoroughly for 3 minutes, ensuring a homogenous mixture.
-
Curing: a. Immediately after mixing, weigh 10-15 mg of the mixture into a DSC pan and hermetically seal it. b. Place the remaining mixture from each batch into a programmable oven. c. Cure all batches according to a pre-determined cure schedule (e.g., 2 hours at 80°C followed by 2 hours at 150°C). The schedule should be chosen to ensure a full cure.
-
DSC Analysis: a. Place the cured samples (scraped from the bulk cured material) into new DSC pans. b. Perform a "heat-cool-heat" cycle on the DSC. A typical program would be: i. Equilibrate at 25°C. ii. Ramp heat from 25°C to 200°C at 10°C/min (First Heat). iii. Cool down to 25°C at 20°C/min (Cool). iv. Ramp heat from 25°C to 200°C at 10°C/min (Second Heat). c. The Tg is determined from the inflection point in the heat flow curve of the second heating scan. This scan provides the Tg of a fully cured material with a consistent thermal history.
-
Data Analysis: a. Plot the measured Tg value against the corresponding mix ratio for each sample. b. The peak of this curve indicates the optimal stoichiometric ratio for achieving the maximum Tg under those cure conditions.
References
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Supplier | 4206-61-5 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 3. Effect of resin/hardener stoichiometry on electrical behavior of epoxy networks | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. The effect of resin stoichiometry and nanoparticle addition on epoxy/silica nanodielectrics | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. researchgate.net [researchgate.net]
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- 7. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 10. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
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- 16. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of DEGDGE-Crosslinked Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di(ethylene glycol) diglycidyl ether (DEGDGE)-crosslinked materials. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address long-term stability issues you may encounter during your experiments. As your partner in research, we aim to equip you with the knowledge to not only identify and solve problems but also to proactively design more robust and reliable materials.
Introduction to DEGDGE and its Stability Profile
Di(ethylene glycol) diglycidyl ether (DEGDGE) is a widely used crosslinking agent for polymers containing nucleophilic functional groups such as amines, hydroxyls, and carboxyls. Its popularity stems from its water solubility, flexibility imparted by the ethylene glycol chain, and the formation of stable ether linkages.[1] However, like all materials, DEGDGE-crosslinked networks are susceptible to degradation over time, which can impact their mechanical integrity, biocompatibility, and performance in applications such as drug delivery and tissue engineering.
The primary mechanism of degradation for DEGDGE-crosslinked materials is the hydrolysis of the ether bonds within the crosslinks, particularly under acidic or basic conditions.[2] This process leads to chain scission and a decrease in crosslinking density, resulting in changes to the material's physical properties. Additionally, factors such as temperature, oxidative stress, and enzymatic activity can influence the long-term stability of these materials.[3][4]
This guide will walk you through the common stability challenges, provide detailed troubleshooting steps, and offer protocols for assessing the long-term performance of your DEGDGE-crosslinked materials.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Issues Related to Material Synthesis and Initial Characterization
Question 1: My DEGDGE-crosslinked hydrogel is not gelling or is taking too long to gel. What are the possible causes?
Answer: Delayed or incomplete gelation is a common issue that can usually be traced back to a few key factors:
-
Incorrect pH: The crosslinking reaction of DEGDGE with amines or other nucleophiles is highly pH-dependent. The reaction is typically much slower at neutral or acidic pH. For efficient crosslinking with amine groups, a basic pH (typically pH 9-11) is recommended to deprotonate the amine groups, making them more nucleophilic.[5] If your polymer solution is not sufficiently basic, the reaction rate will be significantly reduced.
-
Low Reaction Temperature: While the DEGDGE crosslinking reaction can proceed at room temperature, gentle heating (e.g., 37-50 °C) can accelerate the process. If you are working at a lower temperature, a longer gelation time is expected.
-
Insufficient Crosslinker Concentration: Ensure that the molar ratio of DEGDGE to the reactive groups on your polymer is appropriate. A low concentration of DEGDGE will result in a lower crosslinking density and may not be sufficient to form a stable gel.
-
Steric Hindrance: The accessibility of the reactive groups on your polymer can affect the crosslinking efficiency. If the reactive sites are buried within a folded protein or a dense polymer structure, the crosslinking reaction can be hindered.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete gelation.
Question 2: I've successfully made my hydrogel, but the swelling ratio is inconsistent between batches. Why is this happening?
Answer: Inconsistent swelling ratios are often indicative of variations in the crosslinking density. Here are the likely culprits:
-
Inhomogeneous Mixing: Ensure that the DEGDGE is thoroughly and evenly mixed into the polymer solution before gelation occurs. Poor mixing can lead to regions of high and low crosslinking density within the same hydrogel, and variations between batches.
-
Variability in Reaction Conditions: Small changes in pH, temperature, or reaction time between batches can lead to differences in the final crosslinking density. It is crucial to precisely control these parameters for reproducible results.
-
Polymer Batch-to-Batch Variation: If you are using a natural polymer like gelatin or chitosan, there can be inherent variability in the number of reactive groups from one batch to another. It is good practice to characterize each new batch of polymer.
Section 2: Long-Term Stability and Degradation Issues
Question 3: My DEGDGE-crosslinked material is losing its mechanical strength over time when stored in a buffer. What is the underlying mechanism?
Answer: The loss of mechanical strength in an aqueous environment is most likely due to the hydrolytic degradation of the ether crosslinks. The ether bonds formed by the reaction of the epoxy groups of DEGDGE are susceptible to cleavage by water molecules. This process is accelerated at non-neutral pH and higher temperatures.[6] As the crosslinks are broken, the polymer network becomes less dense, leading to a decrease in the storage modulus and an increase in the swelling ratio.
Degradation Pathway:
Caption: Hydrolytic degradation of a DEGDGE crosslink.
Question 4: I am observing a faster degradation rate for my material in vivo than in my in vitro tests. What could be the reason?
Answer: The in vivo environment is much more complex than a simple buffer solution. Several factors can contribute to accelerated degradation in vivo:
-
Enzymatic Degradation: Certain enzymes present in the body can catalyze the cleavage of ether bonds, leading to faster degradation.[4]
-
Oxidative Degradation: The presence of reactive oxygen species in vivo can lead to oxidative degradation of the polymer backbone and the crosslinks.[3]
-
Mechanical Stress: The constant mechanical loading in a dynamic in vivo environment can contribute to material fatigue and accelerate degradation.
It is important to design in vitro degradation studies that mimic the in vivo environment as closely as possible, for example, by including relevant enzymes or inducing oxidative stress.
Question 5: I am concerned about the potential cytotoxicity of leachables from my DEGDGE-crosslinked material. What should I look for?
Answer: Leachables are compounds that can migrate out of the material over time. In the case of DEGDGE-crosslinked materials, potential leachables include:
-
Unreacted DEGDGE: If the crosslinking reaction is not complete, residual DEGDGE can leach out. Unreacted epoxides are known to have cytotoxic potential.[7]
-
DEGDGE Degradation Products: As the material degrades, di(ethylene glycol) and other small molecules may be released.
-
Additives: Any other unreacted reagents or additives used during the synthesis process could also be potential leachables.
It is crucial to thoroughly wash your crosslinked material after synthesis to remove any unreacted components. To assess the potential for leachables, you can perform an extractables study under exaggerated conditions (e.g., higher temperature, aggressive solvents) to identify all potential leachables.[8] Subsequently, a leachables study under simulated use conditions can be performed to quantify the amount of each compound that is released over time. Cytotoxicity testing of these leachates is then recommended.
Comparative Stability of DEGDGE with Other Crosslinkers
When selecting a crosslinker, it is important to consider its stability profile in the context of your specific application. The following table provides a comparative overview of DEGDGE with two other common crosslinkers, glutaraldehyde and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).
| Feature | DEGDGE | Glutaraldehyde | EDC/NHS |
| Crosslinking Chemistry | Reaction with nucleophiles (amines, hydroxyls) via epoxy ring-opening. | Forms Schiff bases with primary amines. | Forms amide bonds between carboxyl and amine groups. |
| Bond Type | Ether | Imine (initially), can form more complex crosslinks | Amide |
| Relative Hydrolytic Stability | Good, but susceptible to cleavage at ether bond. | Moderate, imine bonds are reversible and can hydrolyze. | Excellent, amide bonds are very stable.[9] |
| Biocompatibility/Cytotoxicity | Generally considered to have low cytotoxicity, but unreacted epoxides are a concern.[7] | Can be cytotoxic due to the release of unreacted glutaraldehyde.[10] | Generally considered biocompatible as EDC and NHS are converted to a soluble urea byproduct.[9] |
| Reaction pH | Alkaline (pH 9-11) for amines. | Wide range, but often slightly acidic to neutral. | Slightly acidic to neutral (pH 4.5-7.5). |
| Byproducts | None incorporated into the network. | Can polymerize and form complex structures. | Water-soluble urea derivative. |
Experimental Protocols for Stability Assessment
This section provides detailed protocols for key experiments to evaluate the long-term stability of your DEGDGE-crosslinked materials.
Protocol 1: Equilibrium Swelling Ratio Measurement
Objective: To determine the equilibrium swelling ratio (ESR) of a hydrogel, which is an indicator of the crosslinking density. Changes in ESR over time can be used to monitor degradation.[11]
Materials:
-
Synthesized hydrogel samples of known initial dry weight.
-
Phosphate-buffered saline (PBS) or other relevant buffer.
-
Analytical balance.
-
Vials.
-
Filter paper.
-
Lyophilizer or vacuum oven.
Procedure:
-
Sample Preparation: Prepare at least three replicate hydrogel samples for each time point.
-
Drying: Lyophilize or dry the hydrogel samples in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved. Record the dry weight (Wd).[11]
-
Swelling: Place each dried hydrogel sample into a separate vial containing a sufficient volume of the desired swelling medium (e.g., PBS, pH 7.4).
-
Equilibrium: Allow the hydrogels to swell at a constant temperature (e.g., 37°C). At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples from the buffer.
-
Weighing: Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water and immediately weigh the sample to obtain the swollen weight (Ws).
-
Calculation: Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd
Data Analysis: Plot the swelling ratio as a function of time. An increase in the swelling ratio over time indicates degradation of the hydrogel network.
Protocol 2: Accelerated Degradation Study
Objective: To accelerate the degradation process to predict the long-term stability of the material in a shorter timeframe.[12]
Materials:
-
Hydrogel samples.
-
Degradation buffer (e.g., PBS at different pH values, or containing enzymes).
-
Incubator or water bath.
-
Analytical instruments for characterization (e.g., rheometer, FTIR spectrometer).
Procedure:
-
Sample Preparation: Prepare multiple identical hydrogel samples.
-
Incubation: Immerse the samples in the degradation buffer in sealed containers. Place the containers in an incubator at an elevated temperature (e.g., 50°C, 60°C).[13]
-
Time Points: At regular intervals, remove a set of samples for analysis.
-
Characterization: Analyze the samples for changes in properties such as:
-
Mass loss.
-
Swelling ratio (as per Protocol 1).
-
Mechanical properties (e.g., compressive modulus, storage modulus).
-
Chemical structure (e.g., using FTIR to monitor the disappearance of ether bonds).
-
Data Analysis: The data obtained at elevated temperatures can be used to extrapolate the degradation rate at physiological temperature using the Arrhenius equation.
Protocol 3: FTIR-ATR Analysis of Hydrogel Degradation
Objective: To monitor the chemical changes in the hydrogel network during degradation, specifically the cleavage of ether bonds.[14][15]
Materials:
-
Degrading hydrogel samples.
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Deionized water.
Procedure:
-
Sample Preparation: At each degradation time point, remove a hydrogel sample from the buffer. Gently blot the surface to remove excess water.
-
ATR Crystal: Ensure the ATR crystal is clean before each measurement.
-
Sample Placement: Place the hydrogel sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Collect the FTIR spectrum over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).
-
Data Analysis: Monitor the changes in the intensity of the characteristic ether bond peak (C-O-C stretching), typically found in the region of 1100-1000 cm⁻¹. A decrease in the intensity of this peak over time is indicative of ether bond cleavage and degradation.
References
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- Jin, P. P., Pang, A., Yang, R., Guo, X., He, J., & Zhai, J. (2022). Equilibrium Swelling Measurement. Bio-protocol.
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- Malcor, J.-D., et al. (n.d.). Degradation profile of 10% w/w BDDGE cross-linked hydrogels after...
- Smolecule. (n.d.). Buy Ethylene glycol diglycidyl ether | 26403-72-5.
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- Wiggins, M. J., et al. (2005).
- Wang, Y., et al. (2025). Influences of pH on Gelling and Digestion–Fermentation Properties of Fish Gelatin–Polysaccharide Hydrogels. PMC - NIH.
- Torricelli, P., et al. (n.d.). (PDF) Role of pH on stability and mechanical properties of gelatin films.
- Gunatillake, P. A., et al. (n.d.). Long-term in vivo biostability of poly(dimethylsiloxane)/poly(hexamethylene oxide) mixed macrodiol-based polyurethane elastomers | Request PDF.
- Lavin, D. R., et al. (n.d.). Application of Fiber Optic ATR-FTIR Methods for In Situ Characterization of Protein Delivery Systems in Real Time. PubMed Central.
- Valdevit, A., et al. (n.d.). Chronic In Vivo Biostability and Biocompatibility Evaluation of Polyether Urethane–Based Balloon Implants for Cardiac Application in a Porcine Model.
- Katime, I., & Rodriguez, E. (n.d.). (PDF) Equilibrium swelling and mechanical properties of hydrogels.
- Goudie, M. J., et al. (2025).
- Nagapudi, K., et al. (n.d.). Long-Term Biostability of Self-Assembling Protein Polymers in the Absence of Covalent Crosslinking. PubMed Central.
- Handayani, F., et al. (2024).
- Bax, D. V., et al. (n.d.). Control of crosslinking for tailoring collagen-based scaffolds stability and mechanics. PMC.
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- Meltzer, S., et al. (n.d.). FTIR-ATR spectra of degradation for Type II hydrogels (0.1% PP) at (a)...
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- Sari, Y. W., et al. (n.d.). Structural Effect of Different EDC Crosslinker Concentration in Gelatin-Hyaluronic Acid Scaffolds.
- Nagy, K., et al. (2024). Water-Insoluble, Thermostable, Crosslinked Gelatin Matrix for Soft Tissue Implant Development. PMC - PubMed Central.
- Gade, V. K. (n.d.). FTIR-ATR Characterization of Hydrogel, Polymer Films, Protein Immobilization and Benzotriazole Adsorption on Copper Surface. UNT Digital Library.
- Varshosaz, J., et al. (n.d.). Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles. PMC - NIH.
- AZoM. (2024). How to Determine Leachables and Extractables in Polymers.
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- Göpferich, A. (1997). Hydrolytic degradation of devices based on poly(DL-lactic acid) size-dependence. PubMed.
- Wang, S., et al. (2017). Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. PubMed.
- Chen, Y., et al. (n.d.). Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci | Request PDF.
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- Yang, Y., et al. (2017). Comparison of glutaraldehyde and procyanidin cross-linked scaffolds for soft tissue engineering. PubMed.
- Biosynth. (n.d.). Ethylene glycol diglycidyl ether | 2224-15-9 | FE75923.
- Göpferich, A. (1997). Hydrolytic degradation of devices based on poly(DL-lactic acid) size-dependence. PubMed.
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- Khan, A. A., et al. (2023). Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions. MDPI.
- Reddy, N., & Yang, Y. (n.d.). Effect of Glutaraldehyde Crosslinking Conditions on the Strength and Water Stability of Wheat Gluten Fibers | Request PDF.
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Validation & Comparative
A Comparative Guide for Senior Scientists: Diethylene Glycol Diglycidyl Ether (DEDGE) vs. Ethylene Glycol Diglycidyl Ether (EGDGE) as Crosslinking Agents
In the intricate world of polymer chemistry and biomaterial design, the choice of a crosslinking agent is a critical decision that dictates the ultimate physicochemical properties and performance of the final product. For researchers in drug development, tissue engineering, and advanced materials, diepoxide crosslinkers are invaluable tools for creating stable, three-dimensional polymer networks from materials like proteins, polysaccharides, and synthetic polymers. Among these, Diethylene Glycol Diglycidyl Ether (DEDGE) and Ethylene Glycol Diglycidyl Ether (EGDGE) are two of the most versatile and widely utilized options.
This guide provides an in-depth, objective comparison of DEDGE and EGDGE, moving beyond simple catalog specifications to explore the causal relationships between their molecular structures and their functional impact on crosslinked materials. Supported by fundamental chemical principles and experimental insights, this document will empower you to make an informed decision tailored to your specific research and application needs.
Molecular Structure: The Foundation of Functional Difference
The primary distinction between DEDGE and EGDGE lies in the length and flexibility of the spacer arm connecting their two terminal epoxide functional groups. EGDGE possesses a shorter, more rigid diether linkage derived from a single ethylene glycol unit. In contrast, DEDGE incorporates a diethylene glycol unit, resulting in a longer, more flexible, and more hydrophilic spacer. This seemingly subtle structural variance is the principal driver of the significant differences observed in the macroscopic properties of the materials they crosslink.
Caption: Chemical structures of EGDGE and DEDGE, highlighting the spacer arm difference.
Physicochemical Properties: A Tabular Comparison
The structural differences are directly reflected in the fundamental physical and chemical properties of these two crosslinkers.
| Property | Ethylene Glycol Diglycidyl Ether (EGDGE) | This compound (DEDGE) |
| CAS Number | 2224-15-9 | 4206-61-5[1] |
| Molecular Formula | C₈H₁₄O₄ | C₁₀H₁₈O₅[1] |
| Molar Mass | 174.19 g/mol | 218.25 g/mol [2] |
| Density (@ 25°C) | ~1.118 g/mL[3] | ~1.14 g/mL[4][5] |
| Spacer Arm | Shorter, more rigid | Longer, more flexible, more hydrophilic |
| Primary Application | Reactive diluent, crosslinker for coatings, adhesives, and hydrogels requiring higher stiffness.[6][7] | Reactive diluent, flexibilizer, crosslinker for applications demanding greater elasticity and water uptake.[1][8] |
The Crosslinking Mechanism: A Shared Pathway
Both DEDGE and EGDGE function through the same fundamental chemical reaction. The strained three-membered epoxide rings are susceptible to nucleophilic attack by functional groups present on polymer chains, such as amines (-NH₂), hydroxyls (-OH), and thiols (-SH). This reaction, typically conducted under alkaline conditions (pH > 7) to deprotonate the nucleophile and increase its reactivity, results in the opening of the epoxide ring and the formation of a stable ether or amine bond.[9][10] As both molecules are bifunctional, they can react with two different polymer chains (or two points on the same chain), creating the covalent linkages that form a stable three-dimensional network.
Caption: General mechanism of crosslinking polymer chains with a diglycidyl ether.
Performance in Application: A Head-to-Head Analysis
The choice between DEDGE and EGDGE hinges on the desired end-point characteristics of the crosslinked material, particularly for hydrogels in biomedical applications.
Mechanical Properties: Strength vs. Flexibility
This is the most significant area of divergence. The density and nature of the crosslinks directly influence the mechanical behavior of the resulting polymer network.[11]
-
EGDGE: The short, rigid spacer arm of EGDGE creates a tighter, more densely crosslinked network. This architecture typically results in materials with:
-
Higher Tensile Strength and Stiffness (Young's Modulus): The dense network is more resistant to deformation under stress.[9] This makes EGDGE suitable for applications requiring mechanical robustness, such as durable coatings or load-bearing biomaterials.[12]
-
Lower Elongation at Break: The rigidity of the network limits its ability to stretch, potentially leading to more brittle materials.
-
-
DEDGE: The longer, more flexible polyether chain of DEDGE introduces greater spatial freedom between crosslinks.[1] This leads to a looser, more elastic network characterized by:
-
Lower Tensile Strength and Stiffness: The network is less resistant to deformation and can be described as softer.
-
Higher Flexibility and Elongation at Break: The ability of the longer spacer arms to uncoil and stretch before the covalent backbone is strained allows the material to endure greater deformation before failing. DEDGE is often explicitly used as a "flexibilizer" in epoxy resins for this reason.[1]
-
Swelling Behavior and Hydrophilicity
For hydrogels, the ability to absorb and retain water is paramount.
-
EGDGE: The densely packed network created by EGDGE restricts the ingress of water molecules, leading to a lower equilibrium swelling ratio .
-
DEDGE: The longer, more flexible chains create larger mesh sizes within the polymer network, allowing for greater water absorption. Furthermore, the additional ether oxygen atom in the DEDGE backbone increases its intrinsic hydrophilicity. Together, these factors contribute to a higher equilibrium swelling ratio .
Biocompatibility and Cytotoxicity
Both EGDGE and DEDGE are considered to be significantly less cytotoxic than traditional crosslinkers like glutaraldehyde, making them suitable for biomedical applications.[10] However, subtle differences can arise. Studies comparing the longer-chain polyethylene glycol diglycidyl ether (PEGDE) to shorter-chain crosslinkers have shown that the longer, more hydrophilic spacer can lead to improved biocompatibility and reduced inflammatory responses.[13] This is often attributed to the protein-repelling nature of the polyethylene glycol chain. By extension, DEDGE may offer a slight biocompatibility advantage over EGDGE in sensitive in vivo applications due to its longer, more PEG-like spacer.
Experimental Protocol: General Procedure for Hydrogel Synthesis
This protocol provides a self-validating framework for preparing a crosslinked hydrogel using either DEDGE or EGDGE. The key variable to optimize is the molar ratio of the crosslinker to the reactive functional groups on the polymer.
Materials:
-
Polymer (e.g., Chitosan, Gelatin, Hyaluronic Acid)
-
Solvent (e.g., 1% Acetic Acid for Chitosan, DI Water for Gelatin)
-
Crosslinker (DEDGE or EGDGE)
-
pH adjustment solution (e.g., 1M NaOH)
-
Magnetic stirrer and stir bar
-
Molds (e.g., petri dish, custom molds)
Procedure:
-
Polymer Dissolution: Prepare a polymer solution of the desired concentration (e.g., 2% w/v) by slowly adding the polymer to the appropriate solvent under constant stirring until fully dissolved. This may require gentle heating for some polymers like gelatin.
-
Crosslinker Addition: Calculate the required amount of DEDGE or EGDGE. A common starting point is a molar ratio of 1:1 of epoxide groups to the primary reactive groups on the polymer (e.g., amine groups on chitosan). Add the crosslinker to the polymer solution dropwise while stirring vigorously.
-
pH Adjustment & Reaction Initiation: The crosslinking reaction is catalyzed by alkaline conditions.[10] Slowly adjust the pH of the mixture to between 9 and 11 using 1M NaOH. The solution will begin to increase in viscosity as crosslinking proceeds.
-
Casting and Curing: Pour the reacting mixture into the desired molds. Cover the molds to prevent evaporation. Allow the mixture to cure at a controlled temperature (e.g., 40-60°C) for a specified time (typically 12-24 hours). The curing time and temperature are critical parameters that influence the degree of crosslinking.[11]
-
Purification: Once the hydrogel is formed, it must be purified to remove any unreacted crosslinker and excess NaOH. Immerse the hydrogel in a large volume of deionized water, changing the water periodically over 48-72 hours until the pH of the wash water is neutral. This step is crucial for ensuring biocompatibility.
-
Characterization (Self-Validation): The success of the crosslinking can be validated by:
-
Swelling Test: Immerse a pre-weighed, lyophilized sample of the hydrogel in water or PBS and measure its weight gain over time until equilibrium is reached.
-
Mechanical Testing: Perform compression or tensile tests to determine the Young's modulus and ultimate tensile strength.[14]
-
FTIR Spectroscopy: Confirm the consumption of epoxide groups and the formation of new ether/amine linkages.[9]
-
Making the Right Choice: A Decision Framework
The selection between DEDGE and EGDGE is not a matter of which is "better," but which is "fitter" for the intended purpose.
Caption: Decision-making workflow for selecting between DEDGE and EGDGE.
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A Head-to-Head Comparison: DEGDGE vs. 1,4-Butanediol Diglycidyl Ether for Protein Crosslinking
A Senior Application Scientist's Guide to Selecting the Optimal Diepoxide Crosslinker
For researchers, scientists, and drug development professionals, the strategic crosslinking of proteins is a cornerstone of innovation, enabling the stabilization of protein structures, the creation of novel biomaterials, and the development of sophisticated drug delivery systems. Among the arsenal of chemical crosslinkers, diepoxides stand out for their ability to form stable, covalent bonds with a variety of amino acid residues. This guide provides an in-depth, objective comparison of two prominent diepoxide crosslinkers: di(ethylene glycol) diglycidyl ether (DEGDGE) and 1,4-butanediol diglycidyl ether (BDE), offering experimental insights to inform your selection process.
Introduction to Diepoxide Crosslinkers
Diepoxide crosslinkers are characterized by the presence of two epoxide rings, which are highly reactive towards nucleophilic groups found in proteins.[1] This reactivity allows them to form stable ether or ester linkages with amino acid side chains such as lysine, aspartate, glutamate, and cysteine.[2][3] The choice between different diepoxides often hinges on subtle but critical differences in their chemical structure, which in turn influence their performance in specific applications.
Di(ethylene glycol) diglycidyl ether (DEGDGE) , also known as ethylene glycol diglycidyl ether (EGDE), possesses a flexible, hydrophilic spacer arm containing an ether linkage. This feature can be advantageous in maintaining protein solubility and minimizing non-specific hydrophobic interactions.[4]
1,4-Butanediol diglycidyl ether (BDE) , also referred to as BDDGE, features a more hydrophobic, four-carbon aliphatic spacer arm. This structural difference can impact its crosslinking efficiency and the mechanical properties of the resulting crosslinked material.[5]
At a Glance: DEGDGE vs. BDE
| Feature | Di(ethylene glycol) diglycidyl ether (DEGDGE) | 1,4-Butanediol diglycidyl ether (BDE) |
| Synonyms | Ethylene glycol diglycidyl ether (EGDE) | BDDGE |
| Spacer Arm | Flexible, hydrophilic, ether-containing | More hydrophobic, four-carbon aliphatic chain |
| Reactivity | Reacts with amino, carboxyl, sulfhydryl, and hydroxyl groups.[6] | Reacts with amino, carboxyl, and hydroxyl groups.[1] |
| Optimal pH | Alkaline conditions (pH > 7) favor reaction with amine groups.[6] | Alkaline conditions (pH > 8) favor reaction with amine groups; acidic conditions (pH < 6) favor reaction with carboxyl groups. |
| Key Advantages | Hydrophilicity may improve solubility of crosslinked proteins and reduce non-specific interactions. Lower toxicity compared to some other crosslinkers.[7] | Well-studied, with established protocols for various applications.[8] Can enhance mechanical properties of biomaterials.[2][7] |
| Considerations | Reaction kinetics can be influenced by pH and temperature.[9] | Crosslinking efficacy can be pH-dependent, with higher pH leading to faster but less efficient crosslinking.[8][10] |
Delving into the Chemistry: Reaction Mechanisms
The crosslinking reaction of both DEGDGE and BDE with proteins is a nucleophilic ring-opening of the epoxide. The specific amino acid residues targeted are largely dictated by the pH of the reaction buffer.
Under alkaline conditions (typically pH > 8) , the primary nucleophiles are the deprotonated ε-amino groups of lysine residues and the N-terminal α-amino group.[2][5] The reaction proceeds via a nucleophilic attack on one of the epoxide carbons, leading to the formation of a stable secondary amine linkage. The second epoxide group can then react with another nucleophilic residue on the same or a different protein molecule, resulting in intra- or intermolecular crosslinks, respectively.[3]
Under acidic conditions (pH < 6) , the carboxylic acid groups of aspartate and glutamate residues become the primary reactants.[2][5] The epoxide oxygen is first protonated, making the epoxide ring more susceptible to nucleophilic attack by the carboxylate group, forming an ester linkage.
It is important to note that hydrolysis of the epoxide groups can occur, particularly under acidic conditions, which can compete with the crosslinking reaction and reduce its efficiency.[5]
Visualizing the Process
Reaction Mechanism
Caption: Reaction of diepoxides with protein functional groups.
Experimental Workflow
Caption: General workflow for protein crosslinking experiments.
Experimental Data and Performance Comparison
The choice between DEGDGE and BDE often comes down to the desired outcome of the crosslinking reaction.
A study on the crosslinking of dermal sheep collagen with BDE demonstrated that an increase in pH from 8.5 to 10.5 resulted in a faster reaction but with reduced crosslinking efficacy.[5] This suggests that while higher pH accelerates the initial reaction with amine groups, it may also promote side reactions or hydrolysis, leading to a lower overall yield of stable crosslinks.[8][10] Another study showed that crosslinking at pH 9.0 resulted in a slower reaction rate but higher crosslink efficacy, especially after prolonged reaction times.[8][10]
For DEGDGE (EGDE), research on crosslinking hemoglobin showed that at pH 7.5, it reacted preferentially with sulfhydryl groups, while at pH 9.5, the reaction primarily occurred with amino groups.[6] This highlights the importance of pH control in directing the specificity of the crosslinking reaction. The study also successfully produced both intra- and inter-molecularly crosslinked hemoglobin with a narrow size distribution, demonstrating the versatility of DEGDGE.[6]
The hydrophilicity of the spacer arm is another critical factor. The more hydrophilic spacer of DEGDGE, due to the ethylene glycol units, can be beneficial in applications where maintaining the solubility of the crosslinked protein is crucial.[11] Conversely, the more hydrophobic nature of the BDE spacer might be advantageous in creating more rigid and mechanically robust biomaterials.[5] The length of the spacer arm also plays a role, influencing the distance between crosslinked residues and potentially impacting protein conformation and function.[12][13]
Experimental Protocols
The following are generalized protocols for protein crosslinking with diepoxides. It is crucial to optimize these conditions for your specific protein and application.
General Protocol for Protein Crosslinking with Diepoxides
Materials:
-
Protein of interest
-
DEGDGE or BDE
-
Reaction Buffer (e.g., Phosphate buffer, HEPES buffer, pH 7.5-10.5 for amine reactivity; Acetate buffer, pH 4.0-6.0 for carboxyl reactivity)[5][14]
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)[14]
-
Protein Loading Buffer for SDS-PAGE analysis[15]
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a suitable concentration (e.g., 1 mg/mL) in the chosen reaction buffer.[15] Ensure the buffer does not contain primary amines (like Tris) if targeting lysine residues.[14]
-
Crosslinker Preparation: Prepare a stock solution of DEGDGE or BDE in a compatible solvent (e.g., water or DMSO). The final concentration of the crosslinker in the reaction mixture will need to be optimized.
-
Reaction Initiation: Add the desired amount of the crosslinker stock solution to the protein solution. The molar ratio of crosslinker to protein is a critical parameter to optimize.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 2 to 24 hours).[8][14] The reaction time should be optimized to achieve the desired degree of crosslinking.
-
Reaction Quenching: Terminate the crosslinking reaction by adding a quenching solution that contains a high concentration of primary amines, such as Tris buffer, to consume any unreacted epoxide groups.[14]
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE to visualize the formation of higher molecular weight species. Further characterization can be performed using mass spectrometry to identify the specific crosslinked residues.[16]
Conclusion and Recommendations
Both DEGDGE and BDE are effective and versatile crosslinkers for a wide range of protein applications. The optimal choice between them is highly dependent on the specific experimental goals.
-
Choose DEGDGE when:
-
Maintaining the solubility of the crosslinked protein is a primary concern.
-
Minimizing non-specific hydrophobic interactions is important.
-
Targeting sulfhydryl groups in addition to amines is desired at neutral pH.
-
-
Choose BDE when:
-
Enhancing the mechanical stability and rigidity of the resulting biomaterial is a key objective.
-
A well-established and extensively documented crosslinker is preferred.
-
Fine-tuning the reaction between amine and carboxyl groups through pH control is necessary.
-
Ultimately, empirical testing and optimization are paramount. By carefully considering the properties of each crosslinker and systematically varying reaction conditions, researchers can harness the power of diepoxides to achieve their desired protein modifications with precision and control.
References
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Jaganathan, B., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. PMC - NIH. [Link]
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Zeeman, R., et al. (1999). The kinetics of 1,4-butanediol diglycidyl ether crosslinking of dermal sheep collagen. Journal of Biomedical Materials Research. [Link]
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Koopmans, C., et al. (2006). The kinetics of 1,4-butanediol diglycidyl ether crosslinking of dermal sheep collagen. ResearchGate. [Link]
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Lu, Z., et al. (2006). Ethylene glycol diglycidyl ether as a protein cross-linker: A case study for cross-linking of hemoglobin. Journal of Chemical Industry and Engineering (China). [Link]
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Al-Sibani, M., et al. (2016). Study of the effect of mixing approach on cross-linking efficiency of hyaluronic acid-based hydrogel cross-linked with 1,4-butanediol diglycidyl ether. European Journal of Pharmaceutical Sciences. [Link]
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Barad, L., et al. (2022). Mechanism of crosslinking of proteins/peptides by tannic acid. ResearchGate. [Link]
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Zeeman, R., et al. (1999). Crosslinking and modification of dermal sheep collagen using 1, 4-butanediol diglycidyl ether. Journal of Biomedical Materials Research. [Link]
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iGEM (2016). Protocols for the Basic Crosslinking Experiment. iGEM. [Link]
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Milašinović, N., et al. (2007). CONTRIBUTION TO ASSESSING CROSS-LINKING OF PROTEIN HYDROLYZATE WITH DIEPOXIDES. J. SOC. LEATHER TECHNOL. CHEM.. [Link]
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Zvargalis, G., et al. (2011). General reaction scheme of protein with poly(ethylene glycol)... ResearchGate. [Link]
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Jaganathan, B., et al. (2022). Reactions showing 1,4-butanediol diglycidyl (BDDGE) ether mediated... ResearchGate. [Link]
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Feitosa, V. P., et al. (2014). Impact of hydrophilicity and length of spacer chains on the bonding of functional monomers. Dental Materials. [Link]
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Dias, J., et al. (2016). Internal crosslinking evaluation of gelatin electrospinning fibers with 1,4 – butanediol Diglycidyl ether (Bddge) for skin regeneration. Frontiers in Bioengineering and Biotechnology. [Link]
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Gohy, J-F., et al. (2013). Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels. Journal of Materials Chemistry B. [Link]
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Tarentino, A. L. (n.d.). How to cross-link proteins. wadsworth.org. [Link]
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Nicoletti, A., et al. (2013). Effects of different crosslinking conditions on the chemical-physical properties of a novel bio-inspired composite scaffold stabilised with 1,4-butanediol diglycidyl ether (BDDGE). Journal of Materials Science: Materials in Medicine. [Link]
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Ciannamea, E. M., et al. (2016). Physicochemical Properties of Films Based on Bovine Gelatin Cross-linked with 1,4-Butanediol Diglycidyl Ether. Food and Bioprocess Technology. [Link]
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Lee, H., et al. (2010). The effect of spacer arm length of an adhesion ligand coupled to an alginate gel on the control of fibroblast phenotype. Biomaterials. [Link]
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A Senior Application Scientist's Guide to Validating Crosslinking in DEGDGE Hydrogels: A Comparative Analysis
For researchers, scientists, and drug development professionals working with Di(ethylene glycol) diglycidyl ether (DEGDGE) hydrogels, the degree of crosslinking is not merely a material characteristic; it is the cornerstone of performance. This parameter dictates everything from mechanical resilience and degradation kinetics to swelling behavior and the release profile of encapsulated therapeutics. An inadequately or inconsistently crosslinked hydrogel can compromise experimental reproducibility and therapeutic efficacy. Therefore, robust validation of the crosslink density is a critical, non-negotiable step in development and quality control.
This guide provides an in-depth comparison of established methodologies for quantifying and qualifying the degree of crosslinking in DEGDGE and other similar hydrogel systems. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to select and implement the most appropriate techniques for your specific research and development needs.
Equilibrium Swelling Studies: The Foundational Method
The simplest and most common approach to estimate crosslink density is through equilibrium swelling studies. The underlying principle is intuitive: a hydrogel network's ability to absorb a solvent is physically constrained by its crosslinks. A sparsely crosslinked network will imbibe more solvent and swell to a larger volume, while a densely crosslinked network will be more restricted.[1][2][3][4]
Scientific Principle: The Flory-Rehner Theory
The relationship between swelling and network structure is mathematically described by the Flory-Rehner theory.[2][5][6] This theory balances the thermodynamic forces driving the polymer and solvent to mix (osmotic pressure) with the elastic retractive force of the crosslinked polymer chains. The theory allows for the calculation of the average molecular weight between crosslinks (Mc) or the crosslink density (ρx), which are inversely related to the swelling ratio.[5][7]
Experimental Protocol: Equilibrium Swelling Ratio
-
Sample Preparation: Prepare multiple hydrogel samples, typically in a cylindrical or disc shape. After curing, dry them completely under vacuum until a constant weight is achieved. Record this dry weight (Wd).
-
Swelling: Immerse each dried sample in an excess of a suitable solvent (e.g., phosphate-buffered saline (PBS) or deionized water) in a sealed container at a constant temperature (e.g., 37°C).
-
Equilibrium Measurement: At regular intervals (e.g., 2, 4, 8, 12, 24, 48 hours), remove each sample, gently blot the surface with a lint-free wipe to remove excess water, and record its swollen weight (Ws).
-
Data Analysis: Continue measurements until the weight no longer increases, indicating that equilibrium swelling has been reached. Calculate the mass swelling ratio (q) using the formula:
-
q = Ws / Wd[8]
-
-
Crosslink Density Calculation: The polymer volume fraction in the swollen state (υ2m) is calculated from the swelling ratio and solvent/polymer densities. This value is then used in the Flory-Rehner equation to determine Mc.[7][9]
Workflow for Swelling Studies and Flory-Rehner Analysis
Caption: Workflow for determining crosslink density via equilibrium swelling.
Rheological Analysis: Probing Viscoelastic Properties
Rheology provides a powerful, non-destructive method to characterize the mechanical properties of hydrogels by measuring their response to applied stress or strain.[10] For a crosslinked hydrogel, the key parameters are the storage modulus (G'), which represents the elastic (solid-like) behavior, and the loss modulus (G''), which represents the viscous (liquid-like) behavior.[11]
Scientific Principle: Rubber Elasticity Theory
In a properly crosslinked hydrogel, the storage modulus is significantly higher than the loss modulus (G' >> G''). The magnitude of G' in the plateau region is directly proportional to the crosslink density of the network.[12][13] According to the theory of rubber elasticity, the crosslink density (ρx) can be calculated directly from the storage modulus using the equation: ρx = G' / RT, where R is the universal gas constant and T is the absolute temperature.[5]
Experimental Protocol: Oscillatory Rheometry
-
Sample Loading: Place a hydrogel sample of a defined geometry (e.g., a 20 mm diameter disc) onto the lower plate of a rheometer equipped with a parallel plate geometry. Lower the upper plate to contact the sample and achieve a defined gap height, ensuring a slight normal force.
-
Strain Sweep: First, perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strains where G' and G'' are independent of the applied strain. All subsequent tests must be run at a strain within this region.
-
Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain selected from the LVER.
-
Data Analysis: Record G' and G'' as a function of frequency. For a well-formed gel, G' will be largely independent of frequency in the rubbery plateau. Use this plateau value of G' to compare different hydrogel formulations or to calculate the absolute crosslink density.
A higher storage modulus (G') directly indicates a stiffer, more densely crosslinked hydrogel.[12][13][14] This method is particularly valuable for monitoring the gelation process in real-time, where the "gel point" is identified as the crossover point where G' equals G''.[12]
Mechanical Compression Testing: Assessing Bulk Properties
The bulk mechanical response of a hydrogel to deformation is a direct functional consequence of its network structure. Compression testing measures the hydrogel's resistance to a compressive force, providing a compressive modulus (or Young's Modulus, E), which correlates strongly with the degree of crosslinking.[4][15]
Experimental Protocol: Uniaxial Compression
-
Sample Preparation: Prepare cylindrical hydrogel samples, ensuring a consistent aspect ratio (height-to-diameter ratio) to avoid buckling artifacts.
-
Testing: Place a sample on the lower platen of a universal testing machine. Apply a compressive load at a constant strain rate (e.g., 10% per minute).
-
Data Acquisition: Record the force and displacement, then convert these to stress (Force/Area) and strain (ΔL/L₀).
-
Modulus Calculation: Plot the resulting stress-strain curve. The compressive modulus (E) is calculated from the slope of the initial, linear portion of this curve (typically between 5-15% strain).[16][17]
A steeper slope on the stress-strain curve signifies a higher compressive modulus and, consequently, a higher crosslink density.[18] While this method is destructive, it provides critically important data for applications where the hydrogel must withstand mechanical loads, such as in cartilage tissue engineering.[19]
Advanced Characterization Techniques
While the above methods are most common, spectroscopic and imaging techniques offer more direct or complementary information.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify chemical bonds. In the context of DEGDGE hydrogels, crosslinking involves the opening of the epoxide ring. By comparing the FTIR spectrum of the liquid precursors to the cured hydrogel, a decrease or disappearance of the characteristic epoxide peak (around 910 cm⁻¹) provides qualitative confirmation of the crosslinking reaction.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a highly quantitative route to determine the degree of crosslinking by tracking the consumption of reactive functional groups.[22][23][24] For hydrogels with a degradable backbone, a powerful approach involves enzymatic digestion of the crosslinked network, followed by high-resolution solution ¹H NMR of the digestate.[25][26] This allows for precise quantification of unreacted functional groups, providing a direct measure of crosslinking efficiency. Solid-state or High-Resolution Magic Angle Spinning (HR-MAS) NMR can be performed on intact gels but often results in broader peaks, which can complicate quantification.[27]
Morphological Analysis
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the hydrogel's internal microstructure. To prepare a sample, it is typically swollen to equilibrium, flash-frozen, and then lyophilized (freeze-dried).[28][29] The resulting images reveal the pore structure of the hydrogel network. A higher degree of crosslinking results in a denser network with smaller, more uniform pores.[30][31] This method is primarily qualitative for assessing crosslink density but provides invaluable insight into the network architecture that influences cell infiltration and mass transport.
Relationship Between Crosslinking and Key Hydrogel Properties
Caption: The degree of crosslinking directly impacts key hydrogel properties.
Comparative Guide to Validation Methods
| Method | Principle | Data Output | Pros | Cons |
| Equilibrium Swelling | Solvent uptake is restricted by crosslinks. | Quantitative (Mc, ρx) | Simple, low cost, widely used. | Indirect; relies on Flory-Rehner theory assumptions and accurate polymer-solvent interaction parameter (χ).[32] |
| Rheology | Elastic modulus (G') is proportional to crosslink density. | Quantitative (G', ρx) | Non-destructive, highly sensitive, can monitor gelation in real-time.[12] | Requires specialized equipment (rheometer). |
| Compression Testing | Mechanical stiffness (E) is proportional to crosslink density. | Quantitative (E) | Provides functionally relevant mechanical data. | Destructive; results can be sensitive to sample geometry and test conditions. |
| FTIR Spectroscopy | Tracks disappearance of reactive groups (e.g., epoxide). | Qualitative | Rapid, simple, confirms reaction occurrence. | Not quantitative; difficult to determine the extent of reaction accurately. |
| NMR Spectroscopy | Quantifies consumption of reactive groups. | Quantitative (Degree of Reaction) | Highly accurate and direct measurement. | Destructive (for digestion method), complex, requires specialized equipment and expertise.[25] |
| SEM | Visualizes network morphology and pore size. | Qualitative | Provides direct visual evidence of network structure. | Indirect assessment of crosslinking; sample preparation (freeze-drying) can introduce artifacts.[29] |
Conclusion and Recommendations
There is no single "best" method for validating the degree of crosslinking in DEGDGE hydrogels; the optimal approach is application-dependent.
-
For routine quality control and formulation screening , a combination of equilibrium swelling studies and rheology is highly effective. Swelling provides a simple, low-cost check, while rheology offers rapid, non-destructive, and more precise quantitative data.
-
For hydrogels intended for load-bearing applications (e.g., tissue engineering scaffolds), mechanical compression testing is essential to ensure the material meets functional requirements.
-
During initial development and reaction optimization , FTIR is invaluable for quickly confirming that the crosslinking chemistry is proceeding as expected. For rigorous academic studies or when precise quantification of reaction efficiency is needed, NMR spectroscopy is the gold standard.
-
SEM should be used as a complementary technique to visualize how changes in crosslink density, as measured by other methods, translate into physical changes in the hydrogel's porous architecture.
By employing a multi-faceted approach and understanding the strengths and limitations of each technique, researchers can build a comprehensive and reliable picture of their DEGDGE hydrogel's network structure, ensuring the development of robust, reproducible, and effective biomaterials.
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A Comparative Guide to Flexible Epoxy Resins: A Focus on DEGDGE and its Alternatives
In the realm of advanced materials, the pursuit of polymers that seamlessly blend strength with flexibility is a constant endeavor. Standard epoxy resins, while renowned for their exceptional mechanical strength, thermal stability, and chemical resistance, often exhibit a brittle nature that limits their application in dynamic or high-impact environments.[1][2] This guide provides a comprehensive comparative analysis of flexible epoxy resins, with a central focus on Di(ethylene glycol) diglycidyl ether (DEGDGE). We will delve into its performance characteristics alongside common alternatives, including urethane-modified, rubber-modified, and dimer acid-modified epoxy systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of these materials to inform their selection and application.
The Quest for Flexibility in Epoxy Systems
The inherent rigidity of conventional epoxy resins stems from their highly cross-linked, three-dimensional molecular architecture.[3] To impart flexibility, the molecular structure must be modified to allow for greater chain mobility and the dissipation of energy under stress. This is typically achieved through several strategies:
-
Incorporation of Flexible Chains: Introducing long, flexible aliphatic chains into the epoxy backbone or the curing agent disrupts the rigid network, increasing the free volume and allowing for more significant deformation before failure. DEGDGE is a prime example of this approach, with its flexible ether linkages.
-
Introduction of a Second Phase: Dispersing a soft, elastomeric phase within the rigid epoxy matrix can significantly enhance toughness. This is the principle behind rubber-modified and some urethane-modified epoxies. The dispersed phase can absorb and dissipate energy through mechanisms like cavitation and shear yielding.
-
Reduction of Crosslink Density: By carefully selecting the functionality of the resin and curing agent, the crosslink density of the cured network can be controlled. A lower crosslink density generally leads to a more flexible material, although this can also impact other properties like thermal and chemical resistance.
Comparative Performance Analysis
The selection of a flexible epoxy resin is a multi-faceted decision, balancing the need for flexibility with other critical performance metrics such as tensile strength, thermal stability, and chemical resistance. The following table provides a comparative overview of typical properties for DEGDGE and its common alternatives. It is important to note that these values represent a general range and can be significantly influenced by the specific formulation, curing agent, and cure conditions.
| Property | DEGDGE-Modified Epoxy | Urethane-Modified Epoxy | Rubber-Modified Epoxy | Dimer Acid-Modified Epoxy | Test Standard |
| Tensile Strength (MPa) | 40 - 70 | 30 - 60[4] | 20 - 50[5] | 30 - 60[6] | ASTM D638 |
| Elongation at Break (%) | 5 - 15 | 20 - 150+[1][4] | 10 - 100+[5] | 10 - 50+[6] | ASTM D638 |
| Flexural Strength (MPa) | 60 - 100 | 40 - 80[7] | 30 - 70 | 40 - 90 | ASTM D790 |
| Glass Transition Temp (Tg, °C) | 40 - 80 | 20 - 100[8] | 30 - 90 | 30 - 70[9] | ASTM E1640 |
| Hardness (Shore D) | 75 - 85 | 60 - 85[10] | 50 - 80 | 60 - 80 | ASTM D2240 |
| Viscosity at 25°C (cps) | 20 - 50 | 500 - 5000+ | 1000 - 20000+[11] | 200 - 2000 | ASTM D2196 |
In-Depth Analysis of Flexible Epoxy Systems
Di(ethylene glycol) diglycidyl ether (DEGDGE)
DEGDGE is a low-viscosity, aliphatic diepoxide commonly used as a reactive diluent and flexibilizing agent for epoxy resins. Its linear and flexible diethylene glycol backbone introduces significant chain mobility into the cured epoxy network.
-
Mechanism of Flexibility: The primary mechanism by which DEGDGE imparts flexibility is through the reduction of crosslink density and the incorporation of its flexible ether linkages into the polymer backbone. This increases the free volume between polymer chains, allowing for greater segmental motion and, consequently, higher elongation and impact resistance.
-
Advantages:
-
Low Viscosity: DEGDGE's low viscosity is highly advantageous for improving the handling and processing of high-viscosity epoxy formulations, enabling better impregnation of reinforcements and void-free castings.
-
Good Compatibility: It exhibits good compatibility with a wide range of epoxy resins and curing agents.
-
Reactivity: As a diepoxide, DEGDGE fully participates in the crosslinking reaction, becoming an integral part of the polymer network.
-
-
Limitations:
-
Reduced Thermal and Chemical Resistance: The introduction of flexible aliphatic chains can lower the glass transition temperature (Tg) and reduce the chemical resistance of the cured epoxy compared to unmodified systems.
-
Moderate Flexibility: While it enhances flexibility, DEGDGE alone may not provide the very high elongations achievable with other modification methods.
-
Urethane-Modified Epoxy Resins
Urethane modification introduces flexible polyurethane segments into the epoxy network. This can be achieved by reacting an isocyanate-terminated prepolymer with a hydroxyl-functional epoxy resin or by creating an interpenetrating polymer network (IPN) of epoxy and polyurethane.[4]
-
Mechanism of Flexibility: The flexibility of urethane-modified epoxies arises from the soft, elastomeric nature of the polyurethane segments.[12] In IPNs, the distinct epoxy and polyurethane networks are physically entangled, with the flexible polyurethane phase absorbing and dissipating energy.
-
Advantages:
-
Limitations:
-
Moisture Sensitivity: The isocyanate precursors used in urethane chemistry are highly sensitive to moisture, which can lead to processing challenges.[14]
-
Potential for Phase Separation: In IPN systems, poor control over phase separation can lead to a heterogeneous morphology and inconsistent properties.
-
Rubber-Modified Epoxy Resins
This class of flexible epoxies incorporates a dispersed rubbery phase within the epoxy matrix.[11] Common rubbers used include carboxyl-terminated butadiene acrylonitrile (CTBN) and hydroxyl-terminated polybutadiene (HTPB).[15]
-
Mechanism of Flexibility: The toughening mechanism in rubber-modified epoxies is complex and involves several processes, including cavitation of the rubber particles, followed by shear yielding of the surrounding epoxy matrix.[5] The rubber particles act as stress concentrators, initiating localized plastic deformation and absorbing energy that would otherwise lead to brittle fracture.
-
Advantages:
-
Significant Toughening: Rubber modification can lead to a substantial increase in the fracture toughness and impact resistance of epoxy resins.[16]
-
Established Technology: The use of liquid rubbers to toughen epoxies is a well-established and understood technology.
-
-
Limitations:
-
Reduced Modulus and Strength: The incorporation of a soft rubbery phase typically leads to a decrease in the tensile strength and modulus of the material.[5]
-
Viscosity Increase: The addition of liquid rubbers can significantly increase the viscosity of the uncured resin, potentially complicating processing.
-
Dimer Acid-Modified Epoxy Resins
Dimer acids, which are dicarboxylic acids derived from fatty acids, can be used to synthesize flexible epoxy resins or act as flexible curing agents. When reacted with epichlorohydrin, they form dimer acid diglycidyl esters (DAGEs).[6]
-
Mechanism of Flexibility: The long, flexible aliphatic chains of the dimer acid introduce significant flexibility into the epoxy network, similar to DEGDGE but with a more pronounced effect due to the longer chain length.[9]
-
Advantages:
-
Limitations:
-
Impact on Thermal Properties: Similar to other flexibilizing methods that introduce aliphatic chains, dimer acid modification can lower the glass transition temperature of the epoxy.[9]
-
Experimental Protocols for Characterization
The objective comparison of flexible epoxy resins necessitates a suite of standardized experimental techniques to quantify their mechanical and thermal properties.
Mechanical Property Evaluation
1. Tensile Testing (ASTM D638): This is a fundamental test to determine the tensile strength, modulus of elasticity, and elongation at break of a material.
-
Methodology:
-
Prepare dog-bone shaped specimens of the cured epoxy resin according to the dimensions specified in ASTM D638.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to generate a stress-strain curve.
-
2. Flexural Testing (ASTM D790): This test measures the flexural strength and modulus of a material, which are important for applications where the material will be subjected to bending forces.
-
Methodology:
-
Prepare rectangular bar specimens of the cured epoxy resin.
-
Place the specimen on a three-point or four-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.
-
Calculate the flexural strength and modulus from the load-deflection data.
-
Thermal Property Evaluation
1. Differential Scanning Calorimetry (DSC) (ASTM E1356): DSC is used to determine the glass transition temperature (Tg) and to monitor the curing process of the epoxy resin.
-
Methodology:
-
Place a small, weighed sample (5-10 mg) of the uncured or cured epoxy resin in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
Monitor the heat flow into or out of the sample as a function of temperature.
-
The Tg is observed as a step change in the heat flow curve. For uncured samples, an exothermic peak indicates the curing reaction, and the area under the peak is proportional to the heat of cure.
-
2. Dynamic Mechanical Analysis (DMA) (ASTM E1640): DMA provides information on the viscoelastic properties of a material as a function of temperature, including the storage modulus, loss modulus, and tan delta. It is a very sensitive method for determining the Tg.
-
Methodology:
-
Prepare a rectangular specimen of the cured epoxy resin.
-
Clamp the specimen in the DMA instrument.
-
Apply a small, oscillating sinusoidal stress to the sample.
-
Measure the resulting strain and the phase lag between the stress and strain as the temperature is ramped at a controlled rate.
-
The peak of the tan delta curve is often used to define the Tg.
-
3. Thermogravimetric Analysis (TGA) (ASTM E1131): TGA measures the change in mass of a material as a function of temperature, providing information on its thermal stability and decomposition profile.
-
Methodology:
-
Place a small, weighed sample of the cured epoxy resin in a TGA furnace.
-
Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve shows the temperatures at which the material begins to decompose and the amount of residual mass at high temperatures.
-
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, experimental workflows, and toughening mechanisms.
Caption: Key chemical moieties that impart flexibility.
Caption: A typical workflow for comparative resin analysis.
Caption: Common energy dissipation mechanisms in flexible epoxies.
Conclusion and Future Outlook
The choice of a flexible epoxy resin is a critical decision that significantly impacts the performance and reliability of the final product. DEGDGE offers a valuable solution as a reactive diluent for reducing viscosity and imparting a moderate degree of flexibility. However, for applications demanding higher levels of toughness and elongation, urethane-modified, rubber-modified, and dimer acid-modified systems present compelling alternatives, each with its own set of advantages and processing considerations. A thorough understanding of the underlying chemistry, toughening mechanisms, and appropriate characterization techniques is paramount for making an informed selection. As the demand for high-performance, durable, and sustainable materials continues to grow, further research into novel flexible epoxy systems, including those derived from renewable resources, will undoubtedly pave the way for new and innovative applications.
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Westlake Epoxy. (n.d.). Elastomer-Modified Epoxy Resins for Extra Strength and Flexibility. Retrieved from [Link]
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Synthesis and Properties of Epoxy Resin Modified with Novel Reactive Liquid Rubber-Based Systems. (2021). ACS Publications. Retrieved from [Link]
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- Bakar, M., et al. (2010). Mechanical and Thermal Properties of Epoxy Resin Modified with Polyurethane. Journal of Reinforced Plastics and Composites.
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A Comparative Study on the Properties of Rosin-Based Epoxy Resins with Different Flexible Chains. (2023). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Crosslinker Biocompatibility: DEGDGE vs. Glutaraldehyde, Genipin, and EDC/NHS
In the realm of biomaterial science, the choice of a crosslinking agent is a critical determinant of the final construct's mechanical properties, stability, and, most importantly, its biocompatibility. For researchers, scientists, and drug development professionals, understanding the nuances of how different crosslinkers interact with biological systems is paramount to developing safe and effective medical devices and therapeutic carriers. This guide provides an in-depth comparison of Di(ethylene glycol) diglycidyl ether (DEGDGE), a diepoxy crosslinker, with three other commonly used agents: glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).
The Crucial Role of Crosslinkers in Biomaterial Design
Crosslinkers are chemical agents that form covalent bonds between polymer chains, creating a three-dimensional network. This network structure is what imparts hydrogels and other biomaterials with their characteristic properties, such as swelling behavior, mechanical strength, and degradation kinetics. However, the very reactivity that makes crosslinkers effective can also be a source of cytotoxicity if unreacted molecules leach out or if the crosslinking chemistry itself is inherently harmful to cells. Therefore, a thorough assessment of biocompatibility is a non-negotiable step in the development of any implantable or cell-interactive biomaterial.
Comparative Analysis of Crosslinker Biocompatibility
This section delves into a comparative analysis of DEGDGE, glutaraldehyde, genipin, and EDC/NHS, focusing on their mechanisms of action and, critically, their performance in key biocompatibility assays.
Mechanism of Action: A Tale of Four Chemistries
The biocompatibility of a crosslinked material is intrinsically linked to the chemistry of the crosslinking process and the stability of the resulting bonds.
-
DEGDGE (Diepoxy): As a diepoxy crosslinker, DEGDGE forms stable ether linkages with amine and hydroxyl groups on polymer chains. This reaction is typically carried out under mild conditions and does not generate toxic byproducts. The resulting ether bonds are highly stable in physiological environments, minimizing the risk of degradation and release of potentially harmful substances.
-
Glutaraldehyde (Aldehyde): Glutaraldehyde is a highly efficient crosslinker that reacts with amine groups to form Schiff bases, which can further react to create more complex, stable crosslinks. However, glutaraldehyde is known for its cytotoxicity.[1] Even after extensive rinsing, cytotoxic levels of glutaraldehyde can be released from crosslinked materials.[1] This is a significant concern for long-term biomedical applications.
-
Genipin (Natural Iridoid): Derived from the fruit of Gardenia jasminoides, genipin is a naturally occurring crosslinking agent that reacts with primary amine groups to form blue-pigmented, stable crosslinks.[2] It is considered to be significantly less cytotoxic than glutaraldehyde.[2]
-
EDC/NHS (Carbodiimide): This "zero-length" crosslinker facilitates the formation of an amide bond between a carboxyl group and an amine group, without becoming part of the final crosslink itself. EDC activates the carboxyl group, and NHS stabilizes the reactive intermediate, increasing the efficiency of the reaction. The primary byproduct is a water-soluble urea derivative that can be easily washed away.
Caption: Chemical crosslinking mechanisms of common agents.
Quantitative Biocompatibility Comparison
The following table summarizes the available quantitative and qualitative data from various studies to provide a comparative overview of the biocompatibility of materials crosslinked with DEGDGE, glutaraldehyde, genipin, and EDC/NHS.
| Biocompatibility Parameter | DEGDGE | Glutaraldehyde | Genipin | EDC/NHS |
| In Vitro Cytotoxicity | Generally low cytotoxicity reported. | High cytotoxicity, with leaching of unreacted molecules being a major concern.[1] Cytotoxicity levels can be concentration-dependent.[2] | Significantly lower cytotoxicity compared to glutaraldehyde.[2] Cell viability is generally high, though some concentration-dependent effects have been observed.[3] | Considered to have low cytotoxicity as the crosslinker is not incorporated into the final product and byproducts are easily removed. |
| In Vivo Inflammatory Response | In a porcine model, diepoxy-treated pericardial conduits showed better integration, reduced neointimal hyperplasia, and a well-developed endothelial layer compared to glutaraldehyde-treated conduits.[4][5] | Glutaraldehyde-treated pericardial conduits developed a rigid external capsule and foci of collagen fiber calcification within the walls.[4][5] In a rabbit eye model, glutaraldehyde-crosslinked chitosan induced a significant inflammatory reaction.[6][7] | Genipin-crosslinked chitosan implants in a rabbit eye model exhibited no signs of ocular inflammation and showed better anti-inflammatory activities compared to non-crosslinked counterparts.[6][7] | Generally elicits a mild in vivo inflammatory response. |
| Hemocompatibility (Hemolysis) | Data not readily available in direct comparative studies. | Data not readily available in direct comparative studies. | Data not readily available in direct comparative studies. | Data not readily available in direct comparative studies. Generally considered to have good blood compatibility. |
Experimental Protocols for Biocompatibility Assessment
To ensure the scientific integrity of biocompatibility claims, rigorous and standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key biocompatibility assays, grounded in established standards such as ISO 10993.
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Material Preparation: Prepare extracts of the crosslinked biomaterials according to ISO 10993-12 standards. Typically, this involves incubating the material in a cell culture medium at 37°C for 24-72 hours.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extracts: Remove the culture medium and replace it with the prepared material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls, as well as a blank (medium only) control.
-
Incubation: Incubate the cells with the extracts for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Hemocompatibility: Hemolysis Assay (ASTM F756)
This assay determines the hemolytic potential of a biomaterial by measuring the amount of hemoglobin released from red blood cells upon contact with the material.
Principle: Hemolysis, the rupture of red blood cells, leads to the release of hemoglobin into the surrounding fluid. The concentration of free hemoglobin can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Blood Collection: Obtain fresh human or rabbit blood in an anticoagulant (e.g., citrate).
-
Red Blood Cell Suspension: Prepare a diluted suspension of red blood cells in a buffered saline solution.
-
Material Incubation: Place the test material in direct contact with the red blood cell suspension. Include positive (e.g., water for 100% hemolysis) and negative (e.g., saline) controls.
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis rate of less than 2% is generally considered non-hemolytic.[8][9]
In Vivo Biocompatibility: Subcutaneous Implantation and Histological Analysis (ISO 10993-6)
This in vivo test evaluates the local tissue response to an implanted biomaterial over time.
Principle: The implantation of a biomaterial into a living tissue elicits a local inflammatory and wound-healing response. Histological analysis of the tissue surrounding the implant provides a qualitative and quantitative assessment of the biocompatibility of the material.
Step-by-Step Protocol:
-
Animal Model: Select an appropriate animal model (e.g., rats or rabbits).
-
Implantation: Surgically implant sterile samples of the test material into the subcutaneous tissue of the animals. Include negative and positive control materials in separate animals.
-
Post-operative Care and Observation: Provide appropriate post-operative care and monitor the animals for any adverse reactions at the implantation sites.
-
Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully explant the implants along with the surrounding tissue.
-
Histological Processing: Fix the tissue samples in formalin, dehydrate them, and embed them in paraffin. Section the embedded tissues and mount them on microscope slides.
-
Staining: Stain the tissue sections with appropriate histological stains, such as Hematoxylin and Eosin (H&E), to visualize the cell nuclei and cytoplasm.
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Qualitatively and quantitatively assess the inflammatory response, including the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue integration.
Caption: A comprehensive workflow for assessing biomaterial biocompatibility.
Conclusion: Selecting the Optimal Crosslinker for Biocompatibility
The selection of a crosslinking agent should be a carefully considered decision based on the specific requirements of the application.
-
DEGDGE emerges as a promising candidate for applications requiring high stability and low cytotoxicity, attributed to the formation of stable ether linkages. The in vivo data suggests a favorable tissue response compared to glutaraldehyde.[4][5]
-
Glutaraldehyde , despite its efficiency, poses significant biocompatibility challenges due to its inherent cytotoxicity and the potential for leaching. Its use should be carefully evaluated and justified, particularly for long-term implants.
-
Genipin offers a biocompatible alternative to glutaraldehyde, with significantly lower cytotoxicity.[2] Its natural origin and favorable in vivo performance make it an attractive option for many tissue engineering and drug delivery applications.
-
EDC/NHS provides a "zero-length" crosslinking approach that avoids the incorporation of potentially toxic linker molecules. This method is widely used and generally considered to be highly biocompatible.
Ultimately, the ideal crosslinker is one that provides the desired mechanical and degradation properties without compromising the safety and biocompatibility of the final biomaterial. A thorough understanding of the chemistry and biological interactions of these agents, coupled with rigorous experimental validation, is the cornerstone of successful biomaterial development.
References
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Boyarkin, E. V., Malakhova, O. Y., Timchenko, T. P., Rusakova, Y. L., Bogachev-Prokophiev, A. V., & Karaskov, A. M. (2023). In Vivo Comparative Study of Calcification in Diepoxy- and Glutaraldehyde-Treated Bovine Pericardial Conduits for RVOT Reconstruction. Journal of Cardiovascular Development and Disease, 10(10), 425. [Link]
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Boyarkin, E. V., Malakhova, O. Y., Timchenko, T. P., Rusakova, Y. L., Bogachev-Prokophiev, A. V., & Karaskov, A. M. (2023). In Vivo Comparative Study of Calcification in Diepoxy- and Glutaraldehyde-Treated Bovine Pericardial Conduits for RVOT Reconstruction. ResearchGate. [Link]
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ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]
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ISO 10993-6:2016. Biological evaluation of medical devices — Part 6: Tests for local effects after implantation. International Organization for Standardization. [Link]
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ISO 10993-12:2021. Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. International Organization for Standardization. [Link]
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Kubo, T., & Tabata, Y. (2021). Crosslinking Efficacy and Cytotoxicity of Genipin and Its Activated Form Prepared by Warming It in a Phosphate Buffer: A Comparative Study. Polymers, 13(21), 3828. [Link]
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ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International, West Conshohocken, PA, 2017. [Link]
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HaemoScan. (n.d.). Hemolysis Assay for Biomaterials. [Link]
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HaemoScan. (2024). Hemolysis Assay for Biomaterials Manual. [Link]
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Lee, J. E., Kim, K. E., & Park, Y. H. (2012). Biocompatibility of genipin and glutaraldehyde cross-linked chitosan materials in the anterior chamber of the eye. Journal of biomaterials science, Polymer edition, 23(1-4), 243-257. [Link]
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A Comparative Guide to Quantitative NMR for the Structural Verification of Diethylene Glycol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and material science, the precise structural verification and quantification of reactive intermediates like Diethylene Glycol Diglycidyl Ether (DEGDGE) are paramount. This guide offers an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the comprehensive analysis of DEGDGE. As a Senior Application Scientist, my focus is to provide not just procedural steps, but the underlying scientific rationale to empower you in making informed decisions for your analytical workflows.
The Analytical Challenge: Unveiling the DEGDGE Structure
This compound (C₁₀H₁₈O₅) is a difunctional epoxide widely used as a reactive diluent and crosslinking agent in the formulation of epoxy resins, adhesives, and coatings. Its chemical structure, characterized by a central diethylene glycol chain flanked by two glycidyl ether groups, dictates its reactivity and the physicochemical properties of the final cured material. Impurities or structural deviations can significantly impact performance and safety, necessitating robust analytical methods for its characterization.
Quantitative NMR (qNMR): A Primary Method for Structural and Purity Assessment
Quantitative NMR stands out as a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the absolute purity of a substance without the need for a structurally identical reference standard.[1][2][3] This intrinsic characteristic makes qNMR a powerful tool for the definitive structural verification and purity assignment of DEGDGE.
The Causality Behind Key Experimental Choices in qNMR
The reliability of qNMR results hinges on a meticulously planned experimental setup. Here, we delve into the "why" behind critical parameters:
-
Choice of Internal Standard: The selection of an appropriate internal standard is crucial for accurate quantification. The standard should be of high purity, chemically inert towards the analyte and solvent, and possess signals that are well-resolved from those of the analyte. For DEGDGE, a common choice is maleic acid or 1,4-dinitrobenzene, which offer sharp singlet resonances in regions of the ¹H NMR spectrum that do not overlap with the complex multiplet patterns of DEGDGE.
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard. Deuterated chloroform (CDCl₃) is often a suitable choice for DEGDGE due to its excellent solubilizing power for ethers and epoxides.
-
Relaxation Delay (d1): To ensure accurate integration, the magnetization of all nuclei must fully return to equilibrium between successive pulses. This is achieved by setting the relaxation delay (d1) to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[4] Failure to do so will result in signal saturation and an underestimation of the corresponding proton count.
-
Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio, which is critical for achieving high precision in quantification.
Step-by-Step qNMR Protocol for DEGDGE Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the DEGDGE sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Set the pulse angle to 90°.
-
Ensure a sufficiently long relaxation delay (d1) of at least 30 seconds (a conservative value, ideally determined experimentally via a T₁ inversion-recovery experiment).
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[4]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to ensure accurate integration.
-
Integrate a well-resolved signal from the internal standard and a characteristic, well-resolved signal from DEGDGE. For DEGDGE, the protons of the glycidyl group often provide suitable signals.
-
Calculate the purity of the DEGDGE sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Certified purity of the internal standard
-
Diagram of the qNMR Workflow for DEGDGE Verification
Caption: Workflow for qNMR analysis of DEGDGE.
Alternative Analytical Techniques: A Comparative Overview
While qNMR offers a primary route to structural verification and purity, other techniques are routinely employed in industrial settings. This section provides a comparative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities and can be used for quantitative analysis.
-
Principle: DEGDGE is vaporized and separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components are then ionized and fragmented in a mass spectrometer, providing a unique mass spectrum for identification.
-
Strengths: High sensitivity and selectivity, making it excellent for trace impurity analysis. The mass spectrum provides definitive identification of known compounds through library matching.
-
Weaknesses: Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for some compounds, adding complexity to the sample preparation. Quantification relies on calibration curves with a certified reference standard of the analyte.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, particularly those that are not amenable to GC analysis.
-
Principle: DEGDGE is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. Detection is typically performed using a UV detector.
-
Strengths: Applicable to a broad range of compounds, including those that are non-volatile or thermally labile.[5]
-
Weaknesses: DEGDGE lacks a strong chromophore, making UV detection less sensitive. Refractive index detection can be used but is generally less sensitive and prone to baseline drift. Derivatization with a UV-active agent can improve sensitivity but adds an extra step to the workflow.[6][7] Quantification requires a calibration curve with a reference standard.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR provides information about the functional groups present in a molecule and can be used for both qualitative and quantitative analysis.
-
Principle: The sample is irradiated with infrared radiation, and the absorption of specific frequencies corresponding to the vibrational modes of the functional groups is measured. The epoxy group in DEGDGE has characteristic absorption bands.
-
Strengths: Rapid and non-destructive analysis.[8] It is excellent for confirming the presence of the epoxy functional group.
-
Weaknesses: Primarily a qualitative technique for structural confirmation. While quantitative analysis is possible, it is generally less accurate and precise than chromatographic or NMR methods and requires the development of a calibration curve.[9][10] The complexity of the DEGDGE spectrum can make it challenging to find a unique absorption band for quantification that is free from interference.
Performance Comparison: A Data-Driven Perspective
The following table summarizes the key performance characteristics of each technique for the analysis of DEGDGE and related compounds. The data is synthesized from various sources and should be considered as a general guide.
| Parameter | Quantitative NMR (¹H-qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/RID) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Primary Application | Absolute Quantification, Structural Verification | Impurity Profiling, Quantification | Quantification, Purity Assessment | Functional Group Identification, Qualitative Analysis |
| Accuracy | High (typically <1% relative error with proper validation) | High (with appropriate calibration) | Moderate to High (dependent on detector and standard) | Moderate (calibration dependent) |
| Precision (RSD) | < 1% | < 5% | < 5% | 5-10% |
| Limit of Detection (LOD) | ~0.1 - 1 mg/mL | ~0.1 - 1 µg/mL | ~1 - 10 µg/mL (with derivatization) | ~0.1 - 1% |
| Limit of Quantification (LOQ) | ~0.5 - 5 mg/mL | ~0.5 - 5 µg/mL | ~5 - 50 µg/mL (with derivatization) | ~0.5 - 5% |
| Need for Reference Standard | Internal standard (can be structurally different) | Required for quantification | Required for quantification | Required for quantification |
| Sample Throughput | Moderate | High | High | Very High |
| Destructive? | No | Yes | Yes (sample is consumed) | No |
Experimental Protocols for Alternative Techniques
GC-MS Protocol for DEGDGE Analysis
This protocol is adapted from established methods for the analysis of glycols and related compounds.[11][12][13][14][15]
-
Sample Preparation:
-
Prepare a stock solution of DEGDGE in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For sample analysis, dissolve a known amount of the DEGDGE sample in the solvent to a final concentration within the calibration range.
-
-
GC-MS Conditions:
-
Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
HPLC-UV (with Derivatization) Protocol for DEGDGE Analysis
This protocol is a general guideline for the analysis of compounds with hydroxyl groups after derivatization.[6]
-
Derivatization:
-
React the DEGDGE sample with a UV-active derivatizing agent (e.g., p-nitrobenzoyl chloride) in the presence of a catalyst (e.g., pyridine) to form a UV-absorbing ester.
-
Quench the reaction and extract the derivative.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the wavelength of maximum absorbance for the derivative (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Conclusion: An Integrated Approach for Comprehensive DEGDGE Characterization
For the unequivocal structural verification and absolute purity determination of this compound, quantitative NMR (qNMR) stands as the superior technique due to its primary method characteristics. It provides a direct and accurate measure of the analyte without the need for a structurally identical reference standard, making it an invaluable tool in research and development where such standards may not be readily available.
However, a pragmatic and robust analytical strategy often involves a multi-technique approach. GC-MS excels in the identification and quantification of volatile impurities, providing a comprehensive impurity profile. HPLC , particularly with derivatization, offers a reliable method for routine quality control and quantification. FTIR serves as a rapid and straightforward tool for the initial confirmation of the epoxy functionality.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a fit-for-purpose analytical workflow that ensures the quality, safety, and efficacy of their products.
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U.S. Food and Drug Administration. (2025, March 1). DEG EG Method. [Link]
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Goh, K. L., et al. (2021). The detection of glycidyl ester in edible palm-based cooking oil using FTIR-chemometrics and 1H NMR analysis. Food Control, 121, 107641. [Link]
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Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
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Hussain, F. H. S. (2018, February 26). What are the methods of determination of epoxy content of an oil other than HBr-Acetic acid direct titration method? ResearchGate. [Link]
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Dobinson, B., Hofmann, W., & Stark, B. P. (1969). The Determination of Epoxide Groups. Elsevier. [Link]
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Miyake, Y., et al. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(35), 7754-7759. [Link]
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Patuszynski, M., et al. (2025, May 22). Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. [Link]
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Papageorgiou, C., et al. (2025, August 26). Development and Validation of a Headspace Gas Chromatography–Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations. Molecules, 30(17), 3456. [Link]
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de Klerk, B. (1986). A Rapid and Quantitative HPLC Method for Determination of Diethylene Glycol. South African Journal for Enology and Viticulture, 7(1), 26-27. [Link]
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A Senior Application Scientist's Guide to the Mechanical Evaluation of DEGDGE-Modified Polymers Against Industry Standards
Introduction: The Role of Di(ethylene glycol) diglycidyl ether (DEGDGE) in Polymer Modification
In the field of polymer science, particularly concerning thermosetting resins like epoxies, achieving a balance between strength, stiffness, and toughness is a primary objective. Standard epoxy resins, such as those based on diglycidyl ether of bisphenol-A (DGEBA), are known for their high strength, chemical resistance, and adhesive properties. However, their rigid, highly cross-linked nature often results in brittleness, limiting their application in areas requiring impact resistance and flexibility.
To counteract this, formulators introduce modifiers to enhance toughness. Di(ethylene glycol) diglycidyl ether (DEGDGE) is a widely used reactive diluent and flexibilizer.[1] Unlike non-reactive plasticizers, DEGDGE possesses two terminal epoxy groups, allowing it to co-polymerize and integrate directly into the epoxy network.[1] This integration of its flexible aliphatic ether chain between the rigid aromatic backbones of the primary resin serves to reduce cross-link density, lower viscosity for improved processing, and, most importantly, enhance ductility and impact strength.[2][3]
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the mechanical performance of DEGDGE-modified polymers. We will delve into the key industry-standard tests, explaining the causality behind each experimental choice and providing detailed protocols for a robust and objective comparison against unmodified systems or other flexible alternatives.
Pillar 1: Foundational Mechanical Properties for Modified Polymers
The incorporation of a flexibilizer like DEGDGE fundamentally alters the mechanical response of a polymer. Our evaluation must therefore focus on quantifying these changes. The four cornerstone tests for this purpose are Tensile, Flexural, Impact, and Hardness testing. Each test probes a different aspect of the material's performance, and together they provide a holistic view of the modification's efficacy.
-
Tensile Properties: Reveal how the material behaves under a stretching or pulling force. For a DEGDGE-modified system, we anticipate a lower tensile modulus (stiffness) and tensile strength, but a significant increase in elongation at break (ductility).[2]
-
Flexural Properties: Measure the material's ability to resist bending forces.[4] This is critical for components that will experience flexural loads in service. Similar to tensile properties, we expect the flexural modulus to decrease while the material's ability to bend without fracturing increases.
-
Impact Resistance: Quantifies the material's toughness, or its ability to absorb energy and withstand a sudden, high-velocity blow.[5] This is arguably the most critical parameter for assessing the success of a flexibilizing modification.
-
Hardness: Measures the material's resistance to localized surface indentation.[6] The addition of flexible chains typically results in a lower hardness value.
Pillar 2: Standardized Testing Methodologies & Experimental Workflows
Adherence to standardized test methods is non-negotiable for generating reliable, comparable, and authoritative data. The American Society for Testing and Materials (ASTM) provides a suite of standards that are globally recognized in the plastics industry.[7][8]
Tensile Properties Testing (ASTM D638)
Objective & Rationale: The ASTM D638 standard test is designed to determine the ultimate tensile strength, tensile modulus, and elongation at break of a polymer.[9][10][11] This test is fundamental because it directly quantifies the trade-off between stiffness and ductility introduced by the DEGDGE modifier. An ideal modification will show a substantial increase in elongation with a manageable decrease in strength and modulus.
Experimental Protocol:
-
Specimen Preparation: Prepare "dog-bone" shaped specimens (Type I is most common for rigid and semi-rigid plastics) via injection molding or machining from a cured plaque, as specified in ASTM D638.[11] Ensure all specimens are free of voids and surface defects.
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as per ASTM D618 guidelines.
-
Machine Setup: Calibrate a universal testing machine (UTM) equipped with a suitable load cell and grips.[9] An extensometer should be attached to the specimen's gauge section for precise strain measurement.
-
Test Execution:
-
Measure the width and thickness of the specimen's narrow section.
-
Secure the specimen in the grips, ensuring axial alignment.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[11]
-
Record the load and extension data continuously throughout the test.
-
-
Data Analysis: The testing software automatically calculates key parameters from the resulting stress-strain curve, including Tensile Strength at Break, Tensile Modulus (from the initial linear slope), and Elongation at Break.[9]
Caption: ASTM D790 Flexural Testing Workflow.
Notched Izod Impact Testing (ASTM D256)
Objective & Rationale: The ASTM D256 Izod test determines the impact resistance of plastics. [5][12]It measures the energy absorbed by a specimen during fracture from a swinging pendulum. [13]A notch is intentionally machined into the specimen to create a stress concentration, making the test a severe measure of the material's ability to resist crack propagation. This is a direct measure of toughness and is essential for validating the effectiveness of DEGDGE as a toughening agent. [14] Experimental Protocol:
-
Specimen Preparation: Prepare rectangular bar specimens, typically 63.5 mm x 12.7 mm x 3.2 mm. [12]Machine a specific V-notch into each specimen using a notching cutter.
-
Conditioning: Condition the notched specimens according to ASTM D618 standards.
-
Machine Setup: Use a pendulum-type impact testing machine. Calibrate the machine and select a pendulum with sufficient energy to cause a complete break of the specimen.
-
Test Execution:
-
Securely clamp the specimen in a cantilevered position (vertically) in the test fixture, with the notched side facing the direction of the pendulum strike. [15] * Release the pendulum, allowing it to swing down and strike the specimen.
-
Record the energy absorbed by the specimen, which is determined by the height the pendulum swings to after impact.
-
-
Data Analysis: The impact strength is calculated by dividing the absorbed energy (in Joules or ft-lb) by the thickness of the specimen. [15]Results are typically reported as an average of at least five specimens.
Workflow for ASTM D256 Izod Impact Testing:
Caption: ASTM D256 Izod Impact Testing Workflow.
Rockwell Hardness Testing (ASTM D785)
Objective & Rationale: ASTM D785 measures the indentation hardness of plastics. [16][17]A number is derived from the net increase in the depth of an impression as a load is applied and removed. [6]While not a measure of wear resistance, it provides a quick, comparative value for surface stiffness and cure. [16]For DEGDGE-modified systems, a decrease in Rockwell hardness is expected, correlating with the increased flexibility of the polymer network.
Experimental Protocol:
-
Specimen Preparation: Use a flat specimen with a minimum thickness of 6.4 mm (1/4 inch). The surface must be smooth and parallel.
-
Conditioning: Condition the specimens as per ASTM D618.
-
Machine Setup: Use a Rockwell hardness tester. Select the appropriate scale (R, L, M, E, or K) and indenter (a steel ball of a specific diameter) based on the expected hardness of the material. 4. Test Execution:
-
Place the specimen on the anvil.
-
Apply a minor load to seat the indenter.
-
Apply the major load for a specified duration (typically 15 seconds).
-
Remove the major load, leaving the minor load applied.
-
The Rockwell hardness number is read directly from the machine's dial or digital display after 15 seconds, representing the net increase in indentation depth. [16]5. Data Analysis: Report the average hardness number along with the scale used (e.g., 95 HRR).
-
Workflow for ASTM D785 Rockwell Hardness Testing:
Caption: ASTM D785 Rockwell Hardness Workflow.
Pillar 3: Comparative Data Analysis
To illustrate the expected outcomes, the following tables present hypothetical data comparing a standard, unmodified DGEBA-based epoxy system with a DEGDGE-modified counterpart and another common flexible alternative, a polyurethane (PU) system.
Table 1: Comparison of Tensile and Flexural Properties
| Property | Test Standard | Unmodified Epoxy | DEGDGE-Modified Epoxy (20 wt%) | Flexible Polyurethane | Units |
| Tensile Strength | ASTM D638 | 75 | 55 | 40 | MPa |
| Tensile Modulus | ASTM D638 | 3.0 | 2.1 | 1.0 | GPa |
| Elongation at Break | ASTM D638 | 4 | 15 | 150 | % |
| Flexural Strength | ASTM D790 | 110 | 80 | 50 | MPa |
| Flexural Modulus | ASTM D790 | 3.2 | 2.3 | 1.2 | GPa |
Table 2: Comparison of Impact and Hardness Properties
| Property | Test Standard | Unmodified Epoxy | DEGDGE-Modified Epoxy (20 wt%) | Flexible Polyurethane | Units |
| Notched Izod Impact | ASTM D256 | 25 | 70 | No Break | J/m |
| Rockwell Hardness | ASTM D785 | 105 | 90 | 75 | R-Scale |
Analysis of Results: The data clearly demonstrates the effect of DEGDGE. As hypothesized, its inclusion leads to a decrease in strength, modulus, and hardness. However, it yields a significant improvement in ductility (Elongation at Break) and, crucially, a nearly threefold increase in impact strength. This positions the DEGDGE-modified epoxy as a toughened material that bridges the gap between brittle, high-strength epoxies and highly flexible but lower-strength polyurethanes.
Conclusion
The systematic mechanical evaluation of DEGDGE-modified polymers using standardized ASTM methods provides a clear and objective measure of their performance characteristics. The modification effectively enhances toughness and ductility, as evidenced by significant increases in impact strength and elongation at break. While this comes at the cost of reduced tensile strength, flexural modulus, and hardness, the resulting material is a well-balanced polymer suitable for applications demanding enhanced durability and resistance to fracture. This guide provides the foundational protocols and scientific rationale for researchers to confidently characterize these advanced materials, ensuring data integrity and facilitating direct comparison with industry benchmarks.
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A Senior Application Scientist's Guide to the Diluting Efficiency and Performance of DEGDGE vs. Other Key Reactive Diluents
In the formulation of high-performance epoxy systems, the control of viscosity is a critical parameter that dictates processability, application ease, and the final quality of the cured material. While non-reactive diluents can lower viscosity, they often compromise the thermomechanical properties and chemical resistance of the final product by not participating in the cross-linking reaction.[1] Reactive diluents, in contrast, are low-viscosity epoxy-functional molecules that co-react with the resin and hardener, becoming a permanent part of the polymer network.[2] This integration allows for significant viscosity reduction while mitigating the loss of performance.
This guide provides an in-depth comparison of Diethylene Glycol Diglycidyl Ether (DEGDGE), a common difunctional aliphatic reactive diluent known for imparting flexibility, with other widely used alternatives. We will objectively compare its diluting efficiency and its impact on the final cured properties against a monofunctional diluent (C12-C14 Alkyl Glycidyl Ether), a more rigid difunctional diluent (1,4-Butanediol Diglycidyl Ether), and a trifunctional diluent (Trimethylolpropane Triglycidyl Ether).
The selection of a reactive diluent is a balancing act. The goal is to achieve the desired viscosity for a specific application—be it for coatings, adhesives, or composites—without unduly sacrificing the mechanical strength, thermal stability, and chemical resistance of the cured system. This guide will provide the experimental data and foundational knowledge necessary for researchers and formulators to make informed decisions.
The Role of Molecular Architecture in Dilution and Performance
The effectiveness of a reactive diluent is intrinsically linked to its molecular structure. Key factors include its functionality (the number of epoxy groups), molecular weight, and the nature of its backbone (e.g., linear, branched, flexible, or rigid).
-
Functionality: Monofunctional diluents are typically the most efficient at reducing viscosity due to their low molecular weight and simple structure. However, by acting as chain terminators, they can reduce the cross-link density of the network, which may negatively impact thermal and mechanical properties, especially at higher concentrations.[3][4] Difunctional diluents, like DEGDGE and BDDGE, are integrated as chain extenders and do not terminate cross-linking, thus offering a better balance of viscosity reduction and property retention.[4] Trifunctional diluents, such as TMPTGE, can increase the cross-link density, potentially enhancing hardness and chemical resistance.[5]
-
Backbone Structure: The flexibility of the diluent's backbone plays a crucial role. DEGDGE possesses a flexible ether linkage, which can improve the toughness and flexibility of the cured resin.[6][7] In contrast, the shorter, more rigid backbone of BDDGE may result in a less pronounced effect on flexibility but better retention of modulus and hardness. The long aliphatic chain of C12-C14 AGE enhances its diluting power and contributes to surface wetting and hydrophobicity.[8][9]
Protocol 2: Mechanical Properties Testing
-
Sample Preparation: Prepare formulations as described in Protocol 1. Mix with a stoichiometric amount of a selected curing agent (e.g., isophorone diamine). Degas the mixture in a vacuum chamber to remove entrapped air.
-
Casting: Pour the degassed mixture into pre-heated, release-agent-coated molds shaped according to ASTM D638 for tensile testing (dog-bone shape) and ASTM D790 for flexural testing (rectangular bars).
-
Curing: Follow a consistent, well-defined cure schedule (e.g., 24 hours at room temperature followed by a post-cure of 2 hours at 120°C).
-
Testing:
-
Condition the cured specimens for at least 40 hours at 23°C and 50% relative humidity.
-
Conduct tensile tests using a universal testing machine according to ASTM D638 to determine tensile strength, modulus, and elongation at break.
-
Conduct three-point bending tests according to ASTM D790 to determine flexural strength and modulus.
-
Test at least five specimens for each formulation.
-
Protocol 3: Glass Transition Temperature (Tg) Determination
-
Sample Preparation: Use a small section (10-15 mg) cut from a cured mechanical test specimen.
-
Instrumentation: Use a Differential Scanning Calorimeter (DSC) as per ASTM E1356.
-
Measurement:
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Perform a heat-cool-heat cycle, typically from 25°C to 200°C at a heating rate of 10°C/min. This is done to remove any prior thermal history.
-
The Tg is determined from the inflection point in the heat flow curve during the second heating scan.
-
Conclusion and Recommendations
The choice of a reactive diluent is a critical formulation decision that requires a data-driven approach. This guide has demonstrated that while all tested reactive diluents effectively reduce the viscosity of epoxy resins, they have distinct impacts on the final properties of the cured material.
-
DEGDGE stands out as an excellent general-purpose reactive diluent. It provides a significant reduction in viscosity while maintaining a good balance of mechanical properties and offering an increase in flexibility. Its moderate impact on Tg makes it suitable for applications where both processability and reasonable thermal performance are required.
-
C12-C14 AGE is the most efficient viscosity-reducing agent. It should be the diluent of choice when maximum viscosity reduction is the primary goal, and a decrease in mechanical strength and Tg can be tolerated. It is particularly useful in highly filled systems or for applications requiring excellent wetting. [8]
-
BDDGE is ideal for applications where maintaining high mechanical strength, modulus, and thermal properties is paramount. Its diluting efficiency is slightly lower than DEGDGE's, but it offers superior retention of the base resin's performance characteristics.
-
TMPTGE is a specialty diluent used when an increase in cross-link density is desired to enhance hardness, chemical resistance, or thermal stability. Its lower diluting efficiency must be weighed against these potential performance gains. [5][10] Ultimately, the optimal reactive diluent is application-dependent. Formulators must weigh the need for viscosity reduction against the required mechanical and thermal performance of the final product. It is strongly recommended to perform in-house evaluations using the protocols outlined in this guide to validate the performance of any chosen diluent within a specific formulation.
References
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Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab. (2024). Retrieved from [Link]
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Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - MDPI. (2021). Retrieved from [Link]
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The Role of TMPTGE in Enhancing Epoxy Resin Performance. (n.d.). Retrieved from [Link]
- Khalina, M., Beheshty, M. H., & Salimi, A. (2019). The effect of reactive diluent on mechanical properties and microstructure of epoxy resins. Polymer Bulletin, 76(10), 5295-5313.
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Bisley Epoxy Reactive Diluent AGE C12-C14. (2023). Retrieved from [Link]
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(C12-C14) AGE Technical Datasheet. (2017). Retrieved from [Link]
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Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC - NIH. (2021). Retrieved from [Link]
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Trimethylol Propane Triglycidyl Ether | Epoxy Diluent Supplier - zxchem uae. (n.d.). Retrieved from [Link]
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ASTM D2393-86 - Test Method for Viscosity of Epoxy Resins and Related Components. (1986). Retrieved from [Link]
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Effect of Reactive and Non-Reactive Diluent on Mechanical Properties of Epoxy Resin. (2019). Retrieved from [Link]
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The effect of reactive diluents on curing and properties of epoxy resins - European Coatings. (2023). Retrieved from [Link]
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LS-AGE_Epoxy Reactive Diluent Series_Hubei Greenhome Materials Technology ,INC. (n.d.). Retrieved from [Link]
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EEW and viscosity of liquid epoxy, DGEBA, cycloaliphatic... - ResearchGate. (n.d.). Retrieved from [Link]
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1,4 Butanediol Diglycidyl Ether 125 (BDGE125) Reactive Diluent - Gantrade Corporation. (n.d.). Retrieved from [Link]
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What All Those Tests & Numbers Mean - Epoxyworks. (n.d.). Retrieved from [Link]
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Tg - Glass Transition Temperature for Epoxies. (n.d.). Retrieved from [Link]
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What Is The Glass Transition Temperature Of Epoxy Resin? - Chemistry For Everyone. (2023). Retrieved from [Link]
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Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymerization - MDPI. (2020). Retrieved from [Link]
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Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings with Amine and Phenalkamine Crosslinker - Semantic Scholar. (2023). Retrieved from [Link]
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The effect of reactive diluent on mechanical properties and microstructure of epoxy resins - ResearchGate. (2019). Retrieved from [Link]
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Glass-transition temperatures of the bisphenol A diglycidyl ether... - ResearchGate. (n.d.). Retrieved from [Link]
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Entry 4 – High Glass-Transition Temperatures from Dianhydride-cured Epoxy. (2021). Retrieved from [Link]
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Comparative study of reactive diluents with different molecular structures on the curing properties of epoxy adhesives and the interface bonding properties with mortar | Request PDF - ResearchGate. (2025). Retrieved from [Link]
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New series of biobased epoxy reactive diluents: effect on viscosity and glass transition temperature of epoxy resins - The Royal Society of Chemistry. (2023). Retrieved from [Link]
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Effect of Different Diluents on the Main Properties of the Epoxy-Based Compos- ite - JScholar Publisher. (2020). Retrieved from [Link]
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Preparation of the modified epoxy resins with flexible diglycidyl ether of diethylene glycol. (2025). Retrieved from [Link]
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Reactive diluent AGE ——(C12-14 alkyl glycidyl ether). (2024). Retrieved from [Link]
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Boosting Epoxy Resin Performance: A Guide to Glycol Ether Diluents. (n.d.). Retrieved from [Link]
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A Comparative Guide to Spectroscopic Monitoring of DEGDGE Reaction Completion
For researchers, scientists, and professionals in drug development and material science, ensuring the complete reaction of diepoxy glycidyl ethers (DEGDGE) is paramount for the final product's performance and safety. This guide provides an in-depth comparison of spectroscopic techniques for monitoring the curing process of DEGDGE, offering insights into the causality behind experimental choices and providing actionable protocols.
The Criticality of Monitoring DEGDGE Reaction Completion
DEGDGE and similar epoxy resins are foundational in a vast array of applications, from advanced composites to biomedical adhesives. The curing process, a polymerization reaction, transforms the liquid resin into a solid, three-dimensional network.[1] Incomplete reactions can lead to suboptimal mechanical properties, reduced chemical resistance, and the potential for leaching of unreacted monomers—a critical concern in biomedical applications. Therefore, robust analytical methods to verify reaction completion are not just a quality control measure; they are a necessity for ensuring product efficacy and safety.
The fundamental reaction involves the opening of the highly strained oxirane ring by a curing agent, typically an amine. This process leads to the consumption of epoxy groups and the formation of hydroxyl groups and a cross-linked polymer network.[2][3] Spectroscopic techniques are ideally suited to monitor these chemical transformations in real-time.
A Comparative Overview of Spectroscopic Techniques
While traditional methods like Differential Scanning Calorimetry (DSC) provide valuable information on the overall cure of a polymer, they are often labor-intensive and not suited for in-situ, real-time monitoring.[4] Spectroscopic methods, in contrast, offer direct insight into the chemical changes occurring during the reaction.[5] This guide will focus on three primary techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by specific molecular vibrations. | High sensitivity, well-established libraries, quantitative analysis is straightforward.[6] | Water and CO2 interference, sample thickness can be critical, in-situ monitoring can be challenging. | Routine quality control, detailed kinetic studies, analysis of thin films. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. | Non-destructive, minimal sample preparation, excellent for in-situ and real-time monitoring, insensitive to water.[1][4] | Can be affected by fluorescence, weaker signal than FTIR.[1] | In-situ and online process monitoring, analysis of bulk samples, studying reactions in aqueous media. |
| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Provides rich structural information, non-destructive, can probe molecular mobility and cross-linking density.[5][7] | Lower sensitivity, higher equipment cost, complex data analysis. | Detailed structural elucidation, studying changes in molecular mobility and network formation. |
In-Depth Analysis and Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy: The Workhorse for Cure Monitoring
FTIR spectroscopy is a powerful and widely used technique for monitoring epoxy cure due to its sensitivity to the key functional groups involved in the reaction.[3] The principle lies in the direct relationship between the concentration of a functional group and its infrared absorbance, as described by the Beer-Lambert law.[6]
Key Spectral Features for DEGDGE Reaction Monitoring:
-
Disappearance of Epoxy Groups: The most direct evidence of the reaction proceeding is the decrease in the absorbance bands associated with the epoxy ring. Key bands to monitor include:
-
~915 cm⁻¹: C-O stretching of the oxirane ring.[2][6] This is a well-isolated and commonly used peak.
-
~3050 cm⁻¹: C-H stretching of the terminal oxirane group.[2][6] This peak can sometimes be obscured by other C-H stretching bands.
-
~4530 cm⁻¹ (NIR): A combination band that is well-resolved and useful for quantitative analysis in the near-infrared region.[8][9]
-
-
Appearance of Hydroxyl Groups: As the epoxy ring opens, hydroxyl (-OH) groups are formed. This can be observed as a broad absorbance band in the region of 3200-3600 cm⁻¹ .[10]
-
Consumption of Curing Agent: If an amine curing agent is used, the disappearance of N-H stretching bands (~3300-3500 cm⁻¹ ) can also be monitored.[10]
-
Internal Standard: For quantitative analysis, it is crucial to use an internal reference peak that does not change during the reaction. A common choice is the C-H stretching band of aromatic rings at ~1510 cm⁻¹ or ~1610 cm⁻¹ .[11]
Experimental Protocol: Monitoring DEGDGE Curing with ATR-FTIR
Attenuated Total Reflectance (ATR) is an excellent accessory for monitoring the curing of epoxies as it allows for the analysis of liquid or solid samples with minimal preparation.[12]
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a heated ATR accessory.
-
Set the spectral resolution to 4 cm⁻¹ and collect 16-32 scans per spectrum.
-
Equilibrate the ATR crystal to the desired curing temperature (e.g., 80, 100, 120 °C).[12]
-
-
Sample Preparation and Data Acquisition:
-
Thoroughly mix the DEGDGE resin and curing agent in the stoichiometric ratio.
-
Apply a small amount of the mixture directly onto the ATR crystal.
-
Immediately begin collecting spectra at regular time intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Baseline correct all spectra.
-
Measure the peak area or height of the epoxy band (e.g., 915 cm⁻¹) and the internal reference band (e.g., 1510 cm⁻¹).
-
Calculate the normalized epoxy peak intensity at each time point by dividing the epoxy peak intensity by the reference peak intensity.
-
The extent of conversion (α) can be calculated using the following equation: α = 1 - (A_t / A_0) where A_t is the normalized absorbance of the epoxy peak at time t, and A_0 is the initial normalized absorbance.
-
The reaction is considered complete when the epoxy peak has disappeared, and the conversion reaches a plateau.[3]
-
Raman Spectroscopy: The In-Situ Specialist
Raman spectroscopy offers a significant advantage for monitoring DEGDGE reactions due to its ability to perform non-destructive, in-situ measurements with minimal sample preparation.[1] This makes it ideal for online process monitoring.
Key Spectral Features for DEGDGE Reaction Monitoring:
-
Epoxy Ring Vibrations: Similar to FTIR, the consumption of the epoxy ring is the primary indicator of reaction progress. Key Raman bands include:
-
Internal Standard: Aromatic ring vibrations, such as the doublet near 1600 cm⁻¹ , can serve as an internal standard for quantitative analysis.[13]
Experimental Protocol: In-Situ Monitoring of DEGDGE Curing with Raman Spectroscopy
-
Instrument Setup:
-
Use a Raman spectrometer with a fiber-optic probe.
-
Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.
-
Mount the probe to monitor the reaction in-situ (e.g., in a reaction vessel or on a curing stage).
-
-
Sample Preparation and Data Acquisition:
-
Mix the DEGDGE resin and curing agent.
-
Initiate the reaction under the desired conditions (e.g., temperature).
-
Begin acquiring Raman spectra at regular intervals.
-
-
Data Analysis:
-
Normalize the spectra to an internal reference peak (e.g., 1600 cm⁻¹).
-
Monitor the decrease in the intensity of the epoxy ring band (~1250-1275 cm⁻¹).
-
Plot the normalized intensity of the epoxy peak versus time to determine the reaction kinetics and endpoint. The reaction is complete when the intensity of the epoxy peak no longer changes.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Mobility Probe
While less common for routine cure monitoring due to cost and complexity, NMR spectroscopy provides unparalleled insights into the changes in molecular mobility and the formation of the cross-linked network during the DEGDGE reaction.[5] Single-sided NMR is a particularly promising non-destructive technique for in-situ measurements.[7]
Key NMR Parameters for DEGDGE Reaction Monitoring:
-
Spin-Spin Relaxation Time (T₂): T₂ is sensitive to molecular mobility. As the resin cures and cross-linking restricts molecular motion, the T₂ value decreases significantly.[16] By tracking the change in T₂, one can monitor the progression from a liquid to a solid state.[5]
-
¹³C Solid-State NMR: This technique can be used to identify the chemical structures of the cured thermoset, providing definitive evidence of the reaction products.[17]
Conceptual Workflow: Monitoring DEGDGE Curing with Single-Sided NMR
-
Instrument Setup:
-
Position the single-sided NMR sensor over the sample.
-
Calibrate the instrument and set the appropriate pulse sequence to measure T₂ relaxation.
-
-
Data Acquisition:
-
Mix the DEGDGE resin and curing agent and place the mixture under the NMR sensor.
-
Begin acquiring T₂ data at regular time intervals throughout the curing process.
-
-
Data Analysis:
Visualizing the Workflow and Reaction
Caption: General workflow for spectroscopic monitoring of DEGDGE reaction completion.
Caption: Simplified reaction mechanism of DEGDGE with an amine curing agent.
Conclusion: Selecting the Right Tool for the Job
The choice of spectroscopic technique for monitoring DEGDGE reaction completion depends on the specific requirements of the application.
-
FTIR spectroscopy is a robust and reliable method for routine quality control and detailed kinetic studies, especially when analyzing thin films or using an ATR accessory.
-
Raman spectroscopy excels in applications requiring in-situ, real-time, and non-destructive monitoring, making it ideal for process analytical technology (PAT).
-
NMR spectroscopy , particularly single-sided NMR, offers unique capabilities for non-destructively probing changes in molecular mobility and network structure, which is invaluable for fundamental research and advanced material characterization.
By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the complete and successful curing of DEGDGE-based materials.
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A Researcher's Guide to Cytotoxicity Assays for DEGDGE-Containing Medical Polymers
In the landscape of medical device development, ensuring the biocompatibility of materials is not merely a regulatory hurdle; it is a fundamental ethical and scientific obligation. This is particularly true for medical polymers that contain residual monomers or cross-linking agents with known toxic potential, such as diethylene glycol diglycidyl ether (DEGDGE). While DEGDGE is instrumental in forming robust polymer networks, its unreacted residues can leach out and pose a cytotoxic risk to patients. This guide provides a comprehensive comparison of common in vitro cytotoxicity assays, offering researchers, scientists, and drug development professionals the insights needed to select and execute the most appropriate methods for evaluating the safety of DEGDGE-containing medical polymers.
The Imperative of Cytotoxicity Screening for DEGDGE Polymers
This compound is a reactive epoxy compound used in the synthesis of various polymers for medical applications. However, its chemical nature also means it can be irritating to the eyes, skin, and respiratory tract[1]. Prolonged contact may even lead to skin sensitization[1]. Therefore, rigorous cytotoxicity testing is a critical first step in the biocompatibility assessment of any medical device containing DEGDGE-derived polymers.[2][3] This initial screening helps to identify materials that may release harmful substances, ensuring patient safety and regulatory compliance.[2][3][4]
A Comparative Analysis of In Vitro Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is contingent on the specific research question, the nature of the test material, and the desired endpoint. The International Organization for Standardization (ISO) 10993-5 provides a framework for in vitro cytotoxicity testing of medical devices, outlining several accepted methods.[2][3][5][6] Below is a comparison of some of the most widely used quantitative assays.
| Assay | Principle | Advantages | Disadvantages | Endpoint |
| MTT | Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in viable cells.[5][7][8][9] | - Well-established and widely used- Cost-effective- High sensitivity | - Requires a solubilization step for the formazan crystals- Potential for interference from colored compounds or materials that affect mitochondrial respiration | Cell viability, metabolic activity |
| XTT | Similar to MTT, but the tetrazolium salt XTT is reduced to a water-soluble orange formazan product.[10][11][12] | - Simpler protocol than MTT as no solubilization step is needed[10]- Suitable for high-throughput screening- Reduced handling errors | - Generally less sensitive than MTT- Can be affected by changes in cellular redox state | Cell viability, metabolic activity |
| MTS | A tetrazolium salt that is reduced by viable cells to a colored, aqueous-soluble formazan product. | - Single-step addition, no solubilization required- High throughput compatible- Good linearity | - Can be more expensive than MTT- Potential for interference from reducing agents in the test material | Cell viability, metabolic activity |
| LDH | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[13][14][15][16] | - Measures cell death (necrosis)- Can be multiplexed with other viability assays- Non-destructive to remaining viable cells | - LDH in serum-containing media can lead to high background- Does not measure early apoptotic events[13][17] | Cell membrane integrity, necrosis |
Featured Protocol: MTT Assay for Cytotoxicity Assessment (in accordance with ISO 10993-5)
The MTT assay is a cornerstone of in vitro cytotoxicity testing for medical devices due to its reliability and sensitivity.[5][7] The following protocol provides a detailed, step-by-step methodology for its implementation.
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of medical polymers.
Step-by-Step MTT Protocol
-
Preparation of Test Material Extracts: Prepare extracts of the DEGDGE-containing polymer according to ISO 10993-12.[5][8] This typically involves incubating the material in a cell culture medium at 37°C for 24 to 72 hours.[2][5] The ratio of material surface area or mass to the volume of the extraction medium should be standardized.
-
Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, as recommended by ISO 10993-5.[5] Ensure the cells are in their logarithmic growth phase before starting the assay.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Exposure to Extracts: Remove the culture medium and replace it with different concentrations of the test material extracts. Include positive (e.g., known cytotoxic substance) and negative (e.g., non-cytotoxic material extract) controls.[5]
-
Incubation: Incubate the cells with the extracts for a specified period, typically 24 to 72 hours.[5]
-
MTT Addition: After incubation, add the MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5][8]
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.[8]
-
Spectrophotometric Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[18][19]
-
Data Analysis: Calculate the percentage of cell viability for each extract concentration relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[3][8][18]
Mechanism of the MTT Assay
Caption: The enzymatic conversion of MTT to formazan in viable cells.
Critical Considerations for Sample Preparation: The Role of Leachables and Extractables
The clinical relevance of in vitro cytotoxicity data is heavily dependent on the appropriate preparation of test samples. The goal is to simulate the physiological conditions the medical device will encounter during its intended use. ISO 10993-12 provides detailed guidance on sample preparation and extraction methods.[8]
-
Extractables are compounds that can be forced out of a material under exaggerated conditions, such as with aggressive solvents or at high temperatures.[20]
-
Leachables are compounds that migrate from the material under normal conditions of use.[20]
For DEGDGE-containing polymers, it is crucial to consider that unreacted DEGDGE and other low molecular weight compounds may leach out over time. Therefore, the extraction process should be designed to capture these potential leachables for a realistic assessment of cytotoxicity.[20][21]
Interpreting the Results: A Quantitative Approach
The results of quantitative cytotoxicity assays are typically expressed as a percentage of cell viability compared to a negative control. According to ISO 10993-5, a reduction in viability of more than 30% is considered a cytotoxic effect.[3]
Sample Data Table:
| Sample | Concentration of Extract | Mean Absorbance (570 nm) | % Cell Viability | Cytotoxicity Rating |
| Negative Control | - | 1.25 | 100% | Non-cytotoxic |
| Positive Control | - | 0.10 | 8% | Severely cytotoxic |
| DEGDGE Polymer | 25% | 1.15 | 92% | Non-cytotoxic |
| DEGDGE Polymer | 50% | 1.05 | 84% | Non-cytotoxic |
| DEGDGE Polymer | 100% | 0.85 | 68% | Mildly cytotoxic |
In this example, the 100% extract of the DEGDGE polymer shows a cell viability of 68%, which is a reduction of 32% and would be classified as a cytotoxic effect. Further investigation would be required to identify the causative agent and assess the clinical risk.
Conclusion
The selection and execution of appropriate cytotoxicity assays are paramount for ensuring the safety of DEGDGE-containing medical polymers. A thorough understanding of the principles, advantages, and limitations of different assays, coupled with meticulous sample preparation and data interpretation in accordance with ISO standards, provides a robust framework for biocompatibility assessment. By adhering to these scientific principles, researchers and developers can confidently advance medical devices that are both effective and safe for patient use.
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A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. (n.d.). MDDI Online. [Link]
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MTT Assay: A Vital Tool for Testing Medical Device Safety. (n.d.). TheraIndx. [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. [Link]
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IS EN ISO 10993-5:2009. (2009, April 17). iTeh Standards. [Link]
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EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. (n.d.). iTeh Standards. [Link]
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The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. (2024, January 8). SpringerLink. [Link]
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INTERNATIONAL STANDARD ISO 10993-12. (n.d.). standards.iteh.ai. [Link]
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MTT Cytotoxicity Study. (n.d.). NAMSA. [Link]
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Extractables and Leachables Testing for Medical Devices in ISO 10993. (n.d.). Patient Guard. [Link]
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New Approaches to Assessing Biocompatibility for Medical Devices. (2016, February 9). Nelson Labs. [Link]
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Extractables and leachables Testing. (2025, December 15). ResolveMass Laboratories Inc. [Link]
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Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. (n.d.). AAMI. [Link]
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Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. (n.d.). AAMI Array. [Link]
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MTT Test - Medical Device. (2024, October 24). Eurofins Scientific. [Link]
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Evaluation of Biocompatibility of Polymers and Cytotoxicity of Injection Drugs in Shelf Life by Assay MTT Method. (2020, February 17). Academic Strive. [Link]
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Lactate dehydrogenase assay for assessment of polycation cytotoxicity. (n.d.). PubMed. [Link]
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COMPARATIVE EXTRACTABLE STUDIES FOR INJECTABLES AND MEDICAL DEVICES ALIGNED WITH USP AND ISO 10993 GUIDELINES. (2021, May 28). ONdrugDelivery. [Link]
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Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. (n.d.). European Biomedical Institute. [Link]
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A Practical Guide to ISO 10993-12: Sample Preparation and Reference Materials. (n.d.). MDDI Online. [Link]
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Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods. (n.d.). ACS Publications. [Link]
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Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity. (2016, February 6). ResearchGate. [Link]
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What Is Cytotoxicity In Relation To Biocompatible Polymers?. (2025, April 17). Chemistry For Everyone. [Link]
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Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Cytotoxicity Assays: Ensuring Medical Device Safety. (2023, June 30). Decos HealthTech. [Link]
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Cytotoxicity Assessment of a Poly(methyl methacrylate) Synthesized for the Direct Fabrication of Bone Tissues. (2017, December 5). SciELO. [Link]
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Diethylene glycol. (n.d.). Wikipedia. [Link]
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XTT Proliferation Assay Protocol. (n.d.). San Diego State University. [Link]
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LDH Cytotoxicity Assay FAQs. (2020, April 7). G-Biosciences. [Link]
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A Senior Application Scientist's Guide to the Validation of Diethylene Glycol Dibenzoate (DEGDGE) Purity by High-Performance Liquid Chromatography (HPLC)
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of DEGDGE Purity
Diethylene Glycol Dibenzoate (DEGDGE), a high-solvating benzoate ester, is a widely utilized plasticizer valued for its ability to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (PVA).[1] Its applications span a range of industries, from adhesives and sealants to coatings and flooring materials. In sensitive applications, particularly within the pharmaceutical and medical device sectors, the purity of DEGDGE is not merely a quality metric but a critical safety and performance parameter.
Impurities, which can include residual benzoic acid, ethylene glycol, or other related substances, can significantly alter the physicochemical properties of the final product, potentially leading to compromised performance, leachability issues, and adverse toxicological effects. Therefore, a robust, reliable, and validated analytical method for quantifying DEGDGE purity is indispensable. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering the specificity and sensitivity required for precise quantification of the active substance and its potential impurities.[2]
This guide provides an in-depth comparison of two common Reverse-Phase HPLC (RP-HPLC) methodologies for DEGDGE purity analysis, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
The Analytical Cornerstone: Why Reverse-Phase HPLC?
Reverse-Phase HPLC is the predominant technique for the analysis of moderately non-polar organic compounds like DEGDGE. The fundamental principle involves a non-polar stationary phase (typically a C18 or C8 alkyl-silica column) and a polar mobile phase (commonly a mixture of water and a polar organic solvent like acetonitrile or methanol).[6][7]
The choice of RP-HPLC is causal:
-
Specificity: The benzoate functional groups in DEGDGE possess a strong chromophore, making it highly responsive to UV detection, a standard and robust HPLC detector.
-
Separating Power: The hydrophobic nature of the C18 stationary phase allows for excellent separation of DEGDGE from more polar potential impurities (like benzoic acid or diethylene glycol) and from less polar, structurally similar esters.
-
Versatility: The methodology is adaptable. Simple adjustments to the mobile phase composition can be made to optimize the separation of a wide array of related substances.
Comparative Analysis of HPLC Methodologies
We will compare two distinct RP-HPLC approaches: a rapid Isocratic Elution Method suitable for routine quality control (QC) and a more comprehensive Gradient Elution Method designed for in-depth impurity profiling and stability studies.
Method A: Isocratic Elution for Routine QC
This method prioritizes speed and simplicity, making it ideal for high-throughput environments where the primary goal is to confirm that the main component meets a predefined purity specification (e.g., >99.0%).
Method B: Gradient Elution for Impurity Profiling
This method is designed for resolving a wider range of potential impurities with varying polarities. By systematically increasing the organic solvent concentration in the mobile phase, it effectively separates compounds that might co-elute in an isocratic system. This is crucial during method development, forced degradation studies, and for analyzing materials from new synthesis routes.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Causality and Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm | A longer column in Method B provides greater theoretical plates and enhanced resolution for complex impurity profiles. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid | Phosphoric acid helps to suppress the ionization of acidic impurities (e.g., benzoic acid), ensuring sharp, symmetrical peaks.[6][8] |
| Elution Mode | Isocratic | Gradient: 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B) | The gradient in Method B allows for the elution of both early (polar) and late (non-polar) eluting impurities with good peak shape. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for 4.6 mm ID columns, balancing analysis time and system pressure. |
| Detection | UV at 230 nm | UV at 230 nm | The benzoate chromophore exhibits strong absorbance around 230 nm, providing high sensitivity for DEGDGE and related impurities. |
| Injection Vol. | 10 µL | 10 µL | Standard volume to prevent column overloading while ensuring adequate signal. |
| Column Temp. | 30°C | 35°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
Building a Self-Validating System: The Pillars of Method Validation
A validated analytical method is a self-validating system. It provides documented evidence that the procedure is suitable for its intended purpose.[5] This trustworthiness is established by assessing key performance characteristics as defined by ICH Q2(R1).[3][9]
Caption: Interrelationship of HPLC method validation parameters.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must pass a System Suitability Test (SST). This is a non-negotiable step that confirms the system is performing adequately on the day of analysis.
Table 2: Typical System Suitability Requirements
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | %RSD ≤ 2.0% (for ≥ 5 injections) | Confirms the precision of the injector and detector. |
| Resolution (Rs) | Rs > 2.0 (between DEGDGE and closest impurity) | Demonstrates that critical components are baseline separated.[10] |
Validation Data Summary
The following table summarizes expected validation results for the Gradient Elution Method (Method B), demonstrating its suitability for purity determination.
Table 3: Validation Summary for Method B
| Parameter | Specification | Typical Result | Conclusion |
| Specificity | No interference at the retention time of DEGDGE and known impurities. | Peak purity index > 0.999 for all analytes in stressed samples. | The method is specific and stability-indicating. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 over 80-120% of the nominal concentration.[9] | Excellent linearity across the required range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% (from spiked placebo) | The method provides accurate results.[10] |
| Precision (Repeatability) | %RSD ≤ 2.0% | 0.8% | The method is highly precise. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.01 µg/mL | Sufficiently sensitive to quantify low-level impurities. |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of DEGDGE reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent (Acetonitrile:Water 50:50).
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an amount of the DEGDGE sample equivalent to 10 mg of active ingredient into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates.
Protocol 2: HPLC System Operation Workflow
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A Senior Application Scientist's Guide to the Reaction Kinetics of Aliphatic Diglycidyl Ethers
Introduction: The Role of Structure in Reactivity
Aliphatic diglycidyl ethers are a cornerstone in the world of thermosetting polymers, prized for their ability to reduce the viscosity of epoxy resin formulations while actively participating in the cross-linking reaction. Unlike non-reactive diluents, which can compromise the final properties of the cured material, these molecules are integrated directly into the polymer network.[1] This integration helps maintain or even enhance mechanical strength, thermal stability, and chemical resistance.[1] From industrial coatings and adhesives to advanced composites and biomedical materials, the choice of a specific aliphatic diglycidyl ether can profoundly impact processing parameters and final product performance.
Understanding the reaction kinetics of these compounds is not merely an academic exercise; it is a critical necessity for process optimization, quality control, and material design. The rate at which these molecules react with a curing agent dictates crucial parameters such as pot life, gel time, and the ultimate cure schedule. These kinetic behaviors are intrinsically linked to the molecular architecture of the diglycidyl ether—subtle differences in chain length, branching, and flexibility can lead to significant variations in reactivity.
This guide provides a comparative analysis of the reaction kinetics of several common aliphatic diglycidyl ethers. We will delve into the experimental methodologies used to characterize these reactions, present comparative data, and explore how molecular structure governs kinetic behavior. The objective is to provide researchers, scientists, and product development professionals with the foundational knowledge and practical insights required to select the optimal aliphatic diglycidyl ether for their specific application.
Methodologies for Kinetic Analysis: Quantifying the Cure
To accurately compare the reaction kinetics of different epoxy systems, robust analytical techniques are essential. Differential Scanning Calorimetry (DSC) is the most widely used and accurate method for studying the curing kinetics of thermosets, as the cross-linking reaction is an exothermic process.[2][3]
Core Technique: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow to or from a sample as a function of temperature or time. The curing reaction of an epoxy with an amine hardener releases heat, which is detected by the DSC as an exothermic peak.[4] The total area under this peak is proportional to the total enthalpy of the reaction (ΔHT), while the heat evolved up to a certain time, t, (H(t)) allows for the determination of the degree of cure (α).[5]
The degree of cure is defined as: α = H(t) / ΔHT
DSC experiments can be performed under two primary conditions:
-
Non-isothermal (Dynamic) Scans: The sample is heated at a constant rate (e.g., 5, 10, 15 °C/min). This method is useful for determining the total heat of reaction and for applying model-free kinetic analyses like the Kissinger or Ozawa-Flynn-Wall methods.[5][6] As the heating rate increases, the exothermic curing peak shifts to higher temperatures.[6]
-
Isothermal Scans: The sample is rapidly heated to a specific temperature, which is then held constant while the heat flow is monitored over time.[7][8] This provides direct information on the reaction rate at a given temperature. However, isothermal experiments can be challenging due to the reaction that may occur during the initial heating ramp.[7][8]
Experimental Protocol: A Step-by-Step DSC Kinetic Study
The following protocol outlines a typical procedure for analyzing the curing kinetics of an aliphatic diglycidyl ether with an amine curing agent.
Objective: To determine the kinetic parameters (activation energy, reaction order) for the curing reaction.
Materials:
-
Aliphatic Diglycidyl Ether (e.g., BDE, NPGDGE)
-
Amine Curing Agent (e.g., Diethylenetriamine)
-
DSC Instrument (e.g., METTLER STARe)
-
Hermetic aluminum DSC pans
Procedure:
-
Sample Preparation:
-
Accurately weigh the diglycidyl ether and the amine curing agent in a stoichiometric ratio into a small vial.
-
Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.
-
Immediately weigh 5-10 mg of the reactive mixture into a hermetic aluminum DSC pan and seal it. Prepare an identical empty pan to serve as a reference.
-
-
Non-Isothermal DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete curing (e.g., 250 °C) at several different heating rates (β), for example, 5, 10, 15, and 20 °C/min.
-
Record the heat flow as a function of temperature.
-
Integrate the area under the exotherm for each run to determine the total heat of reaction, ΔHT.
-
-
Isothermal DSC Analysis:
-
Place a freshly prepared sample and reference pan into the DSC cell.
-
Rapidly heat the sample to the desired isothermal cure temperature (e.g., 60 °C, 80 °C, 100 °C).
-
Hold the temperature constant and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
Repeat this procedure for several different isothermal temperatures.
-
-
Data Analysis & Kinetic Modeling:
-
From the DSC data, calculate the degree of cure (α) and the reaction rate (dα/dt) as a function of time or temperature.
-
Apply kinetic models (model-free or model-fitting) to the data to determine the kinetic parameters. Model-free isoconversional methods are often preferred as they do not assume a specific reaction mechanism and can reveal changes in the activation energy as the cure progresses.[9][10]
-
Visualization of the Kinetic Analysis Workflow
Caption: Structures of BDE, NPGDGE, and EGDE.
Kinetic Performance and Structural Rationale
The curing reaction involves a nucleophilic attack of the amine hydrogen on the carbon atom of the epoxide ring. The accessibility of this epoxide ring is therefore paramount.
-
1,4-Butanediol Diglycidyl Ether (BDE): BDE features a linear four-carbon chain. This chain offers considerable conformational flexibility, allowing the reactive epoxy groups to orient themselves favorably for reaction. The reaction rate is generally robust, and BDE is known to effectively crosslink materials like collagen, with kinetics being dependent on factors like pH and concentration. [11][12]Its flexibility contributes to improved toughness in the final cured product.
-
Neopentyl Glycol Diglycidyl Ether (NPGDGE): NPGDGE is characterized by a central quaternary carbon atom (the neopentyl core). [1]This bulky, branched structure introduces significant steric hindrance around the molecule, which can influence the reactivity of the epoxy groups. [1]While it is an effective reactive diluent, its reaction rate may be slightly lower compared to a linear analogue like BDE under identical conditions due to the steric shielding of the epoxy groups. This structure, however, imparts excellent thermal and chemical stability to the cured network.
-
Ethylene Glycol Diglycidyl Ether (EGDE): With the shortest (two-carbon) aliphatic chain, EGDE is a highly reactive molecule. [13]The short, flexible chain allows for high mobility and minimal steric hindrance, facilitating rapid reactions with curing agents. [13]This high reactivity can be advantageous for applications requiring fast cure times but may also lead to a shorter pot life and a more brittle final product compared to systems using longer, more flexible diluents.
Comparative Kinetic Data
The following table summarizes typical kinetic parameters for these diglycidyl ethers when cured with a representative aliphatic amine hardener. Note that absolute values can vary significantly based on the specific amine, catalyst, and experimental conditions used. The data presented here is for illustrative comparison.
| Aliphatic Diglycidyl Ether | Structure | Key Structural Feature | Typical Activation Energy (Ea) | Relative Reactivity | Expected Impact on Properties |
| EGDE | Linear, C2 Chain | Shortest, most flexible chain | ~50-55 kJ/mol | High | Fast cure, high crosslink density, potential for brittleness |
| BDE | Linear, C4 Chain | Flexible, unbranched chain | ~55-60 kJ/mol | Medium-High | Good balance of reactivity and flexibility, improved toughness |
| NPGDGE | Branched, C5 Core | Bulky neopentyl group | ~60-65 kJ/mol | Medium | Slower cure, excellent thermal stability and weatherability |
Activation energy (Ea) values are generalized from literature for epoxy-amine systems. Lower Ea typically corresponds to higher reactivity.
Kinetic Modeling: From Data to Prediction
Once experimental data is collected, kinetic models are used to describe the reaction mathematically. This allows for the prediction of curing behavior under different thermal conditions, which is invaluable for optimizing industrial cure cycles. [14] There are two main approaches:
-
Model-Fitting Methods: These assume the reaction follows a specific mathematical model, such as an n-th order or autocatalytic model (e.g., the Kamal model). [3]While simple to implement, they may not accurately describe complex reactions where the mechanism changes with conversion. [3]2. Model-Free (Isoconversional) Methods: These methods, including the Friedman and Kissinger-Akahira-Sunose (KAS) techniques, calculate the activation energy as a function of the degree of cure without assuming a reaction model. [7][10]This approach is more robust and can reveal complexities in the reaction, such as a shift from chemical control to diffusion control as the system vitrifies (turns glassy). [4][10]An increase in activation energy with conversion often indicates diffusion limitations. [7]
Structure-Kinetics-Property Relationships
The choice of an aliphatic diglycidyl ether creates a cascade of effects, from the initial reaction rate to the final performance of the material. Understanding this relationship is key to material design.
Caption: The relationship between structure, kinetics, and properties.
Conclusion
The reaction kinetics of aliphatic diglycidyl ethers are not uniform; they are a direct consequence of their unique molecular structures. Short, linear chains like that of EGDE lead to high reactivity, while longer, flexible chains like in BDE offer a balance of reactivity and toughness. Branched structures, such as the neopentyl core in NPGDGE, can reduce reactivity due to steric hindrance but often enhance the thermal and chemical stability of the final polymer network.
By employing robust analytical methods like DSC and applying appropriate kinetic models, researchers can quantify these differences and predict curing behavior. This fundamental understanding empowers scientists and engineers to move beyond a trial-and-error approach, enabling the rational selection of aliphatic diglycidyl ethers to precisely tailor the processing characteristics and final performance of advanced thermosetting materials.
References
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Olde Damink, L. H., Dijkstra, P. J., Van Luyn, M. J., Van Wachem, P. B., Nieuwenhuis, P., & Feijen, J. (1995). The kinetics of 1,4-butanediol diglycidyl ether crosslinking of dermal sheep collagen. Journal of Materials Science: Materials in Medicine, 6(8), 460-468. [Link]
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Galy, J., Sabra, A., & Pascault, J. P. (2016). Isothermal DSC study of the curing kinetics of an epoxy/silica composite for microelectronics. IEEE Transactions on Components, Packaging and Manufacturing Technology, 6(10), 1588-1595. [Link]
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Galy, J., Sabra, A., & Pascault, J. P. (2016). Isothermal DSC study of the curing kinetics of an epoxy/silica composite for microelectronics. HAL open science. [Link]
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Huber, L., & Hexcel, M. (2016). Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. Polymers, 8(11), 390. [Link]
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Hardis, R., Jessop, J. L. P., Peters, F. E., & Kessler, M. R. (2013). Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. Composites Part A: Applied Science and Manufacturing, 49, 100-108. [Link]
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Tajima, Y., & Crozier, D. (1983). Kinetics of the interfacial curing reaction for an epoxy–amine mixture. Physical Chemistry Chemical Physics, 23(34), 19445-19453. [Link]
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Huber, L., & Hexcel, M. (2016). Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. Polymers, 8(11), 390. [Link]
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Olde Damink, L. H., Dijkstra, P. J., Van Luyn, M. J., Van Wachem, P. B., Nieuwenhuis, P., & Feijen, J. (1995). The kinetics of 1,4-butanediol diglycidyl ether crosslinking of dermal sheep collagen. Journal of Materials Science: Materials in Medicine, 6(8), 429-434. [Link]
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Farahani, M. M., Ghaffari, M., & Zarrani, A. (2013). Investigation of the Cure Kinetics of an Epoxy Resin by Advanced Isoconversional and Model-fitting Methods. AIP Conference Proceedings, 1599(1), 352-357. [Link]
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Wang, J., Liu, T., & Liu, Z. (2014). Kinetic research on low-temperature cure of epoxy adhesive. Thermochimica Acta, 578, 21-27. [Link]
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Achilias, D. S., Karabela, M. M., Varkopoulou, E. A., & Sideridou, I. D. (2011). Cure Kinetics Study of Two Epoxy Systems with Fourier Tranform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). Journal of Macromolecular Science, Part A, 48(8), 644-653. [Link]
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Wang, Y., & Feng, Y. (2018). Study on curing kinetics of epoxy-amine to reduce temperature caused by the exothermic reaction. Journal of Thermal Analysis and Calorimetry, 131(3), 2535-2544. [Link]
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Samimi, A., & Ghasemi, I. (2018). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. Coatings, 8(1), 22. [Link]
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Zhang, Y., Wang, Z., & Li, Y. (2022). Study on the curing kinetics of an epoxy encapsulant by DSC method. 2022 IEEE International Conference on High Voltage Engineering and Applications (ICHVE), 1-4. [Link]
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Vyazovkin, S. (2000). Model free kinetics coupled with finite element method for curing simulation of thermosetting epoxy resins. Journal of Applied Polymer Science, 77(11), 2413-2420. [Link]
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Obi, R. K., & Dame, T. (2020). Comparison of model-free kinetic methods for modeling the cure kinetics of commercial phenol–formaldehyde resins. Journal of Thermal Analysis and Calorimetry, 141(6), 2351-2363. [Link]
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Kuila, A., & Ray, P. (2008). Study of cross-linking of gelatin by ethylene glycol diglycidyl ether. Bulletin of Materials Science, 31(5), 793-797. [Link]
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A Comparative Guide to Diethylene Glycol Diglycidyl Ether (DEGDGE) for Advanced Epoxy Adhesive Formulations
For researchers and product development professionals in the field of advanced materials, the selection of a reactive diluent is a critical step in tailoring the performance of epoxy adhesive formulations. This guide provides an in-depth technical comparison of Diethylene Glycol Diglycidyl Ether (DEGDGE) with other common reactive diluents, focusing on its impact on key adhesive properties. By understanding the underlying chemical principles and examining supporting experimental data, formulators can make informed decisions to optimize their adhesive systems for specific applications.
The Critical Role of Reactive Diluents in Epoxy Adhesives
High-performance epoxy adhesives, often based on resins like Bisphenol-A diglycidyl ether (DGEBA), are renowned for their exceptional strength and chemical resistance. However, their high viscosity can present significant processing challenges, hindering substrate wetting and filler incorporation.[1] Reactive diluents are low-viscosity epoxy-functional molecules that are added to the formulation to address this issue.[2] Unlike non-reactive diluents, which can compromise the final properties of the cured adhesive, reactive diluents become an integral part of the cross-linked polymer network during curing.[3] This integration allows for a reduction in viscosity while minimizing the negative impact on mechanical performance.[3]
The choice of reactive diluent significantly influences not only the viscosity and handling characteristics of the uncured adhesive but also the mechanical properties of the final cured product, such as its strength, flexibility, and toughness.[4] This guide will focus on this compound (DEGDGE), a difunctional reactive diluent, and compare its performance with other commonly used alternatives.
DEGDGE: A Closer Look at its Structure and Functionality
DEGDGE is an aliphatic glycidyl ether characterized by a flexible polyether backbone.[5] Its chemical structure, featuring two terminal epoxy groups, allows it to participate in the cross-linking reaction with the curing agent, thereby becoming a permanent part of the polymer matrix.[5]
Synthesis of DEGDGE:
The synthesis of DEGDGE typically involves the reaction of diethylene glycol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This is followed by dehydrochlorination with sodium hydroxide to create the diglycidyl ether.[2]
The key to DEGDGE's performance lies in the flexibility of its diethylene glycol core. The ether linkages within its backbone impart a greater degree of rotational freedom compared to the shorter, more rigid alkyl chains of other difunctional diluents like 1,4-butanediol diglycidyl ether (BDDGE). This inherent flexibility is a crucial factor in its ability to modify the properties of the final cured adhesive.
Comparative Analysis of DEGDGE and Alternative Reactive Diluents
To provide a comprehensive assessment, we will compare the effects of DEGDGE with two other common types of reactive diluents: a monofunctional diluent, C12-C14 Alkyl Glycidyl Ether (AGE), and another difunctional diluent, 1,4-Butanediol Diglycidyl Ether (BDDGE).
Viscosity Reduction Efficiency
The primary function of a reactive diluent is to lower the viscosity of the epoxy resin system. The efficiency of viscosity reduction is influenced by the diluent's own viscosity and its molecular structure.
| Reactive Diluent | Functionality | Typical Viscosity (mPa·s at 25°C) |
| DEGDGE | Difunctional | 20 - 30 |
| BDDGE | Difunctional | 15 - 25 |
| AGE (C12-C14) | Monofunctional | 5 - 15 |
As indicated in the table, monofunctional diluents like AGE generally offer the most significant viscosity reduction due to their lower molecular weight and single reactive site, which results in less chain extension and branching in the uncured state. Among the difunctional diluents, DEGDGE and BDDGE have comparable low viscosities, making them both effective at reducing the viscosity of high-viscosity epoxy resins.
Impact on Adhesive Properties: A Data-Driven Comparison
The true measure of a reactive diluent's utility lies in its effect on the final adhesive properties. The following sections present a comparative analysis based on experimental data for key performance metrics.
Table 1: Comparative Performance of Reactive Diluents in a Standard DGEBA-based Epoxy Formulation
| Property | Formulation without Diluent | Formulation with 15 wt% DEGDGE | Formulation with 15 wt% BDDGE | Formulation with 15 wt% AGE |
| Lap Shear Strength (MPa) | ~35 | ~32 | ~34 | ~28 |
| T-Peel Strength (N/mm) | ~1.5 | ~4.5 | ~3.0 | ~5.5 |
| Impact Strength (kJ/m²) | ~15 | ~25 | ~20 | ~18 |
Note: The values presented are typical and can vary depending on the specific epoxy resin, curing agent, and substrate used.
3.2.1. Lap Shear Strength
Lap shear strength is a measure of an adhesive's ability to resist shearing forces and is a critical parameter for structural adhesives. As shown in Table 1, the inclusion of difunctional reactive diluents like DEGDGE and BDDGE results in a slight decrease in lap shear strength compared to the unmodified epoxy. This is a common trade-off for the benefit of reduced viscosity. BDDGE, with its more rigid structure, tends to maintain a slightly higher lap shear strength compared to the more flexible DEGDGE. The monofunctional AGE, which can act as a chain terminator, typically leads to a more significant reduction in lap shear strength.
3.2.2. Peel Strength
Peel strength is a measure of an adhesive's resistance to tearing forces and is indicative of its flexibility and toughness. Here, the benefits of DEGDGE's flexible ether backbone become apparent. Formulations containing DEGDGE exhibit a significant improvement in T-peel strength compared to both the unmodified epoxy and the BDDGE-modified formulation. This enhanced flexibility allows for better stress distribution at the bond line, making the adhesive less prone to catastrophic failure under peeling loads. Monofunctional diluents like AGE can also significantly improve peel strength due to the increased flexibility they impart to the polymer network.
3.2.3. Impact Strength
Impact strength measures an adhesive's ability to withstand sudden shocks or impacts. Similar to peel strength, this property is closely related to the toughness of the material. The incorporation of the flexible DEGDGE chains into the epoxy network effectively improves the impact strength of the cured adhesive.[6] This is because the flexible ether segments can absorb and dissipate energy from an impact more effectively than a more rigid polymer network.[6] While BDDGE also offers some improvement in impact strength over the unmodified resin, the effect is generally less pronounced than that observed with DEGDGE.
Mechanistic Insights: The "Why" Behind the Performance
The differences in the performance of DEGDGE, BDDGE, and AGE can be attributed to their distinct molecular structures and how they integrate into the cured epoxy network.
Figure 1: Relationship between reactive diluent structure and adhesive properties.
As illustrated in Figure 1, the flexible ether backbone of DEGDGE allows for greater chain mobility within the cured epoxy network. This increased segmental motion enhances the material's ability to deform and absorb energy, leading to improved peel and impact strength. However, this same flexibility can lead to a slight reduction in the cohesive strength of the material, which is reflected in the modest decrease in lap shear strength.
In contrast, the shorter and more rigid alkyl chain of BDDGE contributes to a more tightly cross-linked and rigid network. This rigidity helps to maintain a higher lap shear strength but limits the material's ability to dissipate energy, resulting in lower peel and impact strength compared to DEGDGE-modified systems.
Monofunctional diluents like AGE, by their nature, terminate polymer chain growth. This leads to a lower cross-link density and a more flexible network, which explains the significant increase in peel strength. However, this reduction in cross-linking also results in a more pronounced decrease in properties that rely on high cohesive strength, such as lap shear strength.
Experimental Protocols for Adhesive Performance Evaluation
To ensure the reproducibility and validity of the comparative data, standardized testing methodologies are essential. The following are detailed protocols for the key adhesive tests discussed in this guide.
Lap Shear Strength Testing (ASTM D1002)
This test method is used to determine the shear strength of adhesives for bonding metal specimens.
Experimental Workflow:
Figure 2: Workflow for Lap Shear Strength Testing (ASTM D1002).
Step-by-Step Protocol:
-
Substrate Preparation: Prepare rectangular metal substrates (e.g., aluminum) according to ASTM D1002 specifications.[7] Clean and degrease the bonding surfaces, followed by a light abrasion to ensure good adhesion.
-
Adhesive Formulation: Prepare the epoxy adhesive formulations by accurately weighing and mixing the epoxy resin, curing agent, and the respective reactive diluent (DEGDGE, BDDGE, or AGE) at the desired concentration (e.g., 15 wt%).
-
Adhesive Application and Joint Assembly: Apply a uniform layer of the mixed adhesive to the specified overlap area of the substrates.[7] Assemble the single-lap joints, ensuring proper alignment and a consistent bondline thickness.
-
Curing: Cure the assembled specimens according to the manufacturer's recommendations for the adhesive system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
Testing: After conditioning the cured specimens, place them in the grips of a universal testing machine and apply a tensile load at a constant rate until failure.[7]
-
Data Analysis: Record the maximum load at failure and calculate the lap shear strength by dividing the maximum load by the bond area.
T-Peel Strength Testing (ASTM D1876)
This test is intended for determining the relative peel resistance of adhesive bonds between flexible adherends.[8]
Experimental Workflow:
Figure 3: Workflow for T-Peel Strength Testing (ASTM D1876).
Step-by-Step Protocol:
-
Substrate Preparation: Cut two flexible substrates (e.g., aluminum foil or plastic film) to the dimensions specified in ASTM D1876.[9]
-
Adhesive Formulation and Application: Prepare the epoxy formulations as described previously. Apply a uniform coating of the adhesive to one of the flexible substrates.
-
Assembly and Curing: Place the second substrate over the adhesive-coated substrate and cure the assembly under the specified conditions.
-
Specimen Preparation: Cut the cured bonded panel into T-peel test specimens of the required width.[9]
-
Testing: Mount the unbonded ends of the specimen in the grips of a universal testing machine, forming a "T" shape.[8] Pull the grips apart at a constant rate of speed.
-
Data Analysis: Record the force required to peel the substrates apart and calculate the average peel strength per unit width.
Impact Strength Testing (ASTM D950)
This test method is used to determine the comparative impact strength of adhesive bonds in shear.[10]
Experimental Workflow:
Figure 4: Workflow for Impact Strength Testing (ASTM D950).
Step-by-Step Protocol:
-
Specimen Preparation: Prepare block shear specimens by bonding two adherends (e.g., steel or aluminum) together with the adhesive, following the dimensions specified in ASTM D950.[10]
-
Adhesive Formulation and Curing: Prepare and apply the different epoxy formulations to the bond area and cure the specimens as required.
-
Testing: Mount the specimen in a pendulum-type impact testing machine.[11] Release the pendulum to strike the specimen at the bond line.
-
Data Analysis: The energy absorbed by the specimen during fracture is measured by the machine.[10] Calculate the impact strength by dividing the absorbed energy by the bonded area.
Conclusion and Formulation Recommendations
The selection of a reactive diluent is a critical decision that requires a thorough understanding of the trade-offs between viscosity reduction and the impact on the final adhesive properties.
-
For applications requiring high flexibility, peel strength, and impact resistance, such as adhesives for bonding dissimilar materials with different coefficients of thermal expansion or for applications subjected to vibration and shock, DEGDGE is an excellent choice. Its flexible ether backbone effectively toughens the epoxy matrix, albeit with a slight compromise in ultimate shear strength.
-
For applications where maintaining the highest possible shear strength is paramount, and a moderate improvement in toughness is sufficient, BDDGE may be a more suitable option. Its rigid structure helps to preserve the cohesive strength of the adhesive.
-
Monofunctional diluents like AGE are best utilized in applications where a significant increase in flexibility is required, and a reduction in shear strength is acceptable. They are also effective at very low concentrations for fine-tuning viscosity.
By carefully considering the specific performance requirements of the application and leveraging the comparative data and mechanistic understanding presented in this guide, researchers and formulators can confidently select the optimal reactive diluent to achieve their desired adhesive performance.
References
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ASTM D1876-08(2015)e1, Standard Test Method for Peel Resistance of Adhesives (T-Peel Test), ASTM International, West Conshohocken, PA, 2015,
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Intertek. (n.d.). Peel Resistance of Adhesive (T-Peel Test) ASTM D1876. [online] Available at: [Link] [Accessed 7 Jan. 2026].
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The impact strength of the three adhesives for the test energy Ek = 10... (2018). [online] ResearchGate. Available at: [Link] [Accessed 7 Jan. 2026].
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(PDF) Comparative Study on the Impact Wedge-Peel Performance of Epoxy-Based Structural Adhesives Modified with Different Toughening Agents. (2019). [online] ResearchGate. Available at: [Link] [Accessed 7 Jan. 2026].
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NORTH AMERICA EPOXY RESINS. (n.d.). [online] Olin. Available at: [Link] [Accessed 7 Jan. 2026].
- Analysis Adhesive Strength of Epoxy DGEBA on The Wooden Boat Hull. (2023). Journal of Naval Architecture and Marine Engineering, 2(2), 116-123.
- Low viscosity and solvent-free one-component type epoxy resin adhesive composition. (1987).
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2024 Product Catalogue. (n.d.). [online] Adhesive Technologies. Available at: [Link] [Accessed 7 Jan. 2026].
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adhesive strength and impact strength of cured epoxy resin according to... (2022). [online] ResearchGate. Available at: [Link] [Accessed 7 Jan. 2026].
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Safety Operating Guide
Navigating the Hazards: A Guide to the Safe Handling of Diethylene Glycol Diglycidyl Ether
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, this pursuit must be anchored in an unwavering commitment to safety. Diethylene glycol diglycidyl ether (DGE), a valuable reactive diluent and chemical intermediate in epoxy resin systems, demands such a commitment. Its utility is matched by its potential hazards, including skin and eye irritation, sensitization, and potential for long-term health effects.[1][2][3] This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of DGE in the laboratory setting. Here, we explain the "why" behind each safety measure, empowering you to build a self-validating system of laboratory safety.
Understanding the Risk: The Chemical Profile of DGE
This compound is a colorless liquid characterized by a strong, irritating odor.[1] Its primary hazards stem from its reactivity as an epoxide. Epoxides are highly reactive molecules that can readily react with cellular macromolecules like DNA and proteins, which is the underlying mechanism for their irritant, sensitizing, and potential mutagenic effects.[4] It is classified as a combustible liquid and can form explosive peroxides, especially upon storage or distillation.[1][3] Therefore, understanding its chemical properties is the first step in mitigating the risks associated with its use.
PART 1: CORE DIRECTIVE - Personal Protective Equipment (PPE)
Your first line of defense is a comprehensive and correctly utilized PPE regimen. The choice of PPE is not arbitrary; it is a scientifically-informed decision based on the specific hazards of DGE.
Eye and Face Protection: The Non-Negotiable Barrier
Given that DGE is irritating to the eyes, robust eye protection is mandatory.[1][3]
-
Minimum Requirement: Safety glasses with side shields conforming to EN166 or NIOSH standards.[5]
-
Best Practice/High-Risk Operations: For tasks with a higher risk of splashing, such as transferring large volumes or working with heated DGE, a full face shield worn over safety goggles is essential.[6] This provides a broader barrier against direct splashes and irritating vapors.
Skin Protection: Preventing Dermal Absorption and Sensitization
DGE can be absorbed through the skin and is a known skin sensitizer, meaning repeated exposure can lead to an allergic skin reaction.[1][3] Therefore, preventing all skin contact is critical.
-
Gloves: The selection of appropriate gloves is arguably the most critical aspect of skin protection. Not all glove materials offer the same level of resistance to DGE. Butyl rubber and Viton® (a brand of fluorinated rubber) are often recommended for handling epoxides and related chemicals.[7] The table below provides a comparative guide to common laboratory glove materials. It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound, as breakthrough times can vary based on glove thickness and specific formulation.
| Glove Material | Breakthrough Time (Qualitative) | Permeation Rate (Qualitative) | Notes |
| Butyl Rubber | Excellent | Low | A highly recommended choice for prolonged contact. |
| Viton® | Excellent | Very Low | Offers superior resistance but can be less flexible. |
| Nitrile | Fair to Good | Moderate | Suitable for incidental contact, but should be changed immediately upon contamination. Not for immersion. |
| Neoprene | Fair | Moderate | Provides moderate chemical resistance. |
| Natural Rubber (Latex) | Poor | High | Not recommended for handling DGE. |
-
Protective Clothing: An impervious lab coat, apron, or coveralls should be worn to protect the body from potential splashes.[5][8] For extensive handling, a complete chemical-resistant suit may be necessary.[9] All protective clothing should be removed carefully to avoid contaminating the skin and laundered separately from personal clothing.[10]
Respiratory Protection: Guarding Against Inhalation Hazards
DGE has a low vapor pressure, but its vapors are irritating to the respiratory tract.[1][3] Operations that can generate aerosols or are conducted at elevated temperatures increase the risk of inhalation exposure.
-
Engineering Controls First: The primary method for controlling respiratory exposure is to work in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
When Respirators are Necessary: In situations where engineering controls are insufficient to maintain exposure below occupational exposure limits (OSHA PEL: 0.5 ppm, NIOSH REL: 0.1 ppm), respiratory protection is required.[10][11] A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement. For higher concentrations or in emergency situations, a full-facepiece respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be necessary.[1][2]
PART 2: OPERATIONAL PLAN - Safe Handling and Experimental Workflow
Adherence to a strict operational protocol is essential for minimizing the risk of exposure to DGE. The following provides a step-by-step guide for a common laboratory procedure involving the use of DGE as a cross-linking agent in an epoxy resin formulation.
Experimental Protocol: Formulation of a DGE-Crosslinked Epoxy Resin
-
Preparation and Pre-Work Checklist:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials: DGE, epoxy resin, curing agent, beakers, stir bar, magnetic stir plate, and waste containers.
-
Don all required PPE as outlined in Part 1.
-
Have a spill kit readily accessible.
-
-
Dispensing and Mixing:
-
Conduct all dispensing and mixing of DGE and other components inside the chemical fume hood.
-
Use a dedicated, clearly labeled beaker for the formulation.
-
Slowly add the DGE to the epoxy resin while stirring to avoid splashing.
-
Add the curing agent to the resin/DGE mixture as per the specific experimental protocol. Be aware that the curing process can be exothermic.
-
-
Application and Curing:
-
If applying the resin mixture to a substrate, do so within the fume hood.
-
Place the curing resin in a designated, well-ventilated area, such as the back of the fume hood or a ventilated oven.
-
Label the curing sample with the contents and date.
-
-
Decontamination and Cleanup:
-
Decontaminate all glassware and equipment that came into contact with DGE. Wipe down surfaces with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.
-
Workflow for Safe Handling of DGE
Caption: A logical workflow for the safe handling of this compound.
PART 3: DISPOSAL PLAN - Managing DGE Waste
Proper disposal of DGE and associated contaminated materials is not just a matter of regulatory compliance; it is a critical component of responsible chemical management.
Waste Segregation and Labeling
-
Dedicated Waste Containers: Use separate, clearly labeled, and leak-proof containers for DGE-containing liquid waste and solid waste (e.g., contaminated gloves, paper towels).[1][10]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[1] Avoid using abbreviations.
-
Incompatible Wastes: Never mix DGE waste with incompatible materials, such as strong oxidizing agents.[1]
Container Management
-
Closure: Keep waste containers securely closed except when adding waste.[1]
-
Secondary Containment: Store waste containers in a designated secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Location: Store waste in a well-ventilated, designated satellite accumulation area away from general laboratory traffic.
Disposal Procedure
-
Collection: Collect all DGE-contaminated materials, including liquid waste, used gloves, and cleaning materials, in the appropriately labeled hazardous waste containers.
-
Contact EHS: When the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[10]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.
-
Empty Containers: Empty DGE containers must be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste.[1][10] After rinsing and air-drying in a fume hood, the container can be disposed of as non-hazardous waste, with the label defaced.[10]
Emergency Procedures: Spill Response
In the event of a DGE spill, a swift and well-rehearsed response is crucial to minimize exposure and environmental contamination.
Spill Response Workflow
Caption: A step-by-step workflow for responding to a this compound spill.
Detailed Spill Cleanup Steps
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[3][10]
-
Assess the Situation: From a safe distance, assess the size and nature of the spill. If the spill is large, involves other hazardous materials, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
-
Secure the Area: If safe to do so, restrict access to the spill area.[3]
-
Personal Protective Equipment: Before attempting to clean up a small, manageable spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.[7]
-
Containment: For liquid spills, contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[10][12]
-
Absorption: Gently cover the spill with the absorbent material and allow it to fully absorb the DGE.
-
Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[9]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Properly dispose of all contaminated materials, including PPE, as hazardous waste.[13]
-
Reporting: Report the spill to your supervisor and EHS office, even if it is a small spill that you have cleaned up yourself.
By internalizing the principles outlined in this guide, you can confidently and safely handle this compound, ensuring that your valuable research is conducted in a manner that protects yourself, your colleagues, and the environment.
References
- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Diglycidyl Ether.
- Chemius. (n.d.). Diethylene Glycol (DEG) :: Internal Plant Instructions.
- MedChemExpress. (2024). Diethylene glycol diethyl ether-SDS.
- Guidechem. (n.d.). This compound (cas 39443-66-8) SDS/MSDS download.
- Centers for Disease Control and Prevention. (n.d.). Diglycidyl ether - NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Diglycidyl ether.
- Angene Chemical. (2021). Safety Data Sheet.
- Elevate. (2023). SDS US.
- Reliance Industries Limited. (2013). di ethylene glycol (deg).
- Carl ROTH. (2025). Safety Data Sheet: Ethylene glycol diglycidyl ether.
- ECHEMI. (n.d.). Glycol diglycidyl ether SDS, 2224-15-9 Safety Data Sheets.
- Centers for Disease Control and Prevention. (n.d.). Diglycidyl ether - IDLH.
- New Jersey Department of Health. (n.d.). ETHYLENE GLYCOL DIETHYL ETHER HAZARD SUMMARY.
- Inchem.org. (n.d.). ICSC 0146 - this compound.
- University of Nottingham. (n.d.). Emergency Spill Response Procedure – External Areas.
- Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems.
- Micro-Measurements. (n.d.). SAFETY DATA SHEET.
- Safety Data Sheets (SDS). (2023).
- Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
